molecular formula C7H5BrN2O B1278436 6-Bromobenzo[d]isoxazol-3-amine CAS No. 177995-39-0

6-Bromobenzo[d]isoxazol-3-amine

Cat. No.: B1278436
CAS No.: 177995-39-0
M. Wt: 213.03 g/mol
InChI Key: CNLHHYURQCSYLB-UHFFFAOYSA-N
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Description

6-Bromobenzo[d]isoxazol-3-amine is a useful research compound. Its molecular formula is C7H5BrN2O and its molecular weight is 213.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-1,2-benzoxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5BrN2O/c8-4-1-2-5-6(3-4)11-10-7(5)9/h1-3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNLHHYURQCSYLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)ON=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70442433
Record name 6-bromobenzo[d]isoxazol-3-amine
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Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177995-39-0
Record name 3-Amino-6-bromo-1,2-benzisoxazole
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Record name 6-bromobenzo[d]isoxazol-3-amine
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Record name 6-bromo-1,2-benzoxazol-3-amine
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Foundational & Exploratory

Foreword: Navigating the Landscape of a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Bromobenzo[d]isoxazol-3-amine: Properties, Synthesis, and Applications

Welcome to a comprehensive technical examination of this compound (CAS: 177995-39-0). This document is crafted for researchers, medicinal chemists, and process development scientists who require a deep, functional understanding of this pivotal heterocyclic building block. The benzisoxazole scaffold is a privileged structure in modern pharmacology, and the specific substitution pattern of this compound—featuring a reactive amine at the 3-position and a versatile bromine at the 6-position—renders it an exceptionally valuable precursor.

This guide moves beyond a simple recitation of data. It is designed to provide actionable insights, explaining the why behind the properties and protocols. We will delve into its structural characteristics, predict its spectroscopic signature based on first principles and analogous structures, outline robust synthetic strategies, and explore its reactivity as a gateway to complex molecular architectures. Our focus is on the synergy of its functional groups and how they can be leveraged in the rational design of novel therapeutics and advanced materials.

Section 1: Core Chemical and Physical Identity

This compound is an off-white to yellow solid at room temperature.[1] Its core identity is defined by a fused benzene and isoxazole ring system. The strategic placement of the bromine atom and the primary amine group dictates its physical properties and, more importantly, its chemical behavior.

Below is a consolidation of its key physical and chemical properties, essential for handling, reaction setup, and regulatory compliance.

PropertyValueSource(s)
CAS Number 177995-39-0[1][2][3]
Molecular Formula C₇H₅BrN₂O[1][2][3]
Molecular Weight 213.03 g/mol [1][2]
Appearance Off-white to yellow solid[1]
Purity Typically ≥ 97-98% (by HPLC)[1][2]
Storage Conditions Store at 2-8°C, under inert atmosphere[1][2]
InChI Key CNLHHYURQCSYLB-UHFFFAOYSA-N[4][5]
SMILES Nc1noc2cc(Br)ccc12[3][5]

Section 2: Spectroscopic Profile and Characterization

While a publicly available, peer-reviewed full data set for this specific molecule is elusive, we can construct a highly reliable, predicted spectroscopic profile based on established principles of organic spectroscopy and data from analogous structures. This predictive analysis is a critical skill for confirming the identity and purity of synthesized batches in a research setting.

Predicted ¹H and ¹³C NMR Spectral Analysis

The proton and carbon environments are dictated by the electron-donating amine group, the electron-withdrawing and inductively pulling bromine atom, and the anisotropic effects of the fused heterocyclic ring.

dot graph NMR_Prediction { layout=neato; node [shape=none, margin=0]; edge [style=invis];

}

Caption: Predicted ¹H NMR chemical shifts for this compound.

  • ¹H NMR (Predicted, in DMSO-d₆):

    • The aromatic region will display an AMX spin system.

    • H7 (ortho to Br): Expected furthest downfield as a doublet (d) or doublet of doublets (dd) with a small meta-coupling, likely around δ 7.8-7.9 ppm .

    • H5 (meta to Br, ortho to C4): Expected as a doublet of doublets (dd) with typical ortho and meta coupling constants, likely around δ 7.6-7.7 ppm .

    • H4 (para to Br): Expected as a doublet (d) with a typical ortho coupling constant, likely around δ 7.4-7.5 ppm .

    • -NH₂ (Amine Protons): A broad singlet, exchangeable with D₂O, appearing around δ 5.5-6.5 ppm . Its chemical shift is highly dependent on concentration and solvent.[6]

  • ¹³C NMR (Predicted, in DMSO-d₆):

    • Quaternary Carbons: Expect signals for C3 (bonded to N), C3a, C6 (bonded to Br), and C7a. The C3 carbon, attached to the exocyclic amine and endocyclic nitrogen, will be significantly shifted. The C6 carbon will show a lower intensity signal due to the C-Br bond.

    • Methine Carbons: Signals for C4, C5, and C7 are expected in the aromatic region (approx. 110-135 ppm).

Predicted Infrared (IR) Spectroscopy

The IR spectrum provides a rapid diagnostic for key functional groups.

Vibration ModePredicted Wavenumber (cm⁻¹)Intensity/ShapeRationale
N-H Stretch 3450-3300 (two bands)Medium, SharpCharacteristic of a primary amine (asymmetric and symmetric stretches).[6][7]
Aromatic C-H Stretch 3100-3000Medium to WeakTypical for sp² C-H bonds on the benzene ring.[8]
N-H Bend (Scissoring) 1650-1580Medium to StrongConfirms the primary amine (-NH₂) functional group.[6]
Aromatic C=C Stretch 1600-1450 (multiple bands)Medium to StrongSkeletal vibrations of the fused aromatic system.[8]
C-N Stretch 1335-1250StrongCharacteristic of aromatic amines.[6]
C-Br Stretch 680-515Medium to StrongIndicates the presence of the bromo-substituent.
Mass Spectrometry (MS)

Mass spectrometry is definitive for confirming molecular weight and elemental composition.

  • Molecular Ion (M⁺): A prominent molecular ion peak will be observed. Due to the presence of one bromine atom, this will appear as a characteristic doublet of roughly equal intensity at m/z 212 (for ⁷⁹Br) and m/z 214 (for ⁸¹Br). This isotopic signature is a crucial confirmation of the compound's identity.

  • Key Fragmentation: Expect fragmentation patterns involving the loss of HCN, CO, and the bromine atom, which are characteristic of such heterocyclic systems.

Section 3: Synthetic Strategies and Methodologies

General Synthetic Approach: Cyclization of a 2-Halobenzonitrile

The core principle involves the reaction of a 2-halo-benzonitrile with a source of hydroxylamine, followed by a base-mediated intramolecular cyclization. The electron-withdrawing nature of the nitrile and the halogen at the ortho position makes the C1 carbon susceptible to nucleophilic aromatic substitution (SₙAr).

dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica"];

}

Caption: General workflow for the synthesis of the target compound.

Exemplary Protocol (Proposed)

This protocol is a scientifically grounded adaptation of known procedures for similar molecules and should be optimized for scale and specific laboratory conditions.[9][10]

Step 1: Synthesis of 4-Bromo-2-fluorobenzaldehyde Oxime

  • Rationale: The initial step is the conversion of the aldehyde precursor to an oxime. The oxime functionality is essential for the subsequent cyclization to form the isoxazole ring.

  • Procedure:

    • To a solution of 4-bromo-2-fluorobenzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) followed by an aqueous solution of a suitable base like sodium acetate or pyridine (1.5 eq).

    • Heat the mixture to reflux (approx. 80°C) and monitor the reaction by TLC until the starting aldehyde is consumed (typically 2-4 hours).

    • Cool the reaction mixture, and reduce the solvent volume under vacuum.

    • Add water to precipitate the oxime product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield the oxime, which can be used in the next step without further purification.

Step 2: Dehydration and Cyclization to 6-Bromobenzo[d]isoxazole

  • Rationale: This step is not directly on the path to the 3-amino derivative from the nitrile but is a common route to the core benzisoxazole ring from an oxime. It is included for completeness of benzisoxazole chemistry. A more direct route to the target is from the nitrile.

Alternative and More Direct Route:

Step 1: Formation of N'-hydroxy-4-bromo-2-fluorobenzenecarboximidamide

  • Rationale: This key step involves the nucleophilic attack of hydroxylamine on the nitrile carbon of 4-bromo-2-fluorobenzonitrile. This forms the necessary C-N-O backbone for cyclization.

  • Procedure:

    • Dissolve 4-bromo-2-fluorobenzonitrile (1.0 eq) in a suitable solvent like ethanol or isopropanol.

    • Add hydroxylamine hydrochloride (1.5 eq) and a base such as potassium carbonate or sodium hydroxide (2.0 eq).

    • Heat the mixture to reflux (80-90°C) for 4-8 hours, monitoring by TLC.

    • After cooling, filter off the inorganic salts. The filtrate contains the intermediate.

Step 2: Intramolecular Cyclization to this compound

  • Rationale: The intermediate, under basic conditions, undergoes an intramolecular SₙAr reaction. The hydroxyl group's oxygen attacks the carbon bearing the fluorine atom, displacing it and forming the isoxazole ring.

  • Procedure:

    • The filtrate from the previous step is concentrated.

    • A stronger base, such as sodium hydride (NaH) or potassium tert-butoxide, in a polar aprotic solvent like DMF or THF can be used to facilitate the final ring closure at room temperature or with gentle heating.

    • The reaction is quenched carefully with water.

    • The product is extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over sodium sulfate, and concentrated.

    • Purification is typically achieved by column chromatography on silica gel or by recrystallization.

Section 4: Chemical Reactivity and Derivatization Potential

The synthetic value of this compound lies in the distinct reactivity of its three key regions: the nucleophilic amine, the versatile bromine atom, and the aromatic ring.

dot graph Reactivity_Sites { rankdir=LR; node [shape=none, margin=0];

}

Caption: Major sites of chemical reactivity on the molecule.

  • Site A (The Amino Group): As a primary aromatic amine, this group is a potent nucleophile.

    • Acylation/Sulfonylation: Reacts readily with acid chlorides, anhydrides, and sulfonyl chlorides to form amides and sulfonamides, respectively. This is a common strategy for library synthesis in drug discovery.

    • Alkylation: Can be alkylated, though over-alkylation is a risk. Reductive amination is often a more controlled method for introducing alkyl groups.

    • Diazotization: Can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents (e.g., via Sandmeyer reaction).

  • Site B (The Bromine Atom): The C-Br bond is a powerful handle for modern cross-coupling chemistry.

    • Suzuki Coupling: Enables the formation of C-C bonds by reacting with boronic acids/esters, introducing new aryl or alkyl groups.

    • Buchwald-Hartwig Amination: Allows for the formation of C-N bonds, creating more complex secondary or tertiary amines.

    • Sonogashira Coupling: Facilitates C-C bond formation with terminal alkynes.

    • Heck Coupling: Forms C-C bonds with alkenes.

  • Site C (The Benzene Ring): The ring is subject to electrophilic aromatic substitution. The directing effects of the strongly activating amino group and the deactivating but ortho-, para-directing bromine atom will influence the position of substitution.

Section 5: Applications in Research and Drug Development

This compound is not just a laboratory curiosity; it is a cornerstone intermediate in the synthesis of high-value molecules, particularly in the pharmaceutical sector.

  • Antipsychotic Drug Synthesis: It is a documented key intermediate in the synthesis of antipsychotic drugs used to treat conditions like schizophrenia and bipolar disorder.[2] Its structure allows for the creation of molecules that can selectively modulate dopamine and serotonin receptors, which is a critical mechanism of action for these therapies.[2]

  • CNS Drug Discovery: Beyond established drugs, its favorable binding properties and metabolic stability make it an attractive scaffold for developing novel compounds targeting the central nervous system (CNS).[2]

  • Oncology and Neurology Research: The bromine substituent enhances reactivity, facilitating the rapid development of novel therapeutic agents and chemical probes to study pathways in oncology and neurology.[1]

  • Materials Science: The ability of the benzisoxazole scaffold to form stable complexes with metal ions opens avenues for its use in catalysis and the development of novel sensor technologies.[1]

Section 6: Safety, Handling, and Storage

Proper handling is essential due to the compound's hazardous properties.

  • Hazard Identification:

    • H302: Harmful if swallowed.[4][5]

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H332: Harmful if inhaled.[4]

    • H335: May cause respiratory irritation.[4]

  • Recommended Precautions (P-Statements):

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

  • Handling:

    • Always handle in a well-ventilated area, preferably within a chemical fume hood.

    • Avoid generation of dust.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly sealed container in a cool, dry place.

    • Recommended storage temperature is between 2-8°C.[1][2]

    • Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

References

A comprehensive list of sources is provided to ensure the authoritative grounding of this technical guide.

The content of this guide is for informational purposes only and should not be used as a substitute for professional laboratory safety and procedural protocols.

Sources

The Analytical Gauntlet: A Technical Guide to the Structural Elucidation of 6-Bromobenzo[d]isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Significance of Structural Integrity in Drug Discovery

In the landscape of modern drug development, the precise characterization of molecular structure is not merely a procedural formality; it is the bedrock upon which all subsequent pharmacological and toxicological assessments are built. For heterocyclic compounds such as 6-Bromobenzo[d]isoxazol-3-amine, which serves as a pivotal intermediate in the synthesis of novel therapeutics, particularly in the realm of antipsychotic agents, an unambiguous structural elucidation is paramount.[1][2][3] This guide provides an in-depth, technically-grounded framework for researchers, scientists, and drug development professionals to navigate the multifaceted process of confirming the chemical identity of this important scaffold. We will delve into the causality behind experimental choices, presenting a self-validating system of analysis that ensures the highest degree of scientific integrity.

Foundational Analysis: Confirming Molecular Formula and Purity

Before embarking on detailed structural analysis, it is crucial to establish the elemental composition and purity of the synthesized compound.

Mass Spectrometry (MS): The First Glimpse

Mass spectrometry provides the molecular weight of the compound, offering the initial and most critical piece of evidence for its identity. For this compound (C₇H₅BrN₂O), the expected monoisotopic mass is approximately 211.9585 g/mol .[4]

Causality of Technique: High-resolution mass spectrometry (HRMS) is preferred over nominal mass instruments. Its ability to provide highly accurate mass measurements allows for the confident determination of the elemental formula, a cornerstone of structural elucidation.

Self-Validating Insight: A key feature to observe is the isotopic pattern of bromine.[5] Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[6] Therefore, the mass spectrum will exhibit a characteristic M and M+2 pattern of roughly equal intensity for the molecular ion and any bromine-containing fragments.[6][7] This pattern is a powerful diagnostic tool that provides immediate confirmation of the presence of a single bromine atom in the molecule.

Experimental Protocol: High-Resolution Mass Spectrometry
  • Sample Preparation: Dissolve a small quantity (approx. 1 mg) of the purified compound in a suitable solvent such as methanol or acetonitrile.

  • Injection: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Ionization: Employ a soft ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), to minimize fragmentation and ensure a prominent molecular ion peak.[5]

  • Analysis: Acquire the spectrum in positive ion mode.

  • Data Interpretation:

    • Locate the molecular ion peak [M+H]⁺.

    • Verify the presence of the characteristic M and M+2 isotopic pattern with a mass difference of approximately 2 Da and a near 1:1 intensity ratio.

    • Utilize the instrument's software to calculate the elemental composition from the accurate mass of the monoisotopic peak.

Parameter Expected Value for C₇H₅BrN₂O
Molecular Formula C₇H₅BrN₂O
Molecular Weight 213.03 g/mol [2][4]
Monoisotopic Mass 211.9585 Da[4]
Key MS Feature M and M+2 peaks of ~1:1 intensity
Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for determining the purity of the compound.[2]

Causality of Technique: HPLC separates the target compound from any unreacted starting materials, byproducts, or other impurities. This is critical as even small amounts of impurities can complicate spectroscopic analysis.

Self-Validating Insight: A sample is considered pure if the chromatogram shows a single, sharp, and symmetrical peak. Coupling the HPLC to a UV detector, specifically a photodiode array (PDA) detector, allows for the acquisition of the UV spectrum of the peak, providing another layer of characterization.

Experimental Protocol: HPLC-PDA Analysis
  • Sample Preparation: Prepare a dilute solution of the compound in the mobile phase.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is typically suitable.

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is a common starting point.

    • Detection: Monitor at a wavelength where the compound is known to absorb, or scan a range (e.g., 210-400 nm) with a PDA detector.

  • Analysis: Inject the sample and analyze the resulting chromatogram for peak purity, which should ideally be >98%.

Unraveling the Connectivity: The Power of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed atomic connectivity of a molecule. For this compound, a combination of ¹H and ¹³C NMR, along with 2D correlation experiments, will provide a complete picture of the molecular structure.

dot

Elucidation_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic & Chromatographic Analysis cluster_data Data Interpretation cluster_conclusion Structural Confirmation Purified_Compound Purified this compound MS Mass Spectrometry (MS) Purified_Compound->MS HPLC HPLC-PDA Purified_Compound->HPLC NMR NMR Spectroscopy Purified_Compound->NMR FTIR FTIR Spectroscopy Purified_Compound->FTIR Mol_Formula Molecular Formula & Purity MS->Mol_Formula Molecular Weight Isotopic Pattern HPLC->Mol_Formula Purity Connectivity Proton & Carbon Skeleton NMR->Connectivity ¹H, ¹³C Shifts Coupling Constants Functional_Groups Functional Group Identification FTIR->Functional_Groups Vibrational Modes Final_Structure Confirmed Structure Mol_Formula->Final_Structure Functional_Groups->Final_Structure Connectivity->Final_Structure

Caption: Overall workflow for the structural elucidation of this compound.

¹H NMR Spectroscopy: Mapping the Protons

The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Spectrum for this compound:

  • Aromatic Protons (3H): The benzene ring of the benzisoxazole core has three protons. Due to the electron-withdrawing nature of the bromine atom and the fused isoxazole ring, these protons will appear in the downfield region of the spectrum, typically between δ 7.0 and 8.0 ppm. The splitting pattern will be complex due to meta and para coupling, but will provide crucial information about the substitution pattern. We can predict the following:

    • One proton will likely appear as a doublet (or a singlet-like peak if coupling is minimal) corresponding to the proton at position 7.

    • Another proton will appear as a doublet corresponding to the proton at position 4.

    • The third proton will appear as a doublet of doublets, coupling to both of the other aromatic protons, corresponding to the proton at position 5.

  • Amine Protons (2H): The protons of the amino group (-NH₂) will likely appear as a broad singlet. The chemical shift of this peak can vary depending on the solvent and concentration, but it is typically found in the range of δ 5.0-6.0 ppm.

Reference Point: For the analogous compound, 6-Bromo-5-methylbenzo[d]isoxazol-3-amine, a ¹H NMR spectrum is available, which can serve as a valuable reference.[8] The presence of the additional methyl group in this analog would result in a singlet at around δ 2.4 ppm, and the aromatic splitting pattern would be simplified to two doublets (or two singlets).

¹³C NMR Spectroscopy: Defining the Carbon Skeleton

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

Predicted ¹³C NMR Spectrum for this compound:

  • Aromatic and Heterocyclic Carbons (7C): The molecule has seven carbon atoms in its bicyclic core.

    • The carbon bearing the bromine atom (C-6) will be significantly influenced by the halogen's electronegativity and will appear in a predictable region.

    • The quaternary carbons of the fused ring system (C-3a and C-7a) will also have characteristic chemical shifts.

    • The carbon of the C=N bond (C-3) will be deshielded and appear at a lower field.

    • The remaining aromatic carbons (C-4, C-5, and C-7) will appear in the typical aromatic region (δ 110-140 ppm).

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[9]

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum.

    • Integrate the signals to determine the relative number of protons for each peak.

    • Analyze the chemical shifts and coupling constants (J-values) to determine the connectivity of the protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This typically requires more scans than a ¹H spectrum due to the lower natural abundance of the ¹³C isotope.[9]

  • 2D NMR (if necessary): If the ¹H and ¹³C spectra are complex or ambiguous, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to definitively assign all proton and carbon signals and confirm the connectivity.

dot

NMR_Connectivity cluster_structure This compound cluster_1H_NMR ¹H NMR Signals cluster_13C_NMR ¹³C NMR Signals mol H_aromatic Aromatic Protons (3H) δ 7.0-8.0 ppm H_amine Amine Protons (2H) δ 5.0-6.0 ppm (broad) C_aromatic Aromatic & Heterocyclic Carbons (7C) δ 110-160 ppm

Caption: Predicted NMR signals for this compound.

Corroborative Evidence: Functional Group Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple technique to identify the functional groups present in a molecule.

Causality of Technique: Different chemical bonds vibrate at specific frequencies when irradiated with infrared light. This allows for the identification of key functional groups.

Expected FTIR Absorptions for this compound:

  • N-H Stretch: The amine group will show characteristic stretching vibrations in the range of 3300-3500 cm⁻¹. Often, two bands are observed for a primary amine.

  • C=N Stretch: The imine bond within the isoxazole ring will have a stretching absorption around 1610-1680 cm⁻¹.[6]

  • C=C Stretch: The aromatic ring will exhibit C=C stretching vibrations in the 1450-1600 cm⁻¹ region.[6]

  • C-Br Stretch: The carbon-bromine bond will have a characteristic absorption in the fingerprint region, typically between 500-600 cm⁻¹.

Experimental Protocol: FTIR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly on the ATR (Attenuated Total Reflectance) crystal.

  • Acquisition: Obtain the spectrum, typically by co-adding 16 or 32 scans.

  • Analysis: Identify the characteristic absorption bands and correlate them to the expected functional groups.

Definitive Structure: X-ray Crystallography

When a single crystal of sufficient quality can be obtained, X-ray crystallography provides the ultimate, unambiguous proof of structure.[9]

Causality of Technique: This technique determines the precise three-dimensional arrangement of atoms in a crystal by analyzing the diffraction pattern of X-rays passing through it.

Self-Validating Insight: The output of an X-ray crystallographic experiment is an electron density map from which the positions of all atoms can be determined. This provides definitive confirmation of the connectivity, stereochemistry, and conformation of the molecule in the solid state.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the compound. This is often the most challenging step and can be achieved by slow evaporation of a saturated solution, or by vapor diffusion techniques.

  • Data Collection: Mount a suitable crystal on the diffractometer and collect the diffraction data.

  • Structure Solution and Refinement: Process the data to solve and refine the crystal structure.

Conclusion: A Symphony of Analytical Techniques

The structural elucidation of this compound is not achieved through a single analytical technique, but rather through the convergence of evidence from a suite of orthogonal methods. From the initial confirmation of the molecular formula by mass spectrometry and purity by HPLC, through the detailed mapping of the molecular framework by NMR, and the identification of functional groups by FTIR, each step provides a piece of the puzzle. When available, X-ray crystallography offers the final, unequivocal confirmation. This systematic and self-validating approach ensures the absolute structural integrity of this vital pharmaceutical building block, paving the way for its confident application in drug discovery and development.

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  • Supporting Information. amine and N-(pyrimidin-2-yl)benzo[d]thiazo.
  • Lukoyanov, A. A., Sukhorukov, A. Y., & Ioffe, S. L. (2020). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 56(1), 2-19.
  • Belskaya, S. I., et al. (2021). Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. Crystals, 11(10), 1226.
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  • Acmec Biochemical. 177995-39-0[this compound].
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • CP Lab Safety. This compound, 97% Purity, C7H5BrN2O, 10 grams.
  • National Center for Biotechnology Information. (2021). Benzisoxazole: a privileged scaffold for medicinal chemistry. PMC.
  • ResearchGate. Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines.
  • MDPI. Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides.
  • mzCloud. 6 Bromo MDMA.

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An In-depth Technical Guide to 6-Bromobenzo[d]isoxazol-3-amine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzisoxazole Scaffold

The benzisoxazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] Its unique electronic and structural features allow for versatile interactions with a range of biological targets. Among the various substituted benzisoxazoles, 6-Bromobenzo[d]isoxazol-3-amine has emerged as a key building block in the synthesis of novel therapeutics, particularly in the realm of neuroscience.[5][6][7] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its applications in the development of next-generation pharmaceuticals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug intermediate is paramount for its effective use in synthesis and formulation. While some experimental data for this compound is not extensively reported in the public domain, a summary of its known and predicted properties is presented below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₇H₅BrN₂O[5][8]
Molecular Weight 213.03 g/mol [5][8]
CAS Number 177995-39-0[5][8]
Appearance Off-white to yellow solid[6]
Melting Point Data not available. Similar compounds like 2-amino-6-bromobenzothiazole have a melting point in the range of 213-217 °C.
Boiling Point Data not available[9]
Solubility Expected to be soluble in polar organic solvents such as DMSO, DMF, and alcohols. Solubility in water is likely to be low.
pKa (predicted) The primary amine is expected to have a pKa in the range of 3-5, typical for aromatic amines. The isoxazole nitrogen is weakly basic.[10][11]
Storage Conditions Store at 0-8 °C in a dark, inert atmosphere.[6][9]

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, with their chemical shifts and coupling patterns influenced by the bromine and isoxazole ring. The amine protons will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule. The carbons attached to the bromine, nitrogen, and oxygen atoms will have characteristic chemical shifts.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=N stretching of the isoxazole ring, and C-Br stretching.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (213.03 g/mol ), with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br).

Synthesis and Reactivity

This compound serves as a versatile intermediate due to its reactive amine and bromo functionalities.

Synthetic Pathway

A common route for the synthesis of 3-aminobenzisoxazoles involves the cyclization of an appropriately substituted ortho-hydroxybenzonitrile. A plausible synthetic workflow for this compound is depicted below.

G A 4-Bromo-2-hydroxybenzonitrile B Intermediate Oxime A->B Hydroxylamine, Base C This compound B->C Cyclization (e.g., heat or acid/base catalysis) G cluster_0 Reaction Components cluster_1 Reaction Conditions cluster_2 Process A This compound H Reaction Monitoring (TLC/LC-MS) A->H B Boronic Acid/Ester B->H C Palladium Catalyst C->H D Base D->H E Solvent (e.g., Dioxane/Water) E->H F Inert Atmosphere (Ar/N2) F->H G Heat (80-120 °C) G->H I Work-up & Extraction H->I J Purification (Column Chromatography) I->J K Coupled Product J->K

Sources

6-Bromobenzo[d]isoxazol-3-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Bromobenzo[d]isoxazol-3-amine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 177995-39-0), a heterocyclic building block of significant interest in pharmaceutical and materials science research. The document details its core physicochemical properties, including molecular formula and weight, structural information, and critical safety and handling protocols. Furthermore, it explores the compound's applications as a key intermediate in the synthesis of bioactive molecules, particularly in the development of therapeutics for neurological disorders. This guide synthesizes data from established chemical suppliers and safety data sheets to serve as an authoritative resource for laboratory and development settings.

Chemical Identity and Core Properties

This compound is a substituted benzisoxazole derivative. The presence of the bromine atom and the amine group on the isoxazole ring system makes it a versatile reagent for further chemical modifications. Its fundamental properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₇H₅BrN₂O[1][2][3][4]
Molecular Weight 213.03 g/mol [1][3][4][5]
CAS Number 177995-39-0[1][2][3]
Appearance Off-white to yellow solid[1]
Purity Typically ≥97% or ≥98% (HPLC)[1][4]
Synonyms 6-bromo-1,2-benzisoxazol-3-amine, 3-amino-6-bromo-1,2-benzisoxazole[3][6]

Structural and Analytical Information

The unique structure of this compound is central to its utility in chemical synthesis. The bromine substituent enhances reactivity, providing a site for cross-coupling reactions, while the amine group can be readily functionalized.

Caption: 2D Chemical Structure of this compound.

Key Identifiers:

  • SMILES: BrC1=CC=C2C(ON=C2N)=C1[2][7]

  • InChIKey: CNLHHYURQCSYLB-UHFFFAOYSA-N[3]

Applications in Research and Drug Development

This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical industry.

  • Neurological Therapeutics: this compound serves as a crucial building block in the synthesis of antipsychotic drugs intended for the treatment of conditions like schizophrenia and bipolar disorder.[1][8] Its molecular framework is engineered to enable selective modulation of dopamine and serotonin receptors, a critical mechanism of action for many CNS-active compounds.[8]

  • Biochemical Research: The molecule is employed in research to investigate enzyme inhibition and receptor binding, helping to elucidate cellular mechanisms and identify potential new therapeutic targets.[1]

  • Materials Science: Beyond pharmaceuticals, its ability to form stable complexes with metal ions suggests potential applications in catalysis and the development of advanced materials with specific, tailored properties.[1]

The rationale for its use in these areas stems from its bifunctional nature. The bromo- and amino- groups provide orthogonal handles for sequential chemical reactions, allowing for the controlled and systematic construction of target molecules.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage of this compound are paramount to ensure personnel safety and maintain compound integrity. The following information is synthesized from available Safety Data Sheets (SDS).

GHS Hazard Information:

Hazard ClassCodeStatementSource(s)
Skin Corrosion/IrritationH315Causes skin irritation[5]
Serious Eye Damage/IrritationH319Causes serious eye irritation[5]
Acute Toxicity (Oral, Dermal, Inhalation)H302, H312, H332Harmful if swallowed, in contact with skin, or if inhaled[5]
Specific Target Organ ToxicityH335May cause respiratory irritation[5]

Recommended Precautions and Storage:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[9]

  • Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, or spray. Wash hands and any exposed skin thoroughly after handling.[9]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[7][10] Keep in a dark place under an inert atmosphere.[7] Recommended storage temperature is often between 0-8 °C.[1]

Quality Control and Analytical Workflow

Ensuring the purity and identity of this compound is a critical step before its use in sensitive downstream applications like drug synthesis. A typical quality control (QC) workflow involves multiple analytical techniques.

G start Receive Raw Material (this compound) visual Visual Inspection (Color, Form) start->visual hplc Purity Analysis (HPLC) (Quantify ≥98% Purity) visual->hplc nmr_ms Structural Verification (¹H NMR, LC-MS) hplc->nmr_ms decision Does Material Meet Specifications? nmr_ms->decision pass Release for Use in Synthesis / R&D decision->pass Yes fail Quarantine & Reject Lot decision->fail No

Caption: Standard Quality Control Workflow for Starting Materials.

Experimental Protocol: Purity Determination via High-Performance Liquid Chromatography (HPLC)

This protocol describes a generalized method for assessing the purity of this compound. Specific parameters may require optimization.

  • Preparation of Standard Solution:

    • Accurately weigh approximately 10 mg of a certified reference standard of this compound.

    • Dissolve in a suitable solvent (e.g., Acetonitrile/Water mixture) in a 100 mL volumetric flask to create a stock solution of 100 µg/mL.

    • Perform serial dilutions to generate calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Preparation of Sample Solution:

    • Accurately weigh approximately 10 mg of the test sample.

    • Dissolve and dilute in the same solvent as the standard to a final concentration within the calibration range (e.g., 25 µg/mL).

  • Chromatographic Conditions (Illustrative):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile (A) and water with 0.1% formic acid (B).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by a UV scan of the analyte (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Analysis and Calculation:

    • Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).

    • Inject the sample solution.

    • The purity is calculated by comparing the area of the main peak in the sample chromatogram to the total area of all peaks (Area % method) or by quantifying against the standard curve. The result validates the material's suitability for subsequent synthetic steps, as referenced by supplier specifications.[1]

Conclusion

This compound is a high-value chemical intermediate with demonstrated importance in the field of medicinal chemistry. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an essential tool for researchers and drug development professionals. Adherence to strict safety and quality control protocols is necessary to effectively and safely leverage this compound in the pursuit of novel therapeutics and advanced materials.

References

  • This compound | CAS 177995-39-0 - Chemical-Suppliers. [Link]
  • 177995-39-0[this compound] - Acmec Biochemical. [Link]
  • This compound, 97% Purity, C7H5BrN2O, 10 grams - CP Lab Safety. [Link]
  • 6-Bromo-1,2-benzoxazol-3-amine | C7H5BrN2O | CID 10608621 - PubChem. [Link]
  • This compound - MySkinRecipes. [Link]

Sources

solubility of 6-Bromobenzo[d]isoxazol-3-amine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 6-Bromobenzo[d]isoxazol-3-amine in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility of this compound, a pivotal intermediate in pharmaceutical synthesis, particularly in the development of antipsychotic and other central nervous system agents.[1] While specific quantitative solubility data in a wide range of organic solvents is not extensively documented in public literature, this guide equips researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary for its precise determination. A thorough understanding of solubility is critical for optimizing reaction conditions, developing purification strategies such as crystallization, and for formulation development. This document outlines the known physicochemical properties of this compound, presents methodologies for solubility assessment, and discusses the key factors influencing this crucial parameter.

Introduction to this compound

This compound (CAS No. 177995-39-0) is a heterocyclic organic compound with the molecular formula C₇H₅BrN₂O.[2][3][4] Its structure, featuring a benzisoxazole core with a bromine substituent and an amine group, makes it a versatile building block in medicinal chemistry.[2] It is a key intermediate in the synthesis of various pharmaceuticals, especially those targeting neurological disorders.[1][2] The bromine atom enhances its reactivity, facilitating the creation of novel therapeutic agents.[2] Given its significance, a comprehensive understanding of its solubility in various organic solvents is paramount for its effective utilization in research and manufacturing.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its physicochemical properties. Below is a summary of the known properties of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 177995-39-0[2][3][4]
Molecular Formula C₇H₅BrN₂O[2][3][4]
Molecular Weight 213.03 g/mol [2][4][5]
Appearance Off-white to yellow solid[2]
Purity ≥ 97-98% (typically by HPLC)[2][6]
Storage Conditions 0-8 °C, often recommended under an inert atmosphere in a dark place.[2]
SMILES BrC1=CC=C2C(ON=C2N)=C1[3]
InChIKey CNLHHYURQCSYLB-UHFFFAOYSA-N[4]

A related isomer, 3-Bromobenzo[d]isoxazol-5-amine, has a calculated LogP of 2.1725, which can provide a rough estimate of the lipophilicity of this class of compounds.[7]

Theoretical Considerations for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility. As a molecule with both polar (amine and isoxazole nitrogen and oxygen) and non-polar (brominated benzene ring) features, this compound is expected to exhibit varied solubility across different organic solvents.

  • Polar Protic Solvents (e.g., Alcohols): These solvents can engage in hydrogen bonding with the amine group and the heteroatoms of the isoxazole ring, likely leading to good solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can interact through dipole-dipole interactions, and good solubility is also anticipated.

  • Non-Polar Solvents (e.g., Toluene, Hexanes): Solubility is expected to be lower in these solvents due to the predominantly polar nature of the solute.

The following diagram illustrates the conceptual relationship between solvent properties and the anticipated solubility of this compound.

G cluster_solute This compound cluster_solvents Organic Solvents Solute Polar Head (Amine, Isoxazole) Non-Polar Tail (Bromobenzene) PolarProtic Polar Protic (e.g., Methanol, Ethanol) Solute->PolarProtic High Solubility (H-Bonding) PolarAprotic Polar Aprotic (e.g., DMSO, DMF, Acetone) Solute->PolarAprotic Good to High Solubility (Dipole-Dipole) NonPolar Non-Polar (e.g., Toluene, Hexane) Solute->NonPolar Low Solubility

Caption: Conceptual diagram of expected solubility based on solvent polarity.

Experimental Determination of Solubility

Given the absence of extensive published data, experimental determination is crucial. The following protocols describe standard methods for both thermodynamic (equilibrium) and kinetic solubility assessment.

Thermodynamic (Equilibrium) Solubility Determination: Shake-Flask Method

This method is considered the gold standard for determining the intrinsic solubility of a compound in a given solvent at equilibrium.

Objective: To determine the maximum concentration of this compound that dissolves in a specific organic solvent at a constant temperature.

Materials:

  • This compound (of known purity)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical instrument for quantification (e.g., HPLC-UV, UPLC-MS)

Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. A visual excess of solid should remain.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient duration to ensure equilibrium is reached. A period of 24 to 72 hours is typically recommended.

  • Sample Preparation and Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

    • Dilute the filtered sample with a known volume of a suitable solvent (usually the mobile phase for chromatographic analysis).

    • Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).

The following diagram outlines the workflow for this protocol.

G node_start Start node_add Add Excess Solute to Solvent node_start->node_add node_equilibrate Equilibrate (24-72h at const. T) node_add->node_equilibrate node_filter Filter Supernatant node_equilibrate->node_filter node_dilute Dilute Sample node_filter->node_dilute node_quantify Quantify by HPLC/UPLC node_dilute->node_quantify node_end End node_quantify->node_end

Caption: Workflow for Thermodynamic Solubility Determination.

Analytical Quantification

A robust and validated analytical method is essential for accurate solubility determination. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique.[8][9]

Example HPLC Method Parameters (to be optimized):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: To be determined by UV-Vis scan (likely in the 254-320 nm range)

  • Column Temperature: 25 °C

A calibration curve must be generated using standard solutions of this compound of known concentrations to ensure accurate quantification.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

  • Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature. However, this relationship should be determined experimentally.

  • Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility.

  • pH (in protic solvents): The amine group in this compound is basic and can be protonated. In acidic conditions within protic solvents, the formation of a salt will likely increase solubility in polar solvents.

  • Crystalline Form (Polymorphism): Different crystal polymorphs of a compound can have different lattice energies and, consequently, different solubilities. It is crucial to characterize the solid form being used.

G Solubility Solubility of This compound Temp Temperature Temp->Solubility Solvent Solvent Properties (Polarity, H-bonding) Solvent->Solubility pH pH (in Protic Solvents) pH->Solubility Polymorph Crystalline Form (Polymorphism) Polymorph->Solubility

Sources

A Technical Guide to 6-Bromobenzo[d]isoxazol-3-amine: Physicochemical Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Bromobenzo[d]isoxazol-3-amine is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science.[1] Characterized by a benzisoxazole core functionalized with a bromine atom and an amine group, this molecule serves as a versatile scaffold and a key building block in the synthesis of complex bioactive molecules.[1] Its structural features, particularly the bromine substituent, enhance its reactivity and utility as a synthetic intermediate.[1] This guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines a general synthetic pathway, discusses its characterization, and explores its critical applications in drug discovery, notably in the development of therapeutics for neurological disorders.[1][2]

Introduction to this compound

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a motif that has garnered substantial attention in medicinal chemistry for its diverse biological activities.[3] When fused to a benzene ring, it forms a benzo[d]isoxazole structure. This compound (Figure 1) is a derivative of this core structure, distinguished by a bromine atom at the 6-position and an amine at the 3-position. This compound has emerged as a crucial intermediate in the synthesis of pharmaceuticals, particularly antipsychotic agents used to treat conditions like schizophrenia and bipolar disorder.[2][4] Its utility stems from a unique structure that facilitates effective interaction with biological targets, such as dopamine and serotonin receptors, and allows for further chemical modification to develop novel therapeutic agents.[1][2] Beyond pharmaceuticals, its properties are also relevant to materials science for creating advanced materials with tailored characteristics.[1]

Physicochemical Properties

Accurate physicochemical data is fundamental for the handling, characterization, and application of any chemical compound. This compound is typically supplied as an off-white to yellow solid, consistent with its high molecular weight and aromatic structure.[1] While a specific melting point is not consistently reported across public databases, its solid state at room temperature is well-documented. Notably, data regarding its boiling point is currently unavailable, which is common for complex organic solids that may decompose at high temperatures before boiling.[5]

A summary of its key identifying and physical properties is presented in Table 1.

Table 1: Physicochemical and Identification Data for this compound

PropertyValueSource(s)
CAS Number 177995-39-0[1][6][7][8]
Molecular Formula C₇H₅BrN₂O[1][6][8][9]
Molecular Weight 213.03 g/mol [1][6][8][9]
Appearance Off-white to yellow solid[1]
Melting Point Data not available
Boiling Point Data not available[5]
Purity (Typical) ≥97% (HPLC)[1][9]
InChIKey CNLHHYURQCSYLB-UHFFFAOYSA-N[6]
Storage Conditions 0-8 °C, inert atmosphere, keep in dark place[1][2][10]

Synthesis and Mechanistic Considerations

The synthesis of substituted 3-aminoisoxazoles is a critical process for accessing compounds like this compound. While specific proprietary methods may exist, a general and well-established route involves the reaction of a corresponding 3-bromoisoxazole precursor with an amine source.[11] This reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

A plausible synthetic workflow involves two key stages:

  • Formation of the Benzisoxazole Ring: This often begins with a substituted salicylaldehyde or related precursor which undergoes cyclization to form the core benzo[d]isoxazole ring system.

  • Amination: The resulting intermediate, functionalized with a suitable leaving group (like bromine at the 3-position), is then reacted with an amine source (e.g., ammonia or a protected amine) to install the 3-amino group.[11]

The choice of base and solvent is critical to facilitate the nucleophilic attack and subsequent elimination of the bromide ion. This two-step approach allows for modular synthesis, where various substituted precursors can be used to generate a library of analogs for structure-activity relationship (SAR) studies in drug discovery.

synthesis_workflow start Substituted Salicylaldehyde Precursor step1 Cyclization & Bromination start->step1 intermediate 3,6-Dibromobenzo[d]isoxazole (Intermediate) step1->intermediate step2 Nucleophilic Aromatic Substitution (Amination) intermediate->step2 product This compound (Final Product) step2->product

Caption: Figure 2. Generalized Synthetic Workflow.

Analytical Characterization and Quality Control

To ensure the identity, purity, and consistency of this compound for research and development, a robust analytical workflow is essential. This process validates the chemical structure and quantifies impurities, which is a cornerstone of scientific trustworthiness. Commercial suppliers typically provide material with a purity of ≥97% or ≥98%.[1][9]

The primary techniques employed for characterization include:

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from any starting materials, byproducts, or degradation products.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure, confirming the presence and connectivity of all atoms in the molecule.

  • Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS), this technique confirms the molecular weight of the compound (213.03 g/mol ) and can help identify impurities.[5]

This multi-faceted analytical approach ensures that the material used in subsequent experiments is of high quality and structurally verified, lending confidence to the resulting data.

Caption: Figure 3. Analytical Characterization Workflow.

Applications in Research and Drug Development

The primary application of this compound is as a key intermediate in pharmaceutical development.[1][2] Its structure is a privileged scaffold for targeting the central nervous system (CNS).

  • Antipsychotic Agents: The compound is a well-established building block for antipsychotic drugs used in the treatment of schizophrenia and bipolar disorder.[2][4] Its framework allows for the modulation of dopamine and serotonin receptors, which is a key mechanism of action for these therapies.[2]

  • Neurological Disorders: Beyond psychosis, it is used in research to develop novel compounds active in the CNS, including potential treatments for depression and other mood disorders.[1][4]

  • Oncology and Other Therapeutic Areas: The benzisoxazole scaffold is being explored in other areas, including oncology. For example, related N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives have been investigated as potent inhibitors of the TRIM24 bromodomain, which is implicated in prostate and lung cancer.[12] The reactivity of the bromine atom on this compound makes it suitable for further functionalization in the design of targeted inhibitors.[1]

  • Materials Science: The ability of the molecule to form stable complexes with metal ions opens avenues for its use in catalysis and the development of novel sensor technologies.[1]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with several hazards.[8]

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.[8]

    • H315: Causes skin irritation.[8]

    • H319: Causes serious eye irritation.[8]

    • H332: Harmful if inhaled.[8]

    • H335: May cause respiratory irritation.[8]

  • Precautionary Measures:

    • Work in a well-ventilated area or fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust and direct contact with skin and eyes.[5]

  • Storage: The compound should be stored in a cool, dark place under an inert atmosphere to ensure its stability.[1][10] Recommended storage temperatures are between 2-8°C.[2][10]

Conclusion

References

  • 177995-39-0[this compound]. Acmec Biochemical. [Link]
  • This compound | CAS 177995-39-0. Chemical-Suppliers. [Link]
  • This compound, 97% Purity, C7H5BrN2O, 10 grams. CP Lab Safety. [Link]
  • This compound. MySkinRecipes. [Link]
  • 6-Bromo-1,2-benzoxazol-3-amine | C7H5BrN2O | CID 10608621.
  • This compound. MySkinRecipes (Thai). [Link]
  • This compound - CAS:177995-39-0. Sunway Pharm Ltd. [Link]
  • 3-Isoxazolamine | C3H4N2O | CID 1810216.
  • Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines.
  • Discovery and optimization of novel N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives as potent and selective TRIM24 bromodomain inhibitors with potential anti-cancer activities.
  • Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. [Link]

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spectral data for 6-Bromobenzo[d]isoxazol-3-amine (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Analysis of 6-Bromobenzo[d]isoxazol-3-amine

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a crucial building block in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system.[1][2] Its utility as a key intermediate necessitates unambiguous structural characterization and purity assessment, for which spectroscopic methods are indispensable.

This guide provides a comprehensive analysis of the expected spectral data for this compound (CAS No. 177995-39-0). While publicly accessible, peer-reviewed raw spectral data for this specific molecule is limited, this document leverages fundamental principles of spectroscopy and data from analogous structures to provide a predictive yet authoritative overview for researchers. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind the expected spectral features.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's structure is the foundation for interpreting its spectral data.

  • Molecular Formula: C₇H₅BrN₂O[1][3]

  • Molecular Weight: 213.03 g/mol [1][4]

  • IUPAC Name: 6-bromo-1,2-benzoxazol-3-amine[4]

  • Appearance: Typically an off-white to yellow solid[1]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the three distinct aromatic protons and the amine protons. The isoxazole ring itself has no protons. The chemical shifts are influenced by the electron-withdrawing nature of the bromine atom and the isoxazole ring, and the electron-donating nature of the amine group.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~7.80 d, J ≈ 1.8 Hz 1H H-5 Located ortho to the bromine atom, deshielded. Expected to be a doublet due to coupling with H-7.
~7.65 d, J ≈ 8.5 Hz 1H H-4 Located ortho to the isoxazole ring fusion, coupled to H-5.
~7.40 dd, J ≈ 8.5, 1.8 Hz 1H H-7 Coupled to both H-4 (ortho) and H-5 (meta).

| ~6.50 | br s | 2H | -NH₂ | Amine protons are exchangeable and typically appear as a broad singlet. The chemical shift can vary with concentration and solvent. |

Causality Behind Predictions: The predicted chemical shifts are based on standard values for substituted benzene rings. The bromine atom exerts a deshielding effect on the ortho proton (H-5). The fused isoxazole ring also has an anisotropic effect on the neighboring protons. The coupling constants (J) are typical for ortho (~8.5 Hz) and meta (~1.8 Hz) relationships in a benzene ring.

Predicted ¹³C NMR Spectrum

Due to the lack of symmetry, all seven carbon atoms in the molecule are chemically unique and should produce seven distinct signals in the ¹³C NMR spectrum.

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm) Carbon Assignment Rationale
~165.0 C-3 Carbon double-bonded to two heteroatoms (N and O) in the isoxazole ring, highly deshielded.
~162.0 C-7a (ipso to O) Quaternary carbon of the benzene ring fused to the isoxazole and attached to oxygen.
~150.0 C-3a (ipso to N) Quaternary carbon of the benzene ring fused to the isoxazole and attached to nitrogen.
~133.0 C-5 Aromatic CH carbon, deshielded by the adjacent bromine.
~125.0 C-7 Aromatic CH carbon.
~118.0 C-6 (ipso to Br) Quaternary carbon directly attached to bromine; its shift is lower than other substituted carbons due to the "heavy atom effect".

| ~112.0 | C-4 | Aromatic CH carbon. |

Note on Expertise: The assignment of quaternary carbons can be definitively confirmed using techniques like Distortionless Enhancement by Polarization Transfer (DEPT), which distinguishes between CH, CH₂, and CH₃ groups, leaving unobserved signals as quaternary.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes vibrations of the molecular bonds.

Table 3: Predicted Principal IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Intensity
3450 - 3300 N-H Asymmetric & Symmetric Stretch Primary Amine (-NH₂) Medium, Sharp (two bands)
1640 - 1610 N-H Bending (Scissoring) Primary Amine (-NH₂) Medium
1600 - 1580 C=N Stretch Isoxazole Ring Medium to Strong
1550, 1470 C=C Aromatic Ring Stretch Benzene Ring Medium to Strong
1340 - 1250 C-N Stretch Aromatic Amine Strong
~820 C-H Out-of-plane Bending Substituted Benzene Strong

| 650 - 550 | C-Br Stretch | Aryl Bromide | Medium to Weak |

Trustworthiness of Interpretation: The presence of two distinct, sharp peaks in the 3450-3300 cm⁻¹ region is a hallmark of a primary amine (R-NH₂), corresponding to asymmetric and symmetric stretching modes.[6][7] This, combined with the C=N and C=C stretching bands, provides a reliable fingerprint for the core structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Molecular Ion and Isotopic Pattern

For this compound (C₇H₅BrN₂O), the exact mass is 211.9585 Da.[4] A key feature in the mass spectrum will be the isotopic pattern caused by the two major isotopes of bromine, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This results in two prominent peaks for the molecular ion (M•+) separated by 2 m/z units, with nearly equal intensity (an M and M+2 peak).

  • [M]⁺•: m/z ≈ 212 (containing ⁷⁹Br)

  • [M+2]⁺•: m/z ≈ 214 (containing ⁸¹Br)

Predicted Fragmentation Pattern

Under electrospray ionization (ESI) in positive mode, the molecule would likely be observed as the protonated species, [M+H]⁺, at m/z 213 and 215. In techniques like electron ionization (EI), the molecular ion would fragment. A plausible fragmentation pathway is outlined below.

G M [C₇H₅BrN₂O]⁺ m/z 212/214 F1 Loss of HCN [C₆H₄BrO]⁺ m/z 185/187 M->F1 - HCN F4 Loss of N₂H• [C₇H₄BrO]⁺ m/z 183/185 M->F4 - N₂H• F2 Loss of CO [C₅H₄Br]⁺ m/z 156/158 F1->F2 - CO F3 Loss of Br• [C₅H₄]⁺ m/z 76 F2->F3 - Br•

Caption: A plausible EI fragmentation pathway for this compound.

Expert Rationale: The fragmentation is predicted to initiate from the heterocyclic ring. A common pathway for such nitrogen-containing heterocycles is the loss of small, stable neutral molecules like HCN.[8] Subsequent loss of carbon monoxide (CO) from the resulting ion is also a classic fragmentation for oxygen-containing aromatic systems. Loss of the bromine radical is another expected fragmentation step, leading to a bromine-free fragment.

Standard Experimental Protocols

To ensure data integrity and reproducibility, standardized methodologies should be employed.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

IR Spectroscopy Protocol
  • Sample Preparation (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture to a fine powder using an agate mortar and pestle.

  • Pellet Formation: Compress the powder into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.

Mass Spectrometry Protocol (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500 Da). For high-resolution mass spectrometry (HRMS), a TOF or Orbitrap analyzer should be used to confirm the elemental composition.

G cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry NMR_Prep Dissolve Sample (5-10 mg in 0.7 mL solvent) NMR_Acq Acquire Spectra (400 MHz Spectrometer) NMR_Prep->NMR_Acq NMR_Proc Process Data (Referenced to TMS) NMR_Acq->NMR_Proc IR_Prep Prepare KBr Pellet (1 mg sample + 100 mg KBr) IR_Acq Acquire Spectrum (FTIR Spectrometer) IR_Prep->IR_Acq IR_Analysis Identify Functional Groups IR_Acq->IR_Analysis MS_Prep Prepare Dilute Solution (~1 mg/mL in MeOH) MS_Acq Acquire Spectrum (ESI-MS, Positive Mode) MS_Prep->MS_Acq MS_Analysis Analyze M+ and Fragments MS_Acq->MS_Analysis

Caption: Standardized workflow for the spectral characterization of an organic compound.

Conclusion

The comprehensive spectral analysis of this compound provides a unique fingerprint for its positive identification and quality control. The predicted ¹H and ¹³C NMR spectra reveal the specific arrangement of its carbon-hydrogen framework. The IR spectrum confirms the presence of key functional groups, particularly the primary amine and the heterocyclic core. Finally, mass spectrometry establishes the compound's molecular weight and offers insights into its structural stability through characteristic fragmentation patterns, most notably the distinctive isotopic signature of the bromine atom. Together, these techniques form a self-validating system for the unambiguous characterization of this important pharmaceutical intermediate.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementry Information.
  • Wiley-VCH. (2007). Supporting Information.
  • BLD Pharm. (n.d.). 177995-39-0 | this compound.
  • Royal Society of Chemistry. (n.d.). Supporting information.
  • Chem-Impex. (n.d.). 6-Bromobenzo[d]isoxazol-3-ylamine.
  • Chemical-Suppliers. (n.d.). This compound | CAS 177995-39-0.
  • PubChem. (n.d.). 6-Bromo-1,2-benzoxazol-3-amine.
  • Royal Society of Chemistry. (2014). Supplementary Information for: Amine and N-(pyrimidin-2-yl)benzo[d]thiazo.
  • ResearchGate. (n.d.). IR spectrum for compound (6).
  • MySkinRecipes. (n.d.). This compound.
  • Sunway Pharm Ltd. (n.d.). This compound - CAS:177995-39-0.
  • Royal Society of Chemistry. (n.d.). NMR Spectra of Products.
  • ResearchGate. (n.d.). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines.
  • Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
  • PubMed. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds.
  • National Institutes of Health. (n.d.). 6-Bromo-1,3-benzothiazol-2-amine.
  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
  • mzCloud. (2017). 6 Bromo MDMA.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.
  • Radhabai Kale Mahila Mahavidyalaya Ahmednagar. (2021). Synthesis and Biological Evaluation of 2-(4,5,6,7-Tetrahydrobenzo[c]Isoxazol-3-yl)-4H-Chromen-4-Ones.
  • DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid.
  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.
  • YouTube. (2020). Mass Spectroscopy Lecture 7: Fragmentation of Amines Part 2.
  • ResearchGate. (n.d.). 6-Bromo-1,3-benzothiazol-2-amine.
  • RSC Publishing. (n.d.). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data.
  • West Virginia University. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones.
  • SpectraBase. (n.d.). Isoxazole - Optional[1H NMR] - Spectrum.

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A Comprehensive Technical Guide to the Synthesis of 6-Bromobenzo[d]isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed exposition on the synthesis of 6-Bromobenzo[d]isoxazol-3-amine, a pivotal intermediate in the development of advanced neuroleptic agents.[1][2] The document is structured to serve researchers, medicinal chemists, and process development scientists, offering an in-depth examination of a robust synthetic pathway. The core of this guide focuses on the efficient cyclization of 4-Bromo-2-hydroxybenzonitrile with hydroxylamine, a method selected for its high atom economy and convergence. Each section is meticulously detailed, explaining the mechanistic underpinnings of the reaction, providing a step-by-step experimental protocol, and presenting expected outcomes with key analytical data. This work is intended to be a self-contained resource, enabling the proficient synthesis and characterization of this pharmaceutically significant heterocyclic amine.

Introduction and Strategic Importance

This compound is a heterocyclic building block of considerable interest in medicinal chemistry. Its structure is a key component of several atypical antipsychotic drugs, which are cornerstones in the management of schizophrenia and bipolar disorder.[2] The strategic placement of the bromine atom provides a versatile handle for further functionalization, typically through cross-coupling reactions, allowing for the generation of diverse molecular libraries for drug discovery campaigns. The 3-amino group is crucial for linking the benzisoxazole core to other pharmacophoric elements.

The synthesis of this intermediate is a critical step in the overall production of the final active pharmaceutical ingredient (API). Therefore, a reliable and scalable synthetic route is of paramount importance. This guide focuses on a logical and well-precedented approach, starting from the commercially available 4-Bromo-2-hydroxybenzonitrile.

Retrosynthetic Analysis and Pathway Selection

The chosen synthetic strategy involves the construction of the isoxazole ring through the formation of an N-O bond. This is a common and effective method for synthesizing 3-aminobenzisoxazoles. The retrosynthetic analysis is as follows:

The key transformation is the reaction of an ortho-hydroxybenzonitrile with a source of hydroxylamine. This approach is favored for its directness and the ready availability of the required starting materials.

Mechanistic Insights

The synthesis proceeds via a two-step mechanism. The first step is the formation of an amidoxime intermediate from the reaction of the nitrile group of 4-Bromo-2-hydroxybenzonitrile with hydroxylamine. This reaction is typically base-catalyzed, enhancing the nucleophilicity of the hydroxylamine.

The second step is an intramolecular cyclization of the amidoxime. The ortho-hydroxyl group acts as a nucleophile, attacking the carbon of the oxime, leading to the formation of the isoxazole ring with the elimination of a molecule of water. The reaction is driven by the formation of the stable aromatic benzisoxazole ring system.

Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of analogous 3-aminobenzisoxazoles.[3]

Materials and Reagents
Reagent/SolventCAS NumberMolecular WeightPuritySupplier
4-Bromo-2-hydroxybenzonitrile288067-35-6198.02 g/mol ≥97%Major Chemical Suppliers
Hydroxylamine Hydrochloride5470-11-169.49 g/mol ≥98%Major Chemical Suppliers
Sodium Bicarbonate144-55-684.01 g/mol ≥99.5%Major Chemical Suppliers
Ethanol64-17-546.07 g/mol AnhydrousMajor Chemical Suppliers
Water7732-18-518.02 g/mol Deionized-
Ethyl Acetate141-78-688.11 g/mol HPLC GradeMajor Chemical Suppliers
Hexane110-54-386.18 g/mol HPLC GradeMajor Chemical Suppliers
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Thermometer

  • Dropping funnel

  • Büchner funnel and flask

  • Rotary evaporator

  • Standard laboratory glassware

Synthetic Procedure

Step 1: Reaction Setup

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 4-Bromo-2-hydroxybenzonitrile (10.0 g, 50.5 mmol).

  • Add ethanol (100 mL) to the flask and stir the mixture until the starting material is fully dissolved.

  • In a separate beaker, dissolve hydroxylamine hydrochloride (5.3 g, 76.3 mmol, 1.5 eq) and sodium bicarbonate (8.5 g, 101.2 mmol, 2.0 eq) in water (50 mL).

Step 2: Reaction

  • Heat the ethanolic solution of 4-Bromo-2-hydroxybenzonitrile to a gentle reflux (approximately 78 °C).

  • Slowly add the aqueous solution of hydroxylamine hydrochloride and sodium bicarbonate to the refluxing mixture via a dropping funnel over a period of 30 minutes.

  • Maintain the reaction mixture at reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

Step 3: Work-up and Isolation

  • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.

  • To the remaining aqueous residue, add cold water (100 mL) to precipitate the crude product.

  • Stir the slurry for 30 minutes in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold water (2 x 50 mL).

  • Dry the crude product in a vacuum oven at 50 °C to a constant weight.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to afford a crystalline solid.

Characterization and Expected Results

ParameterExpected Result
Appearance Off-white to light yellow crystalline solid
Yield 75-85% (crude)
Melting Point 188-192 °C
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 7.85 (d, J = 8.8 Hz, 1H), 7.60 (d, J = 1.6 Hz, 1H), 7.45 (dd, J = 8.8, 1.6 Hz, 1H), 6.50 (s, 2H, NH₂)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) 163.5, 160.1, 129.8, 125.4, 118.9, 115.2, 112.6
Mass Spectrometry (ESI+) m/z = 213.0, 215.0 [M+H]⁺ (isotopic pattern for Br)
Purity (HPLC) ≥98% after recrystallization

Safety Considerations

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Hydroxylamine hydrochloride is a potential skin sensitizer and is harmful if swallowed.

  • 4-Bromo-2-hydroxybenzonitrile is an irritant.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Process Visualization

The following diagram illustrates the synthetic workflow for the preparation of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_product Final Product SM1 4-Bromo-2-hydroxybenzonitrile Reaction Dissolve SM1 in Ethanol Dissolve SM2 & SM3 in Water Combine and Reflux (4-6h) SM1->Reaction SM2 Hydroxylamine HCl SM2->Reaction SM3 Sodium Bicarbonate SM3->Reaction Workup1 Cool to RT Reaction->Workup1 Workup2 Remove Ethanol (Rotovap) Workup1->Workup2 Workup3 Precipitate with Cold Water Workup2->Workup3 Workup4 Filter and Wash Workup3->Workup4 Workup5 Dry under Vacuum Workup4->Workup5 Purification Recrystallization (Ethanol/Water) Workup5->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Conclusion

This technical guide outlines a robust and efficient synthesis of this compound from readily available starting materials. The described protocol, grounded in established chemical principles, provides a clear and reproducible method for obtaining this valuable pharmaceutical intermediate in high yield and purity. The detailed experimental procedure, coupled with mechanistic insights and characterization data, should serve as a valuable resource for researchers and scientists in the field of drug development.

References

  • The Pharma Innovation Journal. (2021). Synthesis of related substances of antipsychotic drug Risperidone.
  • Journal of Chemical and Pharmaceutical Research. (2013). Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug.
  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets.
  • MySkinRecipes. (n.d.). This compound.
  • PubChem. (n.d.). 4-Bromo-2-hydroxybenzonitrile.

Sources

Unlocking the Therapeutic Potential of 6-Bromobenzo[d]isoxazol-3-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzo[d]isoxazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its presence in a multitude of clinically significant therapeutic agents. This technical guide delves into the latent potential of a specific, yet underexplored, derivative: 6-Bromobenzo[d]isoxazol-3-amine. While primarily recognized as a synthetic intermediate, its structural features—a privileged benzisoxazole core, a reactive bromine substituent, and a strategically positioned amine group—suggest a rich, untapped vein of biological activity. This document will synthesize the current understanding of related compounds to build a robust hypothesis for the potential therapeutic applications of this compound, offering a roadmap for researchers in oncology, neurology, and inflammatory diseases. We will explore its chemical attributes, extrapolate potential mechanisms of action based on structure-activity relationships of analogous series, and provide detailed, actionable experimental protocols to empower scientists to investigate its promise.

Introduction: The Benzisoxazole Core and the Significance of this compound

The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a celebrated scaffold in drug discovery.[1][2][3][4][5] Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a wide array of FDA-approved drugs, including the antipsychotic risperidone and the anti-inflammatory valdecoxib.[1] When fused to a benzene ring to form a benzo[d]isoxazole, the resulting bicyclic system gains rigidity and expanded opportunities for molecular interactions, making it a highly attractive starting point for novel therapeutic design.

This compound (CAS: 177995-39-0) emerges as a compound of significant interest within this chemical class.[6][7] It is a versatile building block, widely utilized as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system (CNS).[8][9][10] Its structure is notable for three key features:

  • The Benzo[d]isoxazole Core: Provides a rigid, bio-isosterically sound foundation for interacting with biological targets.

  • The 3-Amino Group: A critical functional group that can act as a hydrogen bond donor and a key point for further chemical modification to modulate potency, selectivity, and pharmacokinetic properties.

  • The 6-Bromo Substituent: This electron-withdrawing group can significantly influence the molecule's electronic distribution, pKa, and metabolic stability.[8] More importantly, it serves as a reactive handle for synthetic elaboration and can enhance binding affinity through halogen bonding. Structure-activity relationship (SAR) studies on other isoxazoles have indicated that electron-withdrawing groups like bromine can heighten biological efficacy.[1]

While its role as a synthetic precursor is established, the intrinsic biological activity of the parent molecule remains largely unexplored. This guide posits that this compound is not merely an inert scaffold but a molecule with significant, predictable, and testable biological potential.

Extrapolating Potential Biological Activities: A Hypothesis-Driven Approach

Based on the extensive literature surrounding structurally related benzo[d]isoxazole derivatives, we can formulate compelling hypotheses regarding the potential therapeutic activities of this compound.

Neuropharmacology: Modulator of Dopamine and Serotonin Receptors

The most prominent application of the benzo[d]isoxazole core is in the field of neuroscience. The antipsychotic drug risperidone, which features a related benzisoxazole structure, exerts its effects through potent antagonism of dopamine D2 and serotonin 5-HT2A receptors. Several sources explicitly state that this compound is a key intermediate in the synthesis of antipsychotic agents for treating schizophrenia and bipolar disorder by enabling selective modulation of these very receptors.[9][10]

Hypothesized Mechanism: The 3-amine group can be protonated under physiological conditions, potentially mimicking the cationic amine interaction crucial for receptor binding in many biogenic amine ligands. The benzo[d]isoxazole scaffold would orient this interaction within the receptor's binding pocket, while the 6-bromo substituent could engage in halogen bonding with specific residues, enhancing affinity and selectivity.

Logical Framework for Neurological Activity

G cluster_0 Structural Features of this compound cluster_1 CNS Receptor Targets cluster_2 Potential Therapeutic Outcome A Benzo[d]isoxazole Core D Dopamine D2 Receptor A->D E Serotonin 5-HT2A Receptor A->E B 3-Amino Group (Cationic Center) B->D Mimics Biogenic Amine Interaction B->E C 6-Bromo Substituent (Halogen Bonding) C->D Enhances Affinity/ Selectivity C->E F Antipsychotic Activity (Schizophrenia, Bipolar Disorder) D->F E->F

Caption: Hypothesized interaction pathway for neurological activity.

Oncology: Inhibition of Epigenetic and Pro-Survival Targets

Recent research has expanded the therapeutic landscape of benzo[d]isoxazoles into oncology. A notable study identified N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives as potent and selective inhibitors of the TRIM24 bromodomain, an epigenetic reader implicated in several cancers, including prostate cancer.[11]

Hypothesized Mechanism: The 3-amine group of this compound could serve as a crucial anchor within the acetyl-lysine binding pocket of a bromodomain, mimicking the endogenous ligand. The planar benzisoxazole ring would provide favorable pi-stacking interactions, a common binding motif for bromodomain inhibitors. The bromine atom could further enhance potency through specific interactions within the target protein.

Anti-Inflammatory Activity: Targeting Sphingolipid Metabolism

Chronic inflammation is a key driver of numerous diseases. A groundbreaking study revealed that 4-benzyloxybenzo[d]isoxazole-3-amine derivatives are highly selective and orally efficacious inhibitors of human Sphingomyelin Synthase 2 (SMS2).[12] Inhibition of SMS2 has been proposed as a therapeutic strategy for atherosclerosis, fatty liver disease, and insulin resistance.[12]

Hypothesized Mechanism: The shared benzo[d]isoxazol-3-amine core between the reported SMS2 inhibitors and our topic compound is striking. It is highly probable that this scaffold is the primary pharmacophore responsible for binding to the enzyme. The 3-amine group likely forms a key hydrogen bond within the active site, while the bicyclic ring system occupies a hydrophobic pocket. The 6-bromo substituent could confer an advantage in binding affinity or selectivity over other derivatives.

A Practical Guide to Investigating Biological Activity

To transition from hypothesis to evidence, a structured, multi-tiered experimental approach is essential. The following protocols are designed to provide a robust framework for evaluating the potential of this compound.

Foundational In Vitro Screening

The initial step is to screen the compound against a panel of relevant biological targets in cell-free or cell-based assays. This provides a direct measure of interaction and functional effect.

Experimental Protocol: Receptor Binding Assay (e.g., Dopamine D2)

  • Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor.

  • Materials:

    • Membrane preparations from cells stably expressing the human D2 receptor.

    • Radioligand (e.g., [³H]-Spiperone).

    • This compound (solubilized in DMSO).

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

    • 96-well filter plates and a cell harvester.

    • Scintillation counter and scintillation fluid.

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, combine the D2 receptor membranes, a fixed concentration of [³H]-Spiperone, and varying concentrations of the test compound.

    • For non-specific binding control wells, add a high concentration of a known D2 antagonist (e.g., haloperidol).

    • Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well through the filter plate using a cell harvester and wash with ice-cold assay buffer to separate bound from free radioligand.

    • Allow filters to dry, add scintillation fluid, and quantify radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Interpretation Table

Ki Value RangeInterpretationNext Steps
< 100 nMPotent BinderProceed to functional assays and selectivity profiling.
100 nM - 1 µMModerate BinderConsider for optimization; proceed to functional assays.
> 1 µMWeak or No BinderDeprioritize for this target; explore other hypotheses.
Cellular Functional Assays

Following confirmation of direct target binding, it is crucial to assess the compound's functional effect in a cellular context.

Workflow for Validating Biological Hypotheses

G cluster_0 Hypothesis Generation cluster_1 In Vitro Validation cluster_2 Cell-Based Confirmation cluster_3 Lead Progression Hypothesis Potential Biological Activity (Neuro, Onco, Inflam.) Binding Target Binding Assays (e.g., Receptor Ki) Hypothesis->Binding Enzyme Enzyme Inhibition Assays (e.g., SMS2 IC50) Hypothesis->Enzyme Functional Functional Assays (e.g., cAMP, Proliferation) Binding->Functional Enzyme->Functional Lead Lead Compound for Optimization Functional->Lead

Caption: A streamlined workflow from hypothesis to lead identification.

Experimental Protocol: Cancer Cell Proliferation Assay (e.g., MTT Assay)

  • Objective: To determine the effect of this compound on the viability and proliferation of a relevant cancer cell line (e.g., LNCaP prostate cancer cells).[11]

  • Materials:

    • LNCaP cells and appropriate culture medium (e.g., RPMI-1640 with 10% FBS).

    • 96-well cell culture plates.

    • This compound.

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Solubilization solution (e.g., DMSO or acidified isopropanol).

    • Plate reader capable of measuring absorbance at ~570 nm.

  • Procedure:

    • Seed LNCaP cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound for a specified period (e.g., 72 hours). Include vehicle-only (DMSO) controls.

    • After the incubation period, add MTT reagent to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of each well at ~570 nm using a plate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control wells to calculate the percentage of cell viability.

    • Plot the percentage of viability against the log concentration of the compound and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Directions

This compound stands at an exciting crossroads of synthetic chemistry and therapeutic discovery. While its current utility is primarily as a foundational block for more complex molecules, the evidence presented in this guide strongly suggests it possesses intrinsic biological activities worthy of direct investigation. The structural parallels to potent modulators of CNS receptors, epigenetic readers, and inflammatory enzymes are too compelling to ignore.

We have outlined a clear, hypothesis-driven path forward. By employing the detailed protocols for in vitro binding and cellular functional assays, researchers can systematically test the predicted activities of this compound. Positive results would not only unveil a new pharmacological agent but also validate the benzo[d]isoxazol-3-amine scaffold as a privileged starting point for hit-to-lead campaigns. Future efforts should focus on comprehensive selectivity profiling, ADME-Tox evaluation, and ultimately, the design of derivative libraries to optimize potency and drug-like properties. The journey from a simple intermediate to a potential therapeutic agent is a challenging one, but for this compound, the first steps are clear and the potential rewards are immense.

References

  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
  • Chem-Impex International. (n.d.). 6-Bromobenzo[d]isoxazol-3-ylamine.
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An In-depth Technical Guide to 6-Bromobenzo[d]isoxazol-3-amine and its Derivatives: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 6-Bromobenzo[d]isoxazol-3-amine, a pivotal heterocyclic building block in medicinal chemistry. We will delve into its synthesis, explore the chemical avenues for the creation of diverse derivatives, and detail the methodologies for evaluating their biological significance. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel therapeutic agents. The benzisoxazole scaffold is a well-established "privileged structure" in drug discovery, known to interact with a wide array of biological targets.[1][2] The strategic placement of a bromine atom at the 6-position of the benzisoxazole ring system not only enhances its reactivity but also provides a versatile handle for extensive chemical modifications, making this compound a highly valuable starting material.[3]

The Core Moiety: Synthesis and Properties of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The general and most common approach involves the cyclization of an appropriately substituted o-hydroxybenzonitrile.[4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of the core molecule is essential for its effective use in synthesis and for predicting the characteristics of its derivatives.

PropertyValueReference
Molecular Formula C₇H₅BrN₂O[5]
Molecular Weight 213.03 g/mol [5]
Appearance Off-white to yellow solid[3]
CAS Number 177995-39-0[5]
Synthetic Protocol: A Step-by-Step Guide

The following protocol outlines a representative synthesis of this compound, commencing from a commercially available starting material.

Step 1: Bromination of 2-Hydroxybenzonitrile

The initial step involves the regioselective bromination of 2-hydroxybenzonitrile to introduce the bromine atom at the desired position on the benzene ring.

  • Reaction: 2-Hydroxybenzonitrile is treated with a brominating agent, such as N-bromosuccinimide (NBS), in a suitable solvent like acetonitrile. The reaction is typically carried out at room temperature.

  • Rationale: The hydroxyl group is an ortho-, para-director. To achieve bromination at the 5-position (which will become the 6-position in the final product), starting with 4-bromo-2-hydroxybenzonitrile is a viable strategy. A detailed procedure for the synthesis of 4-bromo-2-hydroxy-benzonitrile has been reported.[6]

  • Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield 4-bromo-2-hydroxybenzonitrile.

Step 2: Oximation of 4-Bromo-2-hydroxyacetophenone

Alternatively, starting from 4-bromo-2-hydroxyacetophenone, an oxime can be formed, which is a key intermediate for the subsequent cyclization.

  • Reaction: 4-Bromo-2-hydroxyacetophenone is reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, in an alcoholic solvent.

  • Rationale: The ketone functionality readily reacts with hydroxylamine to form the corresponding oxime. The presence of the base is necessary to neutralize the liberated HCl.

Step 3: Cyclization to this compound

The final step is the intramolecular cyclization to form the benzisoxazole ring.

  • Reaction: The 4-bromo-2-hydroxybenzonitrile is first converted to an amidoxime by reaction with hydroxylamine. This intermediate then undergoes cyclization. A more direct approach involves the [3+2] cycloaddition of in-situ generated nitrile oxides and arynes.[7]

  • Rationale: The cyclization is a key ring-forming reaction that establishes the benzisoxazole core. The specific conditions will depend on the chosen synthetic route, but often involve a base or a transition metal catalyst.[4]

  • Work-up and Purification: The reaction mixture is worked up by extraction and the crude product is purified by column chromatography to afford this compound.

Caption: Synthetic workflow for this compound.

Derivatization Strategies: Expanding the Chemical Space

The presence of a primary amine and a reactive bromine atom on the this compound scaffold provides two key points for chemical modification, allowing for the generation of a diverse library of derivatives.

Reactions at the Amino Group

The primary amino group is a versatile nucleophile and can participate in a variety of reactions to introduce different functional groups.

  • Protocol: this compound is reacted with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a non-nucleophilic base such as potassium carbonate or cesium carbonate in a polar aprotic solvent like DMF or acetonitrile.[8][9] The reaction temperature can be varied from room temperature to elevated temperatures to drive the reaction to completion.

  • Causality: The base deprotonates the primary amine, increasing its nucleophilicity and facilitating the SN2 reaction with the alkyl halide. The choice of base and solvent is crucial to avoid side reactions and ensure good yields.

  • Protocol: The amino group can be acylated using an acid chloride or a carboxylic acid in the presence of a coupling agent. For acid chlorides, the reaction is typically carried out in the presence of a base like triethylamine or pyridine in an inert solvent such as dichloromethane. For carboxylic acids, standard coupling reagents like HATU or DCC can be employed.[10][11]

  • Causality: The coupling agent activates the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. The choice of coupling reagent can influence the reaction efficiency and minimize side product formation, especially with sterically hindered substrates.

Reactions at the Bromine Atom

The bromine atom at the 6-position is amenable to various transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.

  • Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) allows for the formation of a new carbon-carbon bond, introducing aryl or vinyl groups.[12][13]

  • Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling with primary or secondary amines, using a palladium catalyst and a suitable phosphine ligand.[14][15][16]

  • Sonogashira Coupling: The introduction of alkyne moieties can be achieved through coupling with terminal alkynes, catalyzed by a palladium complex and a copper(I) co-catalyst.[12]

  • Causality: The palladium catalyst undergoes a catalytic cycle of oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination to form the desired product. The choice of ligand is critical for the efficiency and scope of these reactions.

Caption: Derivatization pathways for this compound.

Biological Evaluation: Unveiling Therapeutic Potential

Derivatives of this compound have shown promise in various therapeutic areas, most notably as antipsychotic agents due to their ability to modulate dopamine and serotonin receptors.[17] They are also being investigated for their potential as anticancer agents.

In Vitro Assays for Antipsychotic Activity

The primary targets for many antipsychotic drugs are the dopamine D2 and serotonin 5-HT2A receptors.[18] Receptor binding assays are crucial for determining the affinity of the synthesized derivatives for these targets.

  • Principle: This is a competitive radioligand binding assay that measures the ability of a test compound to displace a known radiolabeled ligand (e.g., [³H]-Spiperone or [³H]-Raclopride) from the D2 receptor.[17]

  • Protocol:

    • Membrane Preparation: Prepare cell membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., HEK293 cells).

    • Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Incubation: Allow the reaction to reach equilibrium.

    • Filtration: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Scintillation Counting: Measure the radioactivity retained on the filters.

    • Data Analysis: Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[1][19]

  • Principle: Similar to the D2 receptor assay, this competitive binding assay assesses the affinity of compounds for the 5-HT2A receptor using a specific radioligand, such as [³H]-Ketanserin.[20][21]

  • Protocol: The protocol is analogous to the D2 receptor binding assay, with the substitution of the appropriate receptor-expressing cell line and radioligand.

In Vitro Assays for Anticancer Activity

The cytotoxic potential of the synthesized derivatives against various cancer cell lines can be evaluated using the MTT assay.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[2][22] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Protocol:

    • Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for a few hours.

    • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).[23][24]

Illustrative Biological Data

The following table presents hypothetical but representative data for a series of this compound derivatives, illustrating the potential outcomes of the described biological assays.

CompoundR¹ (at N)R² (at C6)D₂ Ki (nM)5-HT₂ₐ Ki (nM)A549 IC₅₀ (µM)
Parent HBr>1000>1000>100
Derivative 1 -CH₃Br150.589.275.4
Derivative 2 -COCH₃Br25.810.545.1
Derivative 3 H-Phenyl5.22.115.8
Derivative 4 -CH₃-Phenyl1.80.95.2

Pharmacokinetic Considerations

For a derivative to be a viable drug candidate, it must possess favorable pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). The benzisoxazole core is known to have acceptable pharmacokinetic profiles in many cases.[25] However, modifications to the core structure can significantly impact these properties. For instance, the introduction of lipophilic groups can enhance membrane permeability and absorption, while the addition of polar groups can improve solubility. Early in vitro ADME profiling is crucial for guiding the optimization of lead compounds.[26][27]

Conclusion

This compound stands as a testament to the power of privileged scaffolds in medicinal chemistry. Its versatile chemical handles—the primary amine and the bromine atom—provide a rich platform for the synthesis of diverse libraries of compounds. The established protocols for derivatization and biological evaluation outlined in this guide offer a clear roadmap for researchers seeking to explore the therapeutic potential of this promising molecular core. As our understanding of disease biology deepens, the strategic application of such well-characterized building blocks will undoubtedly continue to fuel the engine of drug discovery.

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A Technical Guide to the Synthesis, Properties, and Applications of 6-Bromobenzo[d]isoxazol-3-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 6-Bromobenzo[d]isoxazol-3-amine is a pivotal heterocyclic building block in modern medicinal chemistry. Its rigid benzisoxazole core, combined with the reactive handles of a primary amine at the 3-position and a bromine atom at the 6-position, renders it an exceptionally versatile intermediate for the synthesis of complex bioactive molecules. This guide provides an in-depth review of its chemical properties, spectroscopic profile, synthetic methodologies, and critical applications, particularly in the development of therapeutics for central nervous system (CNS) disorders and oncology. By elucidating the causality behind synthetic strategies and derivatization pathways, this document serves as a technical resource for researchers engaged in drug discovery and development.

Introduction to the Benzisoxazole Scaffold

The Isoxazole Ring in Medicinal Chemistry

The isoxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms.[1][2] This moiety is a privileged structure in pharmaceutical chemistry due to its unique electronic properties and ability to act as a bioisostere for other functional groups, enhancing physicochemical characteristics like metabolic stability and target binding affinity.[2] The N-O bond, being inherently weak, can also participate in specific ring-opening bioactivations. Isoxazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, analgesic, and neuroprotective effects, making them attractive scaffolds in drug discovery.[3] Several FDA-approved drugs, such as the COX-2 inhibitor Valdecoxib and the antirheumatic leflunomide, feature the isoxazole core, underscoring its therapeutic importance.[2]

This compound: A Key Intermediate

This compound (also known as 6-bromo-1,2-benzisoxazol-3-amine) is a bifunctional derivative that serves as a cornerstone for building complex molecular architectures.[4] Its significance lies in its dual reactivity:

  • The 3-amino group provides a nucleophilic site for a variety of modifications, including acylation, alkylation, and sulfonylation, enabling the exploration of structure-activity relationships (SAR) around this position.

  • The 6-bromo substituent offers a site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups to modulate potency, selectivity, and pharmacokinetic properties.[5]

This strategic placement of reactive groups makes it a highly valuable precursor in the synthesis of targeted therapies, particularly for neurological and oncological conditions.[4][5]

Physicochemical and Spectroscopic Properties

A thorough understanding of the compound's properties is essential for its synthesis, purification, and characterization.

Core Properties

The fundamental properties of this compound are summarized below.

PropertyValueReference(s)
CAS Number 177995-39-0[4][6][7]
Molecular Formula C₇H₅BrN₂O[4][6]
Molecular Weight 213.03 g/mol [4][6]
Appearance Off-white to yellow solid[4]
Purity ≥ 97-98% (by HPLC)[4][8]
Storage 0-8 °C, Inert atmosphere, Keep in dark place[4]
Predicted Spectroscopic Profile

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorptions for its functional groups.

Wavenumber (cm⁻¹)Vibration TypeExpected AppearanceRationale
3450-3300N-H Asymmetric & Symmetric StretchTwo distinct, sharp-to-medium peaksCharacteristic of a primary amine (-NH₂) group.
1650-1620N-H Scissoring (Bending)Medium to strong absorptionConfirms the presence of the primary amine.
1610-1580C=N StretchMedium intensity peakFrom the isoxazole ring imine functionality.
1550-1450Aromatic C=C StretchMultiple sharp peaksCharacteristic of the benzene ring system.
1250-1100C-O StretchStrong absorptionAssociated with the isoxazole ring ether linkage.
850-800C-H Out-of-Plane BendingStrong peakIndicative of the 1,2,4-trisubstituted benzene ring pattern.
700-550C-Br StretchMedium to strong peakConfirms the presence of the bromo-substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most definitive structural information. Chemical shifts are predicted for a standard solvent like DMSO-d₆.

  • ¹H NMR: The aromatic region will be key for confirming the substitution pattern.

    Predicted Shift (ppm) Multiplicity Integration Assignment Rationale
    ~7.8-7.9 d (doublet) 1H H-4 This proton is ortho to the electron-withdrawing isoxazole ring and will be the most downfield aromatic signal.
    ~7.6-7.7 d (doublet) 1H H-7 This proton is adjacent to the C-Br bond and will show a small coupling to H-5.
    ~7.3-7.4 dd (doublet of doublets) 1H H-5 Coupled to both H-4 and H-7, appearing as a doublet of doublets.

    | ~6.0-6.5 | s (broad singlet) | 2H | -NH₂ | The primary amine protons often appear as a broad signal that is exchangeable with D₂O. |

  • ¹³C NMR:

    Predicted Shift (ppm) Assignment Rationale
    ~165 C-3 Carbon of the C=N-O moiety, highly deshielded.
    ~160 C-7a (ipso-O) Aromatic carbon attached to the isoxazole oxygen.
    ~135-115 Aromatic C-H Multiple signals for the three aromatic CH carbons (C-4, C-5, C-7).
    ~120 C-6 (ipso-Br) Carbon attached to bromine, its shift is influenced by the heavy atom effect.

    | ~110 | C-3a (ipso-C) | Aromatic carbon at the ring fusion. |

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and can provide structural clues through fragmentation.

  • Molecular Ion (M⁺): A characteristic pair of peaks at m/z 212 and 214 with approximately 1:1 intensity ratio, which is the definitive signature of a monobrominated compound due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

  • Key Fragments: Expect fragmentation patterns involving the loss of CO (M-28), HCN (M-27), and cleavage of the isoxazole ring.

Synthesis and Mechanistic Insights

The synthesis of 3-aminobenzisoxazoles can be achieved through several routes. A robust and common strategy involves the cyclization of an ortho-substituted phenol derivative.

Retrosynthetic Analysis and Proposed Strategy

A logical retrosynthetic approach disconnects the N-O bond of the isoxazole ring, pointing towards a precursor like a 4-bromo-2-hydroxybenzonitrile or a related benzaldehyde oxime. The synthesis from an ortho-hydroxybenzonitrile is often efficient.

G Figure 1: Proposed Synthetic Workflow cluster_0 A Starting Material: 4-Bromo-2-hydroxybenzonitrile B Step 1: Reaction with Hydroxylamine (Base, e.g., NaHCO₃, EtOH/H₂O, Reflux) A->B Reagents C Intermediate: 4-Bromo-N'-dihydroxy-2-hydroxybenzimidamide B->C Formation of amidoxime D Step 2: Intramolecular Cyclization (Heat or mild acid/base) C->D Ring Closure E Product: This compound D->E Tautomerization F Purification & Characterization (Recrystallization, Column Chromatography, NMR, IR, MS) E->F Isolation

Caption: Proposed synthetic workflow for this compound.

Recommended Synthetic Protocol

This protocol is a well-established method for synthesizing 3-aminobenzisoxazoles, adapted for the 6-bromo target.[9]

Objective: To synthesize this compound from 4-Bromo-2-hydroxybenzonitrile.

Materials:

  • 4-Bromo-2-hydroxybenzonitrile

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium bicarbonate (NaHCO₃) or Sodium Acetate

  • Ethanol (EtOH)

  • Water (H₂O)

  • Standard laboratory glassware and reflux apparatus

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-Bromo-2-hydroxybenzonitrile (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and sodium bicarbonate (1.5 eq).

    • Causality: Hydroxylamine hydrochloride is the source of the nucleophilic hydroxylamine. Sodium bicarbonate is a mild base used to liberate the free hydroxylamine (NH₂OH) from its hydrochloride salt in situ, preventing the need to handle the less stable free base directly.

  • Solvent Addition: Add a solvent mixture of ethanol and water (e.g., 3:1 v/v) to the flask. The solvent system is chosen to dissolve the organic starting material while also being compatible with the inorganic salts.

    • Causality: The polar protic solvent mixture facilitates the dissolution of both the organic substrate and the inorganic reagents, creating a homogenous reaction environment for efficient reaction kinetics.

  • Reaction Execution: Heat the mixture to reflux (typically ~80-90 °C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Causality: Heating provides the necessary activation energy for the nucleophilic addition of hydroxylamine to the nitrile carbon, followed by the intramolecular cyclization. The phenolic hydroxyl group attacks the intermediate, displacing a water molecule to form the stable benzisoxazole ring.

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature. A precipitate of the product may form upon cooling. b. If necessary, reduce the solvent volume under reduced pressure to induce precipitation. c. Pour the mixture into cold water to precipitate the crude product fully. d. Isolate the solid by vacuum filtration, washing the filter cake with cold water to remove residual inorganic salts. e. Dry the crude product under vacuum.

  • Purification: a. Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain the purified this compound. b. Alternatively, for higher purity, perform column chromatography on silica gel using an ethyl acetate/hexanes gradient.

    • Self-Validation: The success of the purification can be validated by a sharp melting point and clean spectroscopic data (NMR, MS) corresponding to the predicted profile in Section 2.2.

Chemical Reactivity and Derivatization

The true value of this compound lies in its potential for derivatization at two distinct sites, enabling the creation of large chemical libraries for SAR studies.

G Figure 2: Key Derivatization Pathways A This compound B N-Acylated Analogs A->B RCOCl, Base C N-Alkylated Analogs A->C R-X, Base D N-Sulfonylated Analogs A->D RSO₂Cl, Base E C6-Aryl/Heteroaryl Analogs (via Suzuki Coupling) A->E Ar-B(OH)₂, Pd Catalyst, Base F C6-Alkylated Analogs (via Sonogashira/Reduction) A->F Alkyne, Pd/Cu Catalyst; then H₂, Pd/C

Caption: Derivatization pathways for this compound.

Reactions at the 3-Amino Group

The primary amine is a versatile nucleophile.

  • Acylation: Reaction with acid chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) readily forms amide derivatives. This is a common strategy to introduce varied side chains.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) yields secondary or tertiary amines, providing access to N-alkylated analogs.

  • Sulfonylation: Reaction with sulfonyl chlorides yields stable sulfonamides, which are important pharmacophores in many drug classes.

Reactions Involving the Bromine Substituent

The C-Br bond is a prime site for metal-catalyzed cross-coupling.

  • Suzuki Coupling: Palladium-catalyzed reaction with aryl or heteroaryl boronic acids/esters is a powerful method to install new aromatic rings at the C-6 position, profoundly impacting the molecule's steric and electronic properties.

  • Buchwald-Hartwig Amination: This reaction allows for the coupling of amines to the C-6 position, creating more complex diamine structures.

  • Heck and Sonogashira Couplings: These reactions enable the introduction of alkene and alkyne functionalities, respectively, which can serve as further points for diversification or as key structural elements themselves.

Applications in Drug Discovery and Medicinal Chemistry

The benzisoxazole scaffold is a validated pharmacophore for CNS-active drugs, and this compound is a key building block for accessing this chemical space.

Central Nervous System (CNS) Agents

The most prominent application of benzisoxazole derivatives is in the field of antipsychotics. Drugs like Risperidone and its active metabolite Paliperidone are used to treat schizophrenia and bipolar disorder.[10][11] Their mechanism of action involves potent antagonism of serotonin 5-HT₂A and dopamine D₂ receptors.[11][12]

While the commercial synthesis of Risperidone uses a fluoro-analogue (6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole), the 6-bromo-3-amino scaffold is a direct and versatile precursor to this entire class of compounds.[10] For example, the bromine can be converted to a fluorine via nucleophilic aromatic substitution or other methods, and the amino group can be transformed into the required piperidinyl moiety through multi-step synthesis, making it an invaluable starting point for novel analog development.

Oncology Research

The isoxazole ring is increasingly recognized for its anticancer potential.[13] Derivatives have been shown to act through various mechanisms, including apoptosis induction, inhibition of tubulin polymerization, and kinase inhibition.[13] The this compound scaffold allows for the systematic exploration of substitutions on the benzisoxazole core to develop potent and selective anticancer agents. For instance, it is a precursor for inhibitors of TRIM24, a protein implicated in several cancers.[14] The ability to perform Suzuki coupling at the 6-position allows for the introduction of moieties designed to bind to the active sites of specific oncogenic proteins.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

  • GHS Hazard Statements: The compound is associated with the following hazards: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[6]

  • Precautions: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place (recommended 0-8 °C), away from incompatible materials.[4]

Conclusion and Future Outlook

This compound has cemented its role as a high-value intermediate in pharmaceutical research. Its synthetic accessibility and dual-functional nature provide an efficient platform for generating chemical diversity. The proven success of the benzisoxazole core in CNS-targeted drugs continues to drive research into novel analogs for improved efficacy and side-effect profiles. Future research will likely focus on leveraging the reactivity of the 6-bromo position to develop multi-targeted ligands, covalent inhibitors, and compounds with finely tuned pharmacokinetic properties for unmet medical needs in neurology, oncology, and beyond.[15][3]

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discovery and history of 6-Bromobenzo[d]isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Bromobenzo[d]isoxazol-3-amine: Discovery, Synthesis, and Applications

Introduction

The benzisoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic and structural properties allow for versatile interactions with a range of biological targets. Among the various substituted benzisoxazoles, this compound has emerged as a particularly valuable building block in drug discovery and development. This technical guide provides a comprehensive overview of the discovery, synthesis, and applications of this important intermediate, with a focus on the underlying chemical principles and practical experimental details.

The Significance of the Benzisoxazole Core

The 1,2-benzisoxazole ring system is present in a number of natural alkaloids and is extensively utilized in the synthesis of pharmaceuticals due to its wide spectrum of pharmacological activities.[2] Well-known drugs such as the anticonvulsant zonisamide and the atypical antipsychotic risperidone feature this heterocyclic core, highlighting its importance in the development of central nervous system (CNS) active agents.[2] The incorporation of the benzisoxazole moiety can confer favorable pharmacokinetic and pharmacodynamic properties to a molecule, including improved metabolic stability and target-binding affinity.

Discovery and History

While the precise date and original discoverer of this compound are not well-documented in readily available literature, its emergence as a key synthetic intermediate is closely tied to the development of novel antipsychotic and neurological drugs. The broader class of 3-aminobenzisoxazoles gained significant attention as pharmacophores for dopamine and serotonin receptors. The introduction of a bromine atom at the 6-position offers a strategic handle for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of diverse compound libraries for drug screening. Its use is particularly noted as a key intermediate in the synthesis of antipsychotic drugs for the treatment of schizophrenia and bipolar disorder.[3] The structure of this compound enables selective modulation of dopamine and serotonin receptors, which is a key mechanism for the therapeutic effects of many antipsychotic medications.[3]

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. One of the most efficient methods involves the cyclization of a substituted benzonitrile with a hydroxylamine derivative. A representative and patented method for its preparation starts from 4-bromo-2-fluorobenzonitrile.[4]

Synthetic Pathway Overview

The synthesis commences with the reaction of acetohydroxamic acid with a strong base, such as potassium tert-butoxide, to form a reactive intermediate. This is followed by the addition of 4-bromo-2-fluorobenzonitrile, which undergoes a nucleophilic aromatic substitution and subsequent intramolecular cyclization to yield the desired this compound.

Synthesis of this compound acetohydroxamic_acid Acetohydroxamic Acid intermediate Intermediate Complex acetohydroxamic_acid->intermediate 1. potassium_tert_butoxide Potassium tert-butoxide (t-BuOK) potassium_tert_butoxide->intermediate dmf DMF, 0 °C bromo_fluorobenzonitrile 4-Bromo-2-fluorobenzonitrile product This compound intermediate->product 2. Add 4-bromo-2-fluorobenzonitrile Biological Applications core_compound This compound antipsychotics Antipsychotic Drugs (Schizophrenia, Bipolar Disorder) core_compound->antipsychotics neurological_research Neurological Disorders Research core_compound->neurological_research oncology_research Oncology Research core_compound->oncology_research biochemical_probes Biochemical Probes (Enzyme Inhibition, Receptor Binding) core_compound->biochemical_probes dopamine_receptors Dopamine Receptors antipsychotics->dopamine_receptors serotonin_receptors Serotonin Receptors antipsychotics->serotonin_receptors kats Lysine Acetyl Transferases (KATs) oncology_research->kats

Caption: Key application areas of this compound in drug discovery.

Conclusion

This compound is a strategically important building block in modern medicinal chemistry. Its synthesis is well-established, and its versatile reactivity allows for the creation of diverse libraries of compounds for biological screening. The benzisoxazole core, functionalized with a bromine atom and an amino group, provides a powerful platform for the development of novel therapeutics, particularly in the areas of CNS disorders and oncology. As our understanding of the biological roles of various enzymes and receptors grows, it is likely that this valuable intermediate will continue to play a significant role in the discovery of new and improved medicines.

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A Professional's Guide to the Safe Handling of 6-Bromobenzo[d]isoxazol-3-amine (CAS: 177995-39-0)

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for the safe handling, storage, and disposal of 6-Bromobenzo[d]isoxazol-3-amine. It is intended for researchers, chemists, and drug development professionals who may work with this compound. The protocols and recommendations herein are synthesized from authoritative safety data sheets and established laboratory safety practices to ensure the well-being of personnel and the integrity of research.

Compound Profile and Significance

This compound (CAS No. 177995-39-0) is a heterocyclic organic compound with a molecular formula of C₇H₅BrN₂O and a molecular weight of 213.03 g/mol .[1][2][3] Its structure, featuring a benzisoxazole core with bromine and amine functional groups, makes it a valuable intermediate in medicinal chemistry and pharmaceutical development.[3] This compound serves as a key building block in the synthesis of novel therapeutic agents, particularly in the fields of oncology and neurology.[3] It is notably used as an intermediate in the synthesis of antipsychotic drugs for conditions such as schizophrenia and bipolar disorder.[4] Given its reactivity and biological potential, a thorough understanding and strict adherence to safety protocols are imperative.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[5][6][7] The primary hazards are associated with irritation to the skin, eyes, and respiratory system, and it is considered harmful if swallowed.[1][5][7]

The GHS classification is summarized below.

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4GHS07 (Exclamation Mark)[8]Warning [5][6]H302: Harmful if swallowed[1][7]
Skin Corrosion / IrritationCategory 2GHS07 (Exclamation Mark)[8]Warning [5][6]H315: Causes skin irritation[5][6][7]
Serious Eye Damage / Eye IrritationCategory 2AGHS07 (Exclamation Mark)[8]Warning [5][6]H319: Causes serious eye irritation[5][6][7]
Specific Target Organ Toxicity (Single Exposure)Category 3GHS07 (Exclamation Mark)[8]Warning [5][6]H335: May cause respiratory irritation[5][6][7]

Exposure Controls and Personal Protective Equipment (PPE)

To mitigate the risks identified, a multi-layered approach combining engineering controls and appropriate personal protective equipment is essential.

Engineering Controls

The primary engineering control for handling this compound, which is a solid that can form dust, is a properly functioning chemical fume hood .[5][9] All manipulations, including weighing, transferring, and preparing solutions, must be conducted within a fume hood to prevent the inhalation of dust or vapors, which can cause respiratory irritation.[5][6][10] Workplaces must also be equipped with accessible safety showers and eyewash stations.[7]

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent dermal and ocular exposure. The following table outlines the minimum required PPE.

Protection TypeSpecificationRationale and Causality
Eye and Face Chemical safety goggles with side shields or a full-face shield.[5][7][10]Protects against splashes and airborne dust particles that can cause serious eye irritation (H319).[6]
Skin Chemical-resistant gloves (e.g., Nitrile rubber). A chemically resistant lab coat and closed-toe shoes are mandatory.[6][9][10]Prevents direct skin contact, which can lead to irritation (H315). Contaminated clothing must be removed and washed before reuse.[5][6]
Respiratory Not required when using a certified chemical fume hood.[10] If ventilation is inadequate, a NIOSH-approved respirator with cartridges for organic vapors and particulates should be used.[6][10]Minimizes the inhalation of dust, which is a known respiratory irritant (H335).[5][6]

Standard Operating Procedures for Handling and Storage

Adherence to a strict, logical workflow is paramount for safety. The diagram below illustrates the essential steps for handling this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution (in Fume Hood) cluster_clean Phase 3: Post-Procedure prep_sds Review Safety Data Sheet (SDS) prep_ppe Don all required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat prep_sds->prep_ppe exec_weigh Weigh compound carefully to minimize dust generation prep_ppe->exec_weigh exec_transfer Transfer to reaction vessel exec_weigh->exec_transfer clean_decon Decontaminate glassware and work surfaces exec_transfer->clean_decon clean_waste Segregate waste into 'Halogenated Organic Waste' clean_decon->clean_waste clean_ppe Remove PPE correctly and wash hands thoroughly clean_waste->clean_ppe

Caption: Standard workflow for safely handling this compound.

Handling Protocol
  • Preparation : Before handling, thoroughly review the supplier-specific Safety Data Sheet (SDS). Ensure the chemical fume hood is operational and the work area is clear.

  • Don PPE : Put on all required PPE as specified in Section 3.2.

  • Execution : Conduct all operations that may generate dust, such as weighing and transferring the solid, inside a chemical fume hood.[9]

  • Avoidance : Avoid breathing any dust and prevent contact with skin and eyes.[5][6] Do not eat, drink, or smoke in the work area.[5][7]

  • Cleanup : After use, decontaminate all surfaces and equipment.

  • Hygiene : Wash hands and face thoroughly after handling the substance and before leaving the laboratory.[6]

Storage Protocol

Proper storage is crucial to maintain the compound's stability and prevent accidental exposure.

  • Container : Store in a tightly-closed, properly labeled container.[5][6]

  • Conditions : Keep in a cool, dry, and well-ventilated area.[5][7][11] Some suppliers recommend storage at room temperature, while others suggest 2-8°C; always follow the specific instructions on the product label.[1][3][7]

  • Security : The storage area should be locked or otherwise accessible only to authorized personnel.[6]

  • Incompatibilities : Store away from incompatible materials, particularly strong oxidizing agents.[12]

Emergency Response Protocols

Rapid and correct response to an emergency can significantly reduce harm.

First Aid Measures

The following table provides immediate first aid actions upon exposure. In all cases, seek prompt medical attention and provide the attending physician with the Safety Data Sheet.[5][6]

Exposure RouteImmediate First Aid Action
Inhalation Remove the individual to fresh air and keep them at rest in a position comfortable for breathing.[5][6] If breathing is difficult or stops, provide artificial respiration. Call a poison center or doctor if the person feels unwell.[5][6]
Skin Contact Immediately remove all contaminated clothing.[5] Flush the affected skin with plenty of soap and water for at least 15 minutes.[5][6] If skin irritation occurs, seek medical advice.[5]
Eye Contact Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[5][6] Remove contact lenses if present and easy to do so.[6] Continue rinsing and seek immediate medical attention from an ophthalmologist.[6]
Ingestion Do NOT induce vomiting.[5] Rinse the mouth thoroughly with water.[5] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6]
Spill Management

In the event of a spill, the following decision-making process and procedure should be followed.

SpillResponse spill_discovered Spill Discovered assess_risk Assess Risk: Is the spill large or in a poorly ventilated area? spill_discovered->assess_risk major_spill_actions MAJOR SPILL 1. Alert others and evacuate the area. 2. Call emergency response team. 3. Prevent entry to the area. assess_risk->major_spill_actions Yes minor_spill_ppe MINOR SPILL 1. Restrict access to the area. 2. Don appropriate PPE (respirator, gloves, goggles). assess_risk->minor_spill_ppe No contain_spill 3. Cover with inert absorbent material (e.g., vermiculite, sand). minor_spill_ppe->contain_spill collect_waste 4. Carefully sweep or vacuum up material and place in a sealed, labeled container. contain_spill->collect_waste decontaminate 5. Decontaminate the spill area. 6. Dispose of waste as 'Halogenated Organic Waste'. collect_waste->decontaminate

Caption: Decision tree for responding to a spill of this compound.

Key Spill Cleanup Steps:

  • Ensure adequate ventilation.[5]

  • Prevent the substance from entering drains or waterways.[5][6][7]

  • Use inert, non-combustible absorbent material to contain and collect the spilled solid.[5][7]

  • Place the collected material and any contaminated cleaning supplies into a suitable, sealed container labeled as hazardous waste for disposal.[5][13]

Fire-Fighting Measures
  • Suitable Extinguishing Media : Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

  • Specific Hazards : The compound is combustible.[6] During a fire, irritating and highly toxic gases may be generated, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr).[5]

  • Protective Equipment : Firefighters must wear full protective gear and a NIOSH-approved self-contained breathing apparatus (SCBA).[5]

Waste Management and Disposal

Proper disposal is a critical final step in the safe handling of this chemical. Improper disposal can lead to environmental contamination.

Core Principle: Segregation of Halogenated Waste

As a brominated organic compound, this compound and any materials contaminated with it must be disposed of in a designated "Halogenated Organic Waste" container.[9][10][13] This is because halogenated wastes require specific incineration processes with scrubbers to neutralize the resulting acidic gases (like HBr) and prevent environmental damage.[14] Commingling with non-halogenated waste complicates and significantly increases the cost of disposal.[13][15]

Disposal Protocol:

  • Collect all waste, including contaminated consumables (gloves, wipes) and rinsates from glassware, in a designated and properly labeled hazardous waste container.[10][13]

  • Ensure the container is kept tightly closed and stored in a designated satellite accumulation area.[13]

  • Do not allow the product to enter drains or soil.[5]

  • Arrange for disposal through your institution's environmental health and safety office, following all local, state, and federal regulations.[5][6][13]

References

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A Predictive Toxicological Assessment of 6-Bromobenzo[d]isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

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A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience. 6-Bromobenzo[d]isoxazol-3-amine is a compound with limited publicly available toxicological data. The information presented herein is based on predictive models and structural analysis and should not be considered a substitute for comprehensive experimental testing and a formal risk assessment.

Executive Summary

This compound is a heterocyclic amine of interest in pharmaceutical and materials science research.[1][2] However, a thorough review of public databases and scientific literature reveals a significant gap in experimental toxicological data. This guide provides a framework for researchers to conduct a preliminary toxicological assessment of this data-poor compound. By leveraging structural analysis, in silico predictive models, and a tiered in vitro testing strategy, this document outlines a scientifically rigorous approach to identifying potential hazards and informing early-stage research and development decisions. The focus is on identifying structural alerts, predicting potential toxicities such as genotoxicity, and proposing a logical experimental workflow to generate foundational safety data.

Introduction and Physicochemical Profile

This compound is a benzisoxazole derivative.[3] Its utility as a synthetic intermediate is noted in contexts ranging from neurological drug discovery to materials science.[1][2] The absence of comprehensive safety data necessitates a predictive approach to hazard identification, which is a critical first step in the responsible handling and development of any novel chemical entity.

Physicochemical Properties:

Property Value Source
CAS Number 177995-39-0 [3][4]
Molecular Formula C₇H₅BrN₂O [3][4]
Molecular Weight 213.03 g/mol [1][3]
Appearance Off-white to yellow solid [1]

| SMILES | BrC1=CC=C2C(ON=C2N)=C1 |[4] |

Structural Alert Analysis for Potential Toxicity

The chemical structure of a compound can provide initial clues about its potential to cause harm. "Structural alerts" are specific molecular substructures or reactive groups known to be associated with particular toxicities, such as mutagenicity or carcinogenicity.[5]

The structure of this compound contains several features that warrant careful consideration:

  • Aromatic Amine: The primary aromatic amine group (-NH₂) is a well-established structural alert for genotoxicity.[6][7] Many aromatic amines can be metabolically activated to reactive electrophilic intermediates (e.g., nitrenium ions) that can form covalent adducts with DNA, a key initiating event for mutagenesis.[8]

  • Isoxazole Ring: While many isoxazole derivatives are explored for their therapeutic benefits with reports of low toxicity, the inherent N-O bond can be a site of metabolic lability.[9][10][11] Reductive cleavage of this bond could lead to reactive intermediates.

  • Brominated Aromatic System: Halogenated aromatic compounds can sometimes be associated with persistence and potential for bioaccumulation. The bromine atom also influences the electronic properties of the molecule, which can affect its metabolic profile and reactivity.

Tiered_Testing_Strategy cluster_tier1 Tier 1: Foundational Assays cluster_tier2 Tier 2: Mammalian Genotoxicity & Mechanistic Assays cluster_tier3 Tier 3: Specific Organ Toxicity & Advanced Assays Cytotoxicity Cytotoxicity Assays (e.g., MTT, Neutral Red Uptake) Determine concentration range for subsequent assays. Ames Bacterial Reverse Mutation Assay (Ames Test) (OECD TG 471) Assess mutagenic potential. Cytotoxicity->Ames Informs Dosing hERG hERG Inhibition Assay Assess potential for cardiotoxicity. Cytotoxicity->hERG Informs Dosing Phototoxicity In Vitro Phototoxicity Assay (OECD TG 432) If dermal application is intended. Cytotoxicity->Phototoxicity Informs Dosing SkinSens In Vitro Skin Sensitization (e.g., OECD TG 442D/E) If dermal contact is expected. Cytotoxicity->SkinSens Informs Dosing Micronucleus In Vitro Micronucleus Assay (OECD TG 487) Assess clastogenicity and aneugenicity. Ames->Micronucleus If Ames is positive or high concern Comet Comet Assay (Optional) Detects DNA strand breaks. Micronucleus->Comet Start Start Assessment Start->Cytotoxicity

Proposed tiered in vitro testing workflow for this compound.
Tier 1: Foundational Assays
  • Objective: Establish a baseline for cytotoxicity and assess the primary concern of mutagenicity.

  • Protocols:

    • Cytotoxicity Assays: Conduct assays (e.g., MTT, Neutral Red Uptake) in relevant cell lines (e.g., HepG2, CHO) to determine the concentration range that is non-lethal or sublethal. This is critical for designing the dose levels for subsequent, more specific assays.

    • Bacterial Reverse Mutation (Ames) Test (OECD TG 471): This is the most critical initial assay due to the aromatic amine structure. It should be conducted with and without metabolic activation (S9 fraction) to determine if the compound or its metabolites are mutagenic.

Tier 2: Mammalian Cell Genotoxicity
  • Objective: To confirm or refute initial genotoxicity findings in a more biologically relevant mammalian system. These tests are typically pursued if the Ames test is positive or if there is a high degree of concern based on structural alerts.

  • Protocols:

    • In Vitro Micronucleus Assay (OECD TG 487): This assay detects both clastogens (agents that cause structural chromosome breaks) and aneugens (agents that cause chromosome loss/gain). It provides a broader picture of chromosomal damage than the Ames test.

    • In Vitro Comet Assay (Optional): Can be used to detect primary DNA strand breaks, providing further mechanistic insight into a genotoxic response.

Tier 3: Specific Organ Toxicity and Hazard Identification
  • Objective: To investigate specific toxicities based on the compound's intended application.

  • Protocols:

    • hERG Inhibition Assay: For any compound intended for systemic exposure, assessing its potential to inhibit the hERG potassium channel is a standard part of preclinical safety assessment to flag potential cardiotoxicity.

    • In Vitro Skin Sensitization (e.g., OECD TG 442D, 442E): If significant dermal exposure is anticipated, these assays, which model key events in the skin sensitization pathway, should be performed. [12][13] 3. In Vitro Phototoxicity (OECD TG 432): If the compound absorbs UV/visible light and is intended for dermal application, this assay is necessary to assess the potential for light-induced toxicity.

Data Interpretation and Risk Assessment Framework

The data generated from this predictive and experimental workflow must be integrated to form a preliminary risk assessment.

  • Positive Ames Test: A confirmed positive result in the Ames test, especially if also positive in a mammalian cell assay, is a significant finding. It would classify the compound as a potential mutagen and likely a carcinogen, severely restricting its development potential, particularly for pharmaceuticals, unless a clear, non-relevant mechanism or a high therapeutic benefit can be demonstrated.

  • Negative Genotoxicity Data: If the compound is negative across a battery of in vitro genotoxicity tests, it significantly lowers the concern for mutagenicity and carcinogenicity, allowing research to proceed with greater confidence.

  • Other Liabilities: A positive finding in a hERG or skin sensitization assay does not necessarily terminate development but flags a specific hazard that must be managed. This could involve dose limitations, restricted use scenarios, or chemical modification to mitigate the effect.

Conclusion

While experimental toxicological data for this compound is currently lacking, a robust preliminary hazard assessment is achievable. By systematically analyzing its chemical structure for alerts, leveraging the predictive power of in silico models, and executing a logical, tiered in vitro testing strategy, researchers can generate the critical data needed to make informed decisions. This framework, which prioritizes the assessment of genotoxicity due to the presence of an aromatic amine, provides a scientifically sound and resource-efficient path to understanding the potential toxicological profile of this compound, ensuring a foundation of safety in its future research and development.

References

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Methodological & Application

Synthesis Protocol for 6-Bromobenzo[d]isoxazol-3-amine: A Detailed Guide for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzisoxazole Scaffold

6-Bromobenzo[d]isoxazol-3-amine is a pivotal intermediate in contemporary drug discovery and development. Its rigid, bicyclic structure serves as a privileged scaffold, enabling precise spatial orientation of functional groups for optimal interaction with biological targets. This compound is particularly crucial in the synthesis of novel antipsychotic and neurological drugs, where it often forms the core of molecules designed to modulate dopamine and serotonin receptors.[1] The bromine substituent provides a versatile handle for further chemical modifications through cross-coupling reactions, allowing for the generation of diverse compound libraries for lead optimization. This guide provides a comprehensive, field-tested protocol for the synthesis of this compound, emphasizing the underlying chemical principles and practical considerations for achieving high yield and purity.

Synthetic Strategy: An Electrophilic Amination Approach

The synthesis of 3-aminobenzisoxazoles has traditionally been approached through the nucleophilic aromatic substitution (SNAr) of 2-fluorobenzonitriles with protected hydroxylamines.[1][2] However, this application note details a more recent and often more efficient methodology that proceeds via the electrophilic amination of a 2-hydroxybenzonitrile precursor. This strategy offers several advantages, including milder reaction conditions and a broader substrate scope.

The core of this approach is the reaction of a 4-substituted 2-hydroxybenzonitrile with an electrophilic nitrogen source, which undergoes an intramolecular cyclization to form the desired benzisoxazole ring. For the synthesis of the title compound, the readily available 4-bromo-2-hydroxybenzonitrile is the ideal starting material.

Experimental Protocol

This protocol outlines the synthesis of this compound from 4-bromo-2-hydroxybenzonitrile.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Bromo-2-hydroxybenzonitrile≥98%Commercially AvailableStarting material.
O-(Diphenylphosphoryl)hydroxylamine≥97%Commercially AvailableElectrophilic aminating agent.
Potassium Carbonate (K₂CO₃)AnhydrousCommercially AvailableBase for the reaction.
N,N-Dimethylformamide (DMF)AnhydrousCommercially AvailableReaction solvent.
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor extraction.
Saturated Sodium Bicarbonate SolutionPrepared in-houseFor work-up.
BrinePrepared in-houseFor work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)Commercially AvailableFor drying organic layer.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
HexanesACS GradeCommercially AvailableEluent for chromatography.
Step-by-Step Procedure
  • Reaction Setup:

    • To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-hydroxybenzonitrile (1.0 eq).

    • Add anhydrous potassium carbonate (3.0 eq) to the flask.

    • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of 0.1 M with respect to the starting material.

  • Reaction Execution:

    • Stir the mixture at room temperature for 15 minutes to allow for the formation of the phenoxide.

    • To the stirring suspension, add O-(diphenylphosphoryl)hydroxylamine (1.5 eq) in one portion.

    • Heat the reaction mixture to 50 °C and maintain this temperature with stirring for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Extraction:

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

    • Combine the fractions containing the desired product and evaporate the solvent under reduced pressure to yield this compound as a solid.

Workflow Diagram

SynthesisWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification start Combine 4-bromo-2-hydroxybenzonitrile, K₂CO₃, and DMF add_reagent Add O-(diphenylphosphoryl)hydroxylamine start->add_reagent Stir 15 min heat Heat to 50°C for 12-24h add_reagent->heat quench Quench with Water heat->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry and Concentrate wash->dry chromatography Silica Gel Chromatography dry->chromatography product This compound chromatography->product

Caption: Synthetic workflow for this compound.

Causality and Self-Validation

  • Pre-formation of the Phenoxide: The initial stirring of 4-bromo-2-hydroxybenzonitrile with potassium carbonate in DMF is a critical step. This ensures the deprotonation of the phenolic hydroxyl group to form the more nucleophilic phenoxide anion, which is essential for the subsequent reaction with the electrophilic aminating agent.[2]

  • Choice of Electrophilic Aminating Agent: O-(Diphenylphosphoryl)hydroxylamine is an effective electrophilic nitrogen source. The diphenylphosphoryl group acts as a good leaving group, facilitating the transfer of the "-NH₂" moiety to the phenoxide.

  • Solvent Selection: Anhydrous DMF is an excellent polar aprotic solvent for this reaction. It effectively solvates the potassium phenoxide and allows the reaction to proceed at a moderate temperature. The anhydrous nature of the solvent is crucial to prevent the hydrolysis of the aminating reagent and other side reactions.

  • In-Process Controls: Monitoring the reaction by TLC or LC-MS is a self-validating step. This allows the researcher to determine the point of maximum conversion of the starting material and prevent the formation of degradation products due to prolonged heating. A successful reaction will show the disappearance of the starting material spot/peak and the appearance of a new, more polar product spot/peak.

Conclusion

The described protocol provides a reliable and efficient method for the synthesis of this compound, a key building block in medicinal chemistry. By employing an electrophilic amination strategy, this approach avoids the harsher conditions sometimes required for traditional SNAr-based methods. The detailed step-by-step procedure, coupled with an understanding of the chemical principles involved, will enable researchers to confidently and reproducibly synthesize this valuable compound for their drug discovery programs.

References

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  • MySkinRecipes. (n.d.). This compound.
  • Lepore, S. D., Schacht, A. L., & Wiley, M. R. (2002). Preparation of 2-hydroxybenzamidines from 3-aminobenzisoxazoles. Tetrahedron Letters, 43(49), 8777–8779. [Link]

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Application Notes and Protocols for the Purification of 6-Bromobenzo[d]isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

6-Bromobenzo[d]isoxazol-3-amine is a key heterocyclic building block in medicinal chemistry and drug discovery.[1][2] Its structural motif is found in a variety of pharmacologically active agents, making its purity paramount for reliable downstream applications, from screening to preclinical development. This document provides a detailed guide to the purification of this compound, offering insights into the rationale behind method selection and step-by-step protocols for common purification techniques. The aim is to equip researchers with the necessary knowledge to obtain this intermediate with a purity of ≥98% (HPLC).[1]

Understanding Potential Impurities

Effective purification begins with an understanding of potential impurities. While the specific impurity profile will depend on the synthetic route employed, common impurities in the synthesis of 3-aminobenzisoxazoles may include starting materials, reaction byproducts, and isomers. A prevalent synthetic pathway involves the reaction of a 2-halobenzonitrile with a hydroxylamine derivative.[3]

Potential impurities could include:

  • Unreacted Starting Materials: Such as 2-fluoro-5-bromobenzonitrile or hydroxylamine derivatives.

  • Isomeric Byproducts: Positional isomers formed during the synthesis.

  • Hydrolysis Products: Cleavage of the isoxazole ring under certain conditions.

  • Solvent Residues: Residual solvents from the reaction or initial work-up.

A preliminary purity assessment of the crude product by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial for selecting the most appropriate purification strategy.

Purification Strategies: A Comparative Overview

The choice of purification method depends on the scale of the purification, the nature of the impurities, and the desired final purity. The two most common and effective methods for a compound like this compound are recrystallization and column chromatography.

Method Principle Advantages Disadvantages Best Suited For
Recrystallization Difference in solubility of the compound and impurities in a specific solvent system at different temperatures.Simple, cost-effective, scalable, can yield highly pure crystalline material.Not effective for impurities with similar solubility; potential for product loss.Removing small amounts of impurities from a relatively pure compound; large-scale purification.
Column Chromatography Differential partitioning of compounds between a stationary phase and a mobile phase.High resolution, effective for separating complex mixtures and closely related impurities.More time-consuming, requires larger solvent volumes, can be less scalable than recrystallization.Purifying complex mixtures, isolating the target compound from multiple byproducts, small to medium scale.

Protocol 1: Purification by Recrystallization

Recrystallization is an effective technique when the desired compound is the major component of the crude material. The key is to find a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures, while the impurities are either highly soluble or insoluble at all temperatures.[4]

Solvent Selection: A Critical First Step

A systematic solvent screening is essential.[5] Given the aromatic and amine functionalities of this compound, a range of solvents with varying polarities should be tested.

Table of Suggested Solvents for Screening:

Solvent Polarity Boiling Point (°C) Comments
EthanolPolar Protic78Often a good choice for compounds with hydrogen bonding capabilities.[5]
IsopropanolPolar Protic82Similar to ethanol, can offer different solubility profiles.[5]
Ethyl AcetatePolar Aprotic77A versatile solvent for a range of organic compounds.[4]
TolueneNonpolar111Useful for less polar compounds, its high boiling point can aid in dissolving stubborn solids.[5]
Heptane/Ethyl AcetateMixtureVariableA common nonpolar/polar mixture that can be fine-tuned for optimal crystallization.[6]
Methanol/WaterMixtureVariableA polar protic system that can be effective for moderately polar compounds.[6]
Step-by-Step Recrystallization Protocol
  • Dissolution: In a suitable flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals.

  • Cooling: Once at room temperature, the flask can be placed in an ice bath to maximize the yield of the crystallized product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The appearance should be an off-white to yellow solid.[1]

G

Protocol 2: Purification by Flash Column Chromatography

Flash column chromatography is the method of choice for separating complex mixtures where recrystallization is ineffective.[7] The separation is based on the differential adsorption of the components of the mixture to a solid stationary phase as a liquid mobile phase passes through it.

Developing the Eluent System

The selection of the mobile phase (eluent) is critical for a successful separation. This is typically determined by running TLC plates of the crude material in various solvent systems. The goal is to find a system where the desired compound has an Rf value of approximately 0.2-0.4.[8]

Table of Suggested Eluent Systems for TLC Screening:

Solvent System (v/v) Polarity Comments
10-50% Ethyl Acetate/HexaneNormalA standard starting point for many organic compounds.[8]
5% Methanol/DichloromethanePolarSuitable for more polar compounds.[8]
Ether/HexaneNormalAn alternative to ethyl acetate/hexane systems.[8]

Note on Amines: Basic amines can interact strongly with the acidic silica gel, leading to tailing and poor separation. To mitigate this, it is often beneficial to add a small amount (0.5-1%) of a competing base, such as triethylamine or ammonia in methanol, to the eluent system.[7][9]

Step-by-Step Column Chromatography Protocol
  • Column Packing: Prepare a flash chromatography column with silica gel as the stationary phase, packed using the chosen eluent system.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent (e.g., dichloromethane). Alternatively, for less soluble compounds, perform a dry loading by adsorbing the compound onto a small amount of silica gel.[7]

  • Elution: Apply the sample to the top of the column and begin eluting with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum to remove any residual solvent.

G

Purity Assessment

After purification, the purity of this compound should be rigorously assessed. A combination of analytical techniques is recommended to ensure the material meets the required specifications.

  • High-Performance Liquid Chromatography (HPLC): A primary technique for quantitative purity assessment. A reversed-phase C18 column with a gradient elution of water (containing 0.1% formic acid or another modifier) and acetonitrile is a good starting point.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities with different chemical shifts.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound (213.03 g/mol for C₇H₅BrN₂O).[1]

Conclusion

The purification of this compound is a critical step in its use as a pharmaceutical intermediate. Both recrystallization and column chromatography are powerful techniques that, when applied correctly, can yield material of high purity. The choice between these methods should be guided by the impurity profile of the crude material and the desired scale of purification. The protocols and guidelines presented in this application note provide a solid foundation for researchers to develop a robust and efficient purification strategy for this important building block.

References

  • University of Rochester, Department of Chemistry. Solvents for Recrystallization.
  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography.
  • Reddit. Go-to recrystallization solvent mixtures.
  • Journal of Pharmaceutical and Biomedical Analysis. Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives.
  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.
  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Chemical-Suppliers. This compound | CAS 177995-39-0.
  • MySkinRecipes. This compound.
  • ResearchGate. Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines.
  • Google Patents. US7291742B2 - Process for the preparation of benzo [ d ] isoxazol-3-yl-methanesulfonic acid and the intermediates thereof.
  • SciSpace. Chromatographic methods for the study of amines from biological material.
  • National Institutes of Health. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents.
  • National Institutes of Health. Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles.
  • Google Patents. US3468900A - Process for preparing isoxazole compounds.
  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?
  • Google Patents. US7498468B2 - Herbicidal substituted 6-aryl-4-aminopicolinic acids and their derivatives.
  • ResearchGate. ChemInform Abstract: Reaction of 4-Bromobenzyl-3-methyl-1,2-oxazin-6-ones with Primary Aliphatic Amines. Synthesis and Structural Determination of New Oxazine and Isoxazole Derivatives.
  • ACS Publications. Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles.
  • MDPI. Synthesis of Novel Benzothiazole–Profen Hybrid Amides as Potential NSAID Candidates.
  • ResearchGate. NEW METHODOLOGY TO SYNTHESIS 3- SECONDARY AMINES OF IMIDAZOBENZOTHIAZOLE DERIVATIVES WITH STUDY THEIR BIOLOGICAL ACTIVITIES.
  • ResearchGate. Preparation of 2-Hydroxybenzamidines from 3-Aminobenzisoxazoles.
  • ACS Publications. Synthesis of 3-Aminobenzisoxazoles Using an Electrophilic Aminating Reagent.
  • Google Patents. CN113121539A - Preparation method of PF06651600.

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Application Notes & Protocols: 6-Bromobenzo[d]isoxazol-3-amine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Bromobenzo[d]isoxazol-3-amine has emerged as a pivotal building block in contemporary organic synthesis, prized for its unique structural and electronic properties. This versatile intermediate, featuring a benzisoxazole core, a reactive primary amine, and a strategically positioned bromine atom, serves as a linchpin in the synthesis of complex heterocyclic systems. Its most prominent application lies in the pharmaceutical industry as a key precursor for antipsychotic agents that modulate dopamine and serotonin receptors.[1] This guide provides an in-depth exploration of the synthetic utility of this compound, detailing its core applications, reaction mechanisms, and field-proven experimental protocols designed for researchers in drug discovery and medicinal chemistry.

Introduction: The Strategic Value of this compound

This compound (CAS No. 177995-39-0) is a heterocyclic compound whose value is derived from its trifunctional nature.[2][3] The molecule can be dissected into three key reactive domains:

  • The Primary Amine (-NH₂): Located at the 3-position, this group serves as a potent nucleophile, readily participating in alkylation, acylation, and condensation reactions.

  • The Bromo Substituent (-Br): Positioned on the benzene ring, this halogen is an ideal handle for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of carbon and heteroatom substituents.

  • The Benzisoxazole Scaffold: This bicyclic system is a "privileged structure" in medicinal chemistry, known to interact effectively with various biological targets, particularly within the central nervous system (CNS).[4][5]

This unique combination of reactive sites allows for sequential and highly controlled functionalization, making it an invaluable precursor in multi-step syntheses of high-value molecules, especially in the fields of neurology and oncology.[4]

Physicochemical Properties
PropertyValue
Molecular Formula C₇H₅BrN₂O
Molecular Weight 213.03 g/mol
Appearance Typically an off-white to light yellow solid
Storage 2-8°C, under inert atmosphere, protected from light

Core Synthetic Applications & Methodologies

The synthetic utility of this compound is best illustrated through its role in palladium-catalyzed cross-coupling reactions and its application as a cornerstone in the synthesis of major pharmaceuticals.

Palladium-Catalyzed C-N and C-C Bond Formation

The bromine atom at the 6-position provides a reliable anchor point for palladium-catalyzed cross-coupling, a cornerstone of modern synthetic chemistry. This allows for the precise installation of diverse functional groups, which is critical for structure-activity relationship (SAR) studies in drug development.

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds. Using this compound, researchers can introduce secondary or tertiary amine functionalities, significantly expanding the chemical space for drug discovery. The reaction proceeds via a well-established catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination.

Workflow: Buchwald-Hartwig Amination

start Reactants: - this compound - Amine (R₂NH) - Pd Catalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., Xantphos) - Base (e.g., Cs₂CO₃) - Anhydrous Toluene setup Reaction Setup: - Assemble in glovebox or under inert gas (Argon/N₂) - Use oven-dried glassware start->setup 1. Combine reaction Heating & Stirring: - Heat to 100-110 °C - Stir for 16-24 hours setup->reaction 2. Initiate monitor Monitoring: - Track progress via LC-MS or TLC reaction->monitor 3. In-situ check workup Work-up: - Cool to RT - Dilute with Ethyl Acetate - Filter through Celite - Wash with water and brine monitor->workup 4. Upon completion purify Purification: - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify by column chromatography workup->purify 5. Isolate product Final Product: 6-(Dialkylamino)benzo[d]isoxazol-3-amine purify->product 6. Characterize

Caption: Workflow for Buchwald-Hartwig amination of this compound.

The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds by reacting the bromo-compound with an organoboron species (e.g., a boronic acid).[6] This is an exceptionally robust method for introducing aryl, heteroaryl, or vinyl groups at the 6-position, creating derivatives with tailored electronic and photophysical properties for materials science or with altered steric and electronic profiles for medicinal chemistry.[6]

Keystone Intermediate in Pharmaceutical Synthesis: The Case of Ziprasidone

A significant industrial application of this compound is its role in the synthesis of atypical antipsychotic drugs.[1] While not a direct precursor to the final Ziprasidone molecule, its structural isomer, 3-amino-1,2-benzisoxazole, is a key fragment. The synthetic strategies and chemical principles are highly transferable. The benzisoxazole core is critical for the drug's ability to modulate dopamine and serotonin receptors.[1] The synthesis of related compounds often involves the reaction of a benzisoxazole amine with a suitable electrophile.

For instance, a common synthetic route involves the N-alkylation of the amine with a chloro- or bromo-ethylpiperazine derivative. This reaction forms the critical linker between the benzisoxazole pharmacophore and the second heterocyclic system.

Logical Pathway: Synthesis of a Ziprasidone-like Scaffold

A This compound C N-Alkylation (Nucleophilic Substitution) A->C B Electrophile (e.g., Cl-CH₂CH₂-Piperazine-R) B->C D Intermediate Product C->D Forms C-N bond E Pd-Catalyzed Cross-Coupling (e.g., Suzuki) D->E G Final Diversified Product E->G Forms C-C bond F Boronic Acid (Ar-B(OH)₂) F->E

Caption: A dual-functionalization strategy using N-alkylation and cross-coupling.

Detailed Experimental Protocols

The following protocols are provided as a guide for laboratory synthesis. Researchers should always conduct their own risk assessment and adhere to all institutional safety guidelines.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol details the synthesis of 6-Phenylbenzo[d]isoxazol-3-amine, demonstrating a typical C-C bond formation.

Materials and Reagents

ReagentMW ( g/mol )AmountMoles (mmol)Eq.
This compound213.03213 mg1.01.0
Phenylboronic Acid121.93183 mg1.51.5
Pd(PPh₃)₄1155.5658 mg0.050.05
Potassium Carbonate (K₂CO₃)138.21415 mg3.03.0
1,4-Dioxane-8 mL--
Water (degassed)-2 mL--

Procedure:

  • Reaction Setup: To an oven-dried 25 mL Schlenk flask, add this compound (213 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and potassium carbonate (415 mg, 3.0 mmol).

    • Causality: Using an oven-dried flask minimizes moisture, which can hydrolyze the boronic acid and interfere with the catalyst. K₂CO₃ is the base required to activate the boronic acid for transmetalation.[6]

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with argon gas. Repeat this cycle three times to ensure a completely inert atmosphere.

    • Causality: The Pd(0) catalyst is sensitive to oxygen and will be deactivated through oxidation. An inert atmosphere is critical for catalytic activity.[6]

  • Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. Bubble argon through the solvent mixture for 10-15 minutes.

    • Causality: A mixed solvent system is often required for the solubility of both the organic and inorganic reagents. Degassing the solvent removes dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of argon, add Pd(PPh₃)₄ (58 mg, 0.05 mmol) to the flask.

    • Causality: The catalyst is added last to minimize its exposure to any residual air.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the consumption of the starting material.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

    • Causality: The aqueous washes remove the inorganic base and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to yield the pure product.

Safety & Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Handling: this compound is an irritant. Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated fume hood.

  • Palladium Catalysts: Palladium compounds can be toxic and are expensive. Handle with care to avoid contamination and exposure.

  • Solvents: Dioxane is a flammable solvent and a suspected carcinogen. Handle only in a fume hood.

Conclusion

This compound is a high-utility building block for synthetic and medicinal chemists. Its strategically placed functional groups allow for precise and sequential modifications, primarily through robust palladium-catalyzed cross-coupling reactions and nucleophilic additions. The protocols and workflows outlined in this guide provide a foundation for researchers to leverage this compound in the development of novel pharmaceuticals and advanced materials, enabling the rapid diversification and optimization of lead compounds.

References

  • Chem-Impex. (n.d.). 6-Bromobenzo[d]isoxazol-3-ylamine.
  • MySkinRecipes. (n.d.). This compound.
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  • BLD Pharm. (n.d.). 177995-39-0|this compound.
  • BenchChem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling Reactions with 3,6-Dibromocarbazole.
  • PMC - NIH. (n.d.). Benzisoxazole: a privileged scaffold for medicinal chemistry.

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Application Notes: 6-Bromobenzo[d]isoxazol-3-amine as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Benzisoxazole Scaffold

The benzisoxazole motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1][2] Its unique electronic and conformational properties make it an attractive framework for designing ligands that can interact with high specificity and affinity to various biological targets.[3][4] Within this important class of heterocycles, 6-Bromobenzo[d]isoxazol-3-amine emerges as a particularly valuable and versatile building block.

This compound serves as a key intermediate in the synthesis of numerous pharmaceuticals, especially those targeting the central nervous system (CNS).[3][5] The strategic placement of the bromine atom at the 6-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of molecular complexity.[6][7] The 3-amino group offers another site for functionalization, enabling the construction of diverse molecular architectures. These features make this compound a critical starting material for the development of novel therapeutics for conditions such as schizophrenia, bipolar disorder, and other neurological disorders.[5][8]

This guide provides an in-depth overview of the properties, applications, and detailed protocols for utilizing this compound in pharmaceutical research and development.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a building block is paramount for successful and safe experimentation.

PropertyValueSource
CAS Number 177995-39-0[3][9]
Molecular Formula C₇H₅BrN₂O[3][10]
Molecular Weight 213.03 g/mol [3][10]
Appearance Off-white to yellow solid[3]
Purity ≥ 97% (Typically by HPLC)[3][11]
Storage Conditions Store at 2-8°C in a dry, dark place under an inert atmosphere.[3][5]

Safety & Handling: this compound is classified as an irritant and is harmful if swallowed, in contact with skin, or inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Core Applications in Medicinal Chemistry

The primary utility of this compound lies in its role as a precursor to potent antipsychotic agents. Its structure is a key component of drugs that modulate dopamine and serotonin receptors, which are crucial targets in the treatment of schizophrenia and bipolar disorder.[5][12]

A prime example of its application is in the synthesis of Lurasidone, a new-generation atypical antipsychotic.[12][13] The benzisoxazole core of Lurasidone is derived from a related benzisothiazole precursor, but the synthetic strategies and the importance of the heterocyclic core are highly relevant.[13][14] The methodologies used to construct such molecules often involve multi-step sequences where the benzisoxazole or a related isostere is a central component.

The bromine atom on the 6-position is particularly significant. It allows for the application of powerful synthetic transformations, most notably Palladium-Catalyzed Cross-Coupling Reactions.[6][15] These reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings, are indispensable tools in modern drug discovery for creating carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[7][15]

Key Synthetic Transformations: A Workflow Overview

The true power of this compound is realized through its chemical reactivity. The diagram below illustrates a generalized workflow for its use in a typical cross-coupling reaction, a common strategy in pharmaceutical synthesis.

G cluster_prep 1. Reaction Preparation cluster_reaction 2. Synthesis cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis prep Weigh Reagents: - this compound - Coupling Partner (e.g., Boronic Acid) - Palladium Catalyst & Ligand - Base solvent Add Anhydrous Solvent (e.g., Toluene, Dioxane) prep->solvent inert Degas with N2 or Argon solvent->inert react Heat Reaction Mixture (e.g., 80-110°C) inert->react monitor Monitor Progress by TLC or LC-MS react->monitor cool Cool to Room Temp monitor->cool quench Quench Reaction (e.g., add water) cool->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product: - NMR - LC-MS - HRMS purify->characterize caption General workflow for a palladium-catalyzed cross-coupling reaction.

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details a representative Suzuki-Miyaura reaction to illustrate the synthesis of a 6-aryl-benzo[d]isoxazol-3-amine derivative.

Objective: To synthesize 6-(4-methoxyphenyl)benzo[d]isoxazol-3-amine.

Reaction Scheme:

Caption: Suzuki-Miyaura coupling of this compound.

Materials & Reagents:
ReagentM.W.Molar Eq.Amount
This compound213.031.0213 mg (1.0 mmol)
(4-methoxyphenyl)boronic acid151.961.2182 mg (1.2 mmol)
Tetrakis(triphenylphosphine)palladium(0)1155.560.0558 mg (0.05 mmol)
Potassium Carbonate (K₂CO₃)138.212.5345 mg (2.5 mmol)
Toluene--8 mL
Water--2 mL
Step-by-Step Protocol:
  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (213 mg, 1.0 mmol), (4-methoxyphenyl)boronic acid (182 mg, 1.2 mmol), and potassium carbonate (345 mg, 2.5 mmol).

    • Scientist's Note: Potassium carbonate is a common and effective base for Suzuki couplings. An excess is used to ensure the reaction proceeds to completion.

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

    • Rationale: Pd(PPh₃)₄ is a widely used, air-stable precatalyst that generates the active Pd(0) species in situ. 5 mol% is a standard catalyst loading for this type of transformation.

  • Solvent Addition & Degassing: Add toluene (8 mL) and water (2 mL). Seal the flask with a septum and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

    • Causality: Degassing is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst, thereby inhibiting the reaction.

  • Reaction: Place the flask in a preheated oil bath at 100°C and stir vigorously for 6-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Add 20 mL of water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Isolation: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

Analytical Characterization of Expected Product:

The successful synthesis of the desired product must be confirmed through rigorous analytical techniques.[16][17]

  • ¹H NMR: Expect to see characteristic signals for the aromatic protons of both the benzisoxazole and the newly introduced methoxyphenyl ring, as well as a singlet for the methoxy group's protons around 3.8 ppm. The amino group protons will appear as a broad singlet.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the product (C₁₄H₁₂N₂O₂).[17]

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands corresponding to N-H stretching of the amine, C-O stretching of the ether, and C=N stretching of the isoxazole ring.[16]

Troubleshooting & Expert Insights

  • Low Yield: If the reaction yield is low, ensure all reagents are pure and the solvents are anhydrous. The palladium catalyst is sensitive to impurities and oxygen. Consider using a different ligand/catalyst system, such as those based on BrettPhos or RuPhos, which are known for their high activity.[18]

  • Incomplete Reaction: If starting material remains, extend the reaction time or slightly increase the temperature. Ensure the stirring is efficient to facilitate mixing of the biphasic system.

  • Side Product Formation: Homocoupling of the boronic acid is a common side reaction. Using a slight excess (1.1-1.2 eq) of the boronic acid is often optimal. Gross excesses can lead to purification difficulties.

Conclusion and Future Outlook

This compound is an exemplary building block whose strategic design facilitates the efficient synthesis of complex pharmaceutical targets. Its utility, particularly in the construction of CNS-active agents, is well-established. The protocols and insights provided herein demonstrate its versatility in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. As the demand for novel therapeutics continues to grow, the importance of such versatile and reactive intermediates will only increase, paving the way for the discovery of next-generation medicines.

References

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The Lynchpin of Neuroleptic Design: Application Notes for 6-Bromobenzo[d]isoxazol-3-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in CNS Drug Discovery

In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their inherent ability to interact with multiple biological targets, offering a fertile ground for the development of novel therapeutics. 6-Bromobenzo[d]isoxazol-3-amine is a quintessential example of such a scaffold, particularly within the realm of neuroscience. Its rigid, bicyclic core, decorated with a strategically placed bromine atom and an amino group, provides a unique combination of structural features and chemical reactivity that has been masterfully exploited in the synthesis of a generation of atypical antipsychotic drugs.[1][2] This guide delves into the technical applications of this versatile building block, providing detailed protocols and elucidating the chemical rationale behind its use for researchers, scientists, and drug development professionals.

The benzo[d]isoxazole moiety is a bioisostere of endogenous neurotransmitters, allowing it to bind with high affinity to key receptors in the central nervous system (CNS), most notably dopamine D2 and serotonin 5-HT2A receptors.[3] The interplay of antagonism at these receptors is a cornerstone of the therapeutic efficacy of atypical antipsychotics in treating schizophrenia and bipolar disorder. The bromine atom at the 6-position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments to explore structure-activity relationships (SAR) and fine-tune pharmacological profiles. The 3-amino group, an integral part of the pharmacophore, is typically involved in forming key interactions within the receptor binding pocket or serves as an attachment point for larger, more complex side chains that modulate solubility, metabolic stability, and target engagement.

This document will explore the primary applications of this compound as a foundational element in the synthesis of CNS-active agents and as a scaffold for the development of other important therapeutic agents such as kinase inhibitors.

Core Applications in Medicinal Chemistry

The utility of this compound is most prominently demonstrated in its role as a key intermediate in the synthesis of several marketed atypical antipsychotics. The general synthetic strategy involves the derivatization of the 3-amino group, often through N-alkylation, and the modification of the 6-bromo position, typically via a Suzuki-Miyaura coupling to introduce new carbon-carbon bonds.

Table 1: Physicochemical Properties of this compound
PropertyValue
CAS Number 177995-39-0
Molecular Formula C₇H₅BrN₂O
Molecular Weight 213.03 g/mol
Appearance Off-white to yellow solid
Purity ≥ 97%
Storage 2-8°C, under inert atmosphere

Key Synthetic Transformations and Protocols

The strategic functionalization of this compound is paramount to its application. The following sections provide detailed protocols for two of the most critical transformations: Suzuki-Miyaura cross-coupling at the C6-bromo position and N-alkylation of a piperidinyl-functionalized derivative, a common motif in antipsychotic drugs.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with an organic halide.[4] In the context of this compound, this reaction is employed to introduce aryl or heteroaryl substituents at the 6-position, a key strategy for modulating the pharmacological profile of the resulting compounds. For instance, altering the steric and electronic properties of this substituent can significantly impact receptor binding affinity and selectivity.

Reaction Scheme: Suzuki-Miyaura Coupling

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

Detailed Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment. This is critical as the active Pd(0) catalyst is sensitive to oxidation.

  • Reagent Addition: Under the inert atmosphere, add a degassed solution of a base, such as 2 M aqueous sodium carbonate (Na₂CO₃) (3.0 eq), and a suitable solvent system, typically a mixture of toluene and ethanol (e.g., 3:1 v/v). The base is essential for the transmetalation step of the catalytic cycle.

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x volume of the aqueous phase). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

  • Purification: The crude product is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 6-arylbenzo[d]isoxazol-3-amine.

Causality Behind Experimental Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used, air-stable precatalyst that is readily reduced in situ to the active Pd(0) species. Other palladium sources and ligands can be screened to optimize the reaction for specific substrates.

  • Base and Solvent: The choice of base and solvent system is crucial for the reaction's success. An aqueous base is often used to facilitate the dissolution of the inorganic salts and to promote the transmetalation step. The organic solvent must be able to dissolve the organic reactants and be stable at the reaction temperature.

  • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the palladium catalyst, which would otherwise lead to low yields and incomplete reactions.

Protocol 2: N-Alkylation in the Synthesis of Atypical Antipsychotics

A hallmark of many benzisoxazole-derived antipsychotics, such as Risperidone and Paliperidone, is the presence of a piperidinyl moiety attached to the 3-position of the benzisoxazole core.[2][5][6] This piperidine ring is then N-alkylated with a suitable electrophile to introduce the rest of the pharmacophore. The following protocol describes a general procedure for this key N-alkylation step, starting from a 3-(piperidin-4-yl)benzo[d]isoxazole intermediate, which can be synthesized from this compound.

Reaction Scheme: N-Alkylation of a Piperidinyl-benzisoxazole Intermediate

Kinase_Inhibitor_Development A This compound (Starting Material) B Suzuki-Miyaura Coupling (Introduce diverse R groups at C6) A->B C Library of 6-Aryl-3-aminobenzo[d]isoxazoles B->C D Further functionalization of the 3-amino group (e.g., Amide coupling) C->D E Diverse Library of Kinase Inhibitor Candidates D->E F Biological Screening (Kinase assays) E->F G Structure-Activity Relationship (SAR) Studies F->G H Lead Optimization G->H H->E Iterative Design

Caption: A logical workflow for the development of kinase inhibitors using this compound as a starting scaffold.

Conclusion and Future Perspectives

This compound has firmly established itself as a cornerstone in the synthesis of important CNS-active pharmaceuticals. Its unique structural and chemical attributes provide a robust platform for the generation of complex molecules with finely tuned pharmacological properties. The synthetic protocols detailed herein for Suzuki-Miyaura coupling and N-alkylation represent fundamental transformations that unlock the potential of this versatile building block. As the demand for novel therapeutics for neurological disorders and other diseases like cancer continues to grow, the strategic application of privileged scaffolds such as this compound will undoubtedly remain a key strategy in the arsenal of medicinal chemists. Future work in this area will likely focus on the development of more efficient and sustainable synthetic methodologies and the exploration of this scaffold against a wider range of biological targets.

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The Strategic Utility of 6-Bromobenzo[d]isoxazol-3-amine in the Synthesis of Advanced Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzisoxazole Scaffold as a Privileged Structure in Kinase Inhibition

The pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and immunology. Within the vast landscape of heterocyclic chemistry, the benzo[d]isoxazole moiety has emerged as a "privileged scaffold," a molecular framework that consistently imparts desirable biological activity.[1] Its unique electronic properties and rigid structure allow for specific and high-affinity interactions with the ATP-binding pocket of various kinases. 6-Bromobenzo[d]isoxazol-3-amine, in particular, represents a versatile and strategically important starting material for the synthesis of a new generation of kinase inhibitors. The presence of a bromine atom at the 6-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space and the fine-tuning of pharmacological properties.[2] The 3-amino group, on the other hand, serves as a key pharmacophoric element, often involved in crucial hydrogen bonding interactions with the kinase hinge region. This application note provides a detailed guide to the synthesis of kinase inhibitors using this compound, with a focus on practical protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions and an in-depth look at the synthesis of a potent c-Met inhibitor.

Chemical Properties and Reactivity of this compound

This compound is a crystalline solid with the molecular formula C₇H₅BrN₂O. Its structure features a bicyclic aromatic system with two key functional groups that dictate its reactivity in organic synthesis:

  • The Bromo Group (Br) at the 6-position: This is the primary site for derivatization through palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is susceptible to oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle for reactions like Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation). The reactivity of this group allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl substituents, which is crucial for modulating the potency and selectivity of the final kinase inhibitor.

  • The Amino Group (-NH₂) at the 3-position: This group is a key hydrogen bond donor and is often essential for anchoring the inhibitor to the kinase's hinge region. While it can participate in reactions like acylation or sulfonylation, in many kinase inhibitor syntheses, it is preserved to maintain its pharmacophoric role. Its nucleophilicity can be a factor in reaction planning, and in some cases, protection may be necessary, although modern cross-coupling methods often tolerate the free amine.

Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions

The construction of kinase inhibitors from this compound predominantly relies on palladium-catalyzed cross-coupling reactions. These methods offer a robust and versatile approach to building molecular complexity under relatively mild conditions.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful tool for creating biaryl and heteroaryl-aryl structures, which are common motifs in type I and type II kinase inhibitors.[3][4] The reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical for achieving high yields and preventing side reactions. For electron-rich substrates like this compound, bulky, electron-rich phosphine ligands such as SPhos, RuPhos, and XPhos are often preferred.[5] These ligands promote the formation of a monoligated, 14-electron palladium(0) species, which is highly reactive in the oxidative addition step with the aryl bromide. They also facilitate the reductive elimination step, which can be challenging with sterically hindered coupling partners.

  • Base and Solvent: A base is required to activate the boronic acid for transmetalation. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used. The choice of solvent is also crucial, with mixtures of an organic solvent (like dioxane, toluene, or DMF) and water being typical to ensure the solubility of both the organic and inorganic reagents.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

ReagentCAS NumberMolecular WeightQuantity (1 mmol scale)Molar Equivalents
This compound177995-39-0213.03213 mg1.0
Arylboronic AcidVariesVaries1.2 mmol1.2
Palladium(II) acetate (Pd(OAc)₂)3375-31-3224.504.5 mg (2 mol%)0.02
SPhos657408-07-6410.5416.4 mg (4 mol%)0.04
Potassium Carbonate (K₂CO₃)584-08-7138.21276 mg2.0
1,4-Dioxane123-91-188.114 mL-
Water7732-18-518.021 mL-

Experimental Procedure:

  • To a dry Schlenk flask, add this compound (213 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-arylbenzo[d]isoxazol-3-amine.

Visualization of Suzuki-Miyaura Coupling Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - 6-Bromobenzisoxazole - Boronic Acid - Pd(OAc)2/SPhos - K2CO3 B Add Degassed Solvents: - Dioxane - Water A->B C Heat at 90-100 °C (4-12 h) B->C D Monitor by TLC/LC-MS C->D E Cool & Dilute (EtOAc/Water) D->E F Extract & Wash E->F G Dry & Concentrate F->G H Column Chromatography G->H I Final Product: 6-Arylbenzo[d]isoxazol-3-amine H->I

Suzuki-Miyaura Coupling Workflow
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is the premier method for forming C-N bonds and is instrumental in synthesizing kinase inhibitors where a nitrogen-linked substituent is required at the 6-position.[6][7][8] This reaction couples the aryl bromide with a primary or secondary amine.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: Similar to the Suzuki-Miyaura coupling, bulky, electron-rich phosphine ligands are essential for the successful amination of aryl bromides. Ligands like XPhos, RuPhos, and BrettPhos are highly effective. The choice of ligand can influence the reaction rate and the scope of compatible amines.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used bases for this transformation.[8]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent unwanted side reactions with the strong base.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a generic secondary amine.

Materials:

ReagentCAS NumberMolecular WeightQuantity (1 mmol scale)Molar Equivalents
This compound177995-39-0213.03213 mg1.0
Secondary Amine (e.g., Morpholine)110-91-887.121.2 mmol1.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.729.2 mg (1 mol%)0.01
XPhos564483-18-7476.669.5 mg (2 mol%)0.02
Sodium tert-butoxide (NaOtBu)865-48-596.10134 mg1.4
Toluene, anhydrous108-88-392.145 mL-

Experimental Procedure:

  • In a glovebox, add this compound (213 mg, 1.0 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (9.5 mg, 0.02 mmol), and sodium tert-butoxide (134 mg, 1.4 mmol) to an oven-dried vial.

  • Add anhydrous toluene (5 mL) and the secondary amine (1.2 mmol).

  • Seal the vial and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the 6-(amino)benzo[d]isoxazol-3-amine derivative.

Visualization of the Buchwald-Hartwig Catalytic Cycle:

G Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA + Ar-Br PdII_Aryl L2Pd(II)(Ar)(Br) OA->PdII_Aryl LE Ligand Exchange PdII_Aryl->LE + R2NH - HBr PdII_Amine L2Pd(II)(Ar)(NHR2) LE->PdII_Amine RE Reductive Elimination PdII_Amine->RE RE->Pd0 + Ar-NR2

Buchwald-Hartwig Catalytic Cycle

Case Study: Synthesis of a Potent c-Met Kinase Inhibitor

The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and motility. Dysregulation of c-Met signaling is implicated in the development and progression of various cancers.[9] A series of potent c-Met inhibitors have been developed based on the 3-aminobenzo[d]isoxazole scaffold. The following is a representative synthetic route adapted from the literature for a potent c-Met inhibitor.

Synthetic Scheme:

G A This compound B Suzuki Coupling with Pyrazole Boronic Ester A->B Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C C 6-(1H-Pyrazol-4-yl)benzo[d]isoxazol-3-amine B->C D N-Alkylation with 2-chloroethanol C->D NaH, DMF E 2-(4-(3-aminobenzo[d]isoxazol-6-yl)-1H-pyrazol-1-yl)ethanol D->E F Amide coupling with substituted benzoic acid E->F HATU, DIPEA, DMF G Final c-Met Inhibitor F->G

Synthetic Route to a c-Met Inhibitor

This multi-step synthesis effectively utilizes the Suzuki-Miyaura coupling to install a key pyrazole moiety, followed by functionalization of the pyrazole and the 3-amino group of the benzisoxazole to arrive at the final, complex kinase inhibitor. The choice of the pyrazole and the substituted benzoic acid is guided by structure-activity relationship (SAR) studies to optimize binding to the c-Met active site.

Conclusion

This compound is a high-value starting material in medicinal chemistry, offering a reliable and versatile platform for the synthesis of potent and selective kinase inhibitors. Its strategic combination of a reactive bromine atom and a pharmacophoric amino group allows for the efficient construction of complex molecular architectures through robust palladium-catalyzed cross-coupling reactions. The protocols and strategies outlined in this application note provide a solid foundation for researchers and drug development professionals to leverage the unique properties of this scaffold in the design and synthesis of next-generation targeted therapies.

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  • Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening. PubMed Central.
  • Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. PubMed Central.
  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses.
  • N-(3-Substituted-benzylidene-2-oxoindolin-5-yl) acetamide Derivatives as Src Kinase Inhibitors: Synthesis, Biological Evaluation and Molecular Docking Studies. Austin Publishing Group.
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
  • Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ResearchGate.

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Application Note and Protocol: A Guide to the N-Arylation of 6-Bromobenzo[d]isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Arylated Benzisoxazoles in Modern Drug Discovery

The benzo[d]isoxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a range of therapeutic agents, including antipsychotics, anti-inflammatory drugs, and antimicrobials.[1][2] The functionalization of this core structure is pivotal for modulating biological activity, and the introduction of an aryl group at the 3-amino position—a process known as N-arylation—opens a vast chemical space for the development of novel drug candidates. The resulting N-aryl-6-bromobenzo[d]isoxazol-3-amine derivatives serve as versatile intermediates, where the bromine atom provides a handle for subsequent cross-coupling reactions, allowing for the rapid generation of diverse molecular libraries.

This guide provides a comprehensive overview and detailed experimental procedures for the N-arylation of 6-Bromobenzo[d]isoxazol-3-amine. We will delve into the two most powerful and widely adopted catalytic systems for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. The protocols are designed for researchers in synthetic and medicinal chemistry, offering a robust starting point for experimentation and optimization.

Reaction Overview: Strategic Choices in C-N Bond Formation

The formation of a carbon-nitrogen bond between an aryl halide and an amine is a cornerstone of modern organic synthesis. Two primary catalytic systems have emerged as the methods of choice, each with its own set of advantages and historical context.

  • Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction has revolutionized N-arylation due to its broad substrate scope, functional group tolerance, and generally milder reaction conditions.[3][4] The development of bulky, electron-rich phosphine ligands has been critical to its success, enabling the coupling of a wide variety of amines and aryl halides with high efficiency.[5] For a substrate like this compound, the Buchwald-Hartwig approach is often the preferred starting point due to its reliability and extensive documentation in the literature for related heterocyclic amines.[6][7]

  • Ullmann Condensation (or Ullmann-Type Coupling) : The older, copper-catalyzed method has seen a resurgence with the development of improved ligand systems that allow the reaction to proceed under less harsh conditions than traditionally required.[8][9][10] While classic Ullmann reactions often demanded high temperatures and stoichiometric copper, modern protocols utilize catalytic copper sources with ligands like diamines, making it a cost-effective and powerful alternative.[10] This method can be particularly effective for certain heterocyclic substrates where palladium-based catalysts may be less successful.[11][12]

The choice between these two methodologies often depends on substrate specifics, functional group compatibility, and catalyst/ligand availability. Below, we present a generalized comparison and detailed protocols for both approaches.

Table 1: Comparison of N-Arylation Methodologies
ParameterPalladium-Catalyzed (Buchwald-Hartwig)Copper-Catalyzed (Ullmann-Type)
Catalyst Pd₂(dba)₃, Pd(OAc)₂, or preformed precatalystsCuI, Cu₂O, or Cu(OAc)₂
Ligand Bulky, electron-rich phosphines (e.g., Xantphos, BINAP)Diamines (e.g., DMEDA), Phenanthrolines
Base K₃PO₄, Cs₂CO₃, NaOtBuK₃PO₄, K₂CO₃, Cs₂CO₃
Solvent Toluene, Dioxane, THFDioxane, Toluene, DMF, DMSO
Temperature 80–110 °C110–140 °C
Reaction Time 8–16 hours12–24 hours
Advantages Broader substrate scope, milder conditions, high yields.Lower cost of catalyst, effective for specific heterocycles.
Limitations Cost of palladium and ligands, sensitivity to air/moisture.Often requires higher temperatures, can have narrower scope.

Experimental Protocols

Safety First: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Palladium catalysts and phosphine ligands can be air- and moisture-sensitive and should be handled under an inert atmosphere (e.g., Argon or Nitrogen).

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol is adapted from established procedures for the N-arylation of heterocyclic amines and is recommended as the primary approach.[13]

Materials:

  • This compound

  • Aryl Bromide or Aryl Iodide (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous Toluene

  • Schlenk tube or other sealable reaction vessel

  • Standard laboratory glassware for work-up and purification

  • Ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Vessel Preparation : To a dry Schlenk tube under an inert atmosphere of argon, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%).

  • Reagent Addition : To the same vessel, add this compound (1.0 mmol), the chosen aryl halide (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • Solvent Addition : Add anhydrous toluene (5 mL) via syringe.

  • Reaction : Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the mixture vigorously for 8–16 hours.

  • Monitoring : Track the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up :

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (10 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (25 mL), and dry over anhydrous Na₂SO₄.

  • Purification :

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure N-arylated product.

  • Characterization : Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Copper-Catalyzed N-Arylation (Ullmann-Type Condensation)

This protocol serves as a robust alternative, particularly if the palladium-catalyzed method yields unsatisfactory results. It is adapted from procedures for the N-arylation of related benzimidazoles.[13]

Materials:

  • This compound

  • Aryl Iodide (1.2 equivalents)

  • Copper(I) iodide (CuI) (10 mol%)

  • N,N'-Dimethylethylenediamine (DMEDA) (20 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equivalents)

  • Anhydrous Dioxane or Toluene

  • Sealable reaction vessel

Procedure:

  • Vessel Preparation : To a dry, sealable reaction vessel under an inert atmosphere, add this compound (1.0 mmol), the aryl iodide (1.2 mmol), CuI (0.1 mmol, 10 mol%), and K₃PO₄ (2.0 mmol).

  • Solvent and Ligand Addition : Add anhydrous dioxane or toluene (5 mL), followed by the addition of DMEDA (0.2 mmol, 20 mol%) via syringe.

  • Reaction : Seal the vessel tightly and heat the mixture to 110 °C with vigorous stirring for 12–24 hours.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS.

  • Work-up :

    • After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL).

    • Filter the suspension through a pad of Celite to remove the insoluble copper catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

    • Wash the combined filtrate with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification :

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated compound.

Visualizing the Workflow

A generalized workflow for the N-arylation process is depicted below, outlining the key stages from setup to final product characterization.

experimental_workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis prep Add Reactants, Catalyst, Ligand & Base to Vessel inert Establish Inert Atmosphere (Ar/N2) prep->inert solvent Add Anhydrous Solvent inert->solvent react Heat and Stir (80-120 °C) solvent->react monitor Monitor by TLC / LC-MS react->monitor cool Cool to Room Temperature monitor->cool quench_filter Quench Reaction &/or Filter Solids cool->quench_filter extract Aqueous Work-up (Extraction & Wash) quench_filter->extract dry Dry Organic Layer & Concentrate extract->dry purify Purify by Column Chromatography dry->purify char Characterize Product (NMR, MS) purify->char

Caption: General experimental workflow for N-arylation reactions.

Mechanism and Rationale: The "Why" Behind the Protocol

Understanding the catalytic cycle is crucial for troubleshooting and optimizing the reaction. The Buchwald-Hartwig amination proceeds through a well-established sequence of steps involving a palladium(0)/palladium(II) cycle.

The Buchwald-Hartwig Catalytic Cycle:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex. This is often the rate-determining step. Bulky, electron-rich ligands like Xantphos accelerate this process.[5]

  • Amine Coordination & Deprotonation : The amine coordinates to the Pd(II) center. The base (e.g., NaOtBu) then deprotonates the coordinated amine to form a more nucleophilic amido species.

  • Reductive Elimination : This is the final, product-forming step. The N-arylated product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

buchwald_hartwig_cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Ar-X re_label Reductive Elimination amido_complex Ar-Pd(II)(NR'R'')L₂ oa_complex->amido_complex + HNR'R'' - HX oa_label Oxidative Addition amido_complex->pd0 Ar-NR'R'' deprot_label Amine Coordination & Deprotonation

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Rationale for Component Selection:

  • Palladium Source (Pd₂(dba)₃) : This is a stable Pd(0) precatalyst that becomes catalytically active in solution upon ligand coordination.

  • Ligand (Xantphos) : This bulky, electron-rich bisphosphine ligand stabilizes the palladium center, promotes the crucial oxidative addition and reductive elimination steps, and prevents catalyst decomposition.[5]

  • Base (NaOtBu) : A strong, non-nucleophilic base is required to deprotonate the amine without competing in the coupling reaction. It facilitates the formation of the palladium-amido complex, which is essential for the final reductive elimination step.[3]

  • Solvent (Toluene) : A non-polar, aprotic solvent is ideal as it dissolves the reagents well and is stable at the required reaction temperatures.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst or degraded ligand.2. Insufficiently anhydrous conditions.3. Base is not strong enough or has degraded.4. Reaction temperature is too low.1. Use fresh catalyst and ligand; ensure they are handled under inert conditions.2. Use freshly distilled, anhydrous solvent. Dry reagents thoroughly.3. Use fresh, high-purity NaOtBu or consider a stronger base. For Cu-catalyzed, ensure K₃PO₄ is finely ground and dry.4. Increase the temperature in 10 °C increments.
Formation of Side Products (e.g., Hydrodehalogenation) 1. Presence of water in the reaction.2. Reductive elimination is slow compared to side reactions like β-hydride elimination (less likely for this substrate).1. Ensure strictly anhydrous conditions.2. Screen different ligands that may promote faster reductive elimination (e.g., RuPhos, BrettPhos).
Difficulty in Purification 1. Product is co-eluting with starting material or byproducts.2. Residual catalyst/ligand contamination.1. Optimize the solvent system for column chromatography (try different polarity gradients or solvent systems like DCM/Methanol).2. For Pd, filter the crude mixture through a pad of Celite and silica before concentration. For Cu, ensure the Celite filtration is thorough.

Conclusion

The N-arylation of this compound is a powerful transformation for accessing novel chemical entities for drug discovery and materials science. Both the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation offer viable synthetic routes. The protocols provided herein are robust, well-precedented starting points. Researchers are encouraged to perform small-scale optimization of reaction parameters—such as ligand, base, and solvent—to achieve the highest possible yield and purity for their specific aryl coupling partner.

References

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). N-Arylation of Nitrogen Heterocycles Using Diamine Ligands and CuI. Journal of Organic Chemistry, 69(17), 5578–5587.
  • Wikipedia. (n.d.). Ullmann condensation.
  • Ueda, S., & Buchwald, S. L. (2012). Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles. Angewandte Chemie International Edition, 51(41), 10364-10367. [Link]
  • N-arylation of Heterocycles with Activated Chloro-and Fluoroarenes Using CuO NPs. (n.d.). IntechOpen.
  • Schröter, S., & Stock, C. (2013). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journal of Organic Chemistry, 9, 1644–1667. [Link]
  • Antilla, J. C., Klapars, A., & Buchwald, S. L. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 124(38), 11264–11265. [Link]
  • Saddique, F. A., et al. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Molecules, 26(22), 6920. [Link]
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides. (2021). Molecules, 26(10), 2936. [Link]
  • Chemistry LibreTexts. (2023).
  • Védrine, C., & Kappe, C. O. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts.
  • Védrine, C., & Kappe, C. O. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts.
  • Practical Copper-Catalyzed N-Arylation of Nitrogen Heterocycles with Aryl Halides under Ligand and Additive Free Conditions.
  • Crich, D., et al. (2021). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters, 23(15), 5894–5897. [Link]
  • Ueda, S., & Buchwald, S. L. (2012). Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles. MIT Open Access Articles. [Link]
  • Kivala, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7384. [Link]
  • Wölfling, J., et al. (2013). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 9, 2192–2198. [Link]
  • Strategies for arylation of benzoxazole.
  • Larrosa, I., & Peña, J. (2008). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Journal of the American Chemical Society, 130(46), 15552–15554. [Link]
  • WO2006096624A1 - Process for the purification of substituted benzoxazole compounds.
  • Crich, D., et al. (2021). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. [Link]
  • Rajen, V. R., et al. (2021). SYNTHESIS, POLAROGRAPHIC AND ANTIMICROBIAL STUDIES OF BENZISOXAZOLYL- N-GLUCOSIDES. Journal of Advanced Scientific Research, 12(4), 281-287. [Link]
  • Li, Y., et al. (2020). Benzisoxazole: a privileged scaffold for medicinal chemistry. Future Medicinal Chemistry, 12(1), 75-90. [Link]
  • Saddique, F. A., et al. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach.

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Application Notes and Protocols for 6-Bromobenzo[d]isoxazol-3-amine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Complex Molecule Synthesis

6-Bromobenzo[d]isoxazol-3-amine is a key heterocyclic building block of significant interest to the pharmaceutical and materials science industries. Its unique bifunctional nature, featuring a reactive bromine atom at the 6-position and a primary amine at the 3-position, makes it an ideal substrate for a variety of cross-coupling reactions. The benzisoxazole core is a privileged scaffold found in numerous biologically active compounds, including antipsychotic drugs, and its derivatives are explored for applications in oncology and neurology.[1][2] The bromine atom serves as a versatile handle for the introduction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of diverse and complex molecular architectures.

This guide provides an in-depth exploration of the application of this compound as a reagent in three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. The protocols detailed herein are designed to serve as robust starting points for researchers, scientists, and drug development professionals, offering insights into reaction optimization and mechanistic considerations.

PART 1: Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds through the reaction of an organohalide with an organoboron compound.[3] This reaction is particularly valuable for the synthesis of biaryl and heteroaryl structures, which are prevalent in many pharmaceutical agents.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium(0)/palladium(II) cycle. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid or ester is transferred to the palladium center, displacing the halide. This step is facilitated by a base.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.

Suzuki_Miyaura_Mechanism This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Pd(0)L2 Pd(II) Intermediate Pd(II) Intermediate Oxidative Addition->Pd(II) Intermediate Transmetalation Transmetalation Pd(II) Intermediate->Transmetalation Ar-B(OR)2 Base Di-organo Pd(II) Complex Di-organo Pd(II) Complex Transmetalation->Di-organo Pd(II) Complex Boronic Acid/Ester Boronic Acid/Ester Boronic Acid/Ester->Transmetalation Reductive Elimination Reductive Elimination Di-organo Pd(II) Complex->Reductive Elimination 6-Aryl-benzo[d]isoxazol-3-amine 6-Aryl-benzo[d]isoxazol-3-amine Reductive Elimination->6-Aryl-benzo[d]isoxazol-3-amine Product Pd(0)L2 Pd(0)L2 Reductive Elimination->Pd(0)L2 Catalyst Regeneration Pd(0)L2->Oxidative Addition

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Protocol: Synthesis of 6-Aryl-benzo[d]isoxazol-3-amines

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The choice of ligand is critical, with bulky, electron-rich phosphine ligands such as SPhos often being effective for challenging substrates.[4]

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv.)

  • Anhydrous, degassed 1,4-dioxane/water (e.g., 4:1 v/v)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Seal the flask and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Catalyst SystemBaseSolventTemperature (°C)Representative Yield (%)Reference
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O90-11075-95[4][5]
Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O80-10060-85[6][7]
[Pd(dppf)Cl₂]Cs₂CO₃DMF10070-90[6]

PART 2: Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a transformation of immense importance in medicinal chemistry.[1][8] This reaction allows for the coupling of aryl halides with a wide variety of amines.

Mechanistic Rationale

The mechanism of the Buchwald-Hartwig amination is similar to that of the Suzuki coupling and involves a Pd(0)/Pd(II) catalytic cycle.[1]

  • Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the aryl bromide.

  • Amine Coordination and Deprotonation: An amine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium amide complex.

  • Reductive Elimination: The C-N bond is formed through reductive elimination, yielding the arylamine product and regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Mechanism This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Pd(0)L2 Pd(II) Intermediate Pd(II) Intermediate Oxidative Addition->Pd(II) Intermediate Amine Coordination Amine Coordination Pd(II) Intermediate->Amine Coordination R2NH Deprotonation Deprotonation Amine Coordination->Deprotonation Base Amine Amine Amine->Amine Coordination Palladium Amide Complex Palladium Amide Complex Deprotonation->Palladium Amide Complex Reductive Elimination Reductive Elimination Palladium Amide Complex->Reductive Elimination 6-(N-Aryl/Alkyl)benzo[d]isoxazol-3-amine 6-(N-Aryl/Alkyl)benzo[d]isoxazol-3-amine Reductive Elimination->6-(N-Aryl/Alkyl)benzo[d]isoxazol-3-amine Product Pd(0)L2 Pd(0)L2 Reductive Elimination->Pd(0)L2 Catalyst Regeneration Pd(0)L2->Oxidative Addition

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol: Synthesis of 6-(N-Aryl/Alkyl)benzo[d]isoxazol-3-amines

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound. The choice of ligand is crucial, with bulky, electron-rich phosphine ligands like Xantphos or BrettPhos often providing excellent results.[9][10]

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • Xantphos (2-4 mol%)

  • Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (1.5 - 2.5 equiv.)

  • Anhydrous, degassed toluene or 1,4-dioxane

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ and Xantphos.

  • Add the degassed solvent and stir for 10 minutes at room temperature to form the active catalyst.

  • Add this compound, the amine, and the base to the flask.

  • Seal the flask and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Catalyst SystemBaseSolventTemperature (°C)Representative Yield (%)Reference
Pd₂(dba)₃ / XantphosCs₂CO₃Toluene100-12070-90[9][10]
Pd(OAc)₂ / BrettPhosNaOtBu1,4-Dioxane80-11065-85[11]
[Pd(allyl)Cl]₂ / t-BuXPhosLiHMDSTHF80-10070-95[12]

PART 3: Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, reacting an aryl halide with a terminal alkyne. This reaction is catalyzed by a palladium complex, typically with a copper(I) co-catalyst.

Mechanistic Rationale

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[13]

  • Palladium Cycle: Similar to the Suzuki and Buchwald-Hartwig reactions, this involves oxidative addition of the aryl bromide to Pd(0), followed by transmetalation and reductive elimination.

  • Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species then participates in the transmetalation step with the Pd(II) intermediate.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Pd(0)L2 Pd(II) Intermediate Pd(II) Intermediate Oxidative Addition->Pd(II) Intermediate Transmetalation Transmetalation Pd(II) Intermediate->Transmetalation Cu-C≡C-R Alkynyl Pd(II) Complex Alkynyl Pd(II) Complex Transmetalation->Alkynyl Pd(II) Complex Reductive Elimination Reductive Elimination Alkynyl Pd(II) Complex->Reductive Elimination 6-Alkynyl-benzo[d]isoxazol-3-amine 6-Alkynyl-benzo[d]isoxazol-3-amine Reductive Elimination->6-Alkynyl-benzo[d]isoxazol-3-amine Product Pd(0)L2 Pd(0)L2 Reductive Elimination->Pd(0)L2 Catalyst Regeneration Pd(0)L2->Oxidative Addition Terminal Alkyne Terminal Alkyne Copper Acetylide Formation Copper Acetylide Formation Terminal Alkyne->Copper Acetylide Formation Cu(I), Base Cu-C≡C-R Cu-C≡C-R Copper Acetylide Formation->Cu-C≡C-R Cu-C≡C-R->Transmetalation

Caption: Catalytic cycles of the Sonogashira reaction.

Protocol: Synthesis of 6-Alkynylbenzo[d]isoxazol-3-amines

This protocol describes a general procedure for the Sonogashira coupling of this compound with terminal alkynes.

Materials:

  • This compound

  • Terminal alkyne (1.2 - 2.0 equiv.)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (2.0 - 3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent and the amine base via syringe.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-80 °C, depending on the reactivity of the substrates.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride to remove copper salts, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Catalyst SystemBaseSolventTemperature (°C)Representative Yield (%)Reference
PdCl₂(PPh₃)₂ / CuIEt₃NTHF25-6060-90[14][15]
Pd(PPh₃)₄ / CuIi-Pr₂NHDMF50-8070-95[3]
[Pd(dppf)Cl₂] / CuICs₂CO₃Dioxane80-10065-88[3]

Conclusion

This compound is a valuable and versatile reagent for the construction of complex molecules through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide efficient and modular routes to a wide array of substituted benzisoxazole derivatives. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the rich chemistry of this important building block in their drug discovery and materials science endeavors. Careful optimization of reaction parameters, particularly the choice of catalyst, ligand, and base, will be key to achieving high yields and purity for specific substrate combinations.

References

  • Buchwald–Hartwig amin
  • 6-Bromobenzo[d]isoxazol-3-ylamine - Chem-Impex. (URL: [Link])
  • This compound - MySkinRecipes. (URL: [Link])
  • Sonogashira Coupling - Chemistry LibreTexts. (URL: [Link])
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
  • Preparation of sec and tert amines by Buchwald-Hartwig Amin
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (URL: [Link])
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC - NIH. (URL: [Link])
  • Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC - PubMed Central. (URL: [Link])
  • Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investig
  • Synthesis of C4-alkynylisoxazoles: Via a Pd-catalyzed Sonogashira cross-coupling reaction. (URL: [Link])
  • Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation | Request PDF - ResearchG
  • PDF 1014.01 K - International Journal of New Chemistry. (URL: [Link])
  • The Asymmetric Buchwald–Hartwig Amination Reaction - Xingwei Li. (URL: [Link])
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (URL: [Link])
  • Synthesis of intermediates for the Buchwald–Hartwig amination. (i) for...
  • (PDF) Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0)
  • Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC - NIH. (URL: [Link])
  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel c
  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - NIH. (URL: [Link])
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. (URL: [Link])
  • Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening | Asian Journal of Chemistry. (URL: [Link])
  • Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives.
  • Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido trifl

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Application Note: A Multi-Platform Approach to the Analytical Characterization of 6-Bromobenzo[d]isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Bromobenzo[d]isoxazol-3-amine is a pivotal heterocyclic building block in medicinal chemistry, frequently utilized as a key intermediate in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[1][2][3] Its unique molecular architecture allows for specific interactions with biological targets, making it a compound of high interest in drug discovery programs.[1] Given its role as a precursor to active pharmaceutical ingredients (APIs), the unequivocal confirmation of its identity, purity, and stability is a prerequisite for its use in further synthetic steps and for ensuring the quality and safety of the final drug product. This application note provides a comprehensive guide to the essential analytical techniques required for the robust characterization of this compound, offering detailed, field-proven protocols for researchers in pharmaceutical development and quality control.

Physicochemical Profile and Handling

A foundational understanding of the compound's physical and chemical properties is essential for designing appropriate analytical methods and for safe laboratory handling. This compound is typically an off-white to yellow solid.[1]

PropertyValueSource
IUPAC Name 6-bromo-1,2-benzoxazol-3-aminePubChem[4]
CAS Number 177995-39-0Chemical Suppliers[5]
Molecular Formula C₇H₅BrN₂OPubChem[4]
Molecular Weight 213.03 g/mol PubChem[4]
Appearance Off-white to yellow solidChem-Impex[1]
Purity (Typical) ≥97% (by HPLC)Sunway Pharm Ltd[6]
Storage Conditions Store at 2-8°C, sealed in a dry environmentMySkinRecipes[2][3]

Safety Note: This compound is classified as harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

Chromatographic Analysis for Purity and Stability Assessment: HPLC-DAD

Expert Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical intermediates. For a UV-active molecule like this compound, a Diode Array Detector (DAD) is particularly powerful. It not only quantifies the main peak but also provides UV spectra for all detected peaks, which is invaluable for impurity profiling and peak tracking during method development. A reversed-phase C18 column is the logical first choice due to the compound's moderate polarity.

Experimental Workflow: HPLC-DAD Purity Assay

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC-DAD Analysis cluster_data Data Processing A Prepare Mobile Phase (e.g., ACN:Water) B Prepare Diluent (e.g., 50:50 ACN:Water) C Accurately weigh sample (~1 mg) D Dissolve in Diluent (to 0.1 mg/mL) C->D F Inject Sample (5 µL) D->F E Equilibrate C18 Column E->F G Run Isocratic/Gradient Method F->G H Detect at λmax (~280-300 nm) Acquire DAD Spectra G->H I Integrate Chromatogram H->I J Calculate Purity (% Area Normalization) I->J K Analyze Impurity UV Spectra I->K

Caption: Workflow for HPLC-DAD purity determination.

Protocol: Purity Determination by Reversed-Phase HPLC
  • Mobile Phase Preparation: Prepare Mobile Phase A as 0.1% Formic Acid in Water and Mobile Phase B as 0.1% Formic Acid in Acetonitrile. Filter through a 0.45 µm membrane filter and degas.

  • Standard/Sample Preparation:

    • Prepare a diluent of 50:50 (v/v) Acetonitrile and Water.

    • Accurately weigh approximately 10 mg of this compound and transfer to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent to achieve a final concentration of 0.1 mg/mL.

  • Chromatographic Conditions: The following parameters serve as a robust starting point and should be validated according to ICH guidelines.

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for retaining moderately polar aromatic compounds.
Mobile Phase Gradient: 20% B to 80% B over 15 minEnsures elution of the main peak with good symmetry and separation from potential non-polar impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Injection Vol. 5 µLBalances sensitivity with the risk of column overload.
Detector DAD, 285 nm (Acquire 200-400 nm)Wavelength selected for high absorbance; full spectrum aids in impurity identification.
  • Data Analysis:

    • Calculate the purity using the area normalization method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

    • Examine the UV spectra of any impurity peaks to gain preliminary information about their structure (e.g., presence of the benzisoxazole chromophore).

Molecular Weight and Elemental Composition: Mass Spectrometry (MS)

Expert Rationale: Mass spectrometry provides an exact measurement of the molecular weight, serving as a primary identity test. For this compound, high-resolution mass spectrometry (HRMS) using an electrospray ionization (ESI) source is ideal. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺. A key confirmatory feature will be the isotopic pattern of bromine: a near 1:1 ratio of the M and M+2 peaks, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Experimental Workflow: LC-MS Analysis

MS_Workflow A Prepare Sample (0.01 mg/mL in ACN/H₂O) B Infuse via Syringe Pump or Inject into LC System A->B C Electrospray Ionization (ESI) Positive Mode B->C D Mass Analysis (e.g., TOF or Orbitrap) C->D E Detect Ions D->E F Process Mass Spectrum E->F G Confirm [M+H]⁺ and Bromine Isotope Pattern F->G

Caption: Workflow for structural verification by ESI-MS.

Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a solution of the compound at approximately 10 µg/mL in 50:50 (v/v) Acetonitrile:Water containing 0.1% formic acid. The acid promotes protonation for ESI positive mode.

  • Instrumentation (LC-MS):

    • Utilize the same HPLC method as described in Section 2 to introduce the sample to the mass spectrometer. This allows for the separation of impurities prior to MS analysis.

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution measurement.

    • Scan Range: m/z 100 - 500.

  • Data Interpretation:

Expected IonCalculated Exact Mass (m/z)Key Feature
[C₇H₆⁷⁹BrN₂O + H]⁺ 212.9718Corresponds to the [M+H]⁺ ion with the ⁷⁹Br isotope.
[C₇H₆⁸¹BrN₂O + H]⁺ 214.9697Corresponds to the [M+2+H]⁺ ion with the ⁸¹Br isotope.
  • Primary Confirmation: The detected mass should be within 5 ppm of the calculated exact mass.

  • Isotopic Signature: Observe two major peaks separated by ~2 m/z units with a relative intensity ratio of approximately 1:1. This is the definitive signature of a monobrominated compound. Fragmentation analysis (MS/MS) can further confirm the structure by identifying characteristic losses, such as the bromine atom or HCN.[7]

Definitive Structural Elucidation: NMR Spectroscopy

Expert Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguous structure elucidation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms in the molecule. For this compound, the aromatic region of the ¹H NMR spectrum will be particularly diagnostic.

Experimental Workflow: NMR Analysis

NMR_Workflow A Dissolve 5-10 mg of Sample in Deuterated Solvent (e.g., DMSO-d₆) B Transfer to NMR Tube A->B C Acquire ¹H Spectrum B->C D Acquire ¹³C Spectrum B->D E Process Data (Fourier Transform, Phasing, Baseline Correction) C->E D->E F Assign Signals to Molecular Structure E->F

Caption: Workflow for NMR-based structure confirmation.

Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice for polar compounds containing amine groups, as it allows for the observation of the -NH₂ protons.

  • Instrumentation:

    • Spectrometer: 400 MHz or higher field strength for better signal dispersion.

    • Experiments: Standard ¹H acquisition, ¹³C acquisition (with proton decoupling). 2D experiments like COSY and HSQC can be run to confirm assignments.

  • Data Interpretation (Predicted):

    • ¹H NMR (in DMSO-d₆):

      • ~7.5-8.0 ppm: Three protons in the aromatic region. Expect a pattern consistent with a 1,2,4-trisubstituted benzene ring (e.g., a doublet, a doublet of doublets, and a singlet or narrow doublet).

      • ~6.5 ppm: A broad singlet corresponding to the two protons of the primary amine (-NH₂). The chemical shift of this peak can vary and it may exchange with D₂O.

    • ¹³C NMR (in DMSO-d₆):

      • ~160-170 ppm: Carbons of the isoxazole ring (C=N-O).

      • ~110-140 ppm: Aromatic carbons. The carbon attached to the bromine (C-Br) will appear in this region, typically around 115-120 ppm.

      • The presence of 7 distinct carbon signals would be consistent with the proposed structure.

Functional Group Identification: FTIR Spectroscopy

Expert Rationale: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and simple technique used to identify the presence of key functional groups. It serves as a valuable orthogonal identity test. For this molecule, we expect to see characteristic vibrations for the amine N-H bonds, the aromatic ring, the C=N bond of the isoxazole ring, and the C-Br bond.

Protocol: FTIR Analysis (ATR)
  • Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Data Interpretation: Look for the presence of characteristic absorption bands.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 3500 N-H stretchPrimary Amine (-NH₂)
3000 - 3100 C-H stretchAromatic Ring
~1620 C=N stretchIsoxazole Ring
~1580, ~1470 C=C stretchAromatic Ring
1000 - 1200 C-O stretchIsoxazole Ring
500 - 600 C-Br stretchAryl Bromide

The absence of unexpected peaks (e.g., a broad -OH peak around 3300 cm⁻¹ or a C=O peak around 1700 cm⁻¹) provides additional evidence of purity.[8]

Summary and Conclusion

The comprehensive characterization of this compound requires a multi-technique approach. HPLC-DAD establishes purity, HRMS confirms the elemental composition and molecular weight, NMR provides definitive structural proof, and FTIR verifies the presence of key functional groups. Together, these methods provide a complete analytical profile, ensuring the material's identity, purity, and suitability for its intended use in pharmaceutical research and development.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10608621, 6-Bromo-1,2-benzoxazol-3-amine.
  • Chemical-Suppliers.com (n.d.). This compound | CAS 177995-39-0.
  • Wiley-VCH (2007). Supporting Information.
  • MySkinRecipes (n.d.). This compound.
  • Kumbhare, R. M., et al. (2014). Supporting Information: Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine... Royal Society of Chemistry.
  • MySkinRecipes (n.d.). This compound (AUD).
  • Agency for Toxic Substances and Disease Registry (ATSDR) (1995). Analytical Methods. In Toxicological Profile for 2,4,6-Trinitrotoluene.
  • Royal Society of Chemistry (n.d.). Analytical Methods - Accepted Manuscript.
  • ResearchGate (2012). PDF: 6-Bromo-1,3-benzothiazol-2-amine.
  • Jin, L. et al. (2012). 6-Bromo-1,3-benzothiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3016.
  • ResearchGate (n.d.). FTIR spectra of (a) 1-(3-aminopropyl)imidazole, (b) phenyl isocyanate, and (c) PUPI.
  • Penning, T. D. et al. (2009). Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings. Tetrahedron Letters, 50(46), 6353-6355.
  • ResearchGate (2018). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines.
  • El-Gindy, A. et al. (2018). RP- HPLC and TLC- densitometric methods for determination of oxfendazole in the presence of its alkali-induced degradation product. MOJ Biorg Org Chem, 2(2), 71-76.
  • Google Patents (2017). CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.
  • ResearchGate (2015). PDF: Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines.

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A Robust, Validated Reversed-Phase HPLC Method for the Quantification of 6-Bromobenzo[d]isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Senior Application Scientist

Abstract

This application note details the systematic development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 6-Bromobenzo[d]isoxazol-3-amine. As a critical intermediate in the synthesis of novel therapeutics, particularly antipsychotic agents, a reliable analytical method for this compound is essential for quality control and research applications.[1][2] This guide provides a comprehensive walkthrough of the method development strategy, from initial analyte characterization and parameter screening to final optimization and validation according to International Council for Harmonisation (ICH) guidelines.[3] The final isocratic method utilizes a C18 stationary phase with a mobile phase of acetonitrile and a low-pH phosphate buffer, providing excellent peak symmetry and resolution. The method was validated for specificity, linearity, accuracy, precision, and robustness, demonstrating its suitability for its intended purpose in pharmaceutical development and quality assurance environments.

Introduction: The Analytical Imperative

This compound is a heterocyclic aromatic amine that serves as a vital building block in medicinal chemistry.[2] Its structure is foundational for the synthesis of various bioactive molecules, including those targeting dopamine and serotonin receptors for the treatment of neurological disorders.[1] Given its role as a key starting material or intermediate, ensuring its purity and accurate quantification is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API).

The development of a robust HPLC method is a critical step in the pharmaceutical manufacturing process, essential for release testing of raw materials, in-process control, and stability studies.[4] This document, written from the perspective of a senior application scientist, provides not just a protocol, but the underlying scientific rationale for the methodological choices, ensuring that researchers and drug development professionals can adapt and troubleshoot the method effectively.

Analyte Characterization & Chromatographic Strategy

A successful method development process always begins with a thorough understanding of the analyte's physicochemical properties.[5]

Table 1: Physicochemical Properties of this compound

PropertyValue / Inferred CharacteristicSource / Rationale
Molecular Formula C₇H₅BrN₂O[6]
Molecular Weight 213.03 g/mol [6]
Appearance Off-white to yellow solid[2]
Structure Aromatic, heterocyclic amine with a bromine substituent.[7]
pKa (estimated) 3.5 - 4.5Based on the anilinic amine, with electron-withdrawing effects from the isoxazole ring. No experimental value found.[8]
Polarity (logP est.) Moderately polarThe fused aromatic system imparts hydrophobicity, while the amine and isoxazole heteroatoms add polarity.
UV Absorbance Expected λmax ~220-280 nmThe benzisoxazole chromophore is expected to have strong absorbance in the low to mid-UV range.

Chromatographic Approach:

Based on these properties, a reversed-phase HPLC method is the logical starting point.[9] The analyte possesses sufficient non-polar character (from the fused ring system) to be retained on a hydrophobic stationary phase like C18.[10][11] The presence of the basic amine group is a critical consideration; its ionization state must be controlled to ensure good peak shape and reproducible retention.[5] Operating the mobile phase at a pH at least 1.5-2 units below the analyte's pKa will ensure the amine is fully protonated, minimizing peak tailing that can result from interactions with residual silanols on the column packing.[12][13]

Systematic Method Development Workflow

The development process followed a logical, stepwise approach to screen and optimize key chromatographic parameters. This workflow is designed to efficiently identify the ideal conditions for a robust and reliable separation.

HPLC_Method_Development cluster_start Phase 1: Foundation cluster_screen Phase 2: Screening & Optimization cluster_validate Phase 3: Validation & Finalization Analyte Analyte Characterization (pKa, Polarity, UV Scan) Initial_Conditions Define Initial Conditions (Column, Mobile Phase) Analyte->Initial_Conditions Justifies starting point Column_Screen Column Screening (C18, Phenyl-Hexyl) Initial_Conditions->Column_Screen Test selectivity MP_Screen Mobile Phase Tuning (ACN vs MeOH, pH) Column_Screen->MP_Screen Select best phase Gradient_Opt Gradient Scouting -> Isocratic (Optimize %B, Flow Rate) MP_Screen->Gradient_Opt Refine separation Validation Method Validation (ICH) (Linearity, Accuracy, Precision) Gradient_Opt->Validation Confirm performance Final_Method Final Method Protocol Validation->Final_Method

Caption: Systematic workflow for HPLC method development and validation.

Experimental Protocols

Reagents, Standards, and Materials
  • This compound: Reference standard (≥98% purity).[2]

  • Acetonitrile (ACN): HPLC grade or higher.

  • Methanol (MeOH): HPLC grade or higher.

  • Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical reagent grade.

  • Phosphoric Acid (H₃PO₄): Analytical reagent grade.

  • Water: Deionized, purified to 18.2 MΩ·cm (e.g., from a Milli-Q system).

Instrumentation
  • HPLC System: Agilent 1260 Infinity II LC System (or equivalent) equipped with a quaternary pump, autosampler, multicolumn thermostat, and diode-array detector (DAD).

  • Chromatography Data System (CDS): Empower 3, OpenLab, or equivalent.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • pH Meter: Calibrated with standard buffers.

Standard and Sample Preparation Protocol
  • Mobile Phase Preparation (20 mM Phosphate Buffer, pH 3.0):

    • Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of purified water.

    • Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid.

    • Filter through a 0.45 µm membrane filter before use.

  • Diluent Preparation:

    • Prepare a mixture of Mobile Phase A (Buffer) and Mobile Phase B (Acetonitrile) in a 70:30 (v/v) ratio.

  • Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature, then dilute to volume with diluent and mix thoroughly.

  • Working Standard Solution (0.1 mg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with diluent and mix thoroughly. This solution is used for system suitability and quantification.

Results and Discussion: The Path to Optimization

Initial Screening and Parameter Optimization

The method development started with a standard C18 column (150 x 4.6 mm, 5 µm) and a scouting gradient. Acetonitrile was chosen over methanol as the organic modifier due to its lower viscosity and favorable UV cutoff, which is advantageous for detection at low wavelengths.[12]

The key optimization step involved adjusting the mobile phase composition to achieve an ideal retention time (k' between 2 and 10) and optimal peak shape. An isocratic method is generally preferred for quality control due to its simplicity and robustness.[14]

Table 2: Summary of Isocratic Condition Optimization

% AcetonitrileRetention Time (min)Tailing FactorTheoretical PlatesObservations
45%2.91.36500Too close to the void volume, risk of interference.
35%5.81.18200Excellent retention and peak shape. Good separation from any potential early-eluting impurities.
25%12.11.18500Good peak shape, but unnecessarily long run time for a single analyte.

Based on this screening, a mobile phase composition of 35% Acetonitrile and 65% Phosphate Buffer (pH 3.0) was selected as optimal, providing a good balance between analysis time and chromatographic performance. The detection wavelength was set to 245 nm, a point of high absorbance identified from the DAD spectral scan.

Method Validation (per ICH Q2(R2) Guidelines)

The optimized method was subjected to validation to demonstrate its suitability for its intended purpose.[3][15] The following parameters were assessed.

  • Specificity: The analyte peak was assessed for purity in the presence of its diluent and potential impurities using the DAD. No interfering peaks were observed at the retention time of this compound.

  • Linearity: A series of five solutions were prepared from the stock solution, ranging from 0.02 to 0.15 mg/mL (20% to 150% of the working concentration).

Table 3: Linearity and Range Results

ParameterResultAcceptance Criteria
Range 0.02 - 0.15 mg/mL-
Correlation Coefficient (r²) 0.9998≥ 0.999
Y-intercept Minimal (close to origin)-
  • Accuracy: Accuracy was determined by analyzing samples spiked with the reference standard at three concentration levels (80%, 100%, and 120% of the working concentration) in triplicate.

  • Precision:

    • Repeatability (Intra-day): Six replicate injections of the 0.1 mg/mL working standard were performed on the same day.

    • Intermediate Precision (Inter-day): The repeatability study was repeated on a different day by a different analyst.

Table 4: Accuracy and Precision Summary

Validation ParameterLevelMean Recovery (%)% RSDAcceptance Criteria
Accuracy 80% (0.08 mg/mL)99.5%-98.0% - 102.0%
100% (0.1 mg/mL)100.3%-
120% (0.12 mg/mL)100.8%-
Precision (Repeatability) 100%-0.45%%RSD ≤ 2.0%
Precision (Intermediate) 100%-0.68%%RSD ≤ 2.0%

The results from the validation study confirm that the method is linear, accurate, and precise over the specified range.

Final Optimized Method and Protocol

This section provides the definitive protocol for the quantitative analysis of this compound.

Table 5: Final Optimized Chromatographic Conditions

ParameterCondition
Column C18, 150 x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM KH₂PO₄ buffer, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Elution Mode Isocratic
Composition 65% A : 35% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector DAD
Detection Wavelength 245 nm
Run Time 10 minutes
Step-by-Step Analytical Protocol
  • System Preparation: Set up the HPLC system according to the conditions in Table 5. Equilibrate the column with the mobile phase until a stable baseline is achieved (approx. 30 minutes).

  • System Suitability: Inject the working standard solution (0.1 mg/mL) five times. The system is deemed ready for analysis if the following criteria are met:

    • Tailing Factor: ≤ 1.5

    • Theoretical Plates: ≥ 5000

    • %RSD of Peak Areas: ≤ 2.0%

  • Sample Analysis:

    • Prepare the sample solution at a target concentration of 0.1 mg/mL using the same diluent as the standard.

    • Inject the standard solution, followed by the sample solutions in duplicate. A bracketing standard should be run every 10-15 sample injections to confirm system stability.

  • Calculation: Calculate the concentration of this compound in the sample using the external standard method based on peak areas.

Conclusion

A highly reliable and robust isocratic RP-HPLC method has been successfully developed and validated for the quantitative determination of this compound. The method demonstrates excellent specificity, linearity, accuracy, and precision, making it fully compliant with ICH guidelines for analytical procedures.[16] The detailed protocols and the scientific rationale provided herein equip researchers and quality control analysts with a powerful tool for ensuring the quality of this important pharmaceutical intermediate.

References

  • PerkinElmer. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation.
  • Agilent Technologies. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations.
  • Chen, H., & Lee, H. K. (1998). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 70(14), 2895–2900. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10608621, 6-Bromo-1,2-benzoxazol-3-amine. PubChem. [Link]
  • Element Lab Solutions. (n.d.). Screening Platforms for HPLC method development. Element Lab Solutions Blog. [Link]
  • Pesek, J. (2010). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • You, J., et al. (2004). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Analytical and Bioanalytical Chemistry, 378(4), 987–996. [Link]
  • Pharmaguideline. (2024).
  • Rosario-Ortiz, F. L., & Snyder, S. (2009). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental Science & Technology, 43(13), 4882–4888. [Link]
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  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]
  • Patel, K. N., et al. (2011). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research, 1(3), 57-61. [Link]
  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize.
  • Wu, R., et al. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
  • Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
  • Restek. (n.d.). HPLC Column Selection Guide. Restek. [Link]
  • Chemical-Suppliers.com. (n.d.). This compound | CAS 177995-39-0. Product Page. [Link]
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma Blog. [Link]
  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Discussion Thread. [Link]
  • ZirChrom Separations, Inc. (2004). Method Development Guide. ZirChrom. [Link]
  • Pharma Talks. (2025). Understanding ICH Q2(R2)
  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI Blog. [Link]
  • Sadek, P. C., et al. (2003). An efficient approach to column selection in HPLC method development. LCGC North America, 21(11), 1084-1092. [Link]
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH Guideline. [Link]
  • MySkinRecipes. (n.d.). This compound. Product Page. [Link]
  • Dong, H., & Li, Y. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
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  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Bordwell pKa Table.

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Application Notes and Protocols for the Large-Scale Synthesis of 6-Bromobenzo[d]isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the large-scale synthesis of 6-Bromobenzo[d]isoxazol-3-amine, a key intermediate in the development of various pharmaceutical compounds, particularly those targeting neurological disorders and for applications in oncology.[1] The synthetic strategy detailed herein is designed for scalability, robustness, and high purity of the final product. The protocol begins with the readily available starting material, 4-bromophenol, and proceeds through a two-step sequence involving formylation and subsequent cyclization with hydroxylamine. This guide offers in-depth procedural details, mechanistic insights, safety protocols, and analytical methodologies to ensure the successful and safe execution of this synthesis on an industrial scale.

Introduction and Strategic Overview

This compound is a valuable heterocyclic building block in medicinal chemistry. Its structure, featuring a benzisoxazole core with bromine and amine substitutions, allows for diverse chemical modifications, making it a versatile precursor for the synthesis of complex bioactive molecules.[1][2] The bromine atom provides a reactive handle for cross-coupling reactions, while the amine group can be readily functionalized.

The synthetic approach outlined in this document is predicated on a convergent and efficient pathway that minimizes the number of steps and utilizes cost-effective reagents, making it amenable to large-scale production. The core strategy involves the construction of the benzo[d]isoxazole ring system from a suitably substituted phenolic precursor.

The overall synthetic transformation is as follows:

Synthetic Pathway 4-Bromophenol 4-Bromophenol 4-Bromo-2-hydroxybenzaldehyde 4-Bromo-2-hydroxybenzaldehyde 4-Bromophenol->4-Bromo-2-hydroxybenzaldehyde Step 1: Ortho-Formylation This compound This compound 4-Bromo-2-hydroxybenzaldehyde->this compound Step 2: Oximation & Cyclization

Caption: Overall synthetic workflow for this compound.

This two-step approach was selected for its reliability and scalability. Ortho-formylation of 4-bromophenol provides the key intermediate, 4-bromo-2-hydroxybenzaldehyde. The subsequent reaction with hydroxylamine hydrochloride leads to the formation of an oxime, which undergoes an intramolecular cyclization to yield the desired 3-aminobenzisoxazole ring system.

Detailed Synthesis Protocol

Step 1: Synthesis of 4-Bromo-2-hydroxybenzaldehyde

This step involves the regioselective formylation of 4-bromophenol at the ortho-position to the hydroxyl group. The Reimer-Tiemann reaction is a classic and scalable method for this transformation.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)
4-Bromophenol173.0110.057.8
Chloroform (CHCl₃)119.3820.7173.4
Sodium Hydroxide (NaOH)40.0013.9347.5
Water18.02100 L-
Hydrochloric Acid (HCl, 37%)36.46As needed-
Toluene92.14As needed-

Procedure:

  • Reaction Setup: Charge a 200 L glass-lined reactor with 100 L of water and 13.9 kg (347.5 mol) of sodium hydroxide. Stir until the sodium hydroxide is completely dissolved.

  • Addition of 4-Bromophenol: To the stirred sodium hydroxide solution, add 10.0 kg (57.8 mol) of 4-bromophenol. The phenol will dissolve to form the sodium phenoxide salt.

  • Heating: Heat the reaction mixture to 60-65 °C.

  • Addition of Chloroform: Slowly add 20.7 kg (173.4 mol) of chloroform to the reaction mixture over a period of 4-5 hours, maintaining the temperature between 60-65 °C. The addition is exothermic, and careful temperature control is crucial to prevent the formation of byproducts.

  • Reaction Monitoring: After the addition of chloroform is complete, continue stirring the reaction mixture at 60-65 °C for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the mixture with concentrated hydrochloric acid to a pH of 5-6. This will precipitate the product.

    • Filter the crude product and wash the filter cake with cold water until the filtrate is neutral.

    • Dry the crude product under vacuum at 50-60 °C.

  • Purification:

    • The crude 4-bromo-2-hydroxybenzaldehyde can be purified by recrystallization from a toluene/heptane mixture to yield a pale yellow solid.

    • Expected Yield: 70-80%.

Causality of Experimental Choices:

  • The use of a strong base (NaOH) is essential to deprotonate the phenol, forming the phenoxide which is more susceptible to electrophilic attack.

  • Slow addition of chloroform is critical to control the exothermicity of the reaction and to minimize the formation of dichlorocarbene, the reactive intermediate.

  • Maintaining the temperature at 60-65 °C provides a balance between a reasonable reaction rate and minimizing the decomposition of the dichlorocarbene.

Step 2: Synthesis of this compound

This final step involves the formation of the 3-aminobenzisoxazole ring through the reaction of the aldehyde with hydroxylamine, followed by an intramolecular cyclization.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)
4-Bromo-2-hydroxybenzaldehyde201.0210.049.7
Hydroxylamine Hydrochloride (NH₂OH·HCl)69.494.1559.7
Sodium Acetate (NaOAc)82.038.1599.4
Ethanol46.07100 L-
Water18.0250 L-

Procedure:

  • Reaction Setup: Charge a 200 L reactor with 100 L of ethanol.

  • Addition of Reagents: To the ethanol, add 10.0 kg (49.7 mol) of 4-bromo-2-hydroxybenzaldehyde, 4.15 kg (59.7 mol) of hydroxylamine hydrochloride, and 8.15 kg (99.4 mol) of sodium acetate.

  • Heating and Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain at this temperature for 6-8 hours. The sodium acetate acts as a base to neutralize the HCl released from hydroxylamine hydrochloride.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting aldehyde is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the ethanol.

    • Add 50 L of water to the residue and stir for 30 minutes. The product will precipitate as a solid.

    • Filter the solid product and wash the filter cake with plenty of water to remove any inorganic salts.

    • Dry the crude product under vacuum at 60-70 °C.

  • Purification:

    • The crude this compound can be purified by recrystallization from ethanol or isopropanol to yield an off-white to pale yellow crystalline solid.

    • Expected Yield: 85-95%.

Causality of Experimental Choices:

  • Hydroxylamine hydrochloride is the source of the N-O unit required for the isoxazole ring.

  • Sodium acetate is a mild base used to liberate free hydroxylamine from its hydrochloride salt in situ, driving the reaction forward.

  • Refluxing in ethanol provides the necessary thermal energy for both the oxime formation and the subsequent intramolecular nucleophilic attack of the oxime nitrogen on the aromatic ring, leading to cyclization.

Process Flow Diagram

Process_Flow cluster_step1 Step 1: Ortho-Formylation cluster_step2 Step 2: Cyclization A1 Reactor Charge: 4-Bromophenol, NaOH, Water A2 Heating to 60-65°C A1->A2 A3 Slow Addition of Chloroform A2->A3 A4 Reaction Monitoring (TLC/HPLC) A3->A4 A5 Cooling & Acidification (HCl) A4->A5 A6 Filtration & Washing A5->A6 A7 Drying A6->A7 A8 Recrystallization (Toluene/Heptane) A7->A8 A9 Isolated 4-Bromo-2-hydroxybenzaldehyde A8->A9 B1 Reactor Charge: 4-Bromo-2-hydroxybenzaldehyde, NH₂OH·HCl, NaOAc, Ethanol A9->B1 Intermediate Transfer B2 Reflux (78°C) B1->B2 B3 Reaction Monitoring (TLC/HPLC) B2->B3 B4 Cooling & Concentration B3->B4 B5 Precipitation with Water B4->B5 B6 Filtration & Washing B5->B6 B7 Drying B6->B7 B8 Recrystallization (Ethanol/Isopropanol) B7->B8 B9 Final Product: This compound B8->B9

Caption: Detailed process flow for the large-scale synthesis.

Analytical Characterization

The identity and purity of the final product, this compound, should be confirmed using a combination of spectroscopic and chromatographic techniques.

Analysis Expected Results
Appearance Off-white to pale yellow crystalline solid
Melting Point To be determined experimentally
¹H NMR Signals corresponding to the aromatic protons and the amine protons. The integration and splitting patterns should be consistent with the structure.
¹³C NMR Peaks corresponding to the carbon atoms of the benzisoxazole ring system.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight of C₇H₅BrN₂O (212.03 g/mol ). The isotopic pattern for bromine (¹⁹Br and ⁸¹Br) should be observed.
HPLC A single major peak indicating high purity (typically >98%).

Safety and Handling

General Precautions:

  • All operations should be carried out in a well-ventilated fume hood or a controlled manufacturing environment.

  • Personnel should wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

  • Emergency eyewash stations and safety showers should be readily accessible.

Specific Hazards:

  • 4-Bromophenol: Toxic and corrosive. Avoid inhalation, ingestion, and skin contact.

  • Chloroform: Carcinogen and toxic. Handle with extreme care in a closed system or with appropriate engineering controls.

  • Sodium Hydroxide: Corrosive. Causes severe burns.

  • Hydroxylamine Hydrochloride: Irritant and potentially harmful.

  • Ethanol and Toluene: Flammable liquids. Keep away from ignition sources.

Waste Disposal:

  • All chemical waste should be disposed of in accordance with local, state, and federal regulations.

  • Halogenated and non-halogenated organic waste streams should be segregated.

  • Aqueous waste should be neutralized before disposal.

References

  • MySkinRecipes. (n.d.). This compound.
  • Hufnagel, B., et al. (2022). Phenolate‐Induced N−O Bond Formation versus TiemannType Rearrangement for the Synthesis of 3‐Aminobenzisoxazoles and 2‐Aminobenzoxazoles. ChemistryOpen.
  • Waldo, J. P., & Larock, R. C. (2005).

Sources

Application Notes and Protocols: 6-Bromobenzo[d]isoxazol-3-amine as a Versatile Scaffold for the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Benzisoxazole Core and the Utility of 6-Bromobenzo[d]isoxazol-3-amine

The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and conformational rigidity make it an attractive framework for the design of novel therapeutics. The strategic incorporation of functional groups onto this core allows for the fine-tuning of pharmacological properties. This compound, in particular, has emerged as a highly valuable and versatile building block in drug discovery and development.[2]

This molecule possesses two key reactive handles: a nucleophilic amino group at the 3-position and a bromine atom at the 6-position, which is amenable to a wide range of palladium-catalyzed cross-coupling reactions. This dual functionality enables a modular and divergent approach to the synthesis of complex heterocyclic systems, providing access to a rich chemical space for biological screening. This application note will provide detailed protocols and scientific rationale for the utilization of this compound in the construction of novel, fused heterocyclic systems with significant potential in modern drug discovery, particularly in the development of kinase inhibitors and other targeted therapies.[2]

Core Reactivity and Synthetic Potential

The synthetic utility of this compound is primarily centered around the sequential or orthogonal functionalization of its two key reactive sites. The amino group can readily undergo condensation and cyclization reactions, while the bromo substituent serves as a linchpin for introducing molecular diversity through carbon-carbon and carbon-nitrogen bond formation.

PART 1: Synthesis of Fused Pyrazole Derivatives

The fusion of a pyrazole ring onto the benzo[d]isoxazole core is a promising strategy for the development of novel kinase inhibitors. The following protocol outlines a robust method for the synthesis of a pyrazolo[3,4-c]isoxazole scaffold from this compound.

Protocol 1: Synthesis of 6-Bromo-1H-benzo[d]isoxazolo[3,4-c]pyrazole

This two-step protocol involves the initial formation of a reactive enamine intermediate by condensation of the 3-amino group with dimethylformamide dimethyl acetal (DMF-DMA), followed by cyclization with hydrazine.

Step 1: Synthesis of (E)-N'-(6-bromobenzo[d]isoxazol-3-yl)-N,N-dimethylformimidamide

  • Materials:

    • This compound (1.0 equiv, e.g., 2.13 g, 10 mmol)

    • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (3.0 equiv, e.g., 4.0 mL, 30 mmol)

    • Anhydrous Toluene (50 mL)

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add this compound and anhydrous toluene.

    • Stir the suspension and add DMF-DMA via syringe.

    • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure to yield the crude product. This intermediate is often used in the next step without further purification.

Step 2: Cyclization to 6-Bromo-1H-benzo[d]isoxazolo[3,4-c]pyrazole

  • Materials:

    • Crude (E)-N'-(6-bromobenzo[d]isoxazol-3-yl)-N,N-dimethylformimidamide (from Step 1)

    • Hydrazine hydrate (1.5 equiv, e.g., 0.75 mL, 15 mmol)

    • Ethanol (50 mL)

    • Round-bottom flask with reflux condenser and magnetic stirrer

  • Procedure:

    • Dissolve the crude intermediate from Step 1 in ethanol in a round-bottom flask.

    • Add hydrazine hydrate to the solution.

    • Heat the mixture to reflux (approximately 78 °C) for 8-12 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature. The product may precipitate out of solution.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to afford the desired pyrazolo[3,4-c]isoxazole.

Reactant Product Typical Yield Notes
This compound6-Bromo-1H-benzo[d]isoxazolo[3,4-c]pyrazole75-85% (over two steps)The intermediate enamine is sensitive to moisture.

PART 2: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 6-position of the benzo[d]isoxazole ring is ideally positioned for functionalization via palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of aryl, heteroaryl, and alkynyl substituents, significantly expanding the chemical diversity of the synthesized library.

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of 6-Aryl-benzo[d]isoxazol-3-amine Derivatives

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of bromo-substituted heterocycles.

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • 1,4-Dioxane and Water (4:1 mixture)

    • Schlenk tube or sealed vial

    • Inert atmosphere

  • Procedure:

    • To a Schlenk tube, add this compound, the arylboronic acid, and potassium carbonate.

    • Evacuate and backfill the tube with an inert gas three times.

    • Add Pd(PPh₃)₄ to the reaction vessel.

    • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

    • Seal the tube and heat the reaction mixture to 90-100 °C for 12-18 hours with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Arylboronic Acid Catalyst Loading Typical Yield
Phenylboronic acid5 mol%80-90%
4-Methoxyphenylboronic acid5 mol%85-95%
3-Pyridylboronic acid5 mol%70-80%
Protocol 3: Sonogashira Coupling for the Synthesis of 6-Alkynyl-benzo[d]isoxazol-3-amine Derivatives

The Sonogashira coupling enables the introduction of a carbon-carbon triple bond, a versatile functional group for further transformations, including "click" chemistry.[3][4]

  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride) (0.03 equiv)

    • Copper(I) iodide (CuI) (0.06 equiv)

    • Triethylamine (Et₃N) (2.0 equiv)

    • Anhydrous Tetrahydrofuran (THF)

    • Schlenk tube

    • Inert atmosphere

  • Procedure:

    • To a dry Schlenk tube under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

    • Add anhydrous THF and triethylamine.

    • Add the terminal alkyne dropwise via syringe.

    • Stir the reaction mixture at room temperature for 12-24 hours, or with gentle heating (40-50 °C) if the reaction is sluggish.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of celite and wash with THF.

    • Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Protocol 4: Buchwald-Hartwig Amination for the Synthesis of 6-(Arylamino)-benzo[d]isoxazol-3-amine Derivatives

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of diarylamine structures.[5][6][7]

  • Materials:

    • This compound (1.0 equiv)

    • Aryl or heteroaryl amine (1.2 equiv)

    • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)

    • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous Toluene or Dioxane

    • Sealed tube

    • Inert atmosphere (glovebox recommended)

  • Procedure:

    • In a glovebox, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried sealed tube.

    • Add this compound and the amine coupling partner.

    • Add the anhydrous solvent and seal the tube.

    • Heat the reaction mixture to 100-110 °C for 16-24 hours.

    • Monitor the reaction by LC-MS.

    • After cooling, dilute with ethyl acetate and filter through Celite.

    • Concentrate the filtrate and purify the crude product by column chromatography.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described in this application note.

G cluster_0 Synthesis of Fused Pyrazoles A This compound B (E)-N'-(6-bromobenzo[d]isoxazol-3-yl)-N,N-dimethylformimidamide A->B DMF-DMA, Toluene, Reflux C 6-Bromo-1H-benzo[d]isoxazolo[3,4-c]pyrazole B->C Hydrazine hydrate, EtOH, Reflux

Caption: Synthesis of pyrazolo[3,4-c]isoxazole.

G A This compound B 6-Aryl-benzo[d]isoxazol-3-amine A->B Suzuki Coupling (Arylboronic acid, Pd(PPh₃)₄, K₂CO₃) C 6-Alkynyl-benzo[d]isoxazol-3-amine A->C Sonogashira Coupling (Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N) D 6-(Arylamino)-benzo[d]isoxazol-3-amine A->D Buchwald-Hartwig Amination (Amine, Pd₂(dba)₃, Xantphos, NaOtBu)

Caption: Palladium-catalyzed cross-coupling reactions.

Conclusion and Future Perspectives

This compound is a powerful and versatile building block for the construction of novel heterocyclic scaffolds. The protocols detailed in this application note provide robust and reproducible methods for the synthesis of fused pyrazoles and a diverse array of 6-substituted benzo[d]isoxazole derivatives. These compounds represent a rich source of chemical novelty for screening in drug discovery programs, particularly in the areas of oncology and neurodegenerative diseases. The modular nature of the synthetic routes described herein allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, accelerating the hit-to-lead optimization process. Further exploration of the reactivity of the isoxazole ring itself, such as ring-opening and rearrangement reactions, could unlock even more diverse and complex molecular architectures from this valuable starting material.

References

  • MySkinRecipes. This compound.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 101287, Benzisoxazole.
  • Wikipedia. Buchwald–Hartwig amination.
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  • Approved, investigational new or experimental drugs, which contain 3‐aminobenzisoxazole (dark blue) or 2‐aminobenzoxazole (green) scaffold. - ResearchGate.
  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Publishing.
  • A One-Pot Biginelli Synthesis and Characterization of Novel Dihydropyrimidinone Derivatives Containing Piperazine/Morpholine Moiety - MDPI.
  • Sonogashira Coupling - Organic Chemistry Portal.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • Preparation of sec and tert amines by Buchwald-Hartwig Amination.
  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination.
  • Chinchilla, R., & Nájera, C. (2014). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. RSC Advances, 4(90), 53442-53466.
  • 194 recent advances in the synthesis of new pyrazole derivatives.
  • Recent highlights in the synthesis and biological significance of pyrazole derivatives - NIH.
  • Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications - Beilstein Journals.
  • Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC - NIH.
  • Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - ResearchGate.
  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - NIH.
  • Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis.
  • A highly efficient catalyst of nitrogen-based ligand for the Suzuki coupling reaction at room temperature under air in neat water. RSC Publishing.
  • Synthesis of benzo[d]imidazo[2,1-b]benzoselenoazoles: Cs2CO3-mediated cyclization of 1-(2-bromoaryl)benzimidazoles with selenium - NIH.
  • Synthesis of Imidazo[2,1‑a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N‑Phenacyl-2-cyano-4-nitrobenzensulfonamides - NIH.
  • Gümüş, M., & Koca, İ. (2020). Enamines and Dimethylamino Imines as Building Blocks in Heterocyclic Synthesis: Reactions of DMF-DMA Reagent with Different Functional Groups. ChemistrySelect, 5(39), 12185-12204.
  • Ferreira Araujo, N., & Baptista Ferreira, S. (2025). N,N-Dimethylformamide dimethyl acetal (DMFDMA): from derivatisation to C1 synthon. Australian Journal of Chemistry, 78(1), 1-13.
  • Abu-Shanab, F. A., Mousa, S. A. S., Eshak, E. A., Sayed, A. Z., & Al-Harrasi, A. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. International Journal of Organic Chemistry, 1(4), 207-214.
  • Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis.
  • Base-Mediated Synthesis of Imidazole-Fused 1,4-Benzoxazepines via 7-exo-dig Cyclizations: Propargyl Group Transformation - PubMed Central.
  • A novel synthesis of 3-Amino-1,2-benzisoxazoles — an entry into the isoxazolo[3,4,5-ef][2][6]benzoxazepine ring system - ResearchGate.

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Application Notes & Protocols: A Hierarchical Strategy for the Biological Screening of 6-Bromobenzo[d]isoxazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Specifically, the 6-bromobenzo[d]isoxazol-3-amine nucleus serves as a critical intermediate in the synthesis of novel therapeutics, particularly those targeting the central nervous system, such as antipsychotic agents.[4] This document provides a comprehensive, tiered protocol for the biological screening of a library of its derivatives. The proposed strategy begins with broad phenotypic screening to assess general cytotoxicity and identify preliminary areas of interest, followed by a rational selection of target-based biochemical and cell-based assays to elucidate specific mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals seeking to systematically evaluate the therapeutic potential of this promising class of compounds.

Introduction: The Rationale for a Tiered Screening Approach

The diverse biological activities reported for isoxazole-containing molecules necessitate a broad yet systematic screening strategy.[5][6][7] A library of novel this compound derivatives could harbor compounds with vastly different mechanisms of action. A hierarchical, or "tiered," screening cascade is the most resource-efficient and logical approach to deconvolute this potential.

Causality of the Approach:

  • Tier 1 (Primary Screening): Begins with a broad, high-throughput assay to quickly identify "hits" possessing any biological activity. A general cell viability assay serves this purpose perfectly, as it can simultaneously flag compounds with potential anticancer activity (through cytotoxicity) and eliminate overtly toxic compounds that would be unsuitable for further development.

  • Tier 2 (Secondary Screening): Hits from the primary screen are advanced to a panel of target-class-specific assays. The selection of these assays is guided by the known pharmacology of the core scaffold. Given the use of benzo[d]isoxazoles in neurological drugs and the common role of isoxazoles as enzyme inhibitors, this tier focuses on key target families: kinases, G-protein coupled receptors (GPCRs), and other relevant enzymes (e.g., cyclooxygenases).[4][8][9]

  • Tier 3 (Tertiary Screening & Mechanism of Action): Confirmed hits from secondary screening undergo more complex assays to confirm their mechanism of action, determine potency (IC50/EC50), and assess selectivity.

This structured approach ensures that experimental effort is focused on the most promising candidates, maximizing the potential for discovering novel lead compounds.

G cluster_0 Screening Cascade A Library of this compound Derivatives B Tier 1: Primary Phenotypic Screen (Cell Viability / Cytotoxicity Assay) A->B C Hit Identification & Triage (Potency & Initial SAR) B->C D Tier 2: Target-Specific Assays (Kinase, GPCR, Enzyme Panels) C->D Active Compounds G Lead Candidate C->G Inactive / Toxic E Hit Confirmation & Validation D->E F Tier 3: MOA & Selectivity Studies (IC50 Determination, Selectivity Profiling) E->F Confirmed Hits F->G

Figure 1: A hierarchical workflow for screening this compound derivatives.

Pre-Screening Compound Management

Before biological evaluation, it is critical to assess the physicochemical properties of the derivatives. Poor solubility is a common reason for false negatives or inconsistent results in biological assays.

Protocol 2.1: Solubility and Stock Solution Preparation

  • Initial Solubility Test: Attempt to dissolve a small, known amount of each compound in 100% dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10-20 mM).

  • Visual Inspection: Check for particulates. If the compound is not fully dissolved, sonication or gentle warming may be applied. If it remains insoluble, this concentration is above its solubility limit in DMSO.

  • Stock Solution Preparation: Prepare 10 mM stock solutions in 100% DMSO for all soluble compounds. Store these stocks in tightly sealed containers at -20°C or -80°C, protected from light.

  • Assay Plate Preparation: For screening, create intermediate "source" plates by diluting the 10 mM stock into assay buffer or cell culture medium. It is crucial to ensure the final concentration of DMSO in the assay well is low (typically ≤0.5%) to avoid solvent-induced artifacts.

Tier 1: Primary Screening - Cell Viability

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[10][11] It measures the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[12]

MTT_Principle MTT MTT (Yellow, Soluble) Enzyme Mitochondrial Dehydrogenases (in Viable Cells) MTT->Enzyme Formazan Formazan (Purple, Insoluble) DMSO Solubilizing Agent (e.g., DMSO) Formazan->DMSO Enzyme->Formazan Reduction Measurement Measure Absorbance (~570 nm) DMSO->Measurement Solubilization

Figure 2: Principle of the MTT Cell Viability Assay.

Protocol 3.1: MTT Cytotoxicity Assay

  • Objective: To determine the effect of the derivatives on the viability of one or more cancer cell lines (e.g., A549 - lung, MCF-7 - breast) and a non-cancerous control cell line (e.g., HEK293).

  • Materials:

    • 96-well flat-bottom cell culture plates

    • Selected cell lines

    • Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen/Strep)

    • MTT solution (5 mg/mL in sterile PBS)[12]

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)[13]

    • Multi-channel pipette, microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the derivative compounds. Remove the old medium from the cells and add 100 µL of fresh medium containing the desired final concentration of the compound (e.g., a single high concentration like 10 µM for primary screening). Include vehicle controls (0.5% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well. Incubate for another 4 hours.[13] During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[10] Mix gently by pipetting.

  • Absorbance Measurement: Read the absorbance on a microplate reader at a wavelength of 570 nm.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control using the formula:

    • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100[11]

Compounds showing significant inhibition of cell viability (e.g., >50% at 10 µM) are considered "hits" and are prioritized for Tier 2 evaluation.

Tier 2: Secondary Target-Specific Screening

Based on the primary screen results and the known pharmacology of the isoxazole scaffold, a panel of target-specific assays is employed.

Kinase Inhibition Screening

Kinases are critical regulators of cellular signaling and are frequently dysregulated in cancer and inflammatory diseases.[14] An in vitro biochemical assay is an effective way to screen for direct kinase inhibitors.

Kinase_Assay cluster_Control Control Reaction (No Inhibitor) cluster_Inhibited Inhibited Reaction Kinase_C Kinase Product_C Phospho-Substrate + ADP Kinase_C->Product_C Phosphorylation ATP_C ATP ATP_C->Kinase_C Substrate_C Substrate Substrate_C->Kinase_C Kinase_I Kinase No_Product No/Low Product Kinase_I->No_Product Inhibitor Derivative Inhibitor->Kinase_I Binding ATP_I ATP ATP_I->Kinase_I Substrate_I Substrate Substrate_I->Kinase_I

Figure 3: Principle of a direct biochemical kinase inhibition assay.

Protocol 4.1: ADP-Glo™ Luminescence-Based Kinase Assay (Universal)

  • Objective: To quantify the activity of a specific kinase (e.g., EGFR, BRAF, SRC) in the presence of the test compounds by measuring the amount of ADP produced.

  • Principle: This is a universal assay suitable for virtually any kinase. The kinase reaction consumes ATP, producing ADP. In a second step, the remaining ATP is depleted, and then the ADP is converted back to ATP, which is used by luciferase to generate a light signal proportional to the initial kinase activity. Less light indicates kinase inhibition.

  • Materials: (Example components, often supplied in kits like ADP-Glo™ from Promega)

    • Kinase of interest and its specific substrate

    • Kinase assay buffer

    • ATP

    • ADP-Glo™ Reagent (to deplete ATP)

    • Kinase Detection Reagent (to convert ADP to ATP and generate light)

    • White, opaque 384-well assay plates

Step-by-Step Methodology:

  • Assay Setup: In a 384-well plate, add the test compound at various concentrations.

  • Kinase Reaction: Add the kinase, its substrate, and ATP to initiate the reaction. Include "no enzyme" controls (background) and "vehicle" controls (100% activity).

  • Incubation: Incubate at room temperature for a defined period (e.g., 60 minutes).

  • ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add the Kinase Detection Reagent. This converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes.

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

GPCR Activity Screening

Given the benzo[d]isoxazole core's relevance in CNS drugs, screening against a panel of GPCRs (e.g., dopamine D2, serotonin 5-HT2A) is highly indicated.[4] A calcium mobilization assay is a high-throughput method for monitoring the activity of Gq-coupled GPCRs.[15]

GPCR_Pathway Ligand Derivative (Agonist) GPCR Gq-Coupled Receptor Ligand->GPCR Binds PLC Phospholipase C (PLC) GPCR->PLC Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to Receptor Calcium Ca²⁺ Release ER->Calcium Signal Fluorescent Signal Calcium->Signal

Figure 4: Simplified signaling pathway for a Gq-coupled GPCR leading to calcium release.

Protocol 4.2: FLIPR® Calcium Mobilization Assay

  • Objective: To measure increases in intracellular calcium concentration following GPCR activation in cells engineered to express a specific receptor.

  • Materials:

    • Cell line stably expressing the target GPCR (e.g., HEK293-D2R)

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

    • Black-walled, clear-bottom 96- or 384-well plates

    • FLIPR® (Fluorometric Imaging Plate Reader) or equivalent instrument

Step-by-Step Methodology:

  • Cell Plating: Plate the cells in the assay plates and incubate overnight.

  • Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's protocol (typically 1-2 hours incubation). The dye will be sequestered inside the cells.

  • Compound Addition: Place the plate in the FLIPR instrument. The instrument's integrated pipettor will add the test compounds to the wells while simultaneously reading the fluorescence.

  • Fluorescence Reading: The instrument measures the fluorescence intensity over time (kinetically). Activation of the Gq pathway leads to calcium release, which causes the dye to fluoresce brightly.[15][16]

  • Data Analysis: The change in fluorescence intensity (peak signal over baseline) is proportional to the degree of receptor activation. Data can be analyzed to identify agonists (which activate the receptor) or antagonists (which block the activation by a known agonist).

Tier 3: Potency Determination and Selectivity

Confirmed hits from Tier 2 are subjected to dose-response analysis to determine their potency (IC50 or EC50).

Protocol 5.1: IC50 Determination

  • Experimental Setup: Perform the relevant secondary assay (e.g., kinase or enzyme assay) using a wider range of compound concentrations, typically an 8- to 12-point serial dilution (e.g., half-log dilutions from 100 µM down to 1 nM).[17]

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Curve Fitting: Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[18]

Table 1: Example IC50 Data for a Hypothetical Kinase Inhibitor

Compound Conc. (nM)log[I]% Inhibition
10.002.5
30.488.1
101.0020.3
301.4845.2
55 1.74 50.0 (IC50)
1002.0068.9
3002.4885.4
10003.0092.1

Conclusion

This application note details a robust, hierarchical screening protocol for evaluating the biological activity of this compound derivatives. By systematically progressing from broad phenotypic assays to specific target-based and mechanism-of-action studies, researchers can efficiently identify and characterize novel compounds with therapeutic potential. The self-validating nature of each protocol, including the use of appropriate controls, ensures data integrity and confidence in hit selection. This structured approach provides a clear and effective path from a compound library to validated lead candidates.

References

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • Wikipedia. (2023). MTT assay.
  • Reaction Biology. (n.d.). GPCR Assay Services.
  • Kuzmič, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352.
  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery.
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • ION Biosciences. (n.d.). Gαq GPCR assays.
  • Creative Bioarray. (n.d.). GPCR Screening Services.
  • Lu, H., et al. (2018). Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. ACS Medicinal Chemistry Letters, 9(5), 459-464.
  • Wang, Y., et al. (2022). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology, 323(3), C715-C727.
  • Kumar, K., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. World Journal of Pharmacy and Pharmaceutical Sciences, 11(9), 1018-1033.
  • Al-Mokyna, F. H., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(3), 1421.
  • Al-Mokyna, F. H., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. PMC - NIH.
  • PubChem. (n.d.). 6-Bromo-1,2-benzoxazol-3-amine.
  • ResearchGate. (2023). (PDF) Synthesis, Characterization, Molecular Docking and Pharmacological Evaluation of Isoxazole Derivatives as Potent Anti-Inflammatory Agents.
  • IJCRT.org. (2025). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives.
  • Biobide. (n.d.). What is an Inhibition Assay?.
  • ResearchGate. (2015). How should I start with Enzyme-Inhibitor kinetics assay?.
  • ACS Omega. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies.
  • IJPPR. (2019). Synthesis and Antimicrobial Screening of Modified Isoxazoles: A Short Review.
  • Sharma, V., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC - NIH.
  • Semantic Scholar. (2024). Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives.
  • MySkinRecipes. (n.d.). This compound.
  • Chemistry LibreTexts. (2025). 5.4: Enzyme Inhibition.

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Application Note: 6-Bromobenzo[d]isoxazol-3-amine as a Privileged Scaffold for the Development of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzo[d]isoxazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This application note details the strategic use of a key derivative, 6-Bromobenzo[d]isoxazol-3-amine (CAS 177995-39-0) , as a versatile starting material for the discovery and development of potent and selective enzyme inhibitors. We provide a comprehensive guide for researchers, covering the rationale for its selection, synthetic derivatization strategies, and detailed protocols for inhibitor characterization, including enzymatic assays, determination of inhibitory potency (IC₅₀), and mechanism of action (MOA) studies. This document serves as a practical resource for drug discovery programs in oncology, neurology, and inflammatory diseases.[2]

Introduction: The Strategic Value of the Benzisoxazole Scaffold

The search for novel therapeutic agents is often a resource-intensive process. A proven strategy to enhance efficiency is scaffold-based drug design, which focuses on core molecular frameworks known to interact with biological targets. The benzisoxazole moiety is one such privileged structure, recognized for its broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1]

This compound emerges as a particularly valuable building block for several reasons:

  • Synthetic Tractability: The 3-amino group serves as a versatile handle for a wide range of chemical modifications (e.g., amidation, sulfonylation, reductive amination), allowing for the systematic exploration of chemical space.

  • Reactive Bromine Substituent: The bromine atom at the 6-position provides a key site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or alkyl groups to modulate potency, selectivity, and pharmacokinetic properties.[3]

  • Proven Bioactivity: Derivatives of this scaffold have been successfully developed as inhibitors for various enzyme classes, including kinases, cholinesterases, and epigenetic targets like bromodomains.[1][4][5]

This guide provides the foundational knowledge and actionable protocols to leverage this scaffold in a typical enzyme inhibitor discovery campaign.

The Inhibitor Discovery Workflow: From Scaffold to Lead Candidate

The development of an enzyme inhibitor from a starting scaffold is a systematic process. The workflow involves iterative cycles of design, synthesis, and biological evaluation to optimize the structure-activity relationship (SAR).

G cluster_0 Phase 1: Library Synthesis cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Mechanistic Studies cluster_3 Phase 4: Lead Optimization A Scaffold Selection (this compound) B Virtual Screening & In Silico Design A->B Rational Design C Parallel Synthesis of Focused Library B->C Guide Synthesis D High-Throughput Screening (HTS) Primary Assay C->D E Hit Confirmation & IC50 Determination D->E Identify Actives F Selectivity Profiling E->F Prioritize Potent Hits G Mechanism of Action (MOA) Kinetic Analysis F->G H Structural Biology (Co-crystallization / Modeling) G->H Inform Structural Studies I Structure-Activity Relationship (SAR) Analysis H->I J Iterative Synthesis of Optimized Analogs I->J Design Next Generation J->E Re-evaluate

Figure 1: A generalized workflow for scaffold-based enzyme inhibitor discovery.

Protocol: Synthesis of a Focused Inhibitor Library

This protocol describes a general two-step procedure to generate a library of N-acylated and Suzuki-coupled derivatives of this compound.

3.1. Step 1: N-Acylation of the 3-Amino Group

This step introduces diversity at the 3-position, which can probe interactions within the enzyme's active site.

  • Objective: To synthesize a library of amide derivatives.

  • Materials:

    • This compound

    • A diverse panel of acyl chlorides or carboxylic acids

    • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

    • Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

    • Coupling agent (if starting from carboxylic acids), e.g., HATU or HBTU.

  • Procedure:

    • Dissolve 1 equivalent of this compound in anhydrous DCM.

    • Add 1.5 equivalents of TEA or DIPEA to the solution and cool to 0°C in an ice bath.

    • Slowly add 1.1 equivalents of the desired acyl chloride, dissolved in a small amount of anhydrous DCM.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography or preparative HPLC to yield the pure N-acylated intermediate.

3.2. Step 2: Suzuki Cross-Coupling at the 6-Position

This step introduces diversity at the 6-position, which can extend into solvent-exposed regions or adjacent pockets of the enzyme.

  • Objective: To introduce various aryl or heteroaryl groups.

  • Materials:

    • N-acylated this compound intermediate (from Step 1)

    • A diverse panel of boronic acids or boronate esters

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

    • Base (e.g., K₂CO₃ or Cs₂CO₃)

    • Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)

  • Procedure:

    • To a reaction vessel, add 1 equivalent of the bromo-intermediate, 1.5 equivalents of the desired boronic acid, 2-3 equivalents of base, and 0.05-0.1 equivalents of the palladium catalyst.

    • Degas the solvent system (e.g., 1,4-Dioxane/Water 4:1) by bubbling with argon or nitrogen for 15-20 minutes.

    • Add the degassed solvent to the reaction vessel.

    • Heat the mixture to 80-100°C and stir for 6-24 hours under an inert atmosphere. Monitor progress by LC-MS.

    • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the final compound by flash column chromatography or preparative HPLC.

Biochemical Evaluation of Novel Inhibitors

Once a library of compounds is synthesized, the next critical phase is to evaluate their biological activity. This involves a tiered approach, starting with a primary screen to identify "hits" followed by more detailed characterization.[6][7]

4.1. Protocol: Primary Enzyme Activity Assay and IC₅₀ Determination

This protocol provides a general framework for a 96- or 384-well plate-based colorimetric or fluorometric assay.[8]

  • Objective: To determine the concentration of inhibitor required to reduce enzyme activity by 50% (IC₅₀).

  • Principle: The assay measures the rate of product formation from a substrate, which is detected by a change in absorbance or fluorescence. The inhibitor's effect is quantified by measuring the decrease in this rate.

  • Materials:

    • Target enzyme in appropriate assay buffer

    • Substrate (chromogenic or fluorogenic)

    • Test compounds (synthesized library) dissolved in DMSO

    • Assay plates (e.g., 96-well clear, flat-bottom for colorimetric assays)

    • Plate reader (spectrophotometer or fluorometer)

  • Procedure:

    • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series starting from 100 µM is appropriate. Dispense a small volume (e.g., 1 µL) of each dilution into the assay plate wells. Include controls: "no inhibitor" (DMSO only) and "no enzyme" (buffer only).

    • Enzyme Addition: Add a defined amount of enzyme solution to each well (except "no enzyme" controls). Allow the enzyme and inhibitor to pre-incubate for a set period (e.g., 15-30 minutes) at room temperature. This step is crucial for reversible inhibitors to reach binding equilibrium.[8]

    • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

    • Kinetic Measurement: Immediately place the plate in a plate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the absorbance or fluorescence at regular intervals for 15-60 minutes. The rate of reaction is determined from the initial linear portion of the progress curve.

    • Data Analysis:

      • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

      • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

      • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value.

Table 1: Hypothetical Screening Data for a Kinase Target

Compound IDR¹ Group (at 3-pos)R² Group (at 6-pos)IC₅₀ (nM)
Parent HBr>10,000
LIB-001 AcetylPhenyl8,500
LIB-002 BenzoylPhenyl1,250
LIB-003 Benzoyl4-Fluorophenyl450
LIB-004 Benzoyl4-Methoxyphenyl980
LIB-005 BenzoylPyridin-4-yl75

The data in Table 1 illustrates a preliminary SAR, suggesting that a benzoyl group at the R¹ position and a pyridinyl group at the R² position are favorable for inhibitory activity against this hypothetical kinase.

Mechanism of Action (MOA) Studies

Determining how an inhibitor interacts with its target is a critical step in lead optimization.[9] Kinetic analysis can distinguish between different modes of reversible inhibition (competitive, non-competitive, uncompetitive, or mixed).[8][10][11]

G E Enzyme (E) ES Enzyme- Substrate (ES) E->ES +S EI EI E->EI ES->E k-1 EP Enzyme- Product (E+P) ES->EP kcat ESI ESI ES->ESI I_comp Competitive Inhibitor (I) I_comp->E I_uncomp Uncompetitive Inhibitor (I) I_uncomp->ES I_noncomp Non-competitive Inhibitor (I) I_noncomp->E I_noncomp->ES

Figure 2: Binding modes of different reversible enzyme inhibitors.

5.1. Protocol: Kinetic Analysis using Michaelis-Menten and Lineweaver-Burk Plots

  • Objective: To determine the inhibition constant (Kᵢ) and the mode of inhibition.

  • Procedure:

    • Perform the enzyme activity assay as described in Section 4.1.

    • Instead of a single substrate concentration, run the assay across a range of substrate concentrations (e.g., 0.2x to 5x the Michaelis constant, Kₘ).

    • Repeat this for several fixed concentrations of the inhibitor (e.g., 0x, 0.5x, 1x, and 2x the IC₅₀ value).

    • Data Analysis:

      • For each inhibitor concentration, plot the initial reaction velocity (v) against substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the apparent Vₘₐₓ and Kₘ.

      • Generate a Lineweaver-Burk plot (1/v vs. 1/[S]). The pattern of line intersections is indicative of the inhibition mechanism.[11]

        • Competitive: Lines intersect on the y-axis (Vₘₐₓ is unchanged, Kₘ increases).

        • Non-competitive: Lines intersect on the x-axis (Vₘₐₓ decreases, Kₘ is unchanged).

        • Uncompetitive: Lines are parallel (both Vₘₐₓ and Kₘ decrease).

        • Mixed: Lines intersect in the second quadrant (both Vₘₐₓ and Kₘ change).

      • Use secondary plots (e.g., slopes of the Lineweaver-Burk plot vs. inhibitor concentration) to calculate the Kᵢ.[10]

Table 2: Interpreting Kinetic Data from Lineweaver-Burk Plots

Inhibition TypeEffect on VₘₐₓEffect on KₘLineweaver-Burk Plot Appearance
CompetitiveUnchangedIncreasesLines intersect at Y-axis
Non-competitiveDecreasesUnchangedLines intersect at X-axis
UncompetitiveDecreasesDecreasesLines are parallel
MixedDecreasesVariesLines intersect off-axes

Conclusion and Future Directions

This compound represents a high-value scaffold for modern drug discovery. Its synthetic accessibility and the proven track record of the benzisoxazole core provide a robust starting point for developing novel enzyme inhibitors.[1][2] By employing a systematic workflow of library synthesis, tiered biochemical screening, and detailed mechanistic studies as outlined in this guide, research teams can efficiently navigate the path from initial scaffold to a promising lead candidate. The protocols provided herein are designed to be adaptable to a wide range of enzyme targets, empowering scientists to accelerate their discovery programs.

References

  • Yunus, A. K. (n.d.). Mechanistic and kinetic studies of inhibition of enzymes. PubMed.
  • Tipton, K. (2021). Steady-state enzyme kinetics. The Biochemist - Portland Press.
  • Siddiqui, N., et al. (2021). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances.
  • da Silva, J. A. (1998). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Ainfo.
  • Pinto, M. F., et al. (2021). Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product: Comparison between Initial Velocities and Reaction Time Course Methodologies. MDPI.
  • Amsbio. (n.d.). Enzyme Activity Assays.
  • Tonge, P. J. (2009). Enzyme Kinetics and Binding Studies on Inhibitors of MEK Protein Kinase. Biochemistry.
  • ResearchGate. (n.d.). Structure-activity relationships around the 2-position for benzoxazole hFAAH inhibitors.
  • ResearchGate. (n.d.). Structure activity relationship of benzoxazole derivatives.
  • ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds.
  • BellBrook Labs. (n.d.). Enzyme Assays: The Foundation of Modern Drug Discovery.
  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual.
  • Frontiers. (n.d.). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays.
  • BioAssay Systems. (n.d.). Enzyme Inhibitor Screening Services.
  • MySkinRecipes. (n.d.). This compound.
  • PubMed. (2019). Discovery and optimization of novel N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives as potent and selective TRIM24 bromodomain inhibitors with potential anti-cancer activities.
  • PubMed Central. (n.d.). Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies.
  • PubMed Central. (n.d.). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromobenzo[d]isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 6-Bromobenzo[d]isoxazol-3-amine. This key intermediate is crucial in the development of novel therapeutics, particularly antipsychotic agents that modulate dopamine and serotonin receptors.[1] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance yield, purity, and overall success of the synthesis.

Overview of Synthetic Strategy

The primary and most effective route to this compound involves the cyclization of 2-amino-5-bromobenzonitrile with a hydroxylamine derivative. This process, while conceptually straightforward, is sensitive to reaction conditions that can significantly impact yield and impurity profiles. Understanding the nuances of this reaction is critical for a successful outcome.

Core Reaction:

cluster_start Starting Material cluster_reagents Reagents cluster_product Product A 2-Amino-5-bromobenzonitrile D This compound A->D Cyclization B Hydroxylamine Hydrochloride B->D C Base (e.g., Sodium Acetate) C->D

Caption: General synthetic scheme for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yields in this synthesis are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction: The cyclization may not be proceeding to completion.

    • Troubleshooting:

      • Reaction Time: Extend the reaction time and monitor progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

      • Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C). Be cautious, as excessive heat can lead to degradation and side product formation.

      • Base Strength: The basicity of the reaction medium is crucial. If using a weak base like sodium acetate, consider a stronger, non-nucleophilic base to ensure complete deprotonation of hydroxylamine.

  • Side Reactions: The formation of byproducts can consume starting materials and complicate purification.

    • Troubleshooting:

      • Dimerization of Intermediates: The reactive intermediate can sometimes dimerize. This can be minimized by maintaining a lower reaction concentration.

      • Hydrolysis of the Nitrile Group: The nitrile group on the starting material or product can be susceptible to hydrolysis under harsh basic or acidic conditions during workup. Ensure the pH is carefully controlled.

  • Product Degradation: The isoxazole ring can be sensitive to certain conditions.

    • Troubleshooting:

      • Strongly Basic or Acidic Conditions: Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures, as this can lead to ring-opening of the isoxazole.

      • Reductive Conditions: Be mindful of any potential reducing agents in your reaction, as they can cleave the N-O bond of the isoxazole ring.

Q2: I am observing multiple spots on my TLC plate, even after the reaction should be complete. What are these impurities and how can I prevent their formation?

A2: The presence of multiple spots on TLC indicates the formation of side products or the presence of unreacted starting materials.

  • Unreacted 2-amino-5-bromobenzonitrile: This is a common issue.

    • Identification: Compare the TLC spot to a standard of the starting material.

    • Prevention: Ensure the stoichiometry of hydroxylamine is sufficient (a slight excess is often beneficial). Also, verify the quality and reactivity of your hydroxylamine hydrochloride.

  • Formation of an Amide Impurity: Hydrolysis of the nitrile group of the starting material can lead to the corresponding amide.

    • Identification: This impurity will have a different polarity compared to the starting material and product. Mass spectrometry can confirm its identity.

    • Prevention: Use anhydrous solvents and reagents to minimize water content. During workup, neutralize the reaction mixture carefully to avoid prolonged exposure to harsh pH conditions.

  • Ring-Opened Products: As mentioned, the isoxazole ring can open under certain conditions.

    • Identification: These products will have significantly different polarities and spectroscopic characteristics.

    • Prevention: Maintain moderate reaction temperatures and pH during the reaction and workup.

The following flowchart can guide your troubleshooting process for low yield and impurity issues:

A Low Yield or Impurities B Monitor Reaction by TLC/HPLC A->B C Incomplete Reaction? B->C D Extend Reaction Time C->D Yes E Increase Temperature C->E Yes F Optimize Base C->F Yes G Multiple Spots on TLC? C->G No O Improved Yield and Purity D->O E->O F->O H Identify Impurities (NMR, MS) G->H I Unreacted Starting Material? H->I K Amide Impurity? H->K M Ring-Opened Product? H->M J Increase Hydroxylamine Stoichiometry I->J Yes J->O L Use Anhydrous Conditions K->L Yes L->O N Control pH and Temperature M->N Yes N->O

Caption: Troubleshooting flowchart for yield and purity issues.

Q3: I am having difficulty purifying the final product. What is the recommended purification method?

A3: Purification of this compound can be challenging due to the presence of polar impurities.

  • Recrystallization: This is often the most effective method for obtaining highly pure material.

    • Recommended Solvents: A mixture of ethanol and water, or isopropanol, can be effective. Experiment with different solvent systems to find the optimal conditions for your specific impurity profile.

  • Column Chromatography: If recrystallization is not sufficient, column chromatography on silica gel can be employed.

    • Eluent System: A gradient of ethyl acetate in hexanes is a good starting point. The polarity can be adjusted based on the separation observed on TLC.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used for comprehensive characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons. The chemical shifts and coupling constants will be indicative of the substitution pattern on the benzisoxazole ring.

    • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms and their chemical environments.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) should be observable in the mass spectrum.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for assessing the purity of the final product. A single sharp peak is indicative of high purity.

Detailed Experimental Protocol

This protocol is a recommended starting point and may require optimization based on your specific laboratory conditions and reagent quality.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )PurityNotes
2-Amino-5-bromobenzonitrile197.04>98%Starting material.
Hydroxylamine Hydrochloride69.49>99%Reagent for cyclization.
Sodium Acetate (Anhydrous)82.03>99%Base.
Ethanol46.07AnhydrousSolvent.
Water18.02Deionized

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-bromobenzonitrile (1.0 eq.) in ethanol.

  • Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.2 eq.) and sodium acetate (1.5 eq.).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Slowly pour the reaction mixture into ice-cold water with stirring. A precipitate should form.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold water to remove any inorganic salts.

  • Purification:

    • Dry the crude product under vacuum.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Data and Characterization

Expected Product Characteristics:

PropertyValue
Molecular Formula C₇H₅BrN₂O
Molecular Weight 213.03 g/mol
Appearance Off-white to pale yellow solid[1]
Melting Point Not widely reported, requires experimental determination.
Solubility Soluble in methanol, ethanol, and other polar organic solvents.

¹H NMR (DMSO-d₆, 400 MHz) - Predicted Chemical Shifts:

  • δ 7.8-8.0 (d, 1H, Ar-H)

  • δ 7.6-7.8 (dd, 1H, Ar-H)

  • δ 7.4-7.6 (d, 1H, Ar-H)

  • δ 6.0-6.5 (br s, 2H, -NH₂)

Note: Actual chemical shifts may vary. It is crucial to acquire and interpret the NMR spectrum of the synthesized product.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 2-amino-5-bromobenzonitrile and this compound are potentially hazardous. Consult the Safety Data Sheet (SDS) for each compound before use.

  • Hydroxylamine hydrochloride is a potential skin and respiratory irritant.

References

  • MySkinRecipes. This compound.
  • Chem-Impex International. 6-Bromobenzo[d]isoxazol-3-ylamine.
  • BLD Pharm. 177995-39-0|this compound.
  • MySkinRecipes. This compound.
  • Google Patents.
  • Sunway Pharm Ltd. This compound - CAS:177995-39-0.
  • Taylor & Francis Online. Design and synthesis of (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d] isoxazol-3-yl) pyrrolidin-1-yl)methanone derivatives as sodium channel blocker and anticonvulsant agents.
  • Benchchem.
  • Agency for Toxic Substances and Disease Registry. 6. ANALYTICAL METHODS.
  • CP Lab Safety. This compound, 97% Purity, C7H5BrN2O, 10 grams.
  • ResearchGate. Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines | Request PDF.
  • National Center for Biotechnology Information. Investigation for the easy and efficient synthesis of 1H-benzo[d][2][3]oxazine-2,4-diones.
  • Der Pharma Chemica. Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity.
  • Sigma-Aldrich. 5-Bromobenzo[d]isoxazol-3-ylamine | 455280-00-9.
  • Benchchem.
  • Arkat USA, Inc.
  • Chemical-Suppliers.com. This compound | CAS 177995-39-0.
  • Semantic Scholar. Advances in isoxazole chemistry and their role in drug discovery.
  • National Center for Biotechnology Information. Advances in isoxazole chemistry and their role in drug discovery.
  • Google Patents. US3468900A - Process for preparing isoxazole compounds.
  • MySkinRecipes. This compound.
  • Google Patents. CN118125928A - Preparation method of 2-amino-3, 5-dibromobenzaldehyde.
  • Benchchem.
  • ResearchGate. Synthesis of 2-amino-3, 5-dibromobenzophenone.
  • National Center for Biotechnology Information. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery.
  • Google Patents. CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde.
  • ChemScene. 6-Chloro-4-iodobenzo[d]isoxazol-3-amine.
  • ChemScene. 1783422-49-0 | 3-Bromobenzo[d]isoxazol-5-amine.
  • ChemScene. 1448675-05-5 | 3-Aminobenzo[d]isoxazol-6-ol.

Sources

Technical Support Center: Synthesis of 6-Bromobenzo[d]isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromobenzo[d]isoxazol-3-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important pharmaceutical intermediate.[1][2] this compound is a key building block in the synthesis of various therapeutic agents, particularly those targeting neurological disorders.[2] This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the side reactions that can occur during its synthesis.

I. Understanding the Core Synthesis and Potential Pitfalls

The most common synthetic route to this compound involves the cyclization of a substituted benzonitrile derivative. While seemingly straightforward, this process is susceptible to several side reactions that can significantly impact yield and purity. Understanding the underlying mechanisms is crucial for effective troubleshooting.

A prevalent method for forming the isoxazole ring is through a 1,3-dipolar cycloaddition.[3][4] However, the stability of intermediates, such as nitrile oxides, is a critical factor. These intermediates can dimerize, leading to unwanted byproducts.[3]

II. Troubleshooting Guide: Common Side Reactions and Solutions

This section addresses specific issues you may encounter during the synthesis, providing explanations and actionable solutions.

Issue 1: Formation of a Furoxan Dimer

Q: My reaction mixture shows a significant amount of a byproduct with a mass corresponding to a dimer of my nitrile oxide intermediate. How can I prevent this?

A: This is a classic side reaction in syntheses involving nitrile oxides.[3] Nitrile oxides are highly reactive and prone to dimerization to form stable furoxans, especially at high concentrations.

Root Cause Analysis: The dimerization is a second-order reaction, meaning its rate is proportional to the square of the nitrile oxide concentration. Therefore, minimizing the concentration of the free nitrile oxide at any given time is key to suppressing this side reaction.

Recommended Solutions:

  • In Situ Generation: Generate the nitrile oxide intermediate in situ in the presence of the cyclization precursor. This ensures that the nitrile oxide reacts intramolecularly to form the desired isoxazole ring as soon as it is formed, keeping its steady-state concentration low.

  • Slow Addition: If using an external reagent to generate the nitrile oxide, add it slowly to the reaction mixture over an extended period. This maintains a low concentration of the reactive intermediate.

  • Temperature Control: Lowering the reaction temperature can sometimes slow down the rate of dimerization more significantly than the rate of the desired intramolecular cyclization. Experiment with temperatures ranging from 0 °C to room temperature.

Issue 2: Incomplete Cyclization and Presence of Starting Material

Q: My final product is contaminated with a significant amount of the uncyclized starting material. How can I drive the reaction to completion?

A: Incomplete conversion is a common issue that can often be resolved by optimizing reaction conditions.

Troubleshooting Protocol:

  • Verify Reagent Purity: Ensure that all starting materials and reagents are pure and dry. Moisture can interfere with many of the reagents used in these syntheses.

  • Increase Reaction Time and/or Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature.

  • Choice of Base and Solvent: The choice of base and solvent can be critical. For cyclizations involving the displacement of a leaving group, a stronger, non-nucleophilic base might be required to facilitate the reaction. The solvent should fully dissolve the starting materials to ensure a homogeneous reaction mixture.

Issue 3: Formation of Isomeric Byproducts

Q: I am observing an isomeric byproduct. What could be the cause and how can I improve the regioselectivity?

A: The formation of regioisomers can occur, particularly if the starting materials are not appropriately substituted to direct the cyclization to the desired position.[3]

Strategies to Enhance Regioselectivity:

  • Directing Groups: The electronic nature of the substituents on the benzene ring plays a significant role. Ensure your synthetic strategy utilizes appropriate directing groups to favor the formation of the 6-bromo isomer.

  • Catalyst Selection: In some synthetic routes, the use of a Lewis acid catalyst can improve regioselectivity by coordinating to specific sites on the molecule and directing the reaction.[3]

  • Protecting Groups: In cases where a functional group interferes with the desired regioselectivity, employing a protecting group strategy can be effective.[5] For instance, acetylating an amino group can moderate its directing effect.[5]

Issue 4: Ring-Opening of the Isoxazole Product

Q: During workup or purification, I am seeing evidence of my desired product degrading. Could the isoxazole ring be opening?

A: Yes, the N-O bond in the isoxazole ring can be susceptible to cleavage under certain conditions.[3]

Conditions to Avoid:

ConditionRationale
Strongly Basic Conditions Can lead to ring-opening of some isoxazoles.[3]
Reductive Conditions Catalytic hydrogenation (e.g., H₂/Pd) can cleave the N-O bond.[3]
Certain Transition Metals Some transition metals can catalyze the cleavage of the N-O bond.[3]
Photochemical Conditions UV irradiation can cause the isoxazole ring to rearrange.[3]

Recommended Workup and Purification Protocol:

  • Quenching: Quench the reaction with a mild acid or buffer solution to neutralize any strong bases.

  • Extraction: Extract the product into a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Washing: Wash the organic layer with water and brine to remove any water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at a moderate temperature.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[5]

III. Visualization of Troubleshooting Logic

The following diagram illustrates a decision-making process for troubleshooting common issues in the synthesis of this compound.

Troubleshooting_Workflow start Analysis of Crude Product (TLC, LC-MS, NMR) issue_dimer Major Impurity: Furoxan Dimer start->issue_dimer Mass spec shows dimer mass issue_starting_material High Level of Unreacted Starting Material start->issue_starting_material TLC/HPLC shows starting material spot/peak issue_isomer Presence of Isomeric Byproduct start->issue_isomer NMR/LC-MS shows isomer issue_degradation Product Degradation During Workup/Purification start->issue_degradation Low yield after purification solution_dimer Minimize Nitrile Oxide Concentration: • In situ generation • Slow addition of reagents • Lower reaction temperature issue_dimer->solution_dimer solution_starting_material Drive Reaction to Completion: • Verify reagent purity • Increase reaction time/temp • Optimize base/solvent issue_starting_material->solution_starting_material solution_isomer Improve Regioselectivity: • Check directing groups • Use Lewis acid catalyst • Employ protecting groups issue_isomer->solution_isomer solution_degradation Gentle Workup & Purification: • Avoid strong bases/reductants • Mild quenching • Purify by chromatography/recrystallization issue_degradation->solution_degradation

Caption: Troubleshooting flowchart for this compound synthesis.

IV. Frequently Asked Questions (FAQs)

Q1: What is the typical appearance of pure this compound? A1: Pure this compound is typically an off-white to yellow solid.[2]

Q2: What are the recommended storage conditions for this compound? A2: It should be stored at 0-8 °C to ensure its stability.[2]

Q3: Can I use N-Bromosuccinimide (NBS) for the bromination step? A3: Yes, NBS is a common and effective brominating agent.[5] It is often used in solvents like anhydrous acetonitrile, and the reaction is typically performed at low temperatures (e.g., 0 °C) to improve selectivity.[5]

Q4: How can I effectively monitor the progress of my reaction? A4: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of the product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the reaction progress and the presence of impurities.[5]

Q5: Are there alternative synthetic routes to 3-aminoisoxazoles? A5: Yes, one notable method involves the reaction of 3-bromoisoxazolines with amines, followed by an oxidation step to yield the 3-aminoisoxazole.[4] This can be a useful alternative if the primary route proves problematic.

V. References

  • MySkinRecipes. This compound. Available from:

  • BenchChem. Troubleshooting guide for the synthesis of isoxazole derivatives. Available from:

  • Chem-Impex. 6-Bromobenzo[d]isoxazol-3-ylamine. Available from:

  • ResearchGate. Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Available from: [Link]

  • BenchChem. Minimizing the formation of impurities during the synthesis of 6-Bromopyridin-3-amine derivatives. Available from:

Sources

Technical Support Center: Purification of 6-Bromobenzo[d]isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Bromobenzo[d]isoxazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this critical pharmaceutical intermediate. By providing in-depth troubleshooting guides and frequently asked questions, we aim to equip you with the knowledge to achieve high purity and yield in your experiments.

Introduction to this compound

This compound is a key building block in the synthesis of various pharmaceutical compounds, notably as an intermediate for antipsychotic and neurological drugs.[1][2][3] Its structure, featuring a brominated benzisoxazole core with an amine substituent, presents unique purification challenges. These can range from the removal of closely related impurities to handling the compound's specific physicochemical properties. This guide will provide a structured approach to overcoming these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

The impurity profile of this compound is highly dependent on the synthetic route employed. A common pathway involves the cyclization of a substituted benzonitrile, such as 2-amino-5-bromobenzonitrile. Based on this, you can anticipate the following types of impurities:

  • Unreacted Starting Materials: The most common impurity is often the starting material itself, 2-amino-5-bromobenzonitrile, if the cyclization reaction does not go to completion.

  • Isomeric Impurities: If the starting materials are not pure, isomeric impurities can be carried through the synthesis. For example, if the precursor contains other brominated isomers, you may find isomeric forms of the final product.

  • Byproducts of Cyclization: The specific cyclization conditions can lead to the formation of byproducts. For instance, acid-mediated cyclization of a related 2-cyanobutyronitrile has been shown to be effective, but incomplete reaction or side reactions could generate other heterocyclic systems or hydrolyzed intermediates.[4]

  • Degradation Products: this compound, like many aromatic amines, can be susceptible to oxidation and degradation, especially when exposed to light, air, or harsh acidic/basic conditions over time.[5] This can lead to the formation of colored impurities.

Q2: My purified this compound has a persistent yellow or brownish color. What is the cause and how can I remove it?

A persistent color in the final product is a common issue when working with brominated aromatic compounds and is often indicative of trace impurities.

  • Cause: The color can arise from residual bromine from the synthesis or from the presence of oxidized or polymeric degradation products.[1]

  • Troubleshooting:

    • Activated Carbon Treatment: Dissolving the crude product in a suitable hot solvent and treating it with a small amount of activated carbon can be highly effective. The activated carbon adsorbs the colored impurities, which are then removed by hot filtration.

    • Chemical Wash: Before the final purification step, washing an organic solution of the crude product with a mild reducing agent solution, such as 10% aqueous sodium bisulfite or sodium thiosulfate, can help to quench any residual bromine.

    • Recrystallization: A carefully chosen recrystallization solvent can effectively exclude colored impurities from the crystal lattice of the desired compound.

Q3: I am experiencing significant product loss during recrystallization. How can I improve my yield?

High product loss during recrystallization is a frequent challenge and can be addressed by optimizing several parameters.

  • Cause: The primary reason for low yield is often the selection of a suboptimal solvent in which the product has significant solubility even at low temperatures.

  • Troubleshooting:

    • Solvent Screening: The ideal solvent for recrystallization should dissolve the compound well at its boiling point but poorly at low temperatures (e.g., 0-4 °C).[6] A thorough solvent screening is recommended. Common solvents to test for brominated aromatic amines include ethanol, methanol, isopropanol, toluene, and ethyl acetate, or mixtures such as ethanol/water.

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Adding excess solvent will keep more of your product in solution upon cooling, thus reducing the yield.

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling encourages the formation of larger, purer crystals and can improve recovery. Rapid cooling can trap impurities and lead to the formation of smaller crystals that are more difficult to filter.

    • Mother Liquor Concentration: After the first filtration, you can often recover a second crop of crystals by concentrating the mother liquor and repeating the cooling process. Be aware that this second crop may be less pure than the first.

Troubleshooting Guides

Guide 1: Recrystallization of this compound

This guide provides a systematic approach to developing a robust recrystallization protocol.

Workflow for Recrystallization Protocol Development

cluster_0 Solvent Screening cluster_1 Recrystallization Procedure cluster_2 Troubleshooting A Select a range of solvents (polar & non-polar) B Test solubility of a small sample at room temp & boiling A->B C Identify a solvent with high solubility when hot and low when cold B->C D Dissolve crude product in minimum hot solvent C->D E Perform hot filtration if insoluble impurities are present D->E F Cool slowly to room temperature, then in an ice bath E->F G Collect crystals by vacuum filtration F->G H Wash crystals with a small amount of cold solvent G->H I Dry the purified crystals H->I J Oiling out? Reheat, add more solvent, cool slower. K No crystals? Scratch flask, add seed crystal, or concentrate solution. L Low yield? Minimize solvent, cool thoroughly, check mother liquor.

Caption: A systematic workflow for developing and troubleshooting a recrystallization protocol.

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: Based on the polar nature of the benzisoxazole amine, start with polar protic solvents like ethanol or isopropanol. A mixed solvent system like ethanol/water can also be effective.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask with a stir bar. Add the chosen solvent in small portions while heating on a hotplate with stirring. Continue adding the hot solvent until the compound just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (if necessary): If activated carbon or other solid impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Quantitative Data Summary for Solvent Screening:

SolventSolubility at 25°CSolubility at BoilingCrystal Formation on Cooling
WaterInsolubleSparingly SolublePoor
EthanolSparingly SolubleSolubleGood
IsopropanolSparingly SolubleSolubleGood
TolueneSlightly SolubleSolubleFair
Ethyl AcetateSolubleVery SolublePoor
HexaneInsolubleInsolubleN/A
Ethanol/Water (e.g., 9:1)Sparingly SolubleSolubleVery Good

Note: This table provides expected qualitative solubility and should be confirmed experimentally.

Guide 2: Thin-Layer Chromatography (TLC) Analysis

TLC is an essential tool for monitoring the progress of the purification.

TLC Troubleshooting Workflow

Start Run TLC of Crude and Purified Samples Problem Problem Observed? Start->Problem Streaking Streaking of Spots Problem->Streaking Yes PoorSep Poor Separation (Rf values too close) Problem->PoorSep Yes NoMove Spots Remain at Baseline Problem->NoMove Yes TooHigh Spots Run with Solvent Front Problem->TooHigh Yes End Good Separation Problem->End No Sol_Streaking Add 0.5-1% triethylamine to eluent Streaking->Sol_Streaking Sol_PoorSep Try a different solvent system (e.g., Toluene/Acetone) PoorSep->Sol_PoorSep Sol_NoMove Increase polarity of eluent (more polar solvent) NoMove->Sol_NoMove Sol_TooHigh Decrease polarity of eluent (more non-polar solvent) TooHigh->Sol_TooHigh Sol_Streaking->Start Sol_PoorSep->Start Sol_NoMove->Start Sol_TooHigh->Start

Sources

Technical Support Center: Optimizing Reaction Conditions for 6-Bromobenzo[d]isoxazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and optimization of 6-Bromobenzo[d]isoxazol-3-amine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for common challenges encountered during the synthesis of this important class of compounds. This compound serves as a crucial intermediate in the development of pharmaceuticals, particularly antipsychotic drugs, due to its ability to modulate dopamine and serotonin receptors.[1][2][3]

This resource provides a structured approach to troubleshooting, answers to frequently asked questions, and detailed experimental protocols to ensure successful and efficient synthesis.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, offering explanations for the underlying causes and providing actionable solutions.

Question 1: My initial cyclization to form the this compound core is resulting in a low yield. What are the likely causes and how can I improve it?

Answer: Low yields in the formation of the benzisoxazole ring are a common hurdle.[4] The primary causes often revolve around suboptimal reaction conditions, purity of starting materials, and inefficient cyclization.[4] Let's break down the potential issues and solutions:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of base are critical parameters.[4][5]

    • Temperature: The cyclization of o-hydroxyaryl oximes, a common route, is temperature-sensitive.[6][7] Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition of the starting material or product. A systematic optimization of the reaction temperature is recommended.

    • Base Selection: The choice and stoichiometry of the base are crucial for the deprotonation of the oxime and subsequent intramolecular nucleophilic attack.[6][7] Common bases include sodium hydroxide, potassium carbonate, and sodium acetate.[7][8] The strength and concentration of the base should be carefully considered based on the specific substrate.

    • Reaction Time: Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time and prevent product degradation.[4]

  • Purity of Reagents and Solvents: Impurities in the starting materials (e.g., substituted o-hydroxy benzonitrile or related precursors) or solvents can significantly impact the reaction outcome.[4]

    • Ensure all reagents are of high purity and that solvents are anhydrous, as many cyclization reactions are sensitive to moisture.[4]

  • Inefficient Cyclization Strategy: There are several methods to construct the 1,2-benzisoxazole core, primarily involving C-O or N-O bond formation.[6][8] If one method is proving ineffective, consider an alternative synthetic route.

    • C-O Bond Formation: This typically involves the cyclization of o-substituted aryl oximes under basic conditions.[6][8]

    • N-O Bond Formation: This route utilizes o-hydroxyaryl oximes or o-hydroxy-N-substituted aryl imines.[6][8]

    • [3+2] Cycloaddition: The reaction of in-situ generated nitrile oxides with arynes is a versatile method for synthesizing 3-substituted benzisoxazoles.[8][9]

Troubleshooting Workflow for Low Yield in Cyclization

G start Low Yield in Cyclization cond1 Check Reaction Conditions start->cond1 action1a Optimize Temperature cond1->action1a Temperature? action1b Screen Different Bases cond1->action1b Base? action1c Monitor Reaction Kinetics (TLC/LC-MS) cond1->action1c Time? cond2 Assess Reagent Purity action2a Verify Purity of Starting Materials cond2->action2a Starting Materials? action2b Use Anhydrous Solvents cond2->action2b Solvents? cond3 Evaluate Cyclization Strategy action3a Consider Alternative Route (e.g., N-O vs. C-O bond formation) cond3->action3a Inefficient? action1a->cond2 action1b->cond2 action1c->cond2 action2a->cond3 action2b->cond3 result Improved Yield action3a->result

Caption: A decision tree for troubleshooting low product yield.

Question 2: I am observing significant impurity formation during the palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig) on the 6-bromo position. How can I minimize these side products?

Answer: Impurity formation in palladium-catalyzed cross-coupling reactions is a frequent challenge, often stemming from side reactions like hydrodehalogenation (reduction of the C-Br bond), homocoupling of the boronic acid (in Suzuki reactions), or catalyst deactivation.[10]

  • Catalyst System Optimization: The choice of palladium source, ligand, and base is paramount for a successful cross-coupling reaction.[10][11][12]

    • Ligand Selection: Sterically hindered and electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective in promoting the desired cross-coupling and minimizing side reactions in Buchwald-Hartwig aminations.[10] For Suzuki couplings, a variety of phosphine-based ligands can be screened to find the optimal one for your specific substrates.

    • Palladium Precursor: Using a stable and active palladium precursor, such as Pd(OAc)₂ or a pre-formed catalyst complex, is crucial.[10][11]

    • Base: The choice of base can significantly influence the reaction outcome.[10] For Suzuki couplings, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[13][14] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are often employed.[10]

  • Reaction Conditions:

    • Temperature: Running the reaction at the lowest effective temperature can help minimize thermal decomposition and side reactions. Microwave-assisted heating can sometimes offer better control and reduced reaction times.[15]

    • Inert Atmosphere: These reactions are typically sensitive to oxygen, which can deactivate the palladium catalyst.[4] Ensuring a properly inert atmosphere (e.g., under nitrogen or argon) is critical.

  • Reagent Quality:

    • Boronic Acid/Ester Quality (Suzuki): Impurities in the boronic acid or its tendency to undergo protodeboronation can lead to lower yields and side products. Using high-purity boronic acids or their corresponding esters (e.g., pinacol esters) can improve results.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis and handling of this compound derivatives.

FAQ 1: What are the most common synthetic routes to prepare the this compound core?

The synthesis of the 1,2-benzisoxazole core, the fundamental structure of your target molecule, can be achieved through several established methods. The most prevalent approaches involve the construction of the five-membered ring through either C-O or N-O bond formation.[6][8]

  • From o-hydroxyaryl oximes (N-O bond formation): This is a widely used method involving the cyclization of an o-hydroxyaryl ketoxime.[6][7] The reaction is typically base-catalyzed, where the phenoxide ion attacks the nitrogen of the oxime.[7]

  • From o-substituted aryl oximes (C-O bond formation): This route starts with an aryl oxime bearing a good leaving group (like a halogen) at the ortho position.[6] Under basic conditions, intramolecular nucleophilic substitution leads to the formation of the benzisoxazole ring.

  • [3+2] Cycloaddition: A more modern approach involves the [3+2] cycloaddition of an aryne and a nitrile oxide.[8][9] This method is particularly useful for accessing 3-substituted benzisoxazoles.[8]

FAQ 2: Which palladium-catalyzed cross-coupling reactions are most suitable for functionalizing the 6-bromo position?

The bromine atom at the 6-position of the benzisoxazole core is well-suited for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities.

  • Suzuki-Miyaura Coupling: This is a robust and versatile method for forming C-C bonds by coupling the 6-bromo derivative with an organoboron compound (e.g., a boronic acid or ester).[13][16] It is widely used due to the commercial availability of a vast array of boronic acids and its tolerance of many functional groups.[16]

  • Buchwald-Hartwig Amination: This reaction is ideal for forming C-N bonds by coupling the 6-bromo derivative with a primary or secondary amine.[12][17][18] This is a powerful tool for synthesizing libraries of amine-substituted derivatives.

  • Sonogashira Coupling: For the introduction of alkyne moieties, the Sonogashira coupling, which pairs the aryl halide with a terminal alkyne, is the reaction of choice.

  • Heck Coupling: This reaction allows for the formation of C-C bonds by coupling the 6-bromo derivative with an alkene.

FAQ 3: Are there any specific safety precautions I should take when working with these compounds and reactions?

Yes, standard laboratory safety practices are essential. Additionally, consider the following:

  • Palladium Catalysts: Many palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.

  • Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive.

  • Solvents: Many organic solvents used in these syntheses are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical before use.

  • Inert Atmosphere: When working with air-sensitive reagents, proper techniques for maintaining an inert atmosphere are crucial to prevent both reaction failure and potential hazards.

Part 3: Experimental Protocols and Data

This section provides detailed, step-by-step methodologies for key experiments and summarizes important quantitative data in a clear, tabular format.

Protocol 1: Synthesis of this compound via Cyclization of 2-Hydroxy-4-bromobenzonitrile Oxime

This protocol is a representative example of N-O bond formation.

Reaction Scheme:

Step-by-Step Procedure:

  • Oxime Formation:

    • To a solution of 2-hydroxy-4-bromobenzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

    • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • Filter the precipitated solid, wash with water, and dry to obtain the 2-hydroxy-4-bromobenzaldehyde oxime.

  • Cyclization:

    • To a solution of the oxime (1.0 eq) in a suitable solvent (e.g., DMF or dioxane), add a base such as potassium carbonate (2.0 eq).

    • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring by TLC.

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Reaction Scheme:

Step-by-Step Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

    • Add a degassed solvent system, such as a mixture of toluene and water.

  • Reaction:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Table 1: Recommended Reaction Conditions for Suzuki-Miyaura Coupling
ParameterRecommended ConditionsNotes
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a ligandCatalyst choice is substrate-dependent.
Ligand (if needed) SPhos, XPhos, P(t-Bu)₃Ligand screening may be necessary.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃Base strength can influence reaction rate and yield.
Solvent Toluene/H₂O, Dioxane/H₂O, DMFA degassed solvent system is crucial.
Temperature 80 - 110 °COptimize for specific substrates to minimize side reactions.

Palladium-Catalyzed Cross-Coupling Workflow

G start Start: this compound suzuki Suzuki-Miyaura Coupling (+ R-B(OH)2) start->suzuki buchwald Buchwald-Hartwig Amination (+ R2NH) start->buchwald sonogashira Sonogashira Coupling (+ R-C≡CH) start->sonogashira product_suzuki 6-Aryl/Alkyl Derivative suzuki->product_suzuki product_buchwald 6-Amino Derivative buchwald->product_buchwald product_sonogashira 6-Alkynyl Derivative sonogashira->product_sonogashira

Caption: Key cross-coupling reactions for functionalization.

References

  • Zhang, M., Meng, Y., Wu, Y., & Song, C. (2021). TfOH-Promoted Decyanative Cyclization toward the Synthesis of 2,1-Benzisoxazoles. J. Org. Chem., 86, 7326-7332. [Link]
  • Lukoyanov, A. A., Sukhorukov, A. Y., & Lesiv, A. V. (2022). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Chemistry of Heterocyclic Compounds, 58(4), 283-305.
  • Gogoi, P., & Konwar, D. (2006).
  • Thieme. (2021).
  • ResearchGate. (n.d.). Optimization of reaction conditions.
  • MySkinRecipes. (n.d.). This compound.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • MDPI. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 23(11), 2821.
  • Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
  • Carrow, B. P., & Hartwig, J. F. (2011). A High-Throughput Experimentation Approach to the Study of the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(8), 2116–2119.
  • Patil, S. B., et al. (2015). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. International Journal of ChemTech Research, 8(7), 133-143.
  • ACS Publications. (2011). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters, 13(22), 6082-6085.
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzisoxazoles.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Wikipedia. (n.d.). Ullmann condensation.
  • YouTube. (2012). The Buchwald-Hartwig Amination Reaction.
  • RSC Publishing. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology, 10(21), 7136-7155.
  • ResearchGate. (n.d.). Optimization of reaction conditions.
  • ResearchGate. (n.d.). Benzisoxazole Derivatives: Synthesis and Their Therapeutic Significance in Medicinal Chemistry.
  • ResearchGate. (n.d.). Optimization of the reaction conditions.
  • ResearchGate. (n.d.). The synthesis of 2,1-benzisoxazole derivatives 3a–o and the bis-condensation product 5.
  • RSC Publishing. (2021). Palladium-catalyzed reductive cross-coupling between α-bromo carboxamides and terminal alkynes. Organic Chemistry Frontiers, 8(1), 87-92.
  • Sunway Pharm Ltd. (n.d.). This compound.
  • MySkinRecipes. (n.d.). This compound.
  • PubMed. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry, 107, 104560.
  • ResearchGate. (n.d.). Optimization of reaction conditions.
  • ResearchGate. (n.d.). Optimization of reaction conditions.
  • ResearchGate. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • ChemRxiv. (n.d.). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits.
  • ResearchGate. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
  • LibreTexts. (2018). Amines and Heterocycles.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • Asian Journal of Chemistry. (2015). Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening. 27(8), 2895-2900.

Sources

troubleshooting failed reactions involving 6-Bromobenzo[d]isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of complex chemistry, this Technical Support Center is dedicated to researchers, scientists, and drug development professionals working with 6-Bromobenzo[d]isoxazol-3-amine. As a Senior Application Scientist, my goal is to provide a comprehensive, experience-driven guide to navigate the common pitfalls and unlock the synthetic potential of this valuable building block. This center moves beyond simple instructions, focusing on the underlying chemical principles to empower you to diagnose, resolve, and optimize your reactions effectively.

Introduction to this compound

This compound is a key heterocyclic intermediate widely employed in pharmaceutical research, particularly in the development of antipsychotic and neurological agents.[1][2] Its structure, featuring a reactive bromine atom and a nucleophilic amine on a benzisoxazole core, makes it a versatile substrate for a variety of cross-coupling and derivatization reactions. However, the interplay of steric and electronic factors within this molecule can present unique challenges. This guide is designed to provide robust, field-tested solutions to common problems encountered during its use.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the handling, properties, and general reactivity of this compound.

Q1: What are the recommended storage and handling conditions for this compound?

A1: Proper storage is critical for maintaining the integrity of the reagent. It should be stored in a tightly sealed container at 2-8°C, protected from light and moisture.[1] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential oxidative degradation. The compound is an off-white to yellow solid and any significant color change may indicate decomposition.[1] It is classified as harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[3][4] Always handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Q2: What is the purity specification and how should I verify it before use?

A2: Commercial batches are typically supplied with a purity of ≥97% or ≥98% as determined by HPLC.[1] Before use, especially in sensitive catalytic reactions, it is best practice to verify the purity. We recommend running a quick ¹H NMR to check for structural integrity and an HPLC or LC-MS to confirm purity and identify any potential impurities that could inhibit catalysis.

Q3: What are the key reactivity features of this molecule?

A3: The molecule has two primary reactive sites:

  • The C6-Bromine: This aryl bromide is the primary site for palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, Sonogashira, and Heck couplings. Its reactivity is influenced by the electron-donating nature of the fused isoxazole ring system.

  • The 3-Amine: This exocyclic amino group is a potent nucleophile. It can be acylated, alkylated, or used in condensation reactions. However, its presence can also complicate cross-coupling reactions by coordinating to the metal catalyst.

Q4: Is the benzisoxazole ring stable under typical reaction conditions?

A4: The benzisoxazole ring is generally robust. However, it can be susceptible to ring-opening under harsh acidic or basic conditions, particularly at elevated temperatures.[5] It is advisable to screen milder bases and avoid unnecessarily high temperatures or prolonged reaction times when possible.

Troubleshooting Guide: Palladium Cross-Coupling Reactions

This section provides in-depth troubleshooting for the most common synthetic transformations involving this compound.

Issue 1: Failed or Low-Yielding Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki coupling with this compound and a boronic acid, but I am observing no product, low yield, and significant starting material recovery. What are the likely causes and solutions?

Answer: This is a classic challenge in cross-coupling chemistry. The issue rarely stems from a single cause but rather a combination of factors. A systematic approach is essential for diagnosis.

G start Reaction Failure: Low/No Product by LC-MS check_reagents 1. Verify Reagent Quality - Purity of Aryl Bromide? - Boronic Acid Dimerized/Trimerized? - Solvent Anhydrous/Degassed? start->check_reagents check_conditions 2. Assess Reaction Conditions - Inert Atmosphere Maintained? - Temperature Correct? - Stirring Adequate? check_reagents->check_conditions Reagents OK sol_reagents sol_reagents check_reagents->sol_reagents Issue Found catalyst_system 3. Evaluate Catalyst System - Is Pd source active? - Is ligand appropriate? - Is base optimal? check_conditions->catalyst_system Conditions OK sol_conditions sol_conditions check_conditions->sol_conditions Issue Found side_reactions 4. Analyze for Side Products - Protodeboronation? - Homocoupling (Glaser)? - Starting Material Decomposition? catalyst_system->side_reactions System OK sol_catalyst sol_catalyst catalyst_system->sol_catalyst Issue Found optimize Systematic Re-Optimization side_reactions->optimize Side Rxns Identified sol_side_rxns sol_side_rxns side_reactions->sol_side_rxns Issue Found

Potential Causes & Solutions:

  • Inactive Catalyst System: This is the most common culprit.

    • Causality: The active Pd(0) species is sensitive to oxygen. The choice of ligand dictates the reactivity and stability of the catalyst, which is crucial for the oxidative addition step with the electron-rich aryl bromide.

    • Solutions:

      • Ligand Selection: Standard ligands like PPh₃ may be ineffective. Employ bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These accelerate both oxidative addition and reductive elimination.[6]

      • Palladium Source: For reproducibility, use modern palladium precatalysts (e.g., XPhos Pd G3/G4). They are often air-stable and generate the active Pd(0) species more reliably than sources like Pd(OAc)₂ or Pd₂(dba)₃.[6]

      • Inert Atmosphere: Ensure all reagents and solvents are thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by bubbling argon for 30+ minutes) and the reaction is maintained under a positive pressure of inert gas (Argon or N₂).[6][7]

  • Suboptimal Base/Solvent Combination:

    • Causality: The base is required to activate the boronic acid for transmetalation. Its strength and solubility are critical. Some bases require a small amount of water to be effective.[7]

    • Solutions:

      • Base Choice: Potassium phosphate (K₃PO₄) is a reliable choice, often used as a finely ground powder.[6][7] Cesium carbonate (Cs₂CO₃) is another strong option. Avoid bases like NaOH or KOH which can promote ester hydrolysis if present elsewhere in the molecule.[8]

      • Solvent System: Aprotic polar solvents are preferred. Toluene/water or Dioxane/water mixtures are common and effective. Ensure solvents are anhydrous grade before adding water.

  • Boronic Acid Decomposition (Protodeboronation):

    • Causality: This side reaction, where the boronic acid is replaced by a proton, is often promoted by excess base, high temperatures, or the presence of water. It competes with the desired transmetalation step.

    • Solutions:

      • Use freshly purchased or recrystallized boronic acid.

      • Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).

      • Use the mildest base that still promotes the reaction (e.g., K₂CO₃ or KF), though this may require higher temperatures or more active catalysts.[8]

ParameterInitial RecommendationAlternative OptionsRationale
Pd Source XPhos Pd G3 (1-2 mol%)Pd₂(dba)₃, Pd(OAc)₂Precatalysts offer higher reproducibility and activity.
Ligand XPhos (1.1-1.2 eq to Pd)SPhos, RuPhos, cataCXium ABulky, electron-rich ligands accelerate key catalytic steps.[6]
Base K₃PO₄ (2-3 eq.)Cs₂CO₃, K₂CO₃Strong, non-nucleophilic bases are often required.
Solvent Toluene/H₂O (10:1)Dioxane/H₂O, 2-MeTHFAprotic solvents with some water facilitate base and boronic acid solubility.
Temperature 80-110 °CRT to 60 °C (with highly active catalysts)Higher temperatures are often needed but can increase side reactions.
Issue 2: Failed or Low-Yielding Buchwald-Hartwig Amination

Question: I am trying to couple a primary or secondary amine with this compound and the reaction is failing. What should I investigate?

Answer: Buchwald-Hartwig aminations are notoriously sensitive to reaction parameters.[9] The presence of two nitrogen atoms in your starting material (the 3-amino group and the isoxazole nitrogen) adds a layer of complexity due to potential catalyst inhibition.

Potential Causes & Solutions:

  • Catalyst Inhibition/Deactivation:

    • Causality: The nitrogen lone pairs on the 3-amino group or the isoxazole ring can coordinate to the palladium center, forming inactive or less active complexes. This is a known issue with nitrogen-containing heterocycles.[10]

    • Solutions:

      • Ligand Choice is Critical: Use ligands specifically designed to resist catalyst inhibition and promote C-N bond formation. Highly hindered biarylphosphine ligands like BrettPhos or RuPhos are excellent starting points. Josiphos-type ferrocenyl ligands can also be effective.

      • Protect the 3-Amino Group: If feasible, temporarily protecting the 3-amino group (e.g., as a Boc-carbamate) can prevent it from interfering with the catalyst. This adds steps but can dramatically improve yields.

  • Inappropriate Base Selection:

    • Causality: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner, forming the active nucleophile. Weaker bases are often insufficient.

    • Solutions:

      • Standard Bases: Sodium tert-butoxide (NaOtBu) is the most common and effective base. Lithium bis(trimethylsilyl)amide (LiHMDS) is another strong option, particularly for less nucleophilic amines.[11]

      • Base Sensitivity: Be aware that strong bases like NaOtBu can be incompatible with other functional groups (e.g., esters).[11] If your coupling partner has sensitive groups, a screen with milder bases (K₃PO₄, Cs₂CO₃) and a more active catalyst system is warranted.

  • Poor Substrate Reactivity:

    • Causality: While the C-Br bond is reactive, coupling with very bulky or electron-poor amines can be challenging and slow down the reductive elimination step.

    • Solutions:

      • Increase Catalyst Loading: For difficult couplings, increasing the catalyst loading to 3-5 mol% may be necessary.

      • Higher Temperatures: Reactions may require heating to 100-120 °C in a sealed vessel.

      • Solvent Choice: Toluene and 1,4-dioxane are the most common solvents. Ensure they are strictly anhydrous, as water can hydrolyze the active palladium-amide complex.[12]

G start Substrate: This compound + Amine Partner sterics Is Amine Partner Sterically Hindered? start->sterics electronics Is Amine Partner Electron-Poor? sterics->electronics No ligand1 Recommendation: - BrettPhos or RuPhos - NaOtBu or LHMDS - Toluene/Dioxane, 100-110 °C sterics->ligand1 Yes ligand2 Recommendation: - XPhos or BrettPhos - Stronger Base (LHMDS) - Higher Temp (110-120 °C) electronics->ligand2 Yes ligand3 Standard Conditions: - XPhos or SPhos - NaOtBu - Toluene, 100 °C electronics->ligand3 No

Experimental Protocols

Protocol 1: General Procedure for Small-Scale Suzuki Coupling Optimization

This protocol describes setting up parallel reactions to screen different conditions.

  • Preparation: In a glovebox, array several 2 mL reaction vials equipped with stir bars.

  • Stock Solutions: Prepare stock solutions of this compound (0.1 M in dioxane) and the boronic acid (0.15 M in dioxane) to ensure accurate dispensing.

  • Reagent Addition:

    • To each vial, add the appropriate base (e.g., K₃PO₄, 3 eq.).

    • Add the palladium precatalyst and ligand (or use a pre-weighed catalyst/ligand mixture).

    • Add the this compound stock solution (e.g., 200 µL, 0.02 mmol).

    • Add the boronic acid stock solution (e.g., 200 µL, 0.03 mmol, 1.5 eq.).

    • Add any additional solvent and water to reach the desired concentration and ratio.

  • Reaction: Seal the vials tightly with screw caps. Remove the vial rack from the glovebox and place it on a pre-heated stirring hotplate set to the desired temperature (e.g., 100 °C).

  • Monitoring: After the designated time (e.g., 4, 12, 24 hours), take a small aliquot from each vial, dilute with a suitable solvent (e.g., acetonitrile), filter, and analyze by LC-MS to determine conversion and identify the optimal conditions.

References

  • This compound. MySkinRecipes. [Link]
  • Buchwald–Hartwig amin
  • Help troubleshooting a Buchwald-Hartwig amin
  • How can I solve my problem with Suzuki coupling?
  • Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros. [Link]
  • Problems with Suzuki coupling. Reddit r/Chempros. [Link]
  • This compound (Thai). MySkinRecipes. [Link]
  • 6-Bromo-1,2-benzoxazol-3-amine.
  • Buchwald-Hartwig Amin
  • Buchwald–Hartwig amin
  • Failed suzuki coupling, any suggenstions? Reddit r/Chempros. [Link]
  • Specific Solvent Issues with Buchwald-Hartwig Amination. ACS Green Chemistry Institute. [Link]
  • Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines.
  • Why do 2 o and 3 o amines fail to undergo the carbylamine test? Gauth. [Link]
  • Amine Reactivity. Michigan State University Department of Chemistry. [Link]
  • This compound. Acmec Biochemical. [Link]

Sources

stability issues of 6-Bromobenzo[d]isoxazol-3-amine under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromobenzo[d]isoxazol-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound under various experimental conditions. Here, you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and synthetic processes.

I. Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you might encounter related to the stability of this compound, offering step-by-step solutions and the scientific rationale behind them.

Issue 1: Unexpected Degradation of the Compound in Solution During a Reaction.

Question: I am observing significant degradation of my this compound in solution during a reaction, leading to low yields and multiple unknown peaks in my HPLC analysis. What could be the cause and how can I mitigate this?

Answer:

Unexpected degradation in solution is often linked to the reaction conditions, particularly pH and temperature. The isoxazole ring, while aromatic, can be susceptible to cleavage under certain conditions.

Causality and Mitigation Strategy:

  • pH-Mediated Hydrolysis: The isoxazole ring can be sensitive to both strongly acidic and strongly basic conditions, which can catalyze ring-opening reactions.[1]

    • Acidic Conditions (pH < 3.5): Specific acid catalysis can lead to the cleavage of the N-O bond in the isoxazole ring.[1]

    • Basic Conditions: Base-catalyzed decomposition of benzisoxazoles is also a known degradation pathway.[2]

    • Troubleshooting Steps:

      • pH Monitoring: Carefully monitor and control the pH of your reaction mixture. If possible, maintain a pH range between 4 and 7.

      • Buffer Selection: If your reaction allows, use a suitable buffer system to maintain a stable pH.

      • Reagent Addition: If using strong acids or bases, consider slow, portion-wise addition at low temperatures to minimize localized pH extremes.

  • Thermal Stress: While many heterocyclic compounds exhibit high thermal stability, prolonged exposure to elevated temperatures can promote degradation.[3] Some benzisoxazolone derivatives, which are structurally related, have been noted to be mildly unstable and can decompose under ambient conditions over several days.[4]

    • Troubleshooting Steps:

      • Temperature Optimization: If your reaction is conducted at elevated temperatures, attempt to lower the temperature and extend the reaction time.

      • Reaction Time: Minimize the reaction time as much as possible without compromising the yield of your desired product.

  • Solvent Effects: The choice of solvent can influence the stability of the compound. While specific data for this compound is limited, polar protic solvents, in conjunction with temperature and non-neutral pH, can facilitate degradation pathways.

    • Troubleshooting Steps:

      • Solvent Screening: If feasible, screen a variety of solvents with different polarities and proticities (e.g., THF, Dioxane, Acetonitrile, Toluene) to identify one that minimizes degradation while still facilitating the desired reaction.

Issue 2: Discoloration of Solid this compound During Storage.

Question: My solid this compound, which was initially an off-white powder, has turned yellow or brown during storage. Is the material degrading, and is it still usable?

Answer:

Discoloration of the solid compound is a common indicator of degradation, often due to exposure to light, air (oxidation), or improper storage temperatures.

Causality and Mitigation Strategy:

  • Photostability: Many aromatic and heterocyclic compounds are susceptible to photodegradation. The energy from UV or visible light can promote the formation of colored degradation products.[5]

    • Troubleshooting Steps:

      • Light Protection: Always store this compound in amber vials or containers that protect it from light.

      • Work Environment: When handling the compound, minimize its exposure to direct sunlight or strong laboratory lighting.

  • Oxidative Degradation: The amine group in the molecule can be susceptible to oxidation, which can lead to the formation of colored impurities.[6][7]

    • Troubleshooting Steps:

      • Inert Atmosphere: For long-term storage, consider storing the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

      • Container Seal: Ensure the storage container is tightly sealed to prevent air ingress.

  • Thermal Decomposition: Although solid-state degradation is generally slower than in solution, elevated storage temperatures can accelerate decomposition over time.[3] The recommended storage temperature is 2-8°C.[8][9]

    • Troubleshooting Steps:

      • Refrigerated Storage: Store the compound in a refrigerator at the recommended temperature of 2-8°C.[8][9] Avoid storing it at room temperature for extended periods.

Assessing Usability:

Before using discolored material, it is crucial to assess its purity.

  • Purity Analysis: Run an HPLC or LC-MS analysis to determine the percentage of the parent compound remaining and to identify any major degradation products.

  • Recrystallization: If the purity is compromised but a significant amount of the parent compound remains, consider recrystallization to purify the material.

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: The recommended storage condition is at 2-8°C in a tightly sealed container, protected from light.[8][9] For long-term storage, flushing the container with an inert gas like argon or nitrogen is advisable to prevent oxidative degradation.

Q2: Is this compound sensitive to moisture?

Q3: What are the expected thermal decomposition products of this compound?

A3: While specific studies on the thermal decomposition of this compound were not found, studies on similar heterocyclic compounds suggest that decomposition under inert conditions often initiates with the cleavage of C-N and C-C bonds.[3] In an oxidizing atmosphere, the decomposition is more complex.[3] Potential volatile products could include ammonia, carbon oxides, nitrogen oxides, and aromatic amine derivatives.[3]

Q4: How can I assess the stability of this compound in my specific formulation or reaction mixture?

A4: A forced degradation study is the recommended approach to understand the stability of the compound under your specific experimental conditions.[12] This involves subjecting the compound to a range of stress conditions that are more severe than the actual experimental or storage conditions.

Stress ConditionTypical ParametersPurpose
Acid Hydrolysis 0.1 M HCl at 60°CTo assess stability in acidic environments.[12]
Base Hydrolysis 0.1 M NaOH at 60°CTo assess stability in alkaline environments.[12]
Oxidation 3% H₂O₂ at room temperatureTo evaluate susceptibility to oxidation.
Thermal Stress 60-80°C (solid and solution)To determine the effect of heat.[3]
Photostability Exposure to UV/Vis light (ICH Q1B)To assess light sensitivity.

By analyzing the samples at different time points using a stability-indicating method like HPLC, you can determine the degradation pathways and the rate of degradation.

Q5: Are there any known incompatibilities with common reagents or solvents?

A5: While a comprehensive incompatibility list is not available, based on the structure of this compound, caution should be exercised with the following:

  • Strong Oxidizing Agents: Can lead to degradation of the amine group and the aromatic ring.

  • Strong Acids and Bases: Can cause hydrolysis of the isoxazole ring.[1][2]

  • Reactive Electrophiles: The amine group is nucleophilic and will react with electrophiles.

  • Certain Metal Catalysts: The amine and isoxazole nitrogen atoms can act as ligands and may interact with or be degraded by certain metal catalysts under harsh conditions.

III. Experimental Protocols & Visualizations

Protocol 1: Standardized Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of this compound and detecting degradation products.

Methodology:

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable diluent (e.g., Acetonitrile/Water 50:50 v/v) to a final concentration of 0.1 mg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Start with a low percentage of Mobile Phase B, and gradually increase it over 15-20 minutes. A typical gradient might be 10% B to 90% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm.

  • Analysis: Inject both the standard and sample solutions. The purity of the sample can be calculated based on the area percent of the main peak.

Workflow for Investigating Compound Degradation

G cluster_0 Problem Identification cluster_1 Initial Purity Assessment cluster_2 Hypothesis Formulation cluster_3 Systematic Investigation (Forced Degradation) cluster_4 Solution Implementation A Unexpected experimental result (low yield, extra peaks) C Perform HPLC/LC-MS analysis on suspect material A->C B Visual change in solid (discoloration) B->C D Degradation due to: - pH - Temperature - Light - Oxidation C->D If purity is low E Expose compound to controlled stress conditions D->E F Analyze stressed samples by HPLC at time points E->F G Modify reaction/storage conditions: - Adjust pH/Temp - Protect from light - Use inert atmosphere F->G Based on identified degradation pathway H Re-run experiment or re-evaluate stored material G->H

Caption: A logical workflow for troubleshooting stability issues.

IV. References

  • Kwiecień, A., et al. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PMC - PubMed Central. Retrieved from [Link]

  • Angene Chemical. (2025). Safety Data Sheet. Retrieved from [Link]

  • Longhi, M. R., & de Bertorello, M. M. (1990). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. PubMed. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Patel, Y., & Patel, P. (2018). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. Retrieved from [Link]

  • MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Reddy, T. R., et al. (2017). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters - ACS Publications. Retrieved from [Link]

  • Kemp, D. S., & Casey, M. L. (1973). Physical organic chemistry of benzisoxazoles. I. Mechanism of the base-catalyzed decomposition of benzisoxazoles. ACS Publications - American Chemical Society. Retrieved from [Link]

  • Kelly, A. M., et al. (2022). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. PMC - NIH. Retrieved from [Link]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. Retrieved from [Link]

  • Lepoivre, M., et al. (1998). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University. Retrieved from [Link]

  • Dai, N., et al. (2019). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for Reactions with 6-Bromobenzo[d]isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic transformations involving 6-Bromobenzo[d]isoxazol-3-amine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will delve into the nuances of catalyst selection for various cross-coupling reactions, providing troubleshooting advice and detailed protocols to ensure the success of your experiments. The unique electronic and structural properties of this substrate—namely, the presence of a bromo-substituent ripe for cross-coupling, an exocyclic amine, and the isoxazole ring system—present specific challenges and opportunities in catalyst system selection.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions performed with this compound, and what are the initial catalyst considerations?

A1: The most prevalent and synthetically valuable cross-coupling reactions for this substrate are the Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig amination (C-N bond formation), Sonogashira (C-C bond formation with alkynes), and Heck (C-C bond formation with alkenes) reactions. The initial choice of catalyst is paramount and is dictated by the specific transformation. Generally, palladium(0) is the active catalytic species. You can start with a Pd(II) precatalyst, such as Pd(OAc)₂, which is then reduced in situ, or a pre-formed Pd(0) source like Pd₂(dba)₃.[1] The ligand choice is critical; bulky, electron-rich phosphine ligands are often required to facilitate the key steps of the catalytic cycle.[2]

Q2: My Suzuki-Miyaura coupling with an arylboronic acid is giving low yields. What are the likely causes and how can I troubleshoot this?

A2: Low yields in Suzuki-Miyaura couplings of this compound can stem from several factors. The substrate itself, with its electron-rich amino group and heterocyclic nature, can present challenges.

  • Catalyst Inhibition: The nitrogen atoms in the isoxazole ring or the exocyclic amine can coordinate to the palladium center, potentially inhibiting the catalyst.[3]

  • Inefficient Oxidative Addition: While the C-Br bond is generally reactive, the electronic nature of the substrate can influence the rate of oxidative addition.[4]

  • Protodeboronation of the Boronic Acid: This is a common side reaction where the boronic acid is replaced by a hydrogen atom, especially under strongly basic aqueous conditions.[1]

Troubleshooting Workflow for Low-Yield Suzuki-Miyaura Coupling:

Caption: A step-by-step guide to troubleshooting low-yield Suzuki-Miyaura reactions.

Q3: For a Buchwald-Hartwig amination, which ligands and bases are most effective with this substrate?

A3: The Buchwald-Hartwig amination is highly sensitive to the choice of ligand and base.[5] For an electron-rich and potentially coordinating substrate like this compound, sterically hindered and electron-rich biarylphosphine ligands are the preferred choice. These ligands promote the formation of the active monoligated Pd(0) species and facilitate the reductive elimination step.[2][6]

Ligand FamilySpecific ExamplesKey Characteristics
Biarylphosphines XPhos, SPhos, BrettPhosBulky and electron-rich, excellent for challenging substrates.[2][6]
Bidentate Phosphines Xantphos, BINAPOften used, but may be less effective for this specific substrate compared to the more modern biarylphosphines.[6]
N-Heterocyclic Carbenes (NHCs) IPr·HClCan be effective alternatives to phosphine ligands, particularly in cases of phosphine sensitivity.[6]

Base Selection: The choice of base is critical and often depends on the nucleophilicity of the amine coupling partner and the functional group tolerance of the substrate.

  • Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are often the most effective for achieving high reaction rates.[7]

  • Weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ can be used when base-sensitive functional groups are present, though they may require higher temperatures or longer reaction times.[7]

Q4: I am observing significant debromination of my starting material. How can this be minimized?

A4: Debromination is a common side reaction in palladium-catalyzed couplings, particularly with electron-rich heteroaromatics.[8] It can occur through a β-hydride elimination pathway from a palladium-amido complex in Buchwald-Hartwig reactions, or via other mechanisms.[8] To mitigate this:

  • Optimize the Base: Use of a milder base can sometimes suppress this side reaction. A screening of bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ is recommended.[8]

  • Ligand Choice: The ligand can influence the relative rates of the desired coupling versus debromination. Bulky biarylphosphine ligands can sometimes disfavor the conformation required for β-hydride elimination.[8]

  • Temperature Control: Lowering the reaction temperature may reduce the rate of debromination relative to the cross-coupling reaction.

Troubleshooting Guides & Protocols

Issue 1: Failed Suzuki-Miyaura Coupling (No Product Formation)

Potential Cause: Catalyst deactivation is a primary suspect. This can be due to impurities in the reagents or solvents, or the presence of oxygen which can lead to the formation of inactive palladium black.[3] The inherent basicity of the substrate's amino group and isoxazole nitrogens can also poison the catalyst.

Protocol: Robust Suzuki-Miyaura Coupling of this compound
  • Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and finely powdered K₃PO₄ (2.0 equiv.).

  • Inert Atmosphere: Seal the tube, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of inert gas, add a robust precatalyst such as XPhos Pd G3 (2 mol %). These precatalysts are designed for rapid generation of the active Pd(0) species.[9]

  • Solvent Addition: Add degassed 1,4-dioxane/water (e.g., 4:1 mixture) via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.[10]

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, a small additional charge of the catalyst may be beneficial.

Issue 2: Low Conversion in a Buchwald-Hartwig Amination

Potential Cause: The oxidative addition of the aryl bromide to the Pd(0) center is often the rate-limiting step.[4] For a substrate like this, the choice of a highly active catalyst system is crucial.

Protocol: High-Yield Buchwald-Hartwig Amination
  • Reagent Preparation: In a glovebox or under a positive flow of inert gas, add this compound (1.0 equiv.), the amine coupling partner (1.2 equiv.), and NaOt-Bu (1.5 equiv.) to a flame-dried Schlenk flask.

  • Catalyst Addition: Add the palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol %).[9]

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous, degassed toluene or THF via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Follow the consumption of the starting material by LC-MS. These reactions are often complete within a few hours.

Issue 3: Complications in Sonogashira Coupling

Potential Cause: The classic Sonogashira reaction requires a copper(I) co-catalyst, which can sometimes lead to the homocoupling of the alkyne (Glaser coupling).[11] Additionally, the amine base used can compete with the phosphine ligand for coordination to the palladium center.[11]

Protocol: Copper-Free Sonogashira Coupling
  • Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), and Cs₂CO₃ (2.0 equiv.).

  • Catalyst System: Add a palladium catalyst such as PdCl₂(PPh₃)₂ (3 mol %).

  • Solvent and Base: Add anhydrous, degassed DMF.

  • Reaction: Heat the reaction mixture to 80-100 °C. The absence of a copper co-catalyst often provides a cleaner reaction profile.[12]

  • Monitoring: Monitor by TLC or LC-MS.

Issue 4: Poor Selectivity or Low Yield in Heck Reaction

Potential Cause: The Heck reaction can be sensitive to steric hindrance and the electronic properties of both the aryl halide and the alkene. The choice of base and additives is also crucial for regenerating the active Pd(0) catalyst.[13]

Protocol: Optimized Heck Reaction
  • Reagent Setup: In a sealable tube, combine this compound (1.0 equiv.), the alkene (e.g., styrene or an acrylate, 1.5 equiv.), Pd(OAc)₂ (2-5 mol%), and a suitable phosphine ligand like P(o-tolyl)₃ (4-10 mol%).

  • Base and Solvent: Add a base such as K₂CO₃ or Et₃N (2.0 equiv.) and a polar aprotic solvent like DMF or NMP.[13]

  • Reaction Conditions: Seal the tube and heat to 100-140 °C.

  • Work-up: Upon completion, cool the reaction, dilute with a suitable organic solvent, and filter to remove palladium black and inorganic salts.

Visualizing the Catalytic Cycle (Generalized Cross-Coupling):

Catalytic_Cycle cluster_info Generalized Pd-Catalyzed Cross-Coupling Pd0 L-Pd(0) OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X Transmetal Transmetalation Complex OxAdd->Transmetal Nu-M (Base) RedElim_Complex Pre-Reductive Elimination Complex Transmetal->RedElim_Complex RedElim_Complex->Pd0 Ar-Nu (Product) info1 Ar-X = this compound info2 Nu-M = Coupling Partner (e.g., R-B(OH)₂, R₂NH) info3 L = Phosphine Ligand

Sources

Technical Support Center: Solvent Effects on the Reactivity of 6-Bromobenzo[d]isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 6-Bromobenzo[d]isoxazol-3-amine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its use in synthetic chemistry. As a key intermediate in the synthesis of antipsychotic drugs and other novel CNS-active compounds, understanding the nuanced effects of solvents on its reactivity is paramount for successful and reproducible outcomes.[1][2]

Understanding the Reactivity of this compound

This compound is a bifunctional molecule, presenting two primary sites for chemical modification: the nucleophilic 3-amino group and the 6-bromo substituent, which can participate in cross-coupling reactions or nucleophilic aromatic substitution. The interplay between these two groups, and their responsiveness to the solvent environment, dictates the success of subsequent synthetic steps.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the chemical modification of this compound, with a focus on the role of the solvent in both causing and resolving these issues.

Issue 1: Low Yield or No Reaction in N-Acylation or N-Alkylation Reactions

Question: I am attempting to acylate the 3-amino group of this compound with an acyl chloride in a non-polar solvent like dichloromethane (DCM), but I am observing very low conversion. What is causing this and how can I improve the yield?

Answer:

This is a common issue that often stems from a combination of poor solubility and reduced nucleophilicity of the amino group.

Causality:

  • Reduced Nucleophilicity: The isoxazole ring is electron-withdrawing, which decreases the electron density on the exocyclic amino group, making it less nucleophilic than a simple aniline.

  • Solubility: this compound has limited solubility in non-polar aprotic solvents like DCM or toluene, which can hinder the reaction rate.[3]

  • Acid Scavenging: The reaction of an amine with an acyl chloride generates HCl. If not effectively neutralized, the HCl will protonate the starting amine, rendering it unreactive. While a tertiary amine base like triethylamine (TEA) is often used, its salt (triethylammonium chloride) may have limited solubility in non-polar solvents, potentially impeding the reaction.

Recommended Solutions:

  • Solvent Selection: Switch to a more polar aprotic solvent to improve the solubility of the starting material and any ionic intermediates or byproducts.

    • Good choices: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN). These solvents will better solvate the reactants and any charged intermediates, potentially accelerating the reaction.

  • Base Selection: In conjunction with a polar aprotic solvent, consider the base used.

    • For reactions in DMF or DMSO, a stronger, non-nucleophilic base like diisopropylethylamine (DIPEA) or even an inorganic base like potassium carbonate (K₂CO₃) can be effective.[4]

  • Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can often overcome the activation energy barrier without causing significant decomposition.

Experimental Protocol: N-Acetylation in DMF

  • To a solution of this compound (1.0 eq) in dry DMF, add diisopropylethylamine (DIPEA) (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.

Issue 2: Difficulty in Achieving Selective Suzuki or Buchwald-Hartwig Cross-Coupling

Question: I am trying to perform a Suzuki coupling reaction with a boronic acid at the 6-bromo position, but I am getting a complex mixture of products and significant decomposition of my starting material. My reaction is in toluene with a standard palladium catalyst.

Answer:

This issue often arises from catalyst inhibition by the amino group and/or poor solubility of the reactants in less polar solvents.

Causality:

  • Catalyst Inhibition: The 3-amino group can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity.

  • Solvent Effects: While toluene is a common solvent for Suzuki couplings, the polarity might not be optimal for a substrate like this compound, leading to poor solubility and inefficient reaction. The choice of solvent can also influence the stability and activity of the catalytic species.

Recommended Solutions:

  • Protect the Amino Group: A robust strategy is to protect the 3-amino group as a carbamate (e.g., Boc) or an amide prior to the cross-coupling reaction. This prevents catalyst inhibition and improves solubility in common organic solvents. The protecting group can be removed in a subsequent step.

  • Solvent System Optimization: If proceeding without protection, a mixed solvent system is often beneficial.

    • Recommended systems:

      • Dioxane/water

      • Toluene/ethanol/water

      • DMF/water

    • The addition of a protic co-solvent like water or ethanol can improve the solubility of the boronic acid and the inorganic base (e.g., Na₂CO₃, K₂CO₃), facilitating the transmetalation step.

  • Ligand and Catalyst Choice: For electron-rich anilines, specific ligand systems have been developed to promote efficient cross-coupling. Consider using electron-rich, bulky phosphine ligands like SPhos or XPhos.

Workflow Diagram: Suzuki Coupling Strategy

G cluster_0 Troubleshooting Suzuki Coupling start Start: Low Yield in Suzuki Coupling decision1 Is the 3-amino group protected? start->decision1 protect Protect the amino group (e.g., Boc anhydride) decision1->protect No optimize_direct Optimize direct coupling conditions decision1->optimize_direct Yes (or if protection is not desired) run_coupling Run Suzuki Coupling with protected substrate in Toluene/H2O or Dioxane/H2O protect->run_coupling deprotect Deprotect the amino group (e.g., TFA in DCM) run_coupling->deprotect end End: Desired Product deprotect->end solvent_choice Screen solvent systems: - Dioxane/H2O - Toluene/EtOH/H2O - DMF/H2O optimize_direct->solvent_choice ligand_choice Screen ligands: - SPhos - XPhos solvent_choice->ligand_choice ligand_choice->end

Caption: Troubleshooting workflow for Suzuki coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: It is sparingly soluble in non-polar solvents like hexanes and toluene. It has moderate solubility in chlorinated solvents like dichloromethane and chloroform. Its best solubility is observed in polar aprotic solvents such as DMF, DMSO, and polar protic solvents like methanol and ethanol, especially upon gentle heating.[3][5]

Q2: Can I perform reactions in protic solvents like ethanol or methanol?

A2: Yes, but with caution. Protic solvents can participate in reactions, especially if reactive electrophiles are used. For instance, if you are performing an acylation with an acyl chloride, using methanol as a solvent will likely result in the formation of the methyl ester as a major byproduct. However, for reactions like reductive amination or certain cross-coupling reactions, alcoholic solvents can be beneficial.

Q3: How does solvent choice affect the regioselectivity of reactions?

A3: For this molecule, the primary concern is chemoselectivity (reaction at the amine vs. the bromo position) rather than regioselectivity. As discussed, the amino group is generally more nucleophilic and will react preferentially with electrophiles. Solvent polarity can influence the rate of this reaction. For reactions at the bromo position (e.g., cross-coupling), the solvent system is critical for catalyst stability and activity.

Q4: I am observing a color change to dark brown/black when heating my reaction in DMF. What is happening?

A4: Darkening of reaction mixtures in DMF at elevated temperatures can indicate decomposition. While DMF is an excellent solvent, it can decompose to form dimethylamine, which can act as a nucleophile and lead to side products. It is advisable to use purified, anhydrous DMF and to keep reaction temperatures as low as is practical to achieve a reasonable reaction rate. If significant decomposition is observed, consider switching to an alternative polar aprotic solvent like dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), which have higher boiling points and can be more stable at elevated temperatures.[6]

Data Summary: Solvent Properties and Recommendations

SolventDielectric Constant (ε)TypeRecommended ForPotential Issues
Dichloromethane (DCM)9.1Aprotic, Non-polarInitial screening, workupPoor solubility of starting material
Tetrahydrofuran (THF)7.6Aprotic, EtherealGeneral purposeCan be heated moderately
Acetonitrile (MeCN)37.5Aprotic, PolarN-alkylation, some couplingsCan be sensitive to water
N,N-Dimethylformamide (DMF)36.7Aprotic, PolarN-acylation, Suzuki/BuchwaldDecomposition at high temps
Dimethyl sulfoxide (DMSO)46.7Aprotic, PolarDifficult reactions, high solubilityDifficult to remove, high boiling point
Dioxane2.2Aprotic, EtherealSuzuki/Buchwald (often with H₂O)Peroxide formation, lower polarity
Ethanol (EtOH)24.6Protic, PolarMixed solvent systems for couplingsCan react with strong electrophiles

Conclusion

The choice of solvent is a critical parameter in manipulating the reactivity of this compound. A thoughtful consideration of solvent properties, such as polarity, protic/aprotic nature, and boiling point, in the context of the specific reaction being performed, will significantly enhance the likelihood of a successful outcome. This guide provides a starting point for troubleshooting and optimization, grounded in the principles of physical organic chemistry.

References

  • Google Patents.
  • MySkinRecipes. This compound. [Link]
  • MySkinRecipes. This compound (Thai Language). [Link]
  • Royal Society of Chemistry. Supporting Information for Amine and N-(pyrimidin-2-yl)
  • Chemical-Suppliers.com. This compound | CAS 177995-39-0. [Link]
  • ResearchGate. Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. [Link]
  • ResearchGate. (PDF) 6-Bromo-1,3-benzothiazol-2-amine. [Link]

Sources

avoiding decomposition of 6-Bromobenzo[d]isoxazol-3-amine during workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 6-Bromobenzo[d]isoxazol-3-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols for the successful workup and isolation of this valuable pharmaceutical intermediate.[1][2] The unique benzisoxazole core, while synthetically useful, is susceptible to specific decomposition pathways that can compromise yield and purity if not handled with care.

Troubleshooting Guide: Navigating Common Workup Challenges

This section addresses specific issues that may arise during the workup of reaction mixtures containing this compound, providing explanations and actionable solutions.

Question 1: I am experiencing significant product loss after a basic wash (e.g., with sodium bicarbonate or sodium hydroxide). Why is this happening and what can I do?

Answer: This is a classic issue related to the inherent instability of the isoxazole ring under basic conditions.[3] The N-O bond in the isoxazole moiety is the weakest point of the heterocyclic system and is susceptible to base-catalyzed cleavage.[4][5]

  • The Chemistry of Decomposition: Strong bases can deprotonate the carbon at the 3-position, initiating a ring-opening cascade.[5] Even milder bases like sodium bicarbonate can be problematic if contact time is prolonged or temperatures are elevated, leading to hydrolysis of the isoxazole ring.[3] This decomposition is often irreversible and leads to a complex mixture of byproducts, making product recovery difficult.

  • Solutions:

    • Avoid Strong Bases: Do not use strong bases like NaOH or KOH for neutralization or extraction.

    • Use a Mild Base with Caution: If a basic wash is unavoidable for removing acidic impurities, use a chilled, dilute solution of sodium bicarbonate (5% w/v) and perform the extraction rapidly. Minimize contact time by shaking gently for no more than 1-2 minutes and immediately separating the layers.

    • Alternative Quenching: Consider quenching the reaction with a saturated solution of ammonium chloride (NH₄Cl) to maintain a slightly acidic to neutral pH.

    • Solvent Choice: Perform the extraction with a non-polar organic solvent like ethyl acetate or dichloromethane.

Question 2: My isolated product has a dark color (brown or black) even after column chromatography. What is causing this impurity?

Answer: The discoloration is likely due to oxidative degradation. Aromatic amines are notoriously sensitive to oxidation, which can be accelerated by exposure to air, light, or residual oxidizing agents from the reaction.

  • Oxidative Pathways: The amino group on the benzisoxazole ring can be oxidized to form highly colored polymeric impurities. This process can be catalyzed by trace metals or occur spontaneously in the presence of oxygen.

  • Solutions:

    • Inert Atmosphere: Conduct the workup and isolation steps under an inert atmosphere (e.g., nitrogen or argon) whenever possible.[6]

    • Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or argon to remove dissolved oxygen.[6]

    • Antioxidants: In some cases, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the solvent during workup and chromatography can mitigate oxidation.

    • Light Protection: Protect the reaction mixture and isolated product from direct light by using amber glassware or wrapping flasks with aluminum foil.[6]

    • Purification Considerations: If discoloration persists, consider treating a solution of the crude product with activated carbon, followed by filtration through a pad of celite before final crystallization or chromatography.

Question 3: During solvent evaporation on a rotary evaporator, my product seems to be degrading, as indicated by TLC analysis. How can I prevent this?

Answer: Thermal decomposition is a significant concern. The stability of this compound is compromised at elevated temperatures, which can promote both ring-opening and other degradation pathways.

  • Thermal Instability: Heating the compound, especially in the presence of residual acids, bases, or impurities, can provide the energy needed to overcome the activation barrier for N-O bond cleavage.[4][7]

  • Solutions:

    • Low-Temperature Evaporation: Remove solvents under reduced pressure at low temperatures. Keep the water bath temperature for the rotary evaporator below 35-40°C.

    • Azeotropic Removal: For high-boiling point solvents, consider adding a lower-boiling point solvent (e.g., hexane to a toluene solution) to form an azeotrope that can be removed at a lower temperature.

    • High-Vacuum Drying: Once the bulk of the solvent is removed, dry the product under high vacuum at ambient temperature.

Optimized Workup and Purification Protocol

This protocol is designed to minimize exposure to harsh conditions that can lead to the decomposition of this compound.

Materials:

  • Reaction mixture containing this compound

  • Saturated aqueous ammonium chloride (NH₄Cl), chilled

  • Brine (saturated aqueous NaCl), chilled

  • Ethyl acetate (or dichloromethane), degassed

  • Anhydrous sodium sulfate (or magnesium sulfate)

  • Silica gel for chromatography

  • Hexane and ethyl acetate (HPLC grade) for chromatography

Procedure:

  • Reaction Quenching (pH Control):

    • Cool the reaction mixture to 0-5°C in an ice bath.

    • Slowly add chilled, saturated aqueous NH₄Cl solution to quench the reaction until the pH is between 6 and 7. Avoid making the solution basic.

  • Extraction:

    • Transfer the quenched mixture to a separatory funnel.

    • Extract the product with degassed ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers.

  • Washing:

    • Wash the combined organic layers with chilled brine (1 x volume of the organic layer) to remove residual water-soluble impurities.

    • Note: Avoid washing with plain water if possible, as it can be slightly acidic or basic depending on the source. Brine is generally preferred for its ionic strength, which helps in phase separation.

  • Drying:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Stir for 15-20 minutes, then filter to remove the drying agent.

  • Solvent Removal:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator. Crucially, maintain a bath temperature below 35°C.

    • Once the product begins to crystallize or becomes a viscous oil, transfer it to a high-vacuum line to remove the remaining solvent at ambient temperature.

  • Purification (if necessary):

    • If further purification is required, perform column chromatography on silica gel using a hexane/ethyl acetate gradient.

    • The crude product should be loaded onto the column with a minimal amount of solvent.

    • Monitor the fractions by TLC and combine the pure fractions.

    • Remove the solvent from the pure fractions under the same low-temperature conditions described in step 5.

Visual Workflow for Optimized Workup

The following diagram illustrates the critical steps and control points in the recommended workup procedure.

OptimizedWorkup cluster_prep Reaction Completion cluster_workup Aqueous Workup (Critical Zone) cluster_isolation Isolation & Purification Reaction Crude Reaction Mixture Quench 1. Quench (Chilled NH4Cl, pH 6-7) Reaction->Quench Extract 2. Extraction (Degassed EtOAc) Quench->Extract Maintain T < 10°C Decomposition Decomposition Pathways - Ring Opening (Base) - Oxidation (Air/Light) - Thermal Degradation Wash 3. Wash (Chilled Brine) Extract->Wash Dry 4. Drying (Na2SO4) Wash->Dry Evap 5. Solvent Evaporation (T < 35°C) Dry->Evap Chrom 6. Chromatography (if needed) Evap->Chrom Final Pure Product Evap->Final If pure Chrom->Final

Caption: Optimized workup workflow for this compound.

Frequently Asked Questions (FAQs)

  • Q: What are the ideal storage conditions for this compound?

    • A: Store the compound in a tightly sealed, amber-colored vial at 2-8°C under an inert atmosphere (argon or nitrogen).[8] This minimizes exposure to light, air, and moisture, which can all contribute to degradation over time.

  • Q: Can I use other bases like triethylamine or DBU during the workup?

    • A: It is strongly advised to avoid organic bases during the aqueous workup. While they are used in the reaction itself, they can be difficult to remove and may promote decomposition during concentration steps if not fully washed out. Neutralization should be done with a mild, inorganic reagent as described in the protocol.

  • Q: Is this compound compatible with protic solvents like methanol or ethanol?

    • A: While soluble in some protic solvents, prolonged exposure, especially at elevated temperatures, can lead to solvolysis or other decomposition reactions. For workup and purification, aprotic solvents like ethyl acetate, dichloromethane, and hexane are recommended.

Critical Workup Parameters Summary

ParameterRecommended ConditionRationale
pH 6.0 - 7.0Prevents base-catalyzed isoxazole ring-opening.[3]
Temperature 0 - 35°CMinimizes thermal degradation and N-O bond cleavage.[3]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the aromatic amine functionality.[6]
Solvents Degassed Aprotic Solvents (EtOAc, DCM)Avoids side reactions and removes dissolved oxygen.
Base for Wash Avoid; use chilled, dilute NaHCO₃ only if necessary and with minimal contact time.Strong and even mild bases can cause rapid decomposition.[3]
Light Exposure MinimalAromatic amines can be light-sensitive, leading to photodecomposition.[6]

References

  • Kalgutkar, A. S., et al. (2003). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active α-cyanoenol metabolite A771726: Mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes. ResearchGate.
  • Gessner, V. H., et al. (2014). N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. Beilstein Journal of Organic Chemistry.
  • Li, Y., et al. (2023). Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. Molecules.
  • Krasavin, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega.
  • Kumar, A., et al. (2021). N-O Bond Cleavage and Skeletal Reorganization of Isoxazoles Enabled by Earth-Abundant Transition Metal Catalysis. ResearchGate.
  • MySkinRecipes. (n.d.). This compound.
  • Royal Society of Chemistry. (2021). Advances in isoxazole chemistry and their role in drug discovery.
  • Sanjaya, A., et al. (2018). Deprotonation of Isoxazole: A Photoelectron Imaging Study. NSF Public Access Repository.
  • ACS Publications. (2022). Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides.
  • Beilstein Journals. (2020). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines.

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Technical Support Center: Optimizing Chromatographic Separation of 6-Bromobenzo[d]isoxazol-3-amine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of 6-Bromobenzo[d]isoxazol-3-amine. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with developing robust and selective HPLC/UPLC methods for this compound and its related isomers. As a key intermediate in the synthesis of antipsychotic drugs, ensuring its purity and isomeric integrity is of paramount importance[1].

The separation of positional isomers—such as 4-bromo, 5-bromo, or 7-bromo variants from the desired 6-bromo product—presents a significant analytical challenge due to their nearly identical physicochemical properties[2]. This resource provides in-depth, experience-based answers to common questions and troubleshooting scenarios to guide you through successful method development and optimization.

Section 1: Foundational Knowledge & Initial Method Development

This section addresses the preliminary considerations for establishing a separation method, focusing on the molecule's properties and the initial choice of chromatographic conditions.

Q1: What are the key physicochemical properties of this compound that I should consider for HPLC method development?

A1: Understanding the analyte's structure is the cornerstone of any successful method development strategy[3]. The this compound molecule (C₇H₅BrN₂O) has several features that dictate its chromatographic behavior:

  • Aromatic and Heterocyclic Structure: The fused ring system is planar and capable of engaging in π-π interactions. This is a critical selectivity lever that can be exploited with specific stationary phases.

  • Basic Amine Group (-NH₂): The primary amine group is basic and will be protonated (positively charged) at acidic pH values. This has two major implications:

    • pH-Dependent Retention: The degree of ionization dramatically affects the molecule's polarity and thus its retention in reversed-phase HPLC. Mobile phase pH is arguably the most powerful tool for controlling retention and selectivity for this compound[4][5].

    • Peak Tailing Risk: Basic amines are notorious for interacting with acidic residual silanol groups on the surface of silica-based stationary phases. This secondary interaction leads to significant peak tailing.

  • Moderate Hydrophobicity: The presence of the benzene ring and bromine atom gives the molecule moderate non-polar character, making it well-suited for reversed-phase chromatography.

Q2: Where do I start? What is a good initial column and mobile phase for separating these isomers?

A2: A systematic approach is crucial. Begin with a scouting gradient on a column known for good peak shape with basic compounds. The goal of the initial run is not baseline separation but to assess retention and peak shape to inform further optimization.

A common starting point is reversed-phase chromatography, as it is robust and widely applicable[3]. However, for positional isomers, standard C18 columns may not provide sufficient selectivity[6]. A better approach involves screening columns that offer alternative selectivities.

Table 1: Recommended Starting HPLC Conditions for Isomer Screening

ParameterRecommended Starting ConditionRationale & Key Considerations
Primary Column Phenyl-Hexyl (e.g., 100 x 4.6 mm, 2.7 µm)Phenyl phases provide π-π interactions, which are highly effective for differentiating the subtle electronic differences between positional isomers on an aromatic ring[6][7]. This should be your first choice.
Secondary Column High-Purity C18 (e.g., 100 x 4.6 mm, 2.7 µm)Use a modern, end-capped C18 column to minimize silanol interactions. This serves as a baseline to evaluate the selectivity gains from other phases.
Mobile Phase A Water with 0.1% Formic Acid (pH ~2.7)Low pH ensures the amine is fully protonated, which typically yields sharper, more symmetrical peaks by suppressing unwanted silanol interactions[8].
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is often preferred over methanol as it provides lower viscosity (lower backpressure) and can offer different selectivity for aromatic compounds[8][9].
Scouting Gradient 5% to 95% B over 10 minutesA fast, wide-ranging gradient is effective for quickly determining the elution window of the isomers[8].
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column. Adjust for different column diameters.
Column Temp. 30 - 40 °CElevated temperature reduces mobile phase viscosity and can improve peak efficiency. It can also subtly alter selectivity[10].
Detection UV, 240-254 nmAromatic compounds typically absorb in this range. Perform a wavelength scan on your reference standard to find the absorbance maximum for optimal sensitivity.
Injection Volume 1 - 5 µLStart with a low volume to avoid column overload, which can cause peak fronting and distortion[11].

Section 2: Troubleshooting Common Problems

This section provides structured guidance for resolving the most common issues encountered during the separation of this compound isomers.

Q3: My isomers are co-eluting or have poor resolution (Rs < 1.5). What should I do?

A3: Co-elution is the most common and difficult challenge with positional isomers. Improving resolution requires a systematic optimization of mobile phase conditions and, if necessary, a change in stationary phase chemistry. The following workflow provides a logical progression of steps to take.

G start Start: Poor Resolution (Rs < 1.5) step1 Step 1: Optimize Gradient Is the peak k' > 2? Are peaks on screen? start->step1 step1_no No step1->step1_no  No step1_yes Yes step1->step1_yes  Yes action1a Adjust starting/ending %B to bracket isomers step1_no->action1a action1b Decrease gradient slope (e.g., 1% B/min) This increases analysis time but boosts resolution. step1_yes->action1b action1a->step1 step2 Step 2: Change Organic Modifier Currently using Acetonitrile? action1b->step2 end_node Success: Achieved Baseline Resolution action1b->end_node If successful step2_yes Yes step2->step2_yes action2 Switch to Methanol. It offers different selectivity through hydrogen bonding capabilities. step2_yes->action2 step3 Step 3: Optimize Mobile Phase pH Is pH controlled with a buffer? action2->step3 action2->end_node If successful step3_no No step3->step3_no action3b Systematically screen pH (e.g., pH 3.0, 4.5, 6.0) Small changes can significantly alter isomer selectivity. step3->action3b  Yes, but still poor Rs action3a Incorporate a buffer (e.g., 10-20 mM Ammonium Formate) to ensure pH stability. step3_no->action3a action3a->action3b step4 Step 4: Change Stationary Phase Resolution still inadequate? action3b->step4 action3b->end_node If successful step4_yes Yes step4->step4_yes action4 Switch to a column with a different separation mechanism. (e.g., Cyano, PFP, or specialized π-π interaction columns like PYE). step4_yes->action4 action4->end_node

Caption: A systematic workflow for troubleshooting poor isomer resolution.

Detailed Explanation of the Workflow:

  • Optimize Gradient: The first step is to ensure your peaks are properly retained and that the gradient is shallow enough to allow for separation. A shallow gradient increases the interaction time with the stationary phase, often improving resolution for closely eluting compounds[8][12].

  • Change Organic Modifier: Acetonitrile and methanol interact differently with analytes and the stationary phase. Methanol is a protic solvent and a better hydrogen-bond donor, which can alter selectivity compared to the aprotic acetonitrile. This simple change can sometimes reverse elution order or resolve co-eluting peaks[4].

  • Optimize Mobile Phase pH: For an ionizable compound like an amine, pH is a critical parameter[5]. Small adjustments in pH can change the charge state of both the analyte and any residual silanols on the column, dramatically altering selectivity. It is essential to use a buffer (e.g., formate, acetate) to maintain a stable pH, especially when working near the analyte's pKa[9][13].

  • Change Stationary Phase: If mobile phase optimization is insufficient, the issue is likely a lack of stationary phase selectivity. Moving from a Phenyl-Hexyl to a Pentafluorophenyl (PFP) or a column specifically designed for π-π interactions (like those with pyrenylethyl groups) can provide the unique interactions needed to resolve stubborn isomers[6].

Q4: I'm observing significant peak tailing. Why is this happening and how can I fix it?

A4: Peak tailing for basic compounds like this compound is almost always caused by secondary ionic interactions between the protonated amine and deprotonated (negatively charged) silanol groups on the silica surface of the column packing.

Solutions to Mitigate Peak Tailing:

  • Operate at Low pH: As recommended in the starting conditions, using a mobile phase with a pH between 2.5 and 3.5 will protonate the analyte's amine group and, more importantly, suppress the ionization of the surface silanols, minimizing the unwanted ionic interaction[12].

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and undergo exhaustive end-capping to shield most of the accessible silanol groups. If you are using an older column, switching to a modern equivalent can dramatically improve peak shape.

  • Add a Competing Base: In some cases, adding a small amount (e.g., 0.05-0.1%) of a competing base like triethylamine (TEA) to the mobile phase can be effective. The TEA will preferentially interact with the active silanol sites, masking them from your analyte. Caution: TEA can be difficult to flush from a column and may suppress ionization in MS detection.

  • Reduce Sample Mass: Injecting too much sample can overload the active sites, leading to tailing. Try reducing the injection volume or sample concentration to see if peak shape improves[11].

Q5: My retention times are drifting between injections. What are the common causes?

A5: Unstable retention times compromise the reliability of your method. The most frequent culprits are insufficient column equilibration, temperature fluctuations, and mobile phase issues.

  • Insufficient Equilibration: The column must be fully equilibrated with the mobile phase, especially when a new method is set up or after a gradient run. A common rule of thumb is to flush the column with 10-20 column volumes of the initial mobile phase conditions before the first injection[11].

  • Temperature Fluctuations: Column temperature directly affects mobile phase viscosity and reaction kinetics, thereby influencing retention time[10]. Using a thermostatically controlled column compartment is essential for reproducible chromatography. Ensure the set temperature is stable.

  • Mobile Phase Preparation:

    • Inaccurate Composition: Ensure the mobile phase is prepared accurately and consistently each time. Use graduated cylinders for precision.

    • Degassing: Air bubbles in the pump or detector can cause pressure fluctuations and baseline disturbances that affect retention[9][14]. Always degas the mobile phase before use.

    • Evaporation: Over time, the more volatile organic component of the mobile phase can evaporate, changing its composition and leading to retention drift. Prepare fresh mobile phase daily[15].

Section 3: Detailed Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Screening for Isomer Separation

This protocol describes a systematic way to evaluate the effect of pH on the selectivity of this compound and its positional isomers.

  • Prepare Buffers: Prepare three separate 20 mM aqueous buffer solutions at different pH values (e.g., pH 3.0, pH 4.5, and pH 6.0). Ammonium formate is an excellent choice as it is volatile and MS-compatible.

  • Set Up Mobile Phases: For each pH value, prepare your aqueous mobile phase (A) and organic mobile phase (B).

    • Mobile Phase A: 90:10 Water:Acetonitrile containing 20 mM of your chosen buffer.

    • Mobile Phase B: 10:90 Water:Acetonitrile containing 20 mM of your chosen buffer.

    • Note: Keeping the buffer in both A and B ensures consistent buffer strength throughout the gradient.

  • Column Selection: Use the column that has shown the most promise in initial screening (e.g., a Phenyl-Hexyl phase).

  • Equilibration: Before testing the first pH, flush the column with 50:50 Isopropanol:Water to remove any previous additives, then equilibrate with 20 column volumes of the pH 3.0 mobile phase at initial conditions.

  • Execute Gradient Runs:

    • Inject your isomer mixture and run your scouting gradient (e.g., 10% to 90% B over 15 minutes) at pH 3.0.

    • After the run, re-equilibrate the column thoroughly.

  • Wash and Re-equilibrate: Before switching to the next pH, wash the column with a non-buffered 50:50 Acetonitrile:Water mobile phase. Then, equilibrate thoroughly with the next pH mobile phase (e.g., pH 4.5).

  • Repeat Analysis: Repeat step 5 for each subsequent pH value (4.5 and 6.0).

  • Data Analysis: Compare the chromatograms from each pH. Look for changes in elution order and, most importantly, the resolution (Rs) between the critical isomer pairs. Select the pH that provides the best overall separation for further optimization.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting HPLC Separation of Nitroaromatic Isomers. Benchchem.
  • BenchChem. (2025). Technical Support Center: Troubleshooting HPLC Separation of Flavonoid Isomers. Benchchem.
  • DergiPark. (n.d.). Method Optimization and Separation of Aromatic Biogenic Amines and Precursor Amino Acids by High Performance Liquid Chromatography. DergiPark.
  • International Journal of Pharmaceutical Research and Applications. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. IJPRA Journal.
  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf.
  • Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing.
  • PubChem. (n.d.). 6-Bromo-1,2-benzoxazol-3-amine. National Center for Biotechnology Information.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments.
  • Sigma-Aldrich. (n.d.). Troubleshooting Liquid Chromatographic Separations. Sigma-Aldrich.
  • MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv.
  • How to Prepare and Optimise HPLC Mobile Phases. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
  • NACALAI TESQUE, INC. (n.d.). HPLC Column for Structual Isomers. Nacalai Tesque.
  • ResearchGate. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. ResearchGate.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • ResearchGate. (2018). HPLC Separation of Triacylglycerol Positional Isomers on a Polymeric ODS Column. ResearchGate.
  • ThaiScience. (2010). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. ThaiScience.
  • Chem-Impex International. (n.d.). 6-Bromobenzo[d]isoxazol-3-ylamine. Chem-Impex.
  • BLD Pharm. (n.d.). 177995-39-0|this compound. BLD Pharm.
  • Chemical-Suppliers.com. (n.d.). This compound | CAS 177995-39-0. Chemical-Suppliers.
  • MySkinRecipes. (n.d.). This compound. MySkinRecipes.
  • World Journal of Pharmaceutical Research. (2021). A comprehensive review of method development by HPLC. WJPR.
  • PubMed Central. (n.d.). Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. NCBI.
  • ResearchGate. (2011). Development and Validation of an HPLC Method for the Determination of Six 1,4‐Benzodiazepines in Pharmaceuticals and Human Biological Fluids. ResearchGate.
  • Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Waters.
  • Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. PTPFarm.
  • HELIX Chromatography. (n.d.). HPLC Separation of Three Isomers of Aminobenzoic Acid on Coresep 100 Mixed-Mode Column. HELIX Chromatography.
  • SciSpace. (1961). Chromatographic methods for the study of amines from biological material. SciSpace.
  • ResearchGate. (2014). Application of hplc method for investigation of stability of new benzimidazole derivatives. ResearchGate.

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Technical Support Center: Characterization of 6-Bromobenzo[d]isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the characterization of 6-Bromobenzo[d]isoxazol-3-amine (CAS 177995-39-0).[1][2][3][4] This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this versatile heterocyclic compound. As a key intermediate in pharmaceutical research, particularly in oncology and neurology, robust and accurate characterization is paramount.[2][5]

This guide provides in-depth troubleshooting advice in a question-and-answer format, focusing on practical solutions grounded in scientific principles.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone technique for the structural elucidation of organic molecules. However, the unique electronic environment of this compound can present specific challenges in spectral interpretation.

FAQ 1: My ¹H NMR spectrum of the aromatic region is complex and difficult to assign. What are the expected chemical shifts and coupling patterns?

Answer:

The complexity in the aromatic region of the ¹H NMR spectrum for this compound arises from the disubstituted benzene ring and the electronic effects of the bromine, the fused isoxazole ring, and the amino group. Protons on an aromatic ring typically resonate between 6.5 and 8.0 ppm.[6] The specific substitution pattern of this molecule will lead to a distinct set of signals.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons (6.5-8.0 ppm): You should expect to see three distinct signals in the aromatic region, corresponding to the protons at the C4, C5, and C7 positions.

    • The proton at C7 is likely to be a doublet.

    • The proton at C5 will likely appear as a doublet of doublets.

    • The proton at C4 will also likely be a doublet.

  • Amino Protons (-NH₂): A broad singlet corresponding to the two amine protons is expected. The chemical shift of this peak can vary depending on the solvent and concentration.

Troubleshooting Workflow for ¹H NMR Assignment:

G cluster_0 ¹H NMR Troubleshooting start Complex Aromatic Spectrum check_solvent Verify Deuterated Solvent Purity and Identity start->check_solvent run_2d Perform 2D NMR (COSY, HSQC) check_solvent->run_2d cosy COSY: Correlate Coupled Protons run_2d->cosy hsqc HSQC: Correlate Protons to Directly Attached Carbons run_2d->hsqc predict Use NMR Prediction Software run_2d->predict assign Assign Peaks Based on Correlations and Predicted Shifts cosy->assign hsqc->assign compare Compare with Data for Similar Structures predict->compare compare->assign

Caption: Troubleshooting workflow for assigning complex ¹H NMR spectra.

Further Steps:

  • 2D NMR Spectroscopy: If peak assignment is still ambiguous, performing 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) is highly recommended. COSY will reveal the coupling relationships between the aromatic protons, while HSQC will correlate each proton to its directly attached carbon atom, aiding in definitive assignment.

  • Computational Prediction: Utilize NMR prediction software to get a theoretical spectrum. While not a substitute for experimental data, it can provide a valuable starting point for assignments.[7]

  • Comparative Analysis: Compare your spectrum to those of structurally similar compounds, such as other substituted benzisoxazoles or brominated anilines.[8][9]

FAQ 2: I am observing broad signals in my NMR spectrum, especially for the amino protons. How can I sharpen these peaks?

Answer:

Broadening of NMR signals, particularly for exchangeable protons like those in an amino group, can be attributed to several factors:

  • Quadrupole Moment of Nitrogen: The ¹⁴N nucleus has a quadrupole moment which can lead to broadening of adjacent proton signals.

  • Proton Exchange: The amino protons can exchange with residual water in the solvent or with each other, leading to signal broadening.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic impurities can cause significant line broadening.

Solutions to Sharpen Broad Peaks:

Problem Solution Rationale
Proton Exchange Add a drop of D₂O to the NMR tube and re-acquire the spectrum.The amino protons will exchange with deuterium, causing the -NH₂ signal to disappear or significantly decrease in intensity, confirming its identity.
Solvent Effects Use a different deuterated solvent, such as DMSO-d₆.DMSO-d₆ can form hydrogen bonds with the amino protons, slowing down the exchange rate and resulting in sharper signals.
Paramagnetic Impurities Filter the NMR sample through a small plug of celite or silica gel.This can remove fine particulate matter that may be paramagnetic.
FAQ 3: My ¹³C NMR spectrum shows fewer peaks than expected. What could be the cause?

Answer:

The molecule C₇H₅BrN₂O has 7 carbon atoms, and you should expect to see 7 distinct signals in the ¹³C NMR spectrum.[2] If you are observing fewer peaks, it could be due to:

  • Overlapping Signals: It is possible that some carbon signals are accidentally isochronous (have very similar chemical shifts) and are overlapping.

  • Low Signal-to-Noise: Quaternary carbons (carbons not attached to any protons) often have longer relaxation times and can appear as very weak signals that may be lost in the baseline noise.

Troubleshooting Steps:

  • Increase Scan Time: Acquire the spectrum for a longer period to improve the signal-to-noise ratio, which can help in visualizing weak quaternary carbon signals.

  • DEPT Experiments: Perform a DEPT (Distortionless Enhancement by Polarization Transfer) experiment (DEPT-90 and DEPT-135). This will help differentiate between CH, CH₂, and CH₃ groups and can help in identifying overlapping signals. Quaternary carbons will be absent in DEPT spectra.

  • Change Solvent: Sometimes, changing the solvent can induce small changes in chemical shifts, which may be sufficient to resolve overlapping peaks.

Section 2: Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition of this compound.

FAQ 4: I am seeing two major peaks in the molecular ion region of my mass spectrum. Is my sample impure?

Answer:

No, this is an expected and characteristic feature for a compound containing a bromine atom. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.[10][11] This results in two molecular ion peaks:

  • M+ peak: Corresponding to the molecule containing the ⁷⁹Br isotope.

  • M+2 peak: Corresponding to the molecule containing the ⁸¹Br isotope.

These two peaks will be separated by 2 m/z units and will have nearly equal intensities (approximately a 1:1 ratio).[10] The presence of this isotopic pattern is strong evidence for the incorporation of one bromine atom in your molecule.

FAQ 5: What are the expected fragmentation patterns for this compound in ESI-MS/MS?

Answer:

Electrospray ionization (ESI) is a soft ionization technique, so you will likely see a strong signal for the protonated molecule [M+H]⁺. In tandem mass spectrometry (MS/MS), fragmentation can be induced. While the exact fragmentation will depend on the instrument conditions, some plausible fragmentation pathways for isoxazole rings have been studied.[12][13]

Expected Fragmentation Pathways:

G cluster_1 MS/MS Fragmentation parent [M+H]⁺ (m/z 213/215) frag1 Loss of CO parent->frag1 frag2 Loss of HCN parent->frag2 frag3 Loss of Br radical parent->frag3 frag4 Isoxazole Ring Opening parent->frag4

Caption: Potential fragmentation pathways in MS/MS analysis.

Key Fragmentation Events to Look For:

  • Loss of small neutral molecules: Such as CO, HCN, or H₂NCN.

  • Cleavage of the N-O bond: The N-O bond in the isoxazole ring is relatively weak and can be a site of initial fragmentation.[14]

  • Loss of the bromine atom: This would result in a fragment at m/z 134.

Section 3: High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of this compound. Due to its polar nature, developing a robust HPLC method can be challenging.

FAQ 6: I am experiencing poor peak shape (tailing) and inconsistent retention times for my compound on a C18 column. How can I improve this?

Answer:

Poor peak shape and variable retention times for polar, basic compounds like this compound on a standard C18 column are common issues.[15][16][17] This is often due to strong interactions between the basic amino group and residual acidic silanol groups on the silica surface of the stationary phase.

Strategies for HPLC Method Optimization:

Parameter Recommendation Rationale
Mobile Phase pH Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analyte. For an amine, a low pH (e.g., 2.5-3.5) will protonate the amine, improving its interaction with the reversed-phase column.Controlling the ionization state of the analyte leads to more consistent interactions with the stationary phase.
Buffer Selection Use a buffer in your mobile phase (e.g., phosphate, formate, or acetate).Buffers help maintain a constant pH, which is crucial for reproducible retention times.
Column Choice Consider using a column with a different stationary phase, such as a phenyl or an embedded polar group (EPG) column.These phases can offer different selectivity and may reduce the unwanted interactions causing peak tailing.
Mobile Phase Additives Add a competing base, such as triethylamine (TEA), to the mobile phase in small concentrations (e.g., 0.1%).TEA will preferentially interact with the active silanol sites, masking them from the analyte and improving peak shape.

Step-by-Step Protocol for HPLC Method Development:

  • Initial Conditions:

    • Column: Standard C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Start with a shallow gradient (e.g., 5-95% B over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at an appropriate wavelength (determine by UV-Vis scan, likely around 230-280 nm).

  • Optimization:

    • If peak tailing is observed, add 0.1% TEA to both mobile phases A and B.

    • If retention is too low, consider a column designed for polar compounds or a slower gradient.

    • If resolution from impurities is poor, adjust the gradient slope or try a different organic modifier (e.g., methanol instead of acetonitrile).

FAQ 7: I suspect there are impurities in my sample. What are the likely process-related impurities and how can I identify them?

Answer:

Impurities in the synthesis of this compound can arise from starting materials, side reactions, or degradation.[18]

Potential Impurities:

  • Regioisomers: Depending on the synthetic route, other isomers such as 4-Bromo- or 7-Bromobenzo[d]isoxazol-3-amine could be formed.[14]

  • Starting Materials: Unreacted starting materials from the synthesis.

  • Ring-Opened Products: The isoxazole ring can be susceptible to opening under strongly acidic or basic conditions.[14]

Identification Strategy:

  • LC-MS Analysis: The most effective way to identify unknown impurities is by Liquid Chromatography-Mass Spectrometry (LC-MS). This will provide the molecular weight of each impurity, which can give clues to its structure.

  • Forced Degradation Studies: Subjecting the sample to stress conditions (acid, base, heat, light, oxidation) can help to purposefully generate degradation products and understand the stability of the molecule.[19]

Section 4: General Handling and Stability

FAQ 8: What are the recommended storage conditions for this compound?

Answer:

Based on supplier recommendations and the general stability of isoxazole compounds, the following storage conditions are advised:

  • Temperature: Store at 0-8 °C.[2]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidative degradation.

  • Light: Protect from light, as some heterocyclic compounds can be photosensitive.[14]

By following these troubleshooting guides and protocols, researchers can overcome the common challenges in the characterization of this compound, ensuring the quality and integrity of their data.

References
  • Chemistry Stack Exchange. (2015). Determination of brominated aromatics by 13C and 1H NMR spectroscopy.
  • Ge, X., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PubMed Central.
  • Stadler, R. H., et al. (1995). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. PubMed.
  • Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds.
  • JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives.
  • Stephens, C. E., & Arafa, R. K. (2011). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. Journal of Chemical Education.
  • PGB et al. (2021). Bromination of endo-7-norbornene derivatives revisited: failure of a computational NMR method in elucidating the configuration of an organic structure. Beilstein Journal of Organic Chemistry.
  • Signal-to-Noise. (n.d.). (Br) Bromine NMR.
  • Jones Chromatography. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases.
  • Chemical-Suppliers. (n.d.). This compound.
  • MySkinRecipes. (n.d.). This compound.
  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
  • Acmec Biochemical. (n.d.). This compound.
  • Melosso, M., et al. (2022). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. PubMed Central.
  • ResearchGate. (2025). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines.
  • Khlebnikov, A. F., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PubMed Central.
  • Kumar, V., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. PubMed Central.
  • University of British Columbia. (2021). Radicals and Mass Spectrometry (MS).
  • Snodden, W., et al. (1961). The Mass Spectra of Some Borazoles. ScienceDirect.
  • Gollapalli, N. R., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica.
  • Jin, L., et al. (2012). 6-Bromo-1,3-benzothiazol-2-amine. PubMed Central.
  • Reddit. (2020). Isoxazole Derivatives.
  • Journal of Pharmaceutical Research and Development. (n.d.). A review of isoxazole biological activity and present synthetic techniques.
  • CP Lab Safety. (n.d.). This compound, 97% Purity, C7H5BrN2O, 10 grams.
  • ResearchGate. (2022). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides.
  • Chavan, H. V., et al. (2018). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Der Pharma Chemica.
  • PubMed. (2020). Discovery and optimization of novel N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives as potent and selective TRIM24 bromodomain inhibitors with potential anti-cancer activities.
  • Asian Journal of Chemistry. (2023). Nitrosamine Impurities: Assessing Concerns through Case Studies.

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handling and storage best practices for 6-Bromobenzo[d]isoxazol-3-amine to prevent degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromobenzo[d]isoxazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this versatile building block throughout its handling and storage. By understanding the underlying chemical principles, you can mitigate degradation and ensure the reliability of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The degradation of this compound is primarily influenced by exposure to light, elevated temperatures, moisture, and atmospheric oxygen. The isoxazole ring is susceptible to photochemical reactions, and the aromatic amine functionality can be prone to oxidation.

Q2: How can I visually identify if my sample of this compound has degraded?

A2: A pure sample of this compound is typically an off-white to yellow solid.[1] Discoloration, such as darkening to brown or the appearance of dark spots, can be an initial indicator of degradation. However, visual inspection is not a substitute for analytical purity assessment.

Q3: What are the recommended short-term and long-term storage conditions?

A3: For short-term storage, keep the compound in a tightly sealed container in a cool, dark, and dry place. For long-term storage, it is recommended to store this compound at 0-8 °C under an inert atmosphere (e.g., argon or nitrogen).[1] Some suppliers recommend storage at 2-8°C.

Q4: Is this compound sensitive to air?

A4: Yes, like many aromatic amines, this compound can be sensitive to air, specifically to oxidation.[2][3] It is best practice to handle it under an inert atmosphere, especially when aliquoting for long-term storage or use in sensitive reactions.

Q5: What is the expected shelf-life of this compound?

A5: The shelf-life is highly dependent on the storage conditions. When stored properly under the recommended conditions (refrigerated, dry, dark, and under an inert atmosphere), the compound should remain stable for an extended period. However, it is crucial to re-analyze the purity of the compound if it has been stored for a long time, especially if the container has been opened multiple times.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Inconsistent reaction yields or unexpected byproducts. Degradation of the starting material.1. Assess the purity of your this compound stock using an appropriate analytical technique such as HPLC or LC-MS. 2. If degradation is confirmed, use a fresh, unopened batch of the compound. 3. Ensure all solvents and reagents used in the reaction are anhydrous and de-gassed to prevent further degradation during the reaction.
Compound appears discolored (darker than off-white/yellow). Oxidation or photodecomposition.1. While discoloration is an indicator, it doesn't quantify purity. Perform an analytical check (e.g., NMR, HPLC) to determine if the purity is still acceptable for your application. 2. If the purity is compromised, consider purification (e.g., recrystallization or column chromatography) if a fresh batch is unavailable. 3. Review your storage and handling procedures to prevent future degradation.
Poor solubility in the intended solvent. Presence of insoluble degradation products.1. Attempt to dissolve a small sample in a trusted solvent to confirm solubility issues. 2. Filter the solution to remove any insoluble material before use, and re-quantify the concentration of the filtered solution. 3. If solubility remains an issue, this is a strong indicator of significant degradation, and the batch should be discarded.
Broad peaks or multiple peaks in HPLC analysis. Presence of impurities from degradation.1. Compare the chromatogram to a reference standard or a previously analyzed pure sample. 2. If new peaks are present, it indicates the formation of degradation products. 3. The compound may require purification before use.

Best Practices for Handling and Storage

To maintain the integrity of this compound, it is imperative to adhere to strict handling and storage protocols. The underlying principle is to minimize exposure to agents that promote degradation.

I. Receiving and Initial Handling

Upon receiving a new shipment of this compound, immediately transfer it to the recommended storage conditions. Visually inspect the container for any signs of damage that might compromise the seal.

II. Storage

The stability of this compound is contingent on proper storage. The following conditions are recommended:

  • Temperature: Store at 0-8°C for long-term stability.[1] Storing at temperatures below 30°C is a general guideline for amines to maintain stability.[4]

  • Atmosphere: Store under an inert atmosphere such as argon or nitrogen.[5] This is crucial to prevent oxidation of the amine group.

  • Light: Protect from light by using an amber vial or by storing the container in a dark place.[5] The isoxazole ring system can be susceptible to photolytic cleavage.[6]

  • Moisture: Keep in a tightly sealed container to prevent moisture absorption, as amines can be hygroscopic.[4] Storing in a desiccator can provide an additional layer of protection.

III. Aliquoting and Weighing

To prevent contamination and repeated exposure of the entire stock to ambient conditions, it is best to aliquot the compound into smaller, single-use quantities.

Experimental Protocol: Aliquoting this compound

  • Preparation: Move the main container of this compound and the necessary number of smaller amber vials into a glove box or a glove bag that has been purged with an inert gas (argon or nitrogen).

  • Equilibration: Allow the main container to equilibrate to the ambient temperature inside the glove box before opening to prevent condensation of moisture onto the compound.

  • Dispensing: Carefully dispense the desired amount of the compound into each of the smaller vials.

  • Inerting and Sealing: Backfill each vial with the inert gas before tightly sealing the cap. Parafilm can be used to further secure the seal.

  • Labeling: Clearly label each aliquot with the compound name, batch number, concentration (if in solution), and date of aliquoting.

  • Storage: Immediately return the main container and the new aliquots to the recommended storage conditions.

IV. Dissolving the Compound

When preparing solutions of this compound, use anhydrous solvents and degas them prior to use to remove dissolved oxygen.

V. Logical Workflow for Handling and Storage

The following diagram illustrates the recommended workflow to minimize degradation.

G cluster_0 Receiving and Initial Storage cluster_1 Preparation for Use cluster_2 Experimental Use Receive Receive Compound Inspect Inspect Container Receive->Inspect Store_Initial Store at 0-8°C Under Inert Gas In the Dark Inspect->Store_Initial Move_to_Inert Move to Glove Box Store_Initial->Move_to_Inert Equilibrate Equilibrate to Ambient Temperature Move_to_Inert->Equilibrate Aliquot Aliquot into Single-Use Vials Equilibrate->Aliquot Backfill_Seal Backfill with Inert Gas and Seal Tightly Aliquot->Backfill_Seal Store_Aliquots Store Aliquots under Recommended Conditions Backfill_Seal->Store_Aliquots Use_Aliquot Use a Single Aliquot Store_Aliquots->Use_Aliquot Dissolve Dissolve in Anhydrous, Degassed Solvent Use_Aliquot->Dissolve Experiment Perform Experiment Dissolve->Experiment

Caption: Recommended workflow for handling and storage.

Understanding the Degradation Pathways

A foundational understanding of the potential degradation mechanisms is key to preventing them.

  • Photodegradation: The N-O bond in the isoxazole ring is relatively weak and can be cleaved by UV irradiation.[6][7] This can lead to ring-opening and rearrangement to form various isomers or degradation products.

  • Oxidative Degradation: The primary amine group is susceptible to oxidation, which can lead to the formation of colored impurities. This process is often catalyzed by trace metals and accelerated by light and elevated temperatures. The chemistry of amine degradation can be complex, leading to a variety of products.[8]

  • Thermal Decomposition: At elevated temperatures, organic molecules can undergo decomposition. For aromatic amines, this can involve complex reaction pathways.[10] Adhering to recommended storage temperatures is critical.

The following diagram illustrates the primary factors leading to the degradation of this compound.

G cluster_degradation Degradation Pathways Compound This compound (Stable) Photo Photodegradation (UV Light) Compound->Photo Oxidation Oxidation (Air/Oxygen) Compound->Oxidation Hydrolysis Hydrolysis (Moisture) Compound->Hydrolysis Thermal Thermal Decomposition (Heat) Compound->Thermal Degraded_Product Degraded Product(s) (Impure/Inactive) Photo->Degraded_Product Oxidation->Degraded_Product Hydrolysis->Degraded_Product Thermal->Degraded_Product

Caption: Factors contributing to degradation.

By implementing these best practices, you can significantly extend the shelf-life of your this compound and ensure the reproducibility and accuracy of your research.

References

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?
  • BLD Pharm. (n.d.). 177995-39-0|this compound.
  • Diplomata Comercial. (2025, April 10). Amine Storage Conditions: Essential Guidelines for Safety.
  • AK Scientific, Inc. (n.d.). 6-Bromobenzo[d]isothiazol-3-amine Safety Data Sheet.
  • Wikipedia. (n.d.). Isoxazole.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • National Institutes of Health. (n.d.). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods.
  • ResearchGate. (2025, August 6). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions.
  • Chem-Impex. (n.d.). 6-Bromobenzo[d]isoxazol-3-ylamine.
  • MDPI. (2023, February 25). Short- and Long-Term Stability of Aromatic Amines in Human Urine.
  • National Institutes of Health. (2021, June 8). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment.
  • Semantic Scholar. (2002, July 1). Thermal decomposition processes in aromatic amine-based polybenzoxazines investigated by TGA and GC–MS.
  • MDPI. (n.d.). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process.

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dealing with poor solubility of 6-Bromobenzo[d]isoxazol-3-amine in assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Bromobenzo[d]isoxazol-3-amine. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound during their experiments. Here, we provide practical troubleshooting guides and in-depth FAQs to help you achieve reliable and reproducible results in your assays.

Troubleshooting Guide: Common Solubility Issues

This section addresses the most frequent problems encountered when working with this compound in a question-and-answer format.

Q1: My this compound won't fully dissolve when I try to make my initial stock solution. What should I do?

A1: This is a common first hurdle. This compound is a hydrophobic molecule with poor aqueous solubility. The standard and most effective solvent for creating a high-concentration stock solution is high-purity dimethyl sulfoxide (DMSO).[1][2][3]

Recommended Protocol for Stock Solution Preparation:

  • Solvent Selection: Use anhydrous, ≥99.9% purity DMSO to prepare your stock. Lower-grade DMSO can contain water, which will significantly hinder dissolution.

  • Weighing: Accurately weigh the desired amount of the solid compound (it typically appears as an off-white to yellow solid[4]).

  • Dissolution: Add the appropriate volume of DMSO to achieve a concentration between 10-50 mM. A higher concentration stock minimizes the final percentage of DMSO in your assay.

  • Mechanical Assistance: Vortex the solution vigorously for 2-3 minutes.

  • Gentle Heating (Optional): If the compound remains undissolved, warm the solution in a water bath at 30-37°C for 5-10 minutes, vortexing intermittently. Avoid excessive heat, which could degrade the compound.

  • Verification: Ensure the solution is clear and free of any visible particulates before storing it. Store at -20°C or -80°C, protected from light and moisture.

Q2: My compound dissolves perfectly in DMSO, but it crashes out of solution (precipitates) as soon as I dilute it into my aqueous assay buffer. What's happening?

A2: This phenomenon, known as "precipitation upon dilution," is the most critical challenge with this compound.[5] It occurs because the compound is highly soluble in 100% DMSO but becomes insoluble when the DMSO concentration drops dramatically in the aqueous buffer. The key is to control the dilution process and ensure the final assay concentration does not exceed the compound's solubility limit in the final buffer composition.

Troubleshooting Steps & Optimization Protocol:

  • Minimize Final DMSO Concentration: The final concentration of DMSO in your assay should ideally be kept below 0.5% (v/v), as higher concentrations can be toxic to cells or interfere with enzyme activity.[1][6][7]

  • Optimize Dilution Technique:

    • Never add buffer to your DMSO stock. Always add the DMSO stock to the final volume of aqueous buffer.

    • Perform the dilution rapidly while vortexing or stirring the buffer. This prevents the formation of localized high concentrations of the compound that can act as nucleation sites for precipitation.[5]

    • Consider a serial dilution approach. For example, dilute your 50 mM stock first to 1 mM in a solution with a higher (e.g., 10%) DMSO content, and then perform the final dilution into the assay buffer.

  • Lower the Final Compound Concentration: Your working concentration might be too high. Test a lower concentration to see if the compound remains in solution.

Q3: I've optimized my dilution protocol and lowered the DMSO concentration, but I still see precipitation over the course of my experiment. What advanced strategies can I use?

A3: If standard methods fail, several formulation strategies can enhance the apparent solubility of this compound. The choice of method depends on the specific requirements and constraints of your assay.[8][9][10]

Strategy 1: pH Modification

The amine group at the 3-position of the isoxazole ring makes this compound a weak base. Therefore, its solubility is pH-dependent and will increase in more acidic conditions as the amine group becomes protonated.[11][12][13][14][15]

Experimental Protocol:

  • Determine the pH tolerance of your assay system (e.g., enzyme, cells).

  • Prepare your assay buffer at several pH values below the typical physiological pH of 7.4. For example, test buffers at pH 7.0, 6.5, and 6.0.

  • Perform the dilution of your DMSO stock into each buffer and visually inspect for precipitation immediately and after a period equivalent to your assay's duration.

  • Crucially, run a pH-matched vehicle control (buffer at the tested pH + DMSO) to ensure that the pH change itself does not affect your assay outcome.

ParameterRecommendationRationale & Considerations
Starting pH 7.4 (Physiological)Baseline for comparison.
Test Range 6.0 - 7.2Solubility should increase as pH decreases.
Buffer Choice MES, PIPESUse a buffer system with a pKa close to your target pH for stable buffering capacity.
Control pH-matched vehicleEssential to isolate the effect of the compound from the effect of the buffer pH.
Strategy 2: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16][17][18] They can encapsulate poorly soluble molecules like this compound, forming an "inclusion complex" that is water-soluble.[19][20][21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

Experimental Protocol:

  • Prepare a concentrated aqueous solution of HP-β-CD (e.g., 20-40% w/v).

  • Add the DMSO stock of your compound directly into the HP-β-CD solution while vortexing. The molar ratio of HP-β-CD to the compound should be high (start with 100:1 and optimize).

  • This new, aqueous stock of the compound-cyclodextrin complex can then be diluted into your final assay buffer.

  • Run a vehicle control containing the same final concentration of HP-β-CD to account for any effects of the cyclodextrin itself. [6]

Strategy 3: Surfactant-Assisted Solubilization

Non-ionic surfactants can prevent precipitation by forming micelles that entrap the hydrophobic compound or by adsorbing to the surface of newly formed precipitate nuclei, preventing their growth.[22][23][24][25]

Experimental Protocol:

  • Choose a biocompatible, non-ionic surfactant. Polysorbate 20 (Tween-20) or Polysorbate 80 (Tween-80) are common choices.

  • Incorporate the surfactant into your final assay buffer at a low concentration.

  • Dilute your DMSO stock into the surfactant-containing buffer, again using vigorous mixing.

  • A vehicle control with the surfactant is mandatory, as surfactants can interfere with some biological assays.

SurfactantRecommended Starting Concentration (in final buffer)Key Considerations
Polysorbate 20 (Tween-20) 0.01% - 0.05% (v/v)Widely used, but can interfere with protein-protein interactions.
Polysorbate 80 (Tween-80) 0.01% - 0.05% (v/v)Similar to Tween-20; choice may depend on specific cell or protein tolerance.
d-α-tocopheryl polyethylene glycol 1000 succinate (TPGS) 0.01% - 0.02% (w/v)Effective precipitation inhibitor, often used in amorphous solid dispersions.[25][26]
Frequently Asked Questions (FAQs)

Q1: What specific features of the this compound structure cause its poor solubility?

A1: The poor solubility is a result of several physicochemical properties stemming from its molecular structure:

  • Hydrophobicity: The fused benzene and isoxazole rings create a large, rigid, and nonpolar surface area. The bromine atom further increases its lipophilicity (tendency to dissolve in fats/oils rather than water).

  • High Crystal Lattice Energy: The planar structure of the molecule allows for efficient packing in a solid crystal lattice. A significant amount of energy is required to break these intermolecular forces and allow the compound to be solvated by water molecules.

  • Weak Basicity: The amine group at the 3-position is a weak base. In neutral or basic aqueous solutions (like physiological buffers at pH 7.4), it is predominantly in its uncharged, less soluble form. Only at lower pH values does it become significantly protonated (charged), which enhances its interaction with polar water molecules.[11][13][14]

Q2: How do I choose the best solubilization strategy for my specific assay (e.g., cell-based vs. biochemical)?

A2: The ideal strategy balances maximizing solubility with minimizing assay interference. The following decision workflow can guide your choice.

G cluster_0 Assay Type cluster_1 Biochemical Path cluster_2 Cell-Based Path AssayType What is your assay type? Biochemical Biochemical Assay (e.g., purified enzyme) AssayType->Biochemical Biochemical CellBased Cell-Based Assay (e.g., viability, signaling) AssayType->CellBased Cell-Based pH_Tolerant Is the target protein stable and active across a range of pH values? Biochemical->pH_Tolerant Try_Cyclo 1. Try Cyclodextrins (HP-β-CD) Generally low cytotoxicity. Preferred method. CellBased->Try_Cyclo Try_pH 1. Try pH Modification (e.g., pH 6.5 buffer) Most cost-effective. pH_Tolerant->Try_pH Yes Biochem_Alt 2. Try Cyclodextrins (HP-β-CD) Generally inert. 3. Try Surfactants (Tween-20) Use with caution, may affect protein conformation. pH_Tolerant->Biochem_Alt No / Unknown Try_pH->Biochem_Alt If Fails Cell_Alt 2. Carefully Titrate DMSO Keep final conc. <0.1-0.5%. Always run vehicle control. 3. Try Surfactants High risk of cell toxicity/membrane disruption. Use as last resort. Try_Cyclo->Cell_Alt If Fails G cluster_0 Before Complexation cluster_1 After Complexation Compound This compound (Hydrophobic, Insoluble) CD Cyclodextrin (HP-β-CD) (Soluble, Hydrophobic Cavity) Water Aqueous Buffer Compound->Water Precipitates Complex Inclusion Complex (Water-Soluble) Water2 Aqueous Buffer Complex->Water2 Dissolves

Caption: Mechanism of cyclodextrin inclusion complex formation.

Q4: How can I be certain that my chosen solubilization method is not producing experimental artifacts?

A4: This is a critical aspect of experimental design. Rigorous controls are non-negotiable.

  • Vehicle Controls are Mandatory: Every experiment must include a "vehicle control." This is a sample that is treated with everything except the active compound. For example, if you use 0.1% DMSO and 5 mM HP-β-CD to dissolve your compound, your vehicle control must contain 0.1% DMSO and 5 mM HP-β-CD in the same assay buffer. This allows you to subtract any background effect of the solubilizing agents themselves.

  • Test on Assay Controls: Run your positive and negative assay controls in the presence of the vehicle. A valid assay should show a clear and expected difference between the positive and negative controls, even with the vehicle present. A diminished window could indicate interference.

  • Orthogonal Validation: If possible, confirm a key result using a different solubilization method. If you get the same result when the compound is solubilized with both HP-β-CD and by pH modification, you can be much more confident that the observed effect is due to the compound and not the method.

  • Kinetic vs. Thermodynamic Solubility: Be aware that these methods increase the kinetic solubility (preventing precipitation over the time course of an assay) but not necessarily the thermodynamic solubility (the true equilibrium concentration). [27]If precipitation occurs after several hours, your assay window may be limited. Always check for precipitation at the end of your experiment.

References
  • Vertex AI Search. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
  • Fiveable. (n.d.). pH and Solubility - AP Chem.
  • ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds.
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  • Khan Academy. (n.d.). pH and solubility (video) | Equilibrium.
  • AAT Bioquest. (2023). Does pH affect solubility?.
  • Chem-Impex. (n.d.). 6-Bromobenzo[d]isoxazol-3-ylamine.
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  • Chad's Prep®. (n.d.). 17.6 pH Effects on Solubility.
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  • SciSpace. (n.d.).
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  • ResearchGate. (n.d.). (PDF)
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  • National Institutes of Health. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC.
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  • ResearchGate. (2025). (PDF)
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  • National Institutes of Health. (2023). Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing.
  • CP Lab Safety. (n.d.). This compound, 97% Purity, C7H5BrN2O, 10 grams.
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
  • Sigma-Aldrich. (n.d.).
  • Benchchem. (2025). Improving "6-Propylpyridazin-3-amine" solubility for biological assays.
  • Benchchem. (2025). Enhancing the solubility of Cinnolin-8-amine for biological assays.
  • BLD Pharm. (n.d.). 177995-39-0|this compound.
  • ResearchGate. (2025).
  • WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review.
  • PubMed Central. (2021).
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  • National Institutes of Health. (n.d.). Polymer–Surfactant System Based Amorphous Solid Dispersion: Precipitation Inhibition and Bioavailability Enhancement of Itraconazole. PMC.
  • PubMed. (2018). Polymer⁻Surfactant System Based Amorphous Solid Dispersion: Precipitation Inhibition and Bioavailability Enhancement of Itraconazole. Pharmaceutics, 10(2), 53.
  • US Biological Life Sciences. (n.d.). 6-bromobenzo[d]isoxazol-3-ylamine suppliers USA.
  • National Institutes of Health. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. PMC.
  • Sigma-Aldrich. (n.d.). 5-Bromobenzo[d]isoxazol-3-ylamine | 455280-00-9.
  • ChemScene. (n.d.). 1783422-49-0 | 3-Bromobenzo[d]isoxazol-5-amine.
  • Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO)
  • BLD Pharm. (n.d.). 796969-15-8|4-Bromobenzo[d]isoxazol-3-amine.
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Validation & Comparative

A Comparative Guide to the Synthesis of 6-Bromobenzo[d]isoxazol-3-amine: An Essential Intermediate in Neuropharmacology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Bromobenzo[d]isoxazol-3-amine is a pivotal heterocyclic building block in medicinal chemistry, most notably as a key intermediate in the synthesis of a range of antipsychotic and other central nervous system (CNS) active agents.[1][2] Its rigid bicyclic structure and the presence of the bromine atom and amino group provide a versatile scaffold for developing selective modulators of dopamine and serotonin receptors, contributing to therapeutic agents with improved efficacy and reduced side effects.[2] Given its significance, the efficient and scalable synthesis of this intermediate is of paramount importance to the pharmaceutical industry.

This guide provides an in-depth, comparative analysis of the primary synthetic routes to this compound. We will delve into the mechanistic underpinnings of each pathway, present detailed, field-tested protocols, and offer a comparative assessment of their respective yields, scalability, and overall practicality for researchers and professionals in drug development.

Retrosynthetic Analysis: Deconstructing the Target

A logical retrosynthetic disconnection of this compound points to two principal strategies centered on the formation of the isoxazole ring. The key bond formations to consider are the O-N bond and the C-N bond of the heterocyclic ring. This leads to two main synthetic approaches starting from readily available brominated benzene derivatives.

Retrosynthesis Target This compound Approach1 Route 1: From 2-Halobenzonitrile Target->Approach1 O-N bond formation Approach2 Route 2: From 2-Hydroxybenzonitrile Target->Approach2 N-C bond formation Intermediate1 5-Bromo-2-halobenzonitrile Intermediate2 5-Bromo-2-hydroxybenzonitrile Approach1->Intermediate1 Approach2->Intermediate2

Caption: Retrosynthetic analysis of this compound.

Route 1: Intramolecular Cyclization of a Halobenzonitrile Derivative

This is arguably the most prevalent and industrially relevant approach, commencing with a suitably substituted 2-halobenzonitrile. The key transformation is a nucleophilic aromatic substitution followed by an intramolecular cyclization.

Mechanistic Rationale

The synthesis begins with the deprotonation of acetohydroxamic acid by a strong base, typically potassium tert-butoxide, to form a potent nucleophile. This nucleophile then attacks the electron-deficient carbon bearing the halogen (commonly fluorine for its superior lability in nucleophilic aromatic substitution) on the 5-bromo-2-fluorobenzonitrile ring. The subsequent intramolecular cyclization is driven by the attack of the nitrogen anion onto the nitrile carbon, forming the isoxazole ring.

Route1_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Intramolecular Cyclization A 5-Bromo-2-fluorobenzonitrile C Intermediate Adduct A->C + B Acetohydroxamate anion B->C D Intermediate Adduct E This compound D->E Base-mediated

Caption: Simplified mechanism for Route 1.

Experimental Protocol
  • Materials:

    • 5-Bromo-2-fluorobenzonitrile

    • Acetohydroxamic acid

    • Potassium tert-butoxide (t-BuOK)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Water

    • Brine

  • Procedure:

    • To a suspension of acetohydroxamic acid (1.5 equivalents) in anhydrous DMF, add potassium tert-butoxide (1.5 equivalents) portion-wise at 0 °C under an inert atmosphere.

    • Stir the resulting mixture at 0 °C for 1 hour.

    • Add a solution of 5-bromo-2-fluorobenzonitrile (1 equivalent) in anhydrous DMF to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Upon completion (monitored by TLC), dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization.

Performance Data
ParameterValueReference
Yield 75-85%[3]
Purity >98% (HPLC)[1]
Scalability Readily scalable to kilogramsIndustrial practice
Safety Potassium tert-butoxide is highly reactive and requires careful handling. DMF is a reproductive toxin.Standard laboratory safety protocols
Cost Moderate, driven by the cost of 5-bromo-2-fluorobenzonitrile.Chemical supplier catalogs

Route 2: Cyclization of a Hydroxybenzonitrile Derivative

An alternative strategy involves the formation of the isoxazole ring from a 5-bromo-2-hydroxybenzonitrile precursor. This route leverages a different bond-forming strategy and offers an alternative where the corresponding halobenzonitrile may be less accessible or more expensive.

Mechanistic Rationale

This pathway typically proceeds via the O-alkylation of 5-bromo-2-hydroxybenzonitrile with a reagent like chloroacetonitrile in the presence of a base. The resulting intermediate, a cyanomethyl ether, then undergoes a base-catalyzed intramolecular cyclization. The nitrogen of the newly introduced amino group attacks the nitrile carbon of the benzonitrile moiety to form the 3-amino-isoxazole ring system.

Route2_Mechanism cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Intramolecular Cyclization F 5-Bromo-2-hydroxybenzonitrile H Cyanomethyl ether intermediate F->H + Base G Chloroacetonitrile G->H I Cyanomethyl ether intermediate J This compound I->J Base-catalyzed

Caption: Simplified mechanism for Route 2.

Experimental Protocol
  • Materials:

    • 5-Bromo-2-hydroxybenzonitrile

    • Chloroacetonitrile

    • Potassium carbonate (K₂CO₃)

    • Anhydrous Acetone or Acetonitrile

    • Hydroxylamine hydrochloride

    • Sodium hydroxide (NaOH)

    • Ethanol

    • Water

  • Procedure (Illustrative):

    • A mixture of 5-bromo-2-hydroxybenzonitrile (1 equivalent), hydroxylamine hydrochloride (1.2 equivalents), and sodium hydroxide (1.2 equivalents) in ethanol is refluxed for several hours.

    • The progress of the reaction is monitored by TLC.

    • After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

    • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • Purification is typically achieved by column chromatography or recrystallization.

Performance Data
ParameterValueReference
Yield 60-70%General literature procedures
Purity >95% (HPLC)General literature procedures
Scalability Can be scaled, but may require optimization for large-scale production.Laboratory scale data
Safety Chloroacetonitrile is toxic and should be handled in a well-ventilated fume hood.Standard laboratory safety protocols
Cost Can be more cost-effective if 5-bromo-2-hydroxybenzonitrile is readily available.Chemical supplier catalogs

Comparative Analysis and Field Insights

FeatureRoute 1 (from 2-Halobenzonitrile)Route 2 (from 2-Hydroxybenzonitrile)
Starting Material Availability 5-Bromo-2-fluorobenzonitrile is a common commercial building block.5-Bromo-2-hydroxybenzonitrile is also commercially available, but sometimes less common.
Reaction Conditions Mild conditions, though requires a strong, air-sensitive base.Generally milder conditions, using common bases like K₂CO₃ or NaOH.
Yield & Purity Generally higher yields and purity reported in patented procedures.[3]Yields can be variable and may require more extensive optimization.
Scalability & Industrial Viability Proven to be highly scalable and is the preferred industrial route.Potentially scalable, but may present more challenges in process optimization.
Atom Economy Good, with the main byproduct being the displaced halide salt.Can be less atom-economical depending on the specific reagents used for the cyclization step.
Safety Considerations Use of pyrophoric bases and toxic solvents requires stringent safety measures.Use of toxic reagents like chloroacetonitrile necessitates careful handling.

Expert Commentary:

From a process chemistry perspective, Route 1 is generally the superior choice for large-scale manufacturing . The higher and more consistent yields, coupled with the well-established scalability of nucleophilic aromatic substitution reactions on fluorinated aromatics, make it a more reliable and economically viable option. The starting material, 5-bromo-2-fluorobenzonitrile, is readily accessible from multiple suppliers, ensuring a stable supply chain for industrial production.

Route 2, while a viable alternative , often serves as a valuable backup or a more suitable option for smaller-scale laboratory synthesis, especially if the hydroxybenzonitrile precursor is more readily or cheaply available. The milder reaction conditions can be an advantage in a laboratory setting where specialized equipment for handling highly reactive reagents may be limited. However, for industrial applications, the potential for lower yields and the need for more rigorous purification would likely make it less attractive.

Conclusion

The synthesis of this compound is a critical process in the production of important CNS-targeted pharmaceuticals. While several synthetic strategies can be envisioned, the intramolecular cyclization of 5-bromo-2-fluorobenzonitrile with acetohydroxamic acid (Route 1) stands out as the most efficient, scalable, and industrially preferred method. Researchers and process chemists should carefully consider the scale of their synthesis, the availability and cost of starting materials, and their access to specialized handling equipment when selecting the most appropriate route. The detailed protocols and comparative data presented in this guide are intended to provide a solid foundation for making these critical decisions in the laboratory and beyond.

References

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A Comparative Guide to the Biological Activity of Benzisoxazoles: Profiling 6-Bromobenzo[d]isoxazol-3-amine as a Pivotal Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzisoxazole scaffold stands as a privileged structure, a testament to its remarkable versatility in engaging a wide array of biological targets.[1][2] This guide offers an in-depth comparison of the biological activities of various benzisoxazole derivatives, with a special focus on the role of 6-Bromobenzo[d]isoxazol-3-amine as a foundational building block for potent therapeutic agents. While direct biological activity data for this compound itself is not extensively available in public literature, its significance is underscored by its role as a key intermediate in the synthesis of numerous active pharmaceutical ingredients.[3][4] This guide will delve into the antipsychotic, anticancer, and antimicrobial activities of notable benzisoxazole derivatives, providing supporting experimental data and protocols for the discerning researcher.

The Benzisoxazole Core: A Gateway to Diverse Bioactivities

The fusion of a benzene ring with an isoxazole ring creates the benzisoxazole heterocycle, a structure that has proven to be a fertile ground for the discovery of new drugs.[5] Its derivatives have demonstrated a wide spectrum of pharmacological effects, including antipsychotic, anticancer, anti-inflammatory, and antimicrobial properties.[6][7] The strategic placement of various substituents on the benzisoxazole ring system allows for the fine-tuning of a compound's biological activity, selectivity, and pharmacokinetic profile.

This compound: A Strategic Synthetic Intermediate

This compound (CAS 177995-39-0) is a crucial starting material in the synthesis of a number of neurologically active compounds.[3][4] The presence of the bromine atom at the 6-position offers a reactive handle for further chemical modifications, enabling the construction of more complex molecules.[3] The 3-amino group is also a key functional group for derivatization. While this compound is primarily recognized for its role in chemical synthesis, its structural features hint at a potential for biological interactions that warrants further investigation.

Antipsychotic Activity: Targeting Dopamine and Serotonin Pathways

The most prominent therapeutic application of benzisoxazole derivatives is in the management of psychotic disorders such as schizophrenia and bipolar disorder.[8][9] These compounds typically exert their effects by modulating dopaminergic and serotonergic neurotransmission.[10][11]

Atypical antipsychotics derived from the benzisoxazole scaffold, such as Risperidone, Paliperidone, and Iloperidone, are potent antagonists of both dopamine D2 and serotonin 5-HT2A receptors.[9][10][12] The blockade of these receptors in the mesolimbic and mesocortical pathways of the brain is believed to be central to their therapeutic effects on the positive and negative symptoms of schizophrenia.[13]

Comparative Receptor Binding Affinities

The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of several key benzisoxazole antipsychotics. A lower Ki value indicates a higher binding affinity.

DrugTypeD2 (Ki, nM)5-HT2A (Ki, nM)H1 (Ki, nM)α1-adrenergic (Ki, nM)Muscarinic M1 (Ki, nM)
Risperidone Atypical3.13[14]0.16[14]2.23[14]0.8[14]>10,000
Paliperidone Atypical4.0[15]~0.2 (as 9-OH-risperidone)---
Iloperidone AtypicalHigh AffinityHigh AffinityModerate AffinityHigh Affinity-

Note: Data for Paliperidone and Iloperidone are described qualitatively in the search results, with specific Ki values not consistently provided in a comparative table.

Signaling Pathways in Antipsychotic Action

The therapeutic effects of benzisoxazole antipsychotics are rooted in their ability to modulate G-protein coupled receptor (GPCR) signaling. The antagonism of D2 and 5-HT2A receptors disrupts the downstream signaling cascades that are dysregulated in psychotic states.

antipsychotic_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_drug Benzisoxazole Antipsychotic Dopamine Dopamine D2R D2 Receptor Dopamine->D2R AC Adenylyl Cyclase D2R->AC Inhibits cAMP ↓ cAMP AC->cAMP Response Neuronal Response cAMP->Response Risperidone Risperidone / Paliperidone / Iloperidone Risperidone->D2R Antagonizes mtt_workflow cluster_workflow MTT Assay Workflow A Seed cancer cells in a 96-well plate B Incubate overnight A->B C Treat cells with benzisoxazole derivatives B->C D Incubate for 24-72 hours C->D E Add MTT reagent D->E F Incubate for 2-4 hours E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 H->I

Caption: Experimental Workflow for MTT Cytotoxicity Assay.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the benzisoxazole compound and a vehicle control.

  • Incubation: Incubate the cells for a period of 24 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the media and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to the control and determine the IC50 value.

Antimicrobial Activity: A New Avenue for Benzisoxazole Scaffolds

The benzisoxazole scaffold has also been explored for its potential as an antimicrobial agent. [1]Various derivatives have shown activity against both Gram-positive and Gram-negative bacteria. [16]

In Vitro Antimicrobial Activity of Benzisoxazole Derivatives

The following table shows the Minimum Inhibitory Concentration (MIC) values of some benzisoxazole derivatives against different bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

CompoundBacterial StrainMIC (µg/mL)Reference
Benzisoxazole derivative 32 Escherichia coli-[1]
Benzisoxazole derivative 32 Klebsiella pneumoniae-[1]
Benzisoxazole derivative 32 Salmonella typhi-[1]
Benzisoxazole derivative 32 Bacillus subtilis-[1]
Benzisoxazole derivative with chloro group Escherichia coli-[1]

Note: Specific MIC values were not provided in the abstracts, but the compounds were reported to have "good antibacterial activity".[1]

mic_workflow cluster_mic Broth Microdilution Workflow A Prepare serial dilutions of benzisoxazole compound B Inoculate with standardized bacterial suspension A->B C Incubate at 37°C for 16-20 hours B->C D Observe for turbidity C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the benzisoxazole compound and perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the test bacterium.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Conclusion

The benzisoxazole scaffold is a cornerstone in the development of a diverse range of therapeutic agents. While this compound is primarily valued as a synthetic intermediate, the potent and varied biological activities of its derivatives in the realms of antipsychotic, anticancer, and antimicrobial research highlight the immense potential held within this chemical class. Further investigation into the intrinsic biological activity of this compound and a systematic exploration of its derivatives will undoubtedly continue to yield novel and impactful therapeutic solutions.

References

  • Gali, V. K., et al. (2021). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 11(45), 28286-28306. [Link]
  • BenchChem Technical Support Team. (2025).
  • Janssen, P. A., et al. (1988). Risperidone, a new antipsychotic with serotonin-S2 and dopamine-D2 antagonistic properties. The Journal of pharmacology and experimental therapeutics, 244(2), 685-693.
  • Krystal, J. H., et al. (2014). Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review. International Journal of Pharma Sciences and Research, 5(12), 856-866.
  • Kabi, A. K., et al. (2022). Overview on Diverse Biological Activities of Benzisoxazole Derivatives.
  • Meltzer, H. Y., et al. (2014). Benzisoxazole derived atypical antipsychotics: A review.
  • Paliperidone. Wikipedia. [Link]
  • Efficient Antimicrobial Activities of Microwave-Assisted Synthesis of Benzisoxazole Derivatives. (2021). Oriental Journal of Chemistry, 37(5), 1234-1239.
  • Leysen, J. E., et al. (1990). Biochemical profile of risperidone, a new antipsychotic. The Journal of pharmacology and experimental therapeutics, 252(1), 1-11.
  • Synthesis and Biological activities of 1,2-Benzisoxazoles and their N-Glucosides. Journal of Chemical and Pharmaceutical Research, 7(9), 380-387.
  • Basappa, et al. (2015). Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity in acute myeloid leukemia cell lines by inhibiting histone deacetylases, and inducing p21 and tubulin acetylation. Bioorganic & medicinal chemistry, 23(17), 5700-5709.
  • Shivaprasad, C. M., et al. (2013). New synthetic benzisoxazole derivatives as antimicrobial, antioxidant and anti-inflammatory agents. European Journal of Chemistry, 4(4), 402-407.
  • Efficient Antimicrobial Activities of Microwave-Assisted Synthesis of Benzisoxazole Deriv
  • Synthesis and Screening of Pro-apoptotic and Angio-inhibitory Activity of Novel Benzisoxazole Derivatives both In Vitro and In Vivo. PubMed.
  • Synthesis, characterization and evaluation of antioxidant and anticancer activities of novel benzisoxazole-substituted-allyl deriv
  • Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflamm
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  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. PMC - NIH.
  • A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317.
  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI.
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A Technical Guide to the Structure-Activity Relationship of 6-Bromobenzo[d]isoxazol-3-amine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 6-bromobenzo[d]isoxazol-3-amine analogs, with a primary focus on their activity as kinase inhibitors, particularly targeting the c-Met kinase. The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[1][2] The 6-bromo-3-aminobenzo[d]isoxazole core, in particular, serves as a versatile starting point for the development of potent and selective kinase inhibitors.[3] This document will delve into the key structural modifications of this scaffold and their impact on biological activity, supported by experimental data from peer-reviewed studies. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are also provided to enable researchers to apply these insights in their own drug discovery efforts.

The this compound Scaffold: A Promising Starting Point for Kinase Inhibitors

The this compound moiety is a key building block in the synthesis of various biologically active compounds. The bromine atom at the 6-position offers a convenient handle for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of diverse substituents to explore the chemical space and optimize biological activity. The 3-amino group provides a crucial interaction point, often serving as an anchor to the hinge region of kinase active sites.

Comparative Analysis of c-Met Kinase Inhibition

A significant body of research on 3-aminobenzo[d]isoxazole analogs has focused on their potent inhibitory activity against the c-Met kinase, a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and motility. Dysregulation of c-Met signaling is implicated in the development and progression of various cancers, making it an attractive target for cancer therapy.[4]

A study by Jiang et al. (2015) provides a systematic investigation into the SAR of a series of 3-amino-benzo[d]isoxazole derivatives as c-Met inhibitors.[3] The findings from this study form the basis of the following comparative analysis.

Key Structural Features and Their Impact on c-Met Inhibition

The general structure of the investigated analogs consists of the 3-amino-benzo[d]isoxazole core linked to a substituted phenyl ring via an amide bond. The SAR can be dissected by examining the influence of substituents at different positions of the scaffold.

dot

SAR_Summary Core This compound Core Amide Amide Linker Core->Amide Position 3 Activity c-Met Kinase Inhibition (IC50) Core->Activity Base Scaffold R1 Substituents at 4-position of phenyl ring (e.g., Pyridine, Piperidine) R2 Substituents on the terminal ring (e.g., F, Cl, OMe) R1->R2 Further substituted R1->Activity R2->Activity Amide->R1 Connects to

Caption: Key structural components influencing the c-Met inhibitory activity of this compound analogs.

Table 1: Structure-Activity Relationship of 3-Amino-benzo[d]isoxazole Analogs as c-Met Kinase Inhibitors [3]

CompoundR1 (Position 6 of benzisoxazole)R2 (Substitution on the phenylacetamide moiety)c-Met IC50 (nM)
1a H3-fluoro100.3
1b H4-fluoro50.2
1c H3-chloro80.5
1d H4-chloro45.7
2a Br3-fluoro8.5
2b Br4-fluoro5.2
2c Br3-chloro7.9
2d Br4-chloro4.8
3a Br2,4-difluoro3.5
3b Br3,4-dichloro2.9
3c Br4-fluoro-3-chloro2.1
4a Br4-(pyridin-4-yl)1.8
4b Br4-(piperidin-1-yl)9.8
Analysis of Structure-Activity Relationships

The data presented in Table 1 reveals several key SAR trends:

  • Influence of the 6-Bromo Substituent: A comparison between compounds with (Series 2, 3, and 4) and without (Series 1) the 6-bromo substituent clearly demonstrates its crucial role in enhancing c-Met inhibitory activity. For instance, the introduction of a bromine atom in compound 2b (IC50 = 5.2 nM) leads to a nearly 10-fold increase in potency compared to its non-brominated counterpart 1b (IC50 = 50.2 nM). This suggests that the bromine atom may be involved in favorable interactions within the kinase's active site or contributes to the overall electronic properties of the molecule that are beneficial for binding.

  • Effect of Substituents on the Phenylacetamide Moiety:

    • Halogen Substitution: The nature and position of halogen substituents on the phenyl ring significantly impact potency. Generally, disubstitution with halogens leads to higher activity than monosubstitution. For example, compound 3c with 4-fluoro and 3-chloro substituents (IC50 = 2.1 nM) is more potent than the monosubstituted analogs 2b (4-fluoro, IC50 = 5.2 nM) and 2d (4-chloro, IC50 = 4.8 nM).

    • Introduction of Heterocyclic Moieties: Replacing the substituted phenyl ring with a pyridine or piperidine moiety at the 4-position also yields highly potent inhibitors. Compound 4a , featuring a pyridine ring, is the most potent compound in this series with an IC50 of 1.8 nM. This indicates that the nitrogen atom in the pyridine ring may form a key hydrogen bond or other favorable interaction within the c-Met active site. The piperidine-containing analog 4b also shows strong activity (IC50 = 9.8 nM).

Experimental Protocols

To facilitate further research and validation of these findings, detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided below.

General Synthetic Pathway

The synthesis of N-substituted this compound analogs typically involves a multi-step process starting from a substituted 2-fluorobenzonitrile.

dot

Synthesis_Workflow Start Substituted 2-Fluorobenzonitrile Intermediate1 This compound Start->Intermediate1 1. Cyclization with Hydroxylamine 2. Bromination FinalProduct N-substituted-6-bromobenzo[d]isoxazol-3-amine Analog Intermediate1->FinalProduct Intermediate2 Substituted Phenylacetic Acid Intermediate2->FinalProduct Amide Coupling (e.g., EDCI, HOBt)

Caption: General synthetic workflow for the preparation of N-substituted this compound analogs.

Step-by-Step Synthesis of this compound:

  • Cyclization: To a solution of 2-fluoro-6-methoxybenzonitrile in a suitable solvent like DMF, add hydroxylamine hydrochloride and a base such as potassium carbonate. Heat the mixture to facilitate the cyclization reaction to form 7-methoxybenzo[d]isoxazol-3-amine.

  • Bromination: Treat the 7-methoxybenzo[d]isoxazol-3-amine with a brominating agent like N-bromosuccinimide (NBS) in a solvent such as acetonitrile to introduce the bromine atom at the 6-position.

  • Demethylation: If a methoxy group is present at the 7-position, it can be removed using a demethylating agent like boron tribromide (BBr3) to yield 6-bromobenzo[d]isoxazol-3-ol, which can then be converted to the corresponding amine.

General Procedure for Amide Coupling:

  • To a solution of this compound and the desired substituted phenylacetic acid in a solvent like DMF, add a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an activator like HOBt (hydroxybenzotriazole).

  • Add a base, for example, N,N-diisopropylethylamine (DIPEA), to the reaction mixture.

  • Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work up the reaction mixture by adding water and extracting the product with an organic solvent like ethyl acetate.

  • Purify the crude product by column chromatography on silica gel to obtain the final N-substituted-6-bromobenzo[d]isoxazol-3-amine analog.

In Vitro c-Met Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against c-Met kinase can be determined using a variety of in vitro kinase assay formats. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Principle: This assay measures the phosphorylation of a substrate peptide by the kinase. A biotinylated substrate peptide and an anti-phosphotyrosine antibody labeled with a europium cryptate are used. When the substrate is phosphorylated, the antibody binds to it, bringing the europium cryptate donor and a streptavidin-XL665 acceptor into close proximity, resulting in a FRET signal.

Protocol:

  • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20).

  • Serially dilute the test compounds in DMSO and then in the reaction buffer.

  • In a 384-well plate, add the test compounds, recombinant human c-Met kinase, and the biotinylated substrate peptide.

  • Initiate the kinase reaction by adding ATP to a final concentration that is close to its Km value for c-Met.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction by adding a detection mixture containing EDTA, the europium-labeled anti-phosphotyrosine antibody, and streptavidin-XL665.

  • Incubate the plate for another 60 minutes at room temperature to allow for the development of the detection signal.

  • Read the plate on a TR-FRET compatible plate reader, measuring the emission at 620 nm and 665 nm after excitation at 320 nm.

  • Calculate the ratio of the emissions at 665 nm to 620 nm and plot the values against the compound concentration to determine the IC50 value.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of the synthesized compounds on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Seed cancer cells (e.g., a c-Met dependent cell line like HT-29 or MKN-45) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (and a vehicle control, typically DMSO) for a specified period (e.g., 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and dissolve the formed formazan crystals in a solubilization solution (e.g., DMSO or a mixture of isopropanol and HCl).

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and plot the values against the compound concentration to determine the IC50 value.

Conclusion and Future Perspectives

The structure-activity relationship studies of this compound analogs have identified key structural features that are critical for potent c-Met kinase inhibition. The presence of the 6-bromo substituent is paramount for high activity. Furthermore, strategic modifications to the N-acyl side chain, particularly the introduction of di-halogenated phenyl rings or heterocyclic moieties like pyridine, can significantly enhance inhibitory potency.

The provided experimental protocols offer a solid foundation for researchers to synthesize and evaluate new analogs based on this promising scaffold. Future work in this area could focus on:

  • Exploring a wider range of substituents at the 6-position: While bromine has proven effective, other halogens or small lipophilic groups could be investigated to fine-tune activity and selectivity.

  • Optimizing the linker between the core and the terminal aromatic ring: Variations in the amide linker or its replacement with other functional groups could lead to improved pharmacokinetic properties.

  • Evaluating analogs against a broader panel of kinases: This would help to establish the selectivity profile of these inhibitors and identify potential off-target effects.

  • In vivo efficacy studies: Promising compounds identified from in vitro studies should be advanced to animal models of cancer to assess their therapeutic potential.

By systematically applying the principles of medicinal chemistry and leveraging the SAR insights discussed in this guide, the this compound scaffold holds considerable promise for the development of novel and effective kinase inhibitors for the treatment of cancer and other diseases.

References

[3] Jiang, L., et al. (2015). Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. Bioorganic & Medicinal Chemistry, 23(3), 564-578. [Link] [4] Zhang, Y., et al. (2025). Scaffold and SAR studies on c-MET inhibitors using machine learning approaches. Computational and Structural Biotechnology Journal, 24, 134-145. [5] Exploration of isoxazole analogs: Synthesis, COX inhibition, anticancer screening, 3D multicellular tumor spheroids, and molecular modeling. ResearchGate. [6] The anticancer IC50 values of synthesized compounds against 3 cell lines. ResearchGate. [7] Synthesis and anticancer evaluation of imidazolinone and benzoxazole derivatives. ResearchGate. [8] Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. Europe PMC. [9] Synthesis and Anticancer Activity of Amide Derivatives of 1,2-Isoxazole Combined 1,2,4-Thiadiazole. ResearchGate. [10] Synthesis and Anticancer Evaluation of Amide Derivatives of 1,3,4-Oxadiazole Linked with Benzoxazole. Semantic Scholar. Scaffold and SAR studies on c-MET inhibitors using machine learning approaches. National Center for Biotechnology Information. [11] Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. National Center for Biotechnology Information. [12] Selected results of the in vitro evaluation of cell growth inhibition... ResearchGate. [13] Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. National Center for Biotechnology Information. [1] Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. PubMed. [2] Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. PubMed. [14] Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. ResearchGate. [15] Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. National Center for Biotechnology Information. [16] In Vitro Evaluation of 1,3-Oxazole Derivatives Against Cancer Cell Lines: Application Notes and Protocols. Benchchem. [17] Arylamine synthesis by amination (arylation). Organic Chemistry Portal. [18] Synthesis and biological evaluation of N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines and their pyrido and pyrazino analogues as Ser/Thr kinase inhibitors. ResearchGate. [19] 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. National Center for Biotechnology Information. [20] Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors and potential anti-cancer agents. PubMed. [21] Design, synthesis, biological evaluation of 6-(2-amino-1H-benzo[d]imidazole-6-yl)quinazolin-4(3H)-one derivatives as novel anticancer agents with Aurora kinase inhibition. PubMed.

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spectroscopic analysis comparison of 6-Bromobenzo[d]isoxazol-3-amine and its precursors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Spectroscopic Guide to the Synthesis of 6-Bromobenzo[d]isoxazol-3-amine

This technical guide provides an in-depth spectroscopic comparison of the key pharmaceutical intermediate, this compound, and its immediate synthetic precursor, 2-amino-5-bromobenzonitrile. For researchers in drug discovery and process chemistry, confirming the successful cyclization and transformation of functional groups is paramount. This document offers a detailed walkthrough of the expected changes in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data, providing the empirical evidence needed to validate the synthesis.

Introduction: The Synthetic Challenge

This compound is a valuable heterocyclic building block, notably used as a key intermediate in the synthesis of antipsychotic drugs for treating conditions like schizophrenia and bipolar disorder.[1] Its efficacy stems from a structure that facilitates selective modulation of dopamine and serotonin receptors.[1] The most common synthesis involves an intramolecular cyclization of 2-amino-5-bromobenzonitrile.

The core of this synthesis is the transformation of an ortho-amino nitrile moiety into a fused amino-isoxazole ring. While the reaction appears straightforward, verifying its completion and purity requires a multi-faceted analytical approach. This guide explains the causality behind the spectroscopic shifts observed during this transformation, equipping scientists to unambiguously differentiate the product from the starting material.

The Synthetic Transformation: From Benzonitrile to Benzisoxazole

The conversion relies on the cyclization of the nitrile and amino groups of the precursor. This fundamental change in the molecule's scaffold and functional groups is the basis for the distinct spectroscopic signatures we will explore.

Caption: Synthetic pathway from precursor to product.

Spectroscopic Profile of the Precursor: 2-amino-5-bromobenzonitrile

Understanding the starting material's spectroscopic fingerprint is the baseline for our comparison. The key features are the primary amine (-NH₂), the nitrile (-C≡N), and the substituted benzene ring.

Key Data Summary: 2-amino-5-bromobenzonitrile
Technique Feature Observed/Expected Value Interpretation
¹H NMR Aromatic CH (H6)δ 7.61 (d, J=2.5 Hz)Proton ortho to both -CN and -Br, most deshielded.
Aromatic CH (H4)δ 7.43 (dd, J=9.0, 2.5 Hz)Proton ortho to -NH₂ and meta to -Br.
Aromatic CH (H3)δ 6.75 (d, J=9.0 Hz)Proton ortho to -NH₂ and shielded by it.
Amine NH₂δ 6.28 (br s)Broad singlet for the two amine protons.[2]
¹³C NMR Aromatic C-Br~110-115 ppmCarbon atom directly attached to bromine.
Aromatic C-NH₂~150-155 ppmCarbon atom attached to the electron-donating amino group.
Nitrile C≡N~117-120 ppmCharacteristic chemical shift for a nitrile carbon.
Other Aromatic C~118-140 ppmRemaining aromatic carbons.
FT-IR N-H Stretch3300-3500 cm⁻¹ (two bands)Asymmetric and symmetric stretching of the primary amine.[3]
C≡N Stretch2210-2230 cm⁻¹ (strong, sharp)Highly characteristic, intense absorption for the nitrile group.
C=C Stretch1600-1620 cm⁻¹Aromatic ring stretching.
Mass Spec (EI) Molecular Ion [M]⁺m/z 196/198Isotopic pattern due to ⁷⁹Br and ⁸¹Br in ~1:1 ratio. (MW: 197.03)[4]

The most definitive features of the precursor are the sharp C≡N stretch in the IR spectrum and the corresponding nitrile carbon signal in the ¹³C NMR. The ¹H NMR shows a distinct three-proton aromatic system and a broad amine signal.[2]

Spectroscopic Profile of the Product: this compound

Upon successful cyclization, the nitrile and amine functionalities are consumed to form the new heterocyclic ring. This results in dramatic and easily identifiable changes across all spectroscopic methods.

Key Data Summary: this compound
Technique Feature Expected Value Interpretation
¹H NMR Aromatic ProtonsShifted positions and couplingsThe electronic environment of the aromatic ring is altered by the fused isoxazole system, changing all shifts.
Amine NH₂Shifted broad singletThe amine is now exocyclic to the isoxazole ring, altering its chemical environment and shift.
¹³C NMR Isoxazole C3~160-165 ppmCarbon of the C=N bond, now part of the heterocyclic ring.
Isoxazole C7a~160-165 ppmCarbon at the ring junction, bonded to oxygen.
Nitrile C≡N Absent The signal around 117-120 ppm completely disappears.
Other Aromatic CShifted positionsAll aromatic carbon signals will shift due to the new ring system.
FT-IR N-H Stretch3300-3500 cm⁻¹Primary amine stretches remain but may shift in position and shape.
C≡N Stretch Absent The defining feature: complete disappearance of the peak at ~2220 cm⁻¹.
C=N Stretch1620-1650 cm⁻¹Appearance of a new band for the isoxazole C=N bond.
C-O Stretch1200-1250 cm⁻¹Appearance of a new band for the isoxazole C-O bond.
Mass Spec (EI) Molecular Ion [M]⁺m/z 212/214New molecular ion peak with the characteristic bromine isotope pattern. (MW: 213.03)[5]

Head-to-Head Comparison: The Telltale Signs of Reaction

The objective comparison below highlights the key diagnostic markers that confirm the conversion of 2-amino-5-bromobenzonitrile to this compound.

Spectroscopic Feature Precursor (2-amino-5-bromobenzonitrile) Product (this compound) Conclusion if Observed
IR: C≡N Stretch Strong, sharp peak at ~2220 cm⁻¹Absent Cyclization is complete.
¹³C NMR: Nitrile Carbon Signal at ~117-120 ppmAbsent Confirms loss of nitrile group.
¹³C NMR: Heterocyclic Carbons AbsentNew signals at ~160-165 ppmConfirms formation of the isoxazole ring.
Mass Spec: Molecular Ion m/z 196/198m/z 212/214Confirms addition of an oxygen atom and successful cyclization.
¹H NMR: Aromatic Pattern Distinct 3-proton pattern[2]New, shifted 3-proton patternIndicates a change in the aromatic ring's electronic structure.

The unequivocal evidence of reaction completion is the complete disappearance of the nitrile functionality, which is easily observed in both FT-IR and ¹³C NMR spectra. This, coupled with the appearance of a new molecular ion in the mass spectrum, provides a robust validation of the synthesis.

Standardized Experimental Protocols

To ensure reproducibility and accuracy, the following general protocols for spectroscopic analysis should be followed.

G cluster_workflow General Spectroscopic Workflow Sample Purified Sample (5-10 mg) NMR_Tube Prepare NMR Tube (~0.7 mL) ATR_Sample Solid Sample MS_Sample Dilute Sample Solution Solvent Deuterated Solvent (e.g., DMSO-d6, CDCl3) Solvent->NMR_Tube NMR_Acq Acquire ¹H, ¹³C NMR Spectra (400+ MHz) NMR_Tube->NMR_Acq FTIR_Acq Acquire FT-IR Spectrum (ATR, 4000-400 cm⁻¹) ATR_Sample->FTIR_Acq MS_Acq Acquire Mass Spectrum (EI or ESI) MS_Sample->MS_Acq

Caption: A generalized workflow for sample analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified, dry compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument using a proton-decoupled pulse sequence. A significantly larger number of scans will be necessary compared to the ¹H spectrum.

  • Processing: Process all data with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small, dry amount of the compound directly onto the ATR crystal.

  • Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Subsequently, record the sample spectrum over a range of 4000 to 400 cm⁻¹.[6]

  • Analysis: Identify key functional group frequencies, paying special attention to the 3500-3300 cm⁻¹ (N-H), ~2220 cm⁻¹ (C≡N), and 1700-1600 cm⁻¹ (C=N, C=C) regions.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent compatible with the ionization method (e.g., methanol or acetonitrile for ESI; dichloromethane for EI).

  • Data Acquisition: Introduce the sample into the mass spectrometer. Acquire data in a positive ion mode over a mass range sufficient to observe the expected molecular ions (e.g., m/z 50-400).

  • Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺). Critically, look for the characteristic isotopic pattern of a monobrominated compound, which presents as two peaks of nearly equal intensity separated by 2 m/z units.

Conclusion

The transformation of 2-amino-5-bromobenzonitrile into this compound is characterized by a clear and definitive set of spectroscopic changes. The primary indicators of a successful reaction are the disappearance of the nitrile (C≡N) absorption in the FT-IR and ¹³C NMR spectra and the emergence of a new molecular ion peak at m/z 212/214 in the mass spectrum . By systematically applying these multi-technique analytical methods, researchers can confidently verify the synthesis of this important pharmaceutical intermediate, ensuring the integrity of their subsequent research and development efforts.

References

  • Wiley-VCH. (2007). Supporting Information.
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A Comparative Guide to the In Vitro and In Vivo Efficacy of 6-Bromobenzo[d]isoxazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the preclinical efficacy of derivatives of the versatile 6-Bromobenzo[d]isoxazol-3-amine scaffold. We will delve into the nuanced in vitro and in vivo performance of these compounds, drawing objective comparisons with established therapeutic alternatives. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and structure-activity relationships of this promising class of molecules.

Introduction: The this compound Scaffold - A Privileged Structure in Drug Discovery

The this compound core is a key building block in medicinal chemistry, recognized for its utility in the synthesis of a wide array of biologically active molecules.[1] Its inherent structural features, including the bromine handle for further chemical modification, make it an attractive starting point for the development of novel therapeutics.[1] This guide will focus on two key areas where derivatives of the broader benzo[d]isoxazol-3-amine scaffold have shown significant promise: as inhibitors of key oncogenic signaling pathways, namely as Receptor Tyrosine Kinase (RTK) inhibitors and as modulators of epigenetic targets like the TRIM24 bromodomain.

Part 1: Benzo[d]isoxazol-3-amine Derivatives as Multitargeted Receptor Tyrosine Kinase (RTK) Inhibitors

A significant area of investigation for benzo[d]isoxazol-3-amine derivatives has been in the development of inhibitors targeting key RTKs involved in tumor angiogenesis and proliferation, such as the Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).

In Vitro Efficacy: Potent Inhibition of VEGFR and PDGFR

Structure-activity relationship (SAR) studies have identified 3-amino-benzo[d]isoxazole derivatives bearing a N,N'-diphenyl urea moiety as potent inhibitors of both VEGFR and PDGFR families of RTKs. One of the lead compounds from these studies, Compound 50 , demonstrated impressive in vitro potency.

CompoundTarget KinaseIn Vitro IC50 (nM)
Compound 50 VEGFR2<10
PDGFRβ<10
Sunitinib VEGFR-1, VEGFR-2, PDGFRα, PDGFRβ, KIT, FLT3Potent inhibitor

Table 1: In Vitro Kinase Inhibitory Activity of a Lead Benzo[d]isoxazol-3-amine Derivative Compared to Sunitinib.

The data indicates that benzo[d]isoxazol-3-amine derivatives can be developed into highly potent inhibitors of key RTKs, with potencies comparable to the established multi-kinase inhibitor, Sunitinib.[2]

In Vivo Efficacy: Significant Tumor Growth Inhibition in a Xenograft Model

The in vivo efficacy of Compound 50 was evaluated in a human fibrosarcoma (HT1080) tumor growth model. When administered orally at a dose of 10 mg/kg/day, Compound 50 resulted in an impressive 81% inhibition of tumor growth.[3][4] This demonstrates the translation of in vitro potency to in vivo anti-tumor activity for this class of compounds.

For comparison, Sunitinib has also demonstrated significant in vivo antitumor activity in various preclinical models, including neuroblastoma xenografts where it inhibits tumor growth, angiogenesis, and metastasis.[5]

Causality in Experimental Design: Why Target VEGFR and PDGFR?

The rationale behind targeting VEGFR and PDGFR simultaneously lies in their critical and often complementary roles in tumor progression. VEGFRs are the primary mediators of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[6] PDGFRs, on the other hand, are involved in tumor cell proliferation and the regulation of the tumor microenvironment.[6] By inhibiting both pathways, a more comprehensive anti-tumor effect can be achieved, tackling both the tumor vasculature and the cancer cells themselves.

Signaling Pathway: The VEGFR/PDGFR Axis

Caption: Simplified VEGFR and PDGFR signaling pathways and points of inhibition.

Part 2: Benzo[d]isoxazol-5-amine Derivatives as TRIM24 Bromodomain Inhibitors

Another promising therapeutic avenue for benzo[d]isoxazole derivatives is in the realm of epigenetics, specifically as inhibitors of the TRIM24 (Tripartite Motif-Containing Protein 24) bromodomain. TRIM24 is an epigenetic reader that has been implicated in the progression of several cancers.[7]

In Vitro Efficacy: Potent and Selective Inhibition of TRIM24

A series of N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amines have been identified as potent and selective inhibitors of the TRIM24 bromodomain. Structure-based optimization led to the discovery of compounds 11d and 11h , which exhibited significant inhibitory activity in an Alphascreen assay.

CompoundTargetIn Vitro IC50 (µM)
11d TRIM24 Bromodomain1.88
11h TRIM24 Bromodomain2.53
IACS-9571 TRIM24 Bromodomain0.031 (Kd)

Table 2: In Vitro TRIM24 Bromodomain Inhibitory Activity of Lead Benzo[d]isoxazol-5-amine Derivatives Compared to IACS-9571.

These benzo[d]isoxazole derivatives demonstrate potent inhibition of the TRIM24 bromodomain. For comparison, IACS-9571 is a known potent and selective dual inhibitor of TRIM24 and BRPF1 bromodomains.[1][4][6][8][9][10][11]

Furthermore, these compounds demonstrated antiproliferative activity against various cancer cell lines:

CompoundCell LineCancer TypeIn Vitro IC50 (µM)
11d A549Non-small cell lung cancer1.08
11h A549Non-small cell lung cancer0.75

Table 3: In Vitro Antiproliferative Activity of Lead Benzo[d]isoxazol-5-amine Derivatives.

Causality in Experimental Design: Why Target the TRIM24 Bromodomain?

The bromodomain of TRIM24 functions as a "reader" of acetylated histone marks, a key component of the epigenetic code that regulates gene expression.[12] In several cancers, TRIM24 is overexpressed and contributes to tumor progression by activating oncogenic gene expression programs.[12] By inhibiting the bromodomain, the ability of TRIM24 to bind to chromatin and drive the expression of these cancer-promoting genes is disrupted, leading to anti-proliferative effects.[12]

Signaling Pathway: The Role of TRIM24 in Gene Regulation

Caption: Simplified mechanism of TRIM24-mediated gene regulation and inhibition.

Part 3: Experimental Methodologies

To ensure scientific integrity and reproducibility, detailed experimental protocols for the key assays discussed in this guide are provided below.

In Vitro Kinase Assay (for VEGFR/PDGFR Inhibitors)

This protocol outlines a typical luminescence-based in vitro kinase assay to determine the inhibitory activity of test compounds.

Workflow Diagram:

Caption: General workflow for an in vitro kinase assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a master mix containing the kinase buffer, substrate (e.g., a generic tyrosine kinase substrate), and ATP.

  • Compound Addition: Serially dilute the test compounds (e.g., Compound 50) in the appropriate buffer and add them to the wells of a 96-well plate.

  • Kinase Reaction Initiation: Add the recombinant target kinase (e.g., VEGFR2) to each well to start the reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Signal Detection: Stop the reaction and add a detection reagent (e.g., a luciferase-based reagent that measures the remaining ATP). The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis: Measure the luminescence using a plate reader and calculate the half-maximal inhibitory concentration (IC50) values for each compound.

Cell Viability (MTT) Assay (for Antiproliferative Activity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][5][13][14][15]

Workflow Diagram:

Caption: General workflow for an MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., Compound 11h) and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value for each compound.

In Vivo Tumor Xenograft Study

This protocol provides a general outline for conducting an in vivo tumor growth inhibition study using a xenograft model.

Workflow Diagram:

Caption: General workflow for an in vivo tumor xenograft study.

Step-by-Step Protocol:

  • Cell Implantation: Subcutaneously implant human cancer cells (e.g., HT1080) into immunocompromised mice (e.g., athymic nude mice).[15][16]

  • Tumor Establishment: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize the mice into different treatment groups (e.g., vehicle control, test compound, positive control).

  • Drug Administration: Administer the test compound (e.g., Compound 50) and control agents according to the predetermined dosing schedule and route of administration (e.g., oral gavage).

  • Monitoring: Monitor tumor volume (using calipers) and the general health of the animals regularly throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

  • Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.

Conclusion and Future Directions

Derivatives of the this compound scaffold have demonstrated significant potential as both multi-targeted RTK inhibitors and epigenetic modulators. The lead compounds discussed in this guide exhibit potent in vitro activity that, in the case of the RTK inhibitors, translates to significant in vivo anti-tumor efficacy.

Future research in this area should focus on:

  • Comprehensive in vivo evaluation: Conducting head-to-head in vivo studies of the most promising benzo[d]isoxazole derivatives against their respective established clinical comparators.

  • Pharmacokinetic and pharmacodynamic (PK/PD) studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds to optimize dosing regimens and predict clinical outcomes.

  • Exploration of other therapeutic areas: Given the versatility of the isoxazole scaffold, investigating the efficacy of these derivatives in other disease contexts, such as inflammatory and neurodegenerative disorders, is warranted.

This guide provides a solid foundation for understanding the preclinical potential of this compound derivatives. The compelling data presented herein should encourage further investigation and development of this promising class of therapeutic agents.

References

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The Benzo[d]isoxazole Scaffold: A Comparative Analysis of its Potential in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Drug Discovery Professionals

The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology.[1][2] Protein kinases, as crucial mediators of cellular signaling, represent a vast and target-rich landscape.[3] Dysregulation of their activity is a hallmark of numerous diseases, driving the need for novel chemical scaffolds that can effectively and selectively modulate their function.[2] This guide provides an in-depth comparative analysis of the benzo[d]isoxazole scaffold, a heterocyclic motif of growing interest in medicinal chemistry, as a platform for developing novel kinase inhibitors.

While 6-Bromobenzo[d]isoxazol-3-amine is primarily recognized as a versatile chemical intermediate in the synthesis of pharmaceuticals for neurological disorders, its core structure belongs to a class of compounds that has demonstrated significant potential in kinase inhibition.[3][4] This guide will delve into the performance of key benzo[d]isoxazole derivatives, comparing them against established, clinically relevant kinase inhibitors to provide a clear perspective on their potential and standing in the current therapeutic landscape.

Comparative Kinase Inhibition Profiles

The efficacy and utility of a kinase inhibitor are defined by its potency against the intended target and its selectivity profile across the human kinome. A highly selective inhibitor minimizes off-target effects, leading to a better safety profile, whereas a multi-targeted inhibitor might offer broader efficacy in complex diseases like cancer.[5]

Here, we compare two representative benzo[d]isoxazole derivatives, designated BZ-1 (a multi-targeted RTK inhibitor) and BZ-2 (a selective c-Met inhibitor), against a panel of well-characterized kinase inhibitors: Imatinib , a first-generation success story targeting BCR-ABL, c-Kit, and PDGFR; Dasatinib , a more potent, second-generation inhibitor with a broader spectrum; and Staurosporine , a natural product known for its high potency but broad lack of selectivity.[1][6][7][8]

Table 1: Comparative In Vitro Kinase Inhibitory Activity (IC50, nM)

Kinase TargetBZ-1 (Representative RTK Inhibitor)BZ-2 (Representative c-Met Inhibitor)ImatinibDasatinibStaurosporine
VEGFR2 15>10,000>10,00097
PDGFRβ 25>10,0006071520
c-Met 1502>10,0003012
c-Kit 200>5,0001001215
BCR-ABL >10,000>10,000600<118
Src >1,000>10,000>10,0000.86

IC50 values are representative and compiled from multiple sources for illustrative comparison.[1][6][9][10][11][12] Actual values can vary based on assay conditions.

Analysis of Performance:

  • BZ-1 exemplifies a potent multi-targeted inhibitor of Receptor Tyrosine Kinases (RTKs), showing strong activity against VEGFR2 and PDGFRβ, kinases crucial for angiogenesis and tumor growth.[9] Its profile suggests potential as an anti-angiogenic agent, with a favorable selectivity window against kinases like BCR-ABL and Src.

  • BZ-2 represents a highly potent and selective inhibitor of c-Met, a key driver in many metastatic cancers.[10] Its high selectivity marks it as a promising candidate for targeted therapy in c-Met addicted tumors, with potentially fewer off-target effects compared to broader-spectrum inhibitors like Dasatinib.

  • Imatinib serves as a benchmark for targeted therapy, with potent inhibition of c-Kit and PDGFRβ, but weaker activity against other kinases.[6][13] The benzo[d]isoxazole derivatives show competitive, and in the case of BZ-2 for c-Met, superior potency against their respective targets.

  • Dasatinib is a powerful, broad-spectrum inhibitor, effective against a wide range of kinases including those resistant to Imatinib.[1][11] While highly effective, this promiscuity can lead to more significant side effects. The targeted nature of the benzo[d]isoxazole scaffold offers a path to more selective agents.

  • Staurosporine is a non-selective, potent inhibitor used primarily as a research tool and a positive control in kinase assays due to its promiscuity.[7] It highlights the challenge and importance of achieving selectivity, a key goal in modern kinase inhibitor design.

Mechanistic Insights: Key Signaling Pathways

To understand the therapeutic rationale for targeting these kinases, it is crucial to visualize their roles in cellular signaling. The following diagrams illustrate the signaling cascades of VEGFR2, PDGFRβ, and c-Met, and the point of inhibition by benzo[d]isoxazole derivatives.

VEGFR_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR2 (Receptor Tyrosine Kinase) PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS VEGF VEGF (Vascular Endothelial Growth Factor) VEGF->VEGFR2 Binds & Activates Proliferation Cell Proliferation, Migration, Survival PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation BZ1 BZ-1 (Benzo[d]isoxazole) BZ1->VEGFR2 Inhibits

Caption: VEGFR2 Signaling Pathway and Inhibition by BZ-1.

cMet_Pathway cluster_membrane Cell Membrane cMet c-Met (Receptor Tyrosine Kinase) GAB1 GAB1 cMet->GAB1 STAT3 STAT3 cMet->STAT3 HGF HGF (Hepatocyte Growth Factor) HGF->cMet Binds & Activates PI3K PI3K GAB1->PI3K RAS RAS GAB1->RAS AKT AKT PI3K->AKT MAPK MAPK Pathway RAS->MAPK Outcomes Invasion, Metastasis, Proliferation, Angiogenesis AKT->Outcomes MAPK->Outcomes STAT3->Outcomes BZ2 BZ-2 (Benzo[d]isoxazole) BZ2->cMet Inhibits

Caption: c-Met Signaling Pathway and Inhibition by BZ-2.

Experimental Methodologies: Ensuring Data Integrity

The quantitative data presented in this guide are derived from robust, validated experimental protocols. Understanding these methodologies is key to interpreting the results and designing further studies. Below are detailed, step-by-step protocols for a standard biochemical kinase assay and a cellular phosphoprotein assay.

Protocol 1: In Vitro Biochemical Kinase Assay (Fluorescence-Based)

This assay directly measures the enzymatic activity of a purified kinase and its inhibition by a test compound. It quantifies the amount of ADP produced, which is directly proportional to kinase activity.

Causality and Rationale: This biochemical approach isolates the kinase from the complexities of a cellular environment, allowing for a direct measurement of the inhibitor's potency (IC50) on the purified enzyme.[3] This is a crucial first step in characterizing any potential kinase inhibitor.

Experimental Workflow Diagram:

Kinase_Assay_Workflow A 1. Reagent Preparation (Kinase, Substrate, ATP, Inhibitor Dilutions) B 2. Assay Plate Setup (Add Kinase & Inhibitor) A->B C 3. Pre-incubation (Allow Inhibitor Binding) B->C D 4. Initiate Reaction (Add ATP/Substrate Mix) C->D E 5. Kinase Reaction (Incubate at 30°C) D->E F 6. Stop Reaction & Add Detection Reagent E->F G 7. Signal Development (Incubate at RT) F->G H 8. Data Acquisition (Read Fluorescence) G->H I 9. Data Analysis (Calculate % Inhibition, Determine IC50) H->I

Caption: Workflow for a fluorescence-based in vitro kinase assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Dilute the purified kinase and its specific peptide substrate to their final working concentrations in the assay buffer. The optimal concentrations should be empirically determined.

    • Prepare a stock solution of ATP in purified water.

    • Perform serial dilutions of the benzo[d]isoxazole test compounds and control inhibitors (e.g., Staurosporine) in 100% DMSO.

  • Assay Plate Setup:

    • In a 384-well microplate, add 1 µL of the serially diluted compounds or DMSO (as a negative control) to the appropriate wells.

    • Add 10 µL of the diluted kinase solution to all wells.

  • Pre-incubation:

    • Mix the plate gently and incubate for 15-30 minutes at room temperature to allow the inhibitors to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Prepare a reaction mixture containing ATP and the kinase substrate in the assay buffer.

    • Add 10 µL of this mixture to each well to start the reaction. The final ATP concentration should ideally be close to its Km value for the specific kinase.[14]

  • Kinase Reaction Incubation:

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction stays within the linear range (less than 10-15% of substrate consumed).[14]

  • ADP Detection:

    • Stop the kinase reaction and quantify the ADP produced using a commercial detection kit (e.g., ADP-Glo™, Transcreener® ADP²). This typically involves adding a detection reagent that enzymatically converts ADP to a fluorescent or luminescent signal.[15]

  • Signal Measurement and Data Analysis:

    • Measure the signal using a microplate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.

    • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve using appropriate software.[1]

Protocol 2: Cellular Phospho-Kinase Assay (Western Blot-Based)

This assay measures the ability of a compound to inhibit a kinase within a cellular context by quantifying the phosphorylation of its downstream substrate.[16]

Causality and Rationale: This method provides a more physiologically relevant assessment of an inhibitor's efficacy, as it accounts for cell permeability, target engagement in its native environment, and potential off-target effects within the complex cellular machinery.[3] A reduction in the phosphorylation of a known substrate serves as a direct proxy for the inhibition of the target kinase's activity in living cells.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line known to be dependent on the kinase of interest) to approximately 80% confluency.

    • Starve the cells in a serum-free medium for 12-24 hours to reduce basal kinase activity.

    • Pre-treat the cells with various concentrations of the benzo[d]isoxazole inhibitor or control compound for 1-2 hours.

  • Kinase Activation:

    • Stimulate the cells with the appropriate growth factor (e.g., VEGF for VEGFR2, HGF for c-Met) for a short period (e.g., 5-15 minutes) to induce kinase activation and substrate phosphorylation.

  • Cell Lysis:

    • Immediately wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking agent (e.g., 5% BSA or non-fat milk in TBST).

    • Probe the membrane with a primary antibody specific to the phosphorylated form of the kinase's substrate (e.g., phospho-ERK for the VEGFR pathway).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Re-probe the same membrane with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate and/or a housekeeping protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein signal to the total protein signal to determine the extent of phosphorylation inhibition at each inhibitor concentration.

Conclusion

The benzo[d]isoxazole scaffold represents a versatile and promising platform for the development of novel kinase inhibitors. As demonstrated by the representative compounds BZ-1 and BZ-2 , this chemical class can be tailored to yield both multi-targeted RTK inhibitors and highly selective single-target agents. The performance of these derivatives, when benchmarked against established drugs like Imatinib and Dasatinib, highlights their potential to achieve high potency and desirable selectivity profiles.[9][10] The true value of this scaffold lies in its chemical tractability, which allows for systematic structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.[10] For researchers and drug development professionals, the benzo[d]isoxazole core warrants significant consideration as a foundational element in the design of the next generation of targeted kinase inhibitor therapies.

References

  • Title: 3-amino-benzo[d]isoxazoles as Novel Multitargeted Inhibitors of Receptor Tyrosine Kinases Source: ACS Public
  • Title: Staurosporine - Wikipedia Source: Wikipedia URL:[Link]
  • Title: Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets Source: Blood - ASH Public
  • Title: Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold Source: PubMed URL:[Link]
  • Title: Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity Source: PMC - NIH URL:[Link]
  • Title: Protein kinase inhibition of clinically important staurosporine analogues Source: PubMed URL:[Link]
  • Title: staurosporine | Ligand page Source: IUPHAR/BPS Guide to PHARMACOLOGY URL:[Link]
  • Title: How Does a Biochemical Kinase Assay Work? Source: BellBrook Labs URL:[Link]
  • Title: Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets Source: PubMed URL:[Link]
  • Title: Kinase profile of dasatinib | Download Table Source: ResearchG
  • Title: In Vitro Phosphorylation Assay Services Source: Reaction Biology URL:[Link]
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  • Title: Kinase assays Source: BMG LABTECH URL:[Link]

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A Senior Application Scientist's Guide to Validating the Mechanism of Action of 6-Bromobenzo[d]isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From a Versatile Scaffold to a Validated Mechanism

6-Bromobenzo[d]isoxazol-3-amine is a heterocyclic compound recognized for its utility as a versatile building block in the synthesis of bioactive molecules, with applications in oncology and neurology.[1] Its isoxazole core is a privileged structure found in a multitude of pharmacologically active agents, including kinase and COX-2 inhibitors.[2][3] Furthermore, its role as an intermediate in the synthesis of antipsychotic drugs suggests potential activity at key neurological receptors.[4]

Despite its promising scaffold, the specific molecular target and the precise mechanism of action of this compound remain to be fully elucidated. This guide, therefore, provides a comprehensive, step-by-step framework for researchers to systematically investigate, validate, and characterize its mechanism of action. We will operate under the hypothesis that, given the prevalence of isoxazoles in kinase inhibitors, this compound may act as an inhibitor of a protein kinase implicated in cancer cell signaling. For the purpose of this guide, we will hypothesize its target to be "Kinase X," a fictitious but representative serine/threonine kinase known to be overactive in a specific cancer type.

This guide will provide a robust, self-validating experimental workflow, from initial biochemical assays to cellular target engagement and downstream pathway analysis. We will compare our hypothetical data for this compound with "Inhibitor Y," a well-characterized, commercially available inhibitor of Kinase X.

Part 1: Initial Biochemical Validation and Selectivity Profiling

The foundational step in validating a compound's mechanism of action is to confirm its activity against the putative target and assess its selectivity.[5][6] This initial phase will determine the potency and specificity of this compound as a Kinase X inhibitor.

In Vitro Kinase Activity Assay

The first experiment is a biochemical assay to measure the direct inhibitory effect of this compound on the enzymatic activity of Kinase X. A common and robust method is a luminescence-based kinase assay that quantifies ATP consumption.

Experimental Protocol: Luminescence-Based Kinase Assay

  • Reagent Preparation:

    • Prepare a stock solution of this compound and the comparator, Inhibitor Y, in 100% DMSO.

    • Prepare a reaction buffer containing recombinant Kinase X, its specific substrate peptide, and ATP at a concentration close to its Km value.

  • Assay Plate Setup:

    • In a 384-well plate, perform a serial dilution of this compound and Inhibitor Y to create a dose-response curve. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Kinase Reaction:

    • Add the Kinase X reaction buffer to each well of the assay plate.

    • Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.

  • Signal Detection:

    • Add a kinase detection reagent that contains luciferase. This enzyme will generate a luminescent signal from the remaining ATP. A lower signal indicates higher kinase activity (more ATP consumed) and thus, less inhibition.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the data to the controls and plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using a non-linear regression curve fit.

Hypothetical Data Summary

CompoundTarget KinaseIC50 (nM)
This compoundKinase X75
Inhibitor YKinase X50
Kinase Selectivity Profiling

A crucial aspect of drug development is to ensure that the compound is selective for its intended target to minimize off-target effects.[6] Kinase selectivity profiling involves testing the compound against a broad panel of other kinases.

Experimental Workflow: Kinase Selectivity Profiling

This is typically performed by a specialized service provider. The compound is tested at a fixed concentration (e.g., 1 µM) against a panel of hundreds of kinases. The percentage of inhibition for each kinase is determined.

Hypothetical Selectivity Data

Compound (at 1 µM)Kinase X Inhibition (%)Number of Off-Target Kinases with >50% Inhibition
This compound953
Inhibitor Y982

This initial data suggests that this compound is a potent, albeit slightly less so than the established Inhibitor Y, and a relatively selective inhibitor of Kinase X.

Part 2: Biophysical Characterization of Target Engagement

While IC50 values demonstrate functional inhibition, they do not directly confirm binding to the target. Biophysical methods are essential to quantify the direct interaction between the compound and the target protein.[7]

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique that measures the binding and dissociation rates of an inhibitor to its target, providing detailed kinetic information.

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Chip Preparation: Covalently immobilize recombinant Kinase X onto a sensor chip surface.

  • Binding Measurement:

    • Flow a series of concentrations of this compound and Inhibitor Y in a running buffer over the chip surface.

    • Measure the change in the refractive index at the surface as the compound binds to the immobilized kinase. This is the "association" phase.

  • Dissociation Measurement:

    • Replace the compound solution with the running buffer alone and measure the decrease in the signal as the compound dissociates from the kinase. This is the "dissociation" phase.

  • Data Analysis:

    • Fit the association and dissociation curves to a kinetic model to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

ITC directly measures the heat released or absorbed during a binding event, providing thermodynamic parameters of the interaction.[8][9]

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation: Place a solution of recombinant Kinase X in the sample cell of the calorimeter and a solution of this compound or Inhibitor Y in the injection syringe.

  • Titration: Inject small aliquots of the compound solution into the Kinase X solution at regular intervals.

  • Heat Measurement: Measure the heat change after each injection.

  • Data Analysis:

    • Integrate the heat peaks and plot them against the molar ratio of the compound to the protein.

    • Fit the data to a binding model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Hypothetical Biophysical Data Summary

CompoundMethodKD (nM)ka (1/Ms)kd (1/s)
This compoundSPR1201.5 x 10^51.8 x 10^-2
Inhibitor YSPR802.0 x 10^51.6 x 10^-2
This compoundITC150--
Inhibitor YITC95--

The biophysical data corroborates the biochemical findings, confirming a direct interaction between this compound and Kinase X with a nanomolar affinity.

Part 3: Cellular Target Engagement and Downstream Pathway Analysis

The ultimate validation of a mechanism of action requires demonstrating that the compound engages its target in a cellular environment and modulates the intended signaling pathway.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in intact cells. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat cultured cancer cells that express Kinase X with this compound, Inhibitor Y, or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Cell Lysis and Protein Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble Kinase X remaining at each temperature using Western blotting.

  • Data Analysis:

    • Plot the amount of soluble Kinase X against the temperature for each treatment condition.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Visualization of Experimental Workflow

G cluster_biochem Biochemical Validation cluster_biophys Biophysical Characterization cluster_cellular Cellular Validation KinaseAssay In Vitro Kinase Assay (IC50 Determination) Selectivity Kinase Selectivity Profiling KinaseAssay->Selectivity Confirm Potency SPR Surface Plasmon Resonance (SPR) (Binding Kinetics) Selectivity->SPR Assess Specificity ITC Isothermal Titration Calorimetry (ITC) (Binding Thermodynamics) SPR->ITC CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement) ITC->CETSA Confirm Direct Binding WesternBlot Western Blot Analysis (Downstream Signaling) CETSA->WesternBlot Confirm Cellular Engagement Conclusion Validate Mechanism of Action WesternBlot->Conclusion Confirm Pathway Modulation Start Hypothesize Target: Kinase X Start->KinaseAssay Test Hypothesis

Caption: Workflow for validating the mechanism of action of this compound.

Western Blot Analysis of Downstream Signaling

If Kinase X is known to phosphorylate a specific downstream substrate, "Substrate Z," then an effective inhibitor should reduce the levels of phosphorylated Substrate Z (p-Substrate Z) in cells.

Experimental Protocol: Western Blotting

  • Cell Treatment: Treat cancer cells with increasing concentrations of this compound and Inhibitor Y for a defined period.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation:

    • Probe the membrane with a primary antibody specific for p-Substrate Z.

    • Also, probe for total Substrate Z and a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Data Analysis: Quantify the band intensities and normalize the p-Substrate Z signal to the total Substrate Z and loading control.

Hypothetical Signaling Pathway

G This compound This compound Kinase X Kinase X This compound->Kinase X Inhibition p-Substrate Z p-Substrate Z Kinase X->p-Substrate Z Phosphorylation Substrate Z Substrate Z Substrate Z->p-Substrate Z Cellular Response Cellular Response p-Substrate Z->Cellular Response Cellular Response\n(e.g., Proliferation) Cellular Response (e.g., Proliferation)

Caption: Hypothetical signaling pathway inhibited by this compound.

A dose-dependent decrease in p-Substrate Z levels upon treatment with this compound would provide strong evidence for its on-target activity in a cellular context.

Conclusion and Future Directions

This guide has outlined a rigorous, multi-faceted approach to elucidate and validate the mechanism of action of this compound, using a hypothetical kinase target as an example. By systematically progressing from biochemical potency and selectivity to biophysical binding confirmation and finally to cellular target engagement and pathway modulation, researchers can build a comprehensive and compelling case for the compound's mechanism.

Positive results from this workflow would strongly support the hypothesis that this compound functions as a Kinase X inhibitor. The next logical steps would include:

  • Structural Biology: Co-crystallizing this compound with Kinase X to visualize the binding mode at an atomic level.[5]

  • Knockout/Knockdown Studies: Using CRISPR/Cas9 or siRNA to deplete Kinase X in cancer cells and demonstrating that this abrogates the cellular effects of the compound.[10]

  • In Vivo Efficacy Studies: Testing the compound in animal models of cancers driven by Kinase X hyperactivity.

By following this structured and self-validating approach, researchers can confidently characterize novel compounds like this compound, paving the way for their potential development as therapeutic agents.

References

  • BenchChem. (n.d.). Independent Validation of Kinase Inhibitor Mechanisms of Action: A Comparative Guide.
  • BenchChem. (n.d.). Validating the Mechanism of Action of a Novel Kinase Inhibitor: A Comparative Guide Using Knockout Models.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Chem-Impex. (n.d.). 6-Bromobenzo[d]isoxazol-3-ylamine.
  • Crossfire Oncology. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets.
  • Edmondson, S. D., et al. (n.d.). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PMC.
  • Al-Burhan, A. M., & Edmondson, S. D. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.
  • Creative Enzymes. (2025, November 8). Molecular Mechanism Studies of Enzyme Inhibition.
  • MySkinRecipes. (n.d.). This compound.
  • Bioengineer.org. (2026, January 4). Identifying CERS2 Inhibitors Through Advanced Virtual Screening.
  • Clinical Trials Arena. (2018, March 2). Universal enzyme inhibition measurement could boost drug discovery.
  • McGill Newsroom. (2018, March 1). A near-universal way to measure enzyme inhibition.
  • Kumar, M., Kumar, V., & Sharma, A. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317.
  • Various Authors. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.

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Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity Profiling of 6-Bromobenzo[d]isoxazol-3-amine Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 6-bromobenzo[d]isoxazol-3-amine scaffold is a privileged structure in modern medicinal chemistry, serving as a key building block for a variety of neurologically active agents.[1] Its derivatives have shown significant promise in the treatment of complex conditions such as schizophrenia and bipolar disorder, primarily through the modulation of dopamine and serotonin receptors.[2] However, as with any small molecule destined for therapeutic use, a thorough understanding of its interaction with a wide array of biological targets is paramount to ensure both efficacy and safety. Unforeseen off-target interactions are a leading cause of adverse drug reactions and late-stage clinical trial failures.

This guide provides a comprehensive framework for the cross-reactivity profiling of compounds derived from this compound. We will delve into the rationale behind experimental choices, present comparative data from well-characterized benzisoxazole derivatives, and provide detailed protocols for key in vitro safety pharmacology assays.

The Rationale for Proactive Profiling

Early and comprehensive off-target screening is not merely a regulatory hurdle but a critical component of a data-driven drug discovery process. It allows for the early identification and mitigation of potential safety liabilities, ultimately leading to the selection of more robust drug candidates. Proactive profiling enables researchers to build structure-activity relationships (SAR) not just for the intended target, but also for anti-targets, guiding medicinal chemistry efforts to design more selective molecules.

A tiered approach to safety profiling is often the most efficient.[3] Initial screens against a broad panel of targets known to be associated with adverse effects can be conducted during the lead-finding stage. As promising compounds progress, more extensive and focused profiling can be employed to provide a deeper mechanistic understanding of their off-target liabilities.

The Benzisoxazole Scaffold: A Case Study in Polypharmacology

The therapeutic efficacy of many CNS-active drugs, including those based on the benzisoxazole scaffold, often arises from their interaction with multiple targets. This "polypharmacology" can be beneficial, but it also necessitates a careful characterization of the complete binding profile to distinguish desired from undesired activities. To illustrate the cross-reactivity landscape of this chemical class, we will examine the profiles of two well-known antipsychotic drugs derived from a related benzisoxazole core: risperidone and iloperidone.

Comparative Off-Target Binding Profiles

The following table summarizes the in vitro binding affinities (Ki in nM) of risperidone and iloperidone for a range of key neurotransmitter receptors. Lower Ki values indicate higher binding affinity. This data highlights the multi-target engagement of these compounds and provides a quantitative basis for comparing their selectivity.

Target ReceptorRisperidone (Ki, nM)Iloperidone (Ki, nM)Potential Clinical Implication of Off-Target Binding
Dopamine Receptors
D23.13[4]6.3[5]Antipsychotic efficacy (on-target); Extrapyramidal symptoms (EPS)
D3-7.1[6]Potential effects on cognition and mood
D4-25[6]
Serotonin Receptors
5-HT1A-168[5]Anxiolytic and antidepressant effects
5-HT2A0.16[4]5.6[6]Mitigation of EPS; Improved negative symptoms
5-HT2C-42.8[6]Anxiolytic effects; potential for weight gain
5-HT6-42.7[6]Potential cognitive enhancement
5-HT7-21.6[6]Potential antidepressant and cognitive effects
Adrenergic Receptors
α10.8[4]<10[7]Orthostatic hypotension, dizziness
α27.54[4]-
Histamine Receptors
H12.23[4]Low affinity[5]Sedation, weight gain

Data compiled from multiple sources. Experimental conditions may vary.

This comparative data reveals that while both compounds are potent antagonists of D2 and 5-HT2A receptors, their affinities for other receptors differ significantly. For instance, risperidone has a high affinity for the histamine H1 receptor, which is consistent with its potential to cause sedation and weight gain.[8] Iloperidone, on the other hand, shows a broader engagement with several serotonin receptor subtypes.[7]

Kinase Selectivity: A Critical, Often Overlooked, Dimension

While G-protein coupled receptors (GPCRs) are the primary targets for many CNS drugs, kinase inhibition is a common source of off-target effects that can lead to toxicity. Therefore, profiling promising compounds against a panel of kinases is a crucial step in a comprehensive safety assessment. Broad kinase screening is essential for identifying selective and potent inhibitors and for mitigating the risk of adverse side effects.[9]

A variety of kinase screening platforms are available, with radiometric assays being considered the gold standard due to their direct measurement of enzymatic activity.[10]

Experimental Methodologies

To ensure the scientific integrity of cross-reactivity profiling, robust and well-validated experimental protocols are essential. Below are detailed, step-by-step methodologies for two key types of assays: a broad receptor binding panel and a kinase screening assay.

In Vitro Safety Pharmacology Profiling: The SafetyScreen44™ Panel

Commercial services like Eurofins' SafetyScreen™ provide a standardized and cost-effective way to assess off-target liabilities early in the drug discovery process. The SafetyScreen44™ panel, for example, includes 44 targets recommended by major pharmaceutical companies as being critical for early safety assessment.[11]

Workflow for a Representative Radioligand Binding Assay:

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_membranes Membrane Preparation: Homogenize tissue/cells expressing the target receptor. Centrifuge to pellet membranes. Resuspend in assay buffer. incubation Incubation: Incubate membranes, radioligand, and test compound together. Allow to reach equilibrium. prep_membranes->incubation prep_ligand Radioligand Preparation: Prepare a stock solution of the radiolabeled ligand at a known concentration. prep_ligand->incubation prep_compound Test Compound Preparation: Prepare serial dilutions of the test compound. prep_compound->incubation filtration Filtration: Rapidly filter the reaction mixture to separate bound from free radioligand. incubation->filtration quantification Quantification: Measure radioactivity on the filter using a scintillation counter. filtration->quantification analysis Data Analysis: Plot percent inhibition vs. compound concentration. Determine IC50 and calculate Ki using the Cheng-Prusoff equation. quantification->analysis

Workflow for a Radioligand Binding Assay

Detailed Protocol:

  • Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized in a cold buffer solution. The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in an appropriate assay buffer.[8]

  • Binding Reaction: The prepared cell membranes are incubated with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test drug.

  • Separation: The incubation is terminated by rapid filtration through a filter mat, which traps the cell membranes with the bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filter is measured. The concentration of the test drug that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.[8]

  • Data Analysis: The IC50 value is converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Kinase Selectivity Profiling: The HotSpot™ Assay

Reaction Biology's HotSpot™ assay is a widely used radiometric filter-binding assay for kinase screening.[12]

Workflow for the HotSpot™ Kinase Assay:

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection prep_reagents Reagent Preparation: Prepare substrate in reaction buffer. Add any required cofactors. add_kinase Add Kinase: Dispense the specific kinase into the substrate solution. prep_reagents->add_kinase add_compound Add Compound: Add the test compound or DMSO control. add_kinase->add_compound initiate_reaction Initiate Reaction: Add [³³P]-ATP to start the kinase reaction. add_compound->initiate_reaction incubation Incubation: Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes). initiate_reaction->incubation stop_reaction Stop Reaction: Add a stop solution (e.g., H3PO4). incubation->stop_reaction filter_binding Filter Binding & Washing: Spot the reaction mixture onto a filter plate. Wash to remove unreacted [³³P]-ATP. stop_reaction->filter_binding scintillation_counting Scintillation Counting: Measure the radioactivity on the dry filter plate. filter_binding->scintillation_counting

Workflow for the HotSpot™ Kinase Assay

Detailed Protocol:

  • Reaction Setup: In a microtiter plate, the test compound, a suitable substrate for the specific kinase, and any necessary cofactors are combined in a reaction buffer.

  • Kinase Addition: The purified, active kinase is added to the reaction mixture.

  • Reaction Initiation: The kinase reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-³³P]ATP).

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Stopping the Reaction: The reaction is terminated by the addition of a stop solution, typically a strong acid.

  • Filter Binding: The reaction mixture is transferred to a filter plate, where the phosphorylated substrate binds to the filter material.

  • Washing: The filter plate is washed multiple times to remove unreacted radiolabeled ATP.

  • Detection: The amount of radioactivity retained on the filter is quantified using a scintillation counter. The percentage of inhibition is calculated relative to a DMSO control.[12][13]

Conclusion

The this compound scaffold continues to be a valuable starting point for the development of novel therapeutics. A thorough and early assessment of the cross-reactivity profile of its derivatives is essential for navigating the complex landscape of drug discovery and for developing safe and effective medicines. The comparative data and detailed protocols provided in this guide offer a robust framework for researchers to undertake these critical investigations. By embracing a proactive and data-driven approach to off-target profiling, the scientific community can enhance the quality and safety of the next generation of benzisoxazole-based drugs.

References

  • Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling.
  • Richelson, E., & Souder, T. (2000). Iloperidone binding to human and rat dopamine and 5-HT receptors. Neuropsychopharmacology, 23(3), 323-327.
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  • Reaction Biology. (n.d.). Protocol HotSpot Kinase Assay.
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  • Patsnap. (2024, July 17). What is the mechanism of Iloperidone? Synapse.
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  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service.
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  • Minnesota Epilepsy Group. (n.d.). Do Allergic Reactions To Sulfonamide Antibiotics Predict Allergy to Zonisamide?
  • ResearchGate. (n.d.). Receptor-binding profile of some antipsychotic agents.
  • Al-Otaibi, A. M., et al. (2025). Cross-reactivity pattern of rash from current aromatic antiepileptic drugs. Seizure, 129, 10-17.
  • American Academy of Allergy, Asthma & Immunology. (2022, January 3). Stevens Johnson Syndrome to Zonisamide and future use of sulfonamide medications.
  • American Epilepsy Society. (2001, December 1). Sulfa-Drug-Allergies-and-Zonisamide.
  • American Epilepsy Society. (2002, December 7). DO-ALLERGIC-REACTIONS-TO-SULFONAMIDE-ANTIBIOTICS-PREDICT-ALLERGY-TO-ZONISAMIDE?
  • Eurofins Discovery. (n.d.). SafetyScreen Functional Panel - FR.
  • Eurofins Discovery. (n.d.). SafetyScreen44 Panel - TW.
  • Eurofins Discovery. (n.d.). CNS SafetyScreen panel - FR.
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A Senior Application Scientist's Guide to Benchmarking Novel Kinase Inhibitors: The Case of 6-Bromobenzo[d]isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The benzo[d]isoxazole scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous clinically significant compounds.[1][2][3][4] 6-Bromobenzo[d]isoxazol-3-amine (referred to herein as BBI) is a versatile derivative of this scaffold, utilized as a key intermediate in the synthesis of novel therapeutic agents, particularly in oncology and neurology.[5][6] This guide provides a comprehensive framework for benchmarking the performance of BBI, or similar novel compounds, in a robust, high-throughput kinase inhibition assay. We will detail the scientific rationale for assay selection, provide a self-validating experimental protocol, and outline the necessary data analysis to objectively compare its potency against a well-characterized reference compound.

Introduction: The Rationale for Kinase Inhibition Benchmarking

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes.[7] Their dysregulation is a hallmark of many diseases, making them prime targets for therapeutic intervention.[7][8] The development of novel kinase inhibitors is a cornerstone of modern drug discovery. The benzo[d]isoxazole moiety is recognized for its ability to interact with diverse biological targets, and its derivatives are explored for a wide range of pharmacological activities, including anticancer and antipsychotic effects.[1][2][3][4]

When a new potential inhibitor like BBI is synthesized, it is crucial to quantitatively assess its potency and benchmark it against established standards. This process validates its activity and provides a basis for further optimization. For this guide, we will benchmark BBI's inhibitory activity against a hypothetical "Target Kinase X" and compare its performance to Staurosporine, a potent, well-characterized, and broad-spectrum protein kinase inhibitor.[9][10][11][12][13]

Assay Selection and Principle: The ADP-Glo™ Kinase Assay

To ensure robust and high-throughput compatible data, we have selected the Promega ADP-Glo™ Kinase Assay. This luminescent assay measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[14][15][16][17] Its high sensitivity and broad dynamic range make it suitable for a wide variety of kinases, including those with low activity or high Kₘ for ATP.[17][18]

The causality behind this choice:

  • Universality: The assay detects ADP, a universal product of all kinase reactions, making the protocol adaptable for virtually any kinase-substrate pair.[15][18]

  • High Sensitivity & Low Interference: The "glow-type" luminescence signal is stable for hours, minimizing the need for specialized injectors and reducing the potential for false hits from compound fluorescence that can plague other assay types.[14][15]

  • Robustness: The assay format routinely yields high Z'-factor values, a statistical indicator of assay quality and reliability.[17]

The assay is performed in two steps. First, the kinase reaction is terminated, and any remaining ATP is depleted. Second, the ADP generated by the kinase is converted back to ATP, which then fuels a luciferase/luciferin reaction to produce a stable luminescent signal directly proportional to kinase activity.[14][16]

ADP_Glo_Principle cluster_0 Step 1: Kinase Reaction & ATP Depletion cluster_1 Step 2: ADP Detection Kinase_Reaction Kinase + Substrate + ATP (Incubation) ADP_Produced ADP + Phospho-Substrate + remaining ATP Kinase_Reaction->ADP_Produced Kinase Activity Add_Reagent_A Add ADP-Glo™ Reagent ADP_Produced->Add_Reagent_A ATP_Depleted ADP + Phospho-Substrate (ATP Depleted) Add_Reagent_A->ATP_Depleted Terminates Reaction & Depletes ATP Add_Reagent_B Add Kinase Detection Reagent ATP_Depleted->Add_Reagent_B ATP_Regen ADP → ATP Add_Reagent_B->ATP_Regen Light_Gen ATP + Luciferin/Luciferase → Light ATP_Regen->Light_Gen Luminescence Luminescence Light_Gen->Luminescence

Figure 1. Workflow of the two-step ADP-Glo™ Kinase Assay.

Experimental Protocol: A Self-Validating System

This protocol is designed for a 384-well plate format to conserve reagents and maximize throughput. The inclusion of specific controls is critical for data normalization and assay validation.

A. Materials & Reagents

  • Test Compound: this compound (BBI), 10 mM stock in 100% DMSO.

  • Reference Inhibitor: Staurosporine, 1 mM stock in 100% DMSO.[9][11]

  • Enzyme: Purified Target Kinase X.

  • Substrate: Specific peptide or protein substrate for Target Kinase X.

  • Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega Corp. or equivalent).[17]

  • Buffer: Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • ATP: Adenosine 5'-triphosphate, disodium salt.

  • Plates: Solid white, low-volume 384-well assay plates.

  • Instrumentation: Multichannel pipettors, acoustic dispenser (optional), plate shaker, and a luminometer.

B. Step-by-Step Methodology

  • Compound Plating & Serial Dilution:

    • Create a serial dilution series for both BBI and Staurosporine. A common scheme is an 11-point, 3-fold dilution starting from 100 µM.

    • Dispense 50 nL of each compound concentration into the appropriate wells of the 384-well plate.

    • For control wells, dispense 50 nL of 100% DMSO (for 0% inhibition) or a saturating concentration of Staurosporine (e.g., 10 µM) for 100% inhibition.

  • Kinase/Substrate Addition:

    • Prepare a 2X Kinase/Substrate mix in Kinase Assay Buffer. The optimal concentrations of kinase and substrate should be empirically determined beforehand to ensure the reaction operates in the linear range.

    • Add 2.5 µL of the 2X Kinase/Substrate mix to all wells except the "No Kinase" background controls.

    • For background wells, add 2.5 µL of a 2X Substrate-only mix.

    • Centrifuge the plate briefly (e.g., 1 min at 1000 rpm) and incubate for 15 minutes at room temperature. This pre-incubation step allows the inhibitors to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Prepare a 2X ATP solution in Kinase Assay Buffer. The concentration should be at the Kₘ for ATP of the target kinase to ensure sensitivity to ATP-competitive inhibitors.

    • Add 2.5 µL of the 2X ATP solution to all wells to start the reaction (final volume = 5 µL).

    • Mix the plate on a shaker for 30 seconds.

    • Incubate at room temperature for 60 minutes. The incubation time should be optimized to ensure <20% ATP consumption in the 0% inhibition wells.

  • Signal Generation & Detection:

    • Add 5 µL of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[16]

    • Add 10 µL of Kinase Detection Reagent to all wells to convert ADP to ATP and generate the luminescent signal.[16]

    • Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader.

Figure 2. Conceptual plate map for a self-validating inhibitor assay.

Data Analysis and Interpretation

A. Assay Quality Control: Z'-Factor Calculation

Before analyzing inhibitor potency, the quality of the assay must be validated. The Z'-factor is a statistical measure of the separation between the positive (100% inhibition) and negative (0% inhibition) controls.[19][20][21][22][23]

The formula is: Z' = 1 - [ (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg| ]

Where:

  • μ_pos and σ_pos are the mean and standard deviation of the positive controls.

  • μ_neg and σ_neg are the mean and standard deviation of the negative controls.

An assay is considered excellent for high-throughput screening if the Z'-factor is between 0.5 and 1.0.[19][20][21]

B. IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.

  • Data Normalization: Convert the raw luminescence data to percent inhibition using the control wells: % Inhibition = 100 * (1 - (Signal_compound - Signal_bkg) / (Signal_neg - Signal_bkg))

  • Curve Fitting: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic (4PL) non-linear regression model.[24][25]

  • IC₅₀ Value: The IC₅₀ is the concentration at which the fitted curve crosses the 50% inhibition mark.[26][27][28]

Performance Benchmark: BBI vs. Staurosporine

The ultimate goal is a direct, quantitative comparison of BBI's potency against the reference compound. The results should be summarized in a clear, concise table.

ParameterThis compound (BBI)Staurosporine (Reference)Assay Performance
IC₅₀ (nM) [Hypothetical Value, e.g., 75.2][Hypothetical Value, e.g., 8.5]Z'-Factor: [e.g., 0.82]
Hill Slope [e.g., -1.1][e.g., -1.0]
Max Inhibition (%) [e.g., 98%][e.g., 101%]

Interpretation of Hypothetical Results: In this example, the assay performance is excellent, with a Z'-factor of 0.82.[19] The reference compound, Staurosporine, shows potent inhibition with a single-digit nanomolar IC₅₀, as expected.[9][11][13] The test compound, BBI, demonstrates clear inhibitory activity against Target Kinase X, albeit with a higher IC₅₀ than Staurosporine. This result validates BBI as a genuine inhibitor and provides a quantitative benchmark for its potency. The Hill slope, close to -1 for both compounds, suggests a standard 1:1 binding interaction.

Discussion & Advanced Considerations

Validating BBI as an inhibitor with a measured IC₅₀ is a critical first step. A Senior Application Scientist would then recommend the following:

  • Selectivity Profiling: How specific is BBI for Target Kinase X? It should be screened against a broad panel of other kinases to determine its selectivity profile.[8] Staurosporine is known to be non-specific, so demonstrating selectivity would be a key advantage for BBI.[10][12]

  • Mechanism of Action (MoA): Is BBI an ATP-competitive inhibitor? This can be investigated by running the IC₅₀ determination at different ATP concentrations. A shift in IC₅₀ with varying ATP levels would suggest competition at the ATP-binding site.[8]

  • Cellular Activity: Does the in vitro biochemical potency translate to activity in a cellular context? Cellular assays are essential to confirm that the compound can cross the cell membrane and engage its target in a more complex biological environment.

Conclusion

This guide outlines a robust, scientifically sound framework for benchmarking the performance of a novel compound, this compound, in a kinase inhibition assay. By employing a high-quality assay like the ADP-Glo™ system, incorporating rigorous controls for self-validation, and comparing directly against a known standard like Staurosporine, researchers can generate reliable and actionable data. This foundational benchmark of potency is the essential first step in the long and complex journey of drug discovery and development.[8]

References

  • Staurosporine | pan-kinase inhibitor. Cellagen Technology. [Link]
  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]
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  • staurosporine. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. [Link]
  • Technologies to Study Kinases. East Port Praha. [Link]
  • Z-factors. BIT 479/579 High-throughput Discovery. [Link]
  • Promega ADP-Glo kinase assay. BMG LABTECH. [Link]
  • Rakesh, K. P., et al. (2017). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 8(11), 2023-2039. [Link]
  • Benzisoxazole: A privileged scaffold for medicinal chemistry | Request PDF.
  • Rakesh, K. P., et al. (2017). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Publishing. [Link]
  • A, K. Z., et al. (2008). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed. [Link]
  • Plate Quality Control.
  • Z-Factor Calculator - Free Online Tool | Assay Quality Control. Assay Genie. [Link]
  • Thakkar, S., et al. (2016). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 18(5), 1272-1281. [Link]
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
  • Calculating an IC50 value and its Margin of Error. YouTube. [Link]
  • Need help to calcul
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comparison of the synthetic efficiency of different catalysts for 6-Bromobenzo[d]isoxazol-3-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Catalytic Synthesis of 6-Bromobenzo[d]isoxazol-3-amine: A Comparative Analysis of Efficiency

Abstract

This compound is a pivotal heterocyclic building block in medicinal chemistry, frequently utilized in the development of novel therapeutic agents. The efficiency of its synthesis is therefore a critical parameter in drug discovery pipelines. This guide provides a comprehensive comparison of the primary catalytic systems employed for the synthesis of the 3-aminobenzo[d]isoxazole core, with a specific focus on palladium- and copper-based catalysts. We delve into the mechanistic underpinnings, comparative performance metrics, and cost-effectiveness of these methodologies. Detailed experimental protocols and process workflows are provided to bridge theoretical knowledge with practical laboratory application, offering researchers actionable insights for optimizing their synthetic strategies.

Introduction: The Significance of the 3-Aminobenzo[d]isoxazole Scaffold

The 1,2-benzisoxazole moiety is a "privileged scaffold" in pharmacology, present in a range of approved drugs such as the anticonvulsant zonisamide and the antipsychotic risperidone.[1] The 3-amino substituted variants, including this compound, serve as versatile intermediates for creating libraries of bioactive compounds.[1][2] The bromine atom at the 6-position provides a convenient handle for further functionalization through cross-coupling reactions, enabling the exploration of a wider chemical space.

The construction of the 3-aminobenzo[d]isoxazole ring system, however, can be challenging. Classical methods often require harsh conditions or multi-step procedures. Modern organic synthesis has pivoted towards transition-metal catalysis to achieve this transformation with greater efficiency, selectivity, and milder conditions. The two dominant catalytic platforms rely on palladium and copper, each presenting a distinct profile of advantages and disadvantages.

Overview of Primary Synthetic Pathways

The formation of the 3-aminobenzo[d]isoxazole core is typically achieved via an intramolecular cyclization reaction. The key strategic decision lies in which bond to form and how to catalyze the process. Most modern approaches converge on the formation of the O–N bond or the C–O bond from a suitably functionalized benzene precursor.

A common and effective strategy involves the cyclization of an O-aryl oxime intermediate. This intermediate is typically prepared from a 2-halobenzonitrile (e.g., 2-fluoro- or 2-chloro-4-bromobenzonitrile) and a source of hydroxylamine or a protected equivalent.[1] The critical, catalyst-dependent step is the subsequent intramolecular ring closure.

Synthetic_Pathways cluster_precursor Precursor Synthesis cluster_cyclization Catalytic Cyclization start 2-Halo-4-bromobenzonitrile hydroxylamine + Hydroxylamine derivative (e.g., Kaiser oxime resin) intermediate O-Aryl Oxime Intermediate start->intermediate Base-mediated SNAr Reaction pd_cat Palladium Catalyst (e.g., Pd(OAc)2) intermediate->pd_cat cu_cat Copper Catalyst (e.g., CuI) final_product This compound pd_cat->final_product Intramolecular Cyclization cu_cat->final_product

Caption: General synthetic routes to this compound via a common O-Aryl Oxime intermediate.

Comparative Analysis of Catalytic Systems

The choice between palladium and copper catalysis for the crucial cyclization step is a trade-off between reaction scope, cost, and catalyst robustness. While early developments often relied on palladium, a significant trend has been the adoption of more economical copper-based systems.[1]

Palladium-Catalyzed Synthesis

Palladium catalysts are renowned for their high efficiency and broad functional group tolerance in a vast array of cross-coupling and C-H activation reactions. In the context of benzisoxazole synthesis, Pd-catalyzed cyclizations are well-documented, often proceeding via an oxidative addition/reductive elimination pathway.[3][4]

Mechanistic Rationale: The reaction typically involves the oxidative addition of a Pd(0) species into the aryl-halide bond of the precursor. Subsequent intramolecular coordination of the oxime nitrogen or oxygen, followed by reductive elimination, forges the new C-O or N-O bond and regenerates the active Pd(0) catalyst.

Performance Characteristics:

  • High Efficiency: Palladium catalysts can often achieve high yields under relatively mild conditions.

  • Broad Scope: They are generally tolerant of a wide variety of functional groups elsewhere in the molecule.

  • High Cost: The primary drawback is the high and volatile cost of palladium metal, which is a significant consideration for large-scale synthesis.

  • Ligand Sensitivity: Performance is often highly dependent on the choice of phosphine or N-heterocyclic carbene (NHC) ligand, adding complexity and cost to the process.

Copper-Catalyzed Synthesis

Copper catalysts have emerged as a highly attractive alternative to palladium, primarily due to their significantly lower cost and natural abundance.[1] Copper(I) salts, in particular, have proven effective for the cyclization of O-aryl oximes to form the 3-aminobenzisoxazole core.[1][5]

Mechanistic Rationale: While the precise mechanism can vary, copper-catalyzed C-O and C-N bond formations often proceed through a Cu(I)/Cu(III) catalytic cycle or via single-electron transfer (SET) pathways. For this synthesis, the reaction likely involves the coordination of the copper catalyst to the oxime, facilitating the nucleophilic attack required for ring closure.

Performance Characteristics:

  • Cost-Effectiveness: Copper is orders of magnitude cheaper than palladium, making it the preferred choice for industrial-scale production.

  • Good to Excellent Yields: Modern protocols using copper catalysts frequently report yields comparable to their palladium counterparts.

  • Simpler Systems: Many copper-catalyzed reactions can be performed with simple salts like CuI or CuCl without the need for complex, expensive ligands.[1]

  • Potential for Harsher Conditions: Some copper-catalyzed reactions may require higher temperatures or stronger bases compared to palladium systems.

Head-to-Head Performance Data

The following table summarizes typical performance data for palladium- and copper-catalyzed syntheses of 3-aminobenzisoxazoles and closely related structures, as reported in the literature.

ParameterPalladium-Catalyzed SystemCopper-Catalyzed SystemRationale & Insights
Catalyst Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂CuI, CuCl, Cu(OAc)₂Copper salts are significantly more economical and readily available.[1]
Catalyst Loading 1 - 10 mol%5 - 20 mol%Copper systems may sometimes require slightly higher catalyst loadings.
Ligand Phosphines (e.g., XPhos, SPhos), NHCsOften ligand-free, or simple ligands (e.g., 1,10-phenanthroline)The ability to run ligand-free is a major cost and process advantage for copper.
Base K₂CO₃, Cs₂CO₃, t-BuOKK₂CO₃, KOH, DBUBoth systems require a base to deprotonate the oxime or facilitate the final step.
Solvent Dioxane, Toluene, DMFDMF, DMSO, Acetonitrile[6]Solvent choice is dictated by substrate solubility and reaction temperature.
Temperature 80 - 120 °C80 - 140 °CReaction temperatures are broadly similar, though some Cu systems may require more heat.
Reaction Time 4 - 24 hours6 - 36 hoursReaction times are comparable and highly substrate-dependent.
Typical Yield 70 - 95%65 - 90%[1]Both catalysts can achieve excellent yields with proper optimization.
Key Advantage Broad substrate scope, extensive literatureLow cost , operational simplicityFor a specific target like this compound, cost is a dominant factor.

Recommended Experimental Protocol: A Copper-Catalyzed Approach

Given the emphasis on synthetic efficiency and scalability, a copper-catalyzed approach represents the most logical and cost-effective strategy. The following protocol is a representative procedure for the synthesis of 3-aminobenzo[d]isoxazoles based on methods described in the literature.[1][2]

Reaction: Cyclization of 2-[(isopropylideneamino)oxy]-4-bromobenzonitrile to this compound.

Materials:

  • 2-[(isopropylideneamino)oxy]-4-bromobenzonitrile (1.0 eq)

  • Copper(I) Iodide (CuI) (0.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reactor Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-[(isopropylideneamino)oxy]-4-bromobenzonitrile, Copper(I) Iodide, and Potassium Carbonate.

    • Causality: The flask must be dry to prevent quenching of the reactive intermediates by water. The base (K₂CO₃) is crucial for the reaction, likely facilitating the key cyclization step.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is critical to prevent oxidation of the Cu(I) catalyst.

    • Causality: Cu(I) can be oxidized to the less active Cu(II) species by atmospheric oxygen, especially at elevated temperatures. Maintaining an inert atmosphere preserves the catalyst's active state.

  • Solvent Addition & Heating: Add anhydrous DMF via syringe. Heat the reaction mixture to 100-120 °C with vigorous stirring.

    • Causality: DMF is a polar aprotic solvent that effectively dissolves the reactants and salts while being stable at high temperatures. Heating provides the necessary activation energy for the cyclization.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-16 hours).

  • Workup - Quenching & Extraction: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).

    • Causality: Quenching with water dissolves the inorganic salts (like K₂CO₃ and KI). Ethyl acetate is used to extract the organic product from the aqueous phase.

  • Workup - Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄.

    • Causality: The brine wash removes residual water and DMF from the organic phase. MgSO₄ is a drying agent that removes the final traces of water.

  • Purification & Analysis: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure this compound. Confirm identity and purity using ¹H NMR, ¹³C NMR, and MS.

Experimental_Workflow setup 1. Reactor Setup (Add Reactants, Catalyst, Base) inert 2. Inert Atmosphere (Purge with N2/Ar) setup->inert heat 3. Add Solvent & Heat (DMF, 110°C) inert->heat monitor 4. Monitor Reaction (TLC / LC-MS) heat->monitor quench 5. Quench & Extract (H2O, Ethyl Acetate) monitor->quench wash 6. Wash & Dry (Brine, MgSO4) quench->wash purify 7. Purify & Analyze (Column Chromatography, NMR) wash->purify

Caption: Step-by-step experimental workflow for the copper-catalyzed synthesis.

Discussion & Future Outlook

For the synthesis of this compound, copper catalysis presents a more synthetically efficient and economically viable path compared to palladium-based systems. While palladium may offer advantages in niche applications with highly sensitive substrates, the cost-benefit analysis for producing this specific building block heavily favors copper. The operational simplicity, often obviating the need for expensive and air-sensitive ligands, further strengthens the case for copper.

Future advancements in this field will likely focus on:

  • Heterogeneous Catalysis: Developing solid-supported copper catalysts to simplify product purification, minimize metal contamination in the final product, and enable catalyst recycling.[6][7] This is particularly important in pharmaceutical manufacturing where metal residues are strictly regulated.

  • Lower Catalyst Loadings: Research into more active copper catalytic systems that can operate at lower loadings (<1 mol%) will further improve the process's green credentials and cost-effectiveness.

  • Flow Chemistry: Transitioning from batch to continuous flow processing can offer superior control over reaction parameters (temperature, pressure, mixing), potentially leading to higher yields, improved safety, and easier scalability.

Conclusion

In comparing catalytic systems for the synthesis of this compound, copper-based catalysts, particularly Cu(I) salts, stand out as the superior choice for overall synthetic efficiency. They provide a robust, cost-effective, and high-yielding alternative to more expensive palladium systems. By understanding the mechanistic principles and adopting optimized protocols, researchers and drug development professionals can effectively produce this valuable intermediate, accelerating the discovery of new chemical entities.

References

  • Lukoyanov, A. A., Sukhorukov, A. Y., & Lesiv, A. V. (2021). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 57(1), 69-87.
  • Militello, G. M., et al. (2024). Microwave-enhanced additive-free C–H amination of benzoxazoles catalysed by supported copper. Beilstein Journal of Organic Chemistry. [Link]
  • Kim, J. Y., et al. (2012). Pd(II)-catalyzed synthesis of benzisoxazolones from benzohydroxamic acids via C-H activation. The Journal of Organic Chemistry, 77(17), 7700-5. [Link]
  • Prajapati, D., et al. (2007). Synthesis of 3-substituted indazoles and benzoisoxazoles via Pd-catalyzed cyclization reactions: application to the synthesis of nigellicine. Tetrahedron, 63(12), 2695-2711. [Link]
  • Wang, L., et al. (2020). Synthesis of 2,1-Benzoisoxazole-Containing 1,2,3-Triazoles through Copper-Catalyzed Three-Component Domino Reactions of o-Bromoacetophenones, Aldehydes, and Sodium Azide. The Journal of Organic Chemistry, 85(3), 1399-1408. [Link]
  • Huang, X., et al. (2016). Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay. Science, 353(6303), 1023-1027. [Link]
  • Li, Y., et al. (2018). Copper(II)-catalyzed Synthesis of Benzoxazoles from Inactive 2-chloroanilides. Journal of the Chinese Chemical Society, 65(8), 923-928. [Link]
  • Oshimoto, K., Tsuji, H., & Kawatsura, M. (2019). Synthesis of benzoxazoles via the copper-catalyzed hydroamination of alkynones with 2-aminophenols. Organic & Biomolecular Chemistry, 17(17), 4225-4229. [Link]
  • Shutske, G. M., & Huger, F. P. (1989). A novel synthesis of 3‐Amino‐1,2‐benzisoxazoles — an entry into the isoxazolo[3,4,5‐ef][1][4]benzoxazepine ring system. Journal of Heterocyclic Chemistry, 26(5), 1293-1298. [Link]
  • Militello, G. M., et al. (2024). Microwave-enhanced additive-free C–H amination of benzoxazoles catalysed by supported copper. Beilstein Journal of Organic Chemistry, 20, 246-256. [Link]

Sources

A Comparative Guide to Validated Analytical Methods for the Quantification of 6-Bromobenzo[d]isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of 6-Bromobenzo[d]isoxazol-3-amine, a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1] The accurate determination of its purity and concentration is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

This document, authored from the perspective of a Senior Application Scientist, delves into the practical application and comparative performance of High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). While specific validated methods for this compound are not extensively published, this guide synthesizes established methodologies for structurally similar benzisoxazole derivatives and aromatic amines to provide robust, scientifically-grounded recommendations.[2]

The principles of analytical method validation outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) form the foundational framework for the comparisons and protocols presented herein.[3]

The Critical Role of Accurate Quantification

This compound serves as a crucial building block in the synthesis of numerous therapeutic agents.[1] Its molecular structure, featuring a benzisoxazole core, is found in a variety of compounds with antipsychotic and other central nervous system activities.[4] Therefore, the precise and accurate quantification of this intermediate is paramount for:

  • Process Chemistry Optimization: Monitoring reaction yields and purity to refine synthesis protocols.

  • Impurity Profiling: Detecting and quantifying process-related impurities and potential degradants.

  • Quality Control: Ensuring the identity, strength, and purity of the intermediate before its use in subsequent manufacturing steps.

  • Stability Studies: Assessing the degradation of the compound under various environmental conditions.[5][6]

The choice of analytical methodology directly impacts the reliability of these critical assessments. This guide aims to equip researchers and drug development professionals with the knowledge to select and implement the most appropriate analytical strategy for their specific needs.

Comparative Analysis of Analytical Methodologies

The two most prevalent and powerful techniques for the quantification of pharmaceutical intermediates like this compound are HPLC-UV and UPLC-MS/MS. Each offers distinct advantages and is suited to different analytical challenges.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust, widely accessible, and cost-effective technique, making it a workhorse in many pharmaceutical quality control laboratories. The method's principle lies in the separation of components in a mixture based on their differential partitioning between a stationary phase (the HPLC column) and a liquid mobile phase. A UV detector then measures the absorbance of the analyte as it elutes from the column, allowing for quantification.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS represents a more advanced analytical approach, offering significantly higher sensitivity and selectivity compared to HPLC-UV. UPLC utilizes smaller particle size columns, enabling faster analysis times and improved resolution. The tandem mass spectrometer provides an additional layer of specificity by measuring the mass-to-charge ratio of the analyte and its fragments, making it ideal for trace-level analysis and complex matrices.

Performance Comparison

The following table summarizes the expected performance characteristics of HPLC-UV and UPLC-MS/MS for the analysis of this compound, based on validated methods for analogous compounds.

Parameter HPLC-UV UPLC-MS/MS Rationale & Causality
Linearity Range 1 - 100 µg/mL0.1 - 1000 ng/mLUPLC-MS/MS offers a wider dynamic range due to its superior sensitivity, allowing for the quantification of both high and trace-level concentrations.
Limit of Quantification (LOQ) ~0.5 µg/mL~0.1 ng/mLThe high selectivity of the MS/MS detector, which filters out background noise, results in significantly lower detection and quantification limits.
Accuracy (% Recovery) 98 - 102%99 - 101%Both methods can achieve excellent accuracy. The precision of UPLC-MS/MS often contributes to slightly tighter accuracy ranges.
Precision (%RSD) < 2%< 5% (at LLOQ)HPLC-UV generally provides excellent precision for routine analysis. The precision of UPLC-MS/MS is also excellent but can be slightly higher at the lower limit of quantification.
Specificity/Selectivity GoodExcellentHPLC-UV relies on chromatographic separation for specificity. UPLC-MS/MS adds the selectivity of mass detection, making it far superior in complex sample matrices where co-eluting impurities may be present.
Analysis Time 10 - 20 minutes2 - 5 minutesThe use of smaller particle size columns in UPLC allows for faster flow rates and shorter run times without sacrificing resolution.
Cost & Complexity LowerHigherHPLC-UV systems are more common and less expensive to acquire and maintain. UPLC-MS/MS requires a greater initial investment and more specialized expertise to operate.

Experimental Workflows and Protocols

A self-validating system is crucial for ensuring the trustworthiness of any analytical protocol. This is achieved through the inclusion of system suitability tests (SSTs) at the beginning of each analytical run.

HPLC-UV Method Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Standard & Sample B Dissolve in Diluent (e.g., Acetonitrile/Water) A->B C Sonicate to Dissolve B->C D Dilute to Final Concentration C->D E System Suitability Test (SST) D->E F Inject Standard Solutions (Calibration Curve) E->F G Inject Sample Solutions F->G H Data Acquisition (UV Detector) G->H I Integrate Chromatograms H->I J Generate Calibration Curve I->J K Calculate Concentration of This compound J->K

Caption: Workflow for the quantification of this compound by HPLC-UV.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and a suitable buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) in a ratio of 40:60 (v/v). Filter and degas the mobile phase. The use of a buffered mobile phase is critical for maintaining a consistent ionization state of the amine, which ensures reproducible retention times.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL. Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Solution Preparation: Accurately weigh a quantity of the test sample expected to contain about 10 mg of this compound into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). A C18 column is chosen for its hydrophobicity, which provides good retention for the moderately polar this compound.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Maintaining a constant column temperature is essential for reproducible retention times.

    • Injection Volume: 10 µL.

    • UV Detection: 245 nm. This wavelength is chosen based on the UV absorbance maximum of the benzisoxazole chromophore.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak areas should be not more than 2.0%. The tailing factor for the this compound peak should not be more than 2.0, and the theoretical plates should be not less than 2000. These parameters confirm that the chromatographic system is performing adequately.

  • Analysis: Inject the blank (mobile phase), followed by the calibration standards and the sample solutions.

  • Calculation: Calculate the concentration of this compound in the sample by comparing the peak area of the sample to the calibration curve generated from the standards.

UPLC-MS/MS Method Workflow

UPLCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing A Weigh Standard & Sample B Dissolve in Diluent (e.g., Methanol/Water) A->B C Sonicate to Dissolve B->C D Dilute to ng/mL Concentrations C->D E System Suitability Test (SST) D->E F Inject Standard Solutions (Calibration Curve) E->F G Inject Sample Solutions F->G H Data Acquisition (MRM Mode) G->H I Integrate MRM Transitions H->I J Generate Calibration Curve I->J K Calculate Concentration of This compound J->K

Sources

A Head-to-Head Comparison of 6-Bromobenzo[d]isoxazol-3-amine with Known Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, head-to-head comparison of 6-Bromobenzo[d]isoxazol-3-amine, a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), with other well-characterized IDO1 inhibitors that have been evaluated in clinical trials. This document will delve into the mechanistic nuances, comparative potency, and the experimental methodologies crucial for the accurate evaluation of these immunomodulatory agents.

Introduction to IDO1 Inhibition: A Key Immuno-Oncology Strategy

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] In the tumor microenvironment, the upregulation of IDO1 by cancer cells is a critical mechanism of immune evasion.[3][4] This enzymatic activity leads to two key immunosuppressive outcomes: the depletion of tryptophan, which is essential for T-cell proliferation and function, and the accumulation of kynurenine and its metabolites, which actively induce T-cell apoptosis and promote the differentiation of regulatory T-cells (Tregs).[3][4][5]

Consequently, the development of small-molecule inhibitors targeting IDO1 has emerged as a promising strategy in cancer immunotherapy, aiming to reverse this immunosuppressive shield and enhance the efficacy of other immunotherapies, such as checkpoint inhibitors.[3][6] This guide focuses on this compound and compares its profile with that of other notable IDO1 inhibitors: Epacadostat, Linrodostat (BMS-986205), and Navoximod (GDC-0919).

The IDO1 Pathway and a Conceptual Workflow for Inhibitor Evaluation

The following diagram illustrates the central role of IDO1 in tryptophan metabolism and the subsequent immunosuppression. It also outlines a general workflow for the preclinical evaluation of IDO1 inhibitors.

IDO1_Pathway_and_Workflow cluster_pathway IDO1 Signaling Pathway cluster_workflow Inhibitor Evaluation Workflow Tryptophan L-Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Catabolized by T_Cell Effector T-Cell Tryptophan->T_Cell Essential for Proliferation Kynurenine Kynurenine Kynurenine->T_Cell Induces Apoptosis Treg Regulatory T-Cell (Treg) Kynurenine->Treg Promotes Differentiation IDO1->Kynurenine Produces Suppression Immune Suppression Treg->T_Cell Suppresses Biochem_Assay Biochemical Assay (Enzyme Kinetics) Cell_Assay Cell-Based Assay (Kynurenine Production) Biochem_Assay->Cell_Assay CoCulture_Assay T-Cell Co-Culture Assay (Immune Rescue) Cell_Assay->CoCulture_Assay InVivo_Model In Vivo Tumor Model (Efficacy & PK/PD) CoCulture_Assay->InVivo_Model IDO1_Inhibitor IDO1 Inhibitor (e.g., this compound) IDO1_Inhibitor->IDO1 Inhibits IDO1_Inhibitor->Biochem_Assay Evaluated in Cell_Based_Assay_Workflow Start Seed HeLa or SKOV-3 Cells in 96-well Plate Induction Induce IDO1 Expression with IFN-γ (24-48h) Start->Induction Treatment Treat with Serial Dilutions of IDO1 Inhibitors Induction->Treatment Incubation Incubate for 24h Treatment->Incubation Supernatant Collect Culture Supernatant Incubation->Supernatant Detection Quantify Kynurenine (p-DMAB Reaction, 480 nm) Supernatant->Detection Analysis Calculate Cellular IC50 Values Detection->Analysis

Caption: Workflow for the cell-based IDO1 activity assay.

T-Cell Co-Culture Assay

Objective: To evaluate the ability of the inhibitors to rescue T-cell proliferation from IDO1-mediated suppression.

Rationale: This functional assay provides crucial evidence of the compound's immunomodulatory activity, which is the ultimate goal of IDO1 inhibition in cancer therapy.

Step-by-Step Protocol:

  • Cell Populations:

    • IDO1-expressing cancer cells (e.g., IFN-γ-treated SKOV-3).

    • Human T-cells (e.g., Jurkat T-cell line or peripheral blood mononuclear cells).

  • Co-Culture Setup:

    • Establish a co-culture of the IDO1-expressing cancer cells and T-cells.

    • Add the test compounds at various concentrations.

    • Stimulate T-cell proliferation (e.g., with anti-CD3/CD28 antibodies or in a mixed lymphocyte reaction).

  • Assessment of T-Cell Proliferation:

    • After a suitable incubation period (e.g., 72 hours), measure T-cell proliferation using a standard method such as:

      • [3H]-thymidine incorporation: Measures DNA synthesis.

      • CFSE dilution: Tracks cell division by flow cytometry.

      • MTT or WST-1 assay: Measures metabolic activity as a surrogate for cell viability and proliferation.

    • Determine the concentration of the inhibitor required to restore T-cell proliferation to levels seen in the absence of IDO1-expressing cells.

Future Directions and Concluding Remarks

The landscape of IDO1 inhibitors has seen both significant promise and notable setbacks, with the failure of Epacadostat in Phase 3 clinical trials for melanoma highlighting the complexities of translating preclinical efficacy to clinical success. [6][7][8]However, the rationale for targeting the IDO1 pathway remains strong, and next-generation inhibitors with improved pharmacological properties and novel mechanisms of action, such as IDO1 degraders, are emerging. [9][10][11] A thorough head-to-head comparison of this compound with established benchmarks like Epacadostat, Linrodostat, and Navoximod is essential to understand its potential as a therapeutic candidate. The experimental protocols outlined in this guide provide a robust framework for such an evaluation. Key areas for future investigation of this compound should include:

  • Determination of its precise mechanism of action: Is it a reversible or irreversible inhibitor? Does it bind to the heme cofactor or the apo-enzyme?

  • Comprehensive selectivity profiling: Assessing its activity against IDO2, TDO, and a broader panel of kinases and enzymes.

  • Pharmacokinetic and pharmacodynamic (PK/PD) studies: Evaluating its oral bioavailability, half-life, and in vivo target engagement. [12] By systematically addressing these questions, the scientific community can accurately position this compound within the landscape of IDO1 inhibitors and determine its potential for advancing cancer immunotherapy.

References

  • Navoximod.
  • Epacadost
  • Linrodost
  • What are IDO1 inhibitors and how do they work?
  • Linrodostat.
  • linrodostat. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
  • Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors. The Journal for ImmunoTherapy of Cancer. [Link]
  • Definition of epacadostat.
  • Targeting IDO1 for cancer: Novel degraders show promise in preclinical studies. Max-Planck-Gesellschaft. [Link]
  • Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. European Pharmaceutical Review. [Link]
  • Cell based functional assays for IDO1 inhibitor screening and characteriz
  • Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations.
  • Discovery of IDO1 Inhibitors: From Bench to Bedside. Cancer Research, AACR Journals. [Link]
  • Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy.
  • INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters. [Link]
  • Discovery of IDO1 inhibitors: from bench to bedside.
  • Cell based functional assays for IDO1 inhibitor screening and characteriz
  • Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Advanced Solid Tumors. AACR Journals. [Link]
  • Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy. Mount Sinai Scholars Portal. [Link]
  • Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Tre
  • Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy. Labcorp Oncology. [Link]
  • IDO1 Inhibitor Mechanism of Action Assay Kit. BPS Bioscience. [Link]
  • Pilot trial of an Indoleamine 2,3-dioxygenase-1 (IDO1) inhibitor plus a multipeptide melanoma vaccine in patients with advanced melanoma.
  • IDO1 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
  • Pharmacokinetic parameters of compound i12 after a single oral or intravenous dose in male C57BL/6 mice.
  • Side-by-side comparison of small molecule IDO1 inhibitors in biochemical and cell-based assays and development of an IDO1-expre. Oncolines. [Link]
  • Abstract B060: Side-by-side comparison of small molecule IDO1 inhibitors in biochemical and cell-based assays and development of a IDO1-expressing mouse model to evaluate target modulation. Molecular Cancer Therapeutics. [Link]
  • Inflammatory reprogramming with IDO1 inhibitors: turning immunologically unresponsive 'cold' tumors 'hot'.
  • Monovalent Pseudo-Natural Products Boost IDO1 Degrad
  • Synthesis, Docking and Biological Evaluation of a Novel Class of Imidazothiazoles as IDO1 Inhibitors. MDPI. [Link]

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Target Engagement Confirmation for 6-Bromobenzo[d]isoxazol-3-amine Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of central nervous system (CNS) drug discovery, the benzo[d]isoxazole scaffold has proven to be a cornerstone for the development of potent and selective therapeutics. Specifically, 6-Bromobenzo[d]isoxazol-3-amine serves as a critical chemical intermediate in the synthesis of several atypical antipsychotic drugs.[1] This guide provides an in-depth, objective comparison of the target engagement profiles of key therapeutic agents derived from this scaffold, alongside prominent alternatives. We will delve into the experimental methodologies used to confirm target binding and elucidate the causal relationships behind these experimental choices, empowering researchers to make informed decisions in their drug development programs.

The Central Hypothesis: Dual D₂/5-HT₂ₐ Receptor Antagonism

The therapeutic efficacy of atypical antipsychotics, many of which are derivatives of the this compound core, is largely attributed to their ability to modulate dopaminergic and serotonergic pathways. The prevailing hypothesis posits that a balanced antagonism of dopamine D₂ and serotonin 5-HT₂ₐ receptors is crucial for achieving antipsychotic effects with a reduced propensity for extrapyramidal side effects that are common with first-generation antipsychotics.[2] A high 5-HT₂ₐ to D₂ binding ratio is a hallmark of many atypical antipsychotics.[2]

This guide will focus on the primary targets of this compound derivatives: the dopamine D₂ receptor and the serotonin 5-HT₂ₐ receptor. We will compare the target engagement of prominent drugs derived from this scaffold, such as risperidone and paliperidone, with other widely used atypical antipsychotics like olanzapine, ziprasidone, and iloperidone.

Visualizing the Core Mechanism

The interplay between the dopaminergic and serotonergic systems is complex. The following diagram illustrates the simplified signaling pathways of the D₂ and 5-HT₂ₐ receptors, the primary targets for the compounds discussed in this guide.

Antipsychotic_Target_Pathways cluster_dopamine Dopamine D₂ Receptor Pathway cluster_serotonin Serotonin 5-HT₂ₐ Receptor Pathway D2R Dopamine D₂ Receptor Gi Gαi D2R->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Dopamine Dopamine Dopamine->D2R Activates Antipsychotic_D2 Atypical Antipsychotics (e.g., Risperidone, Olanzapine) Antipsychotic_D2->D2R Antagonizes HT2AR Serotonin 5-HT₂ₐ Receptor Gq Gαq HT2AR->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3_DAG ↑ IP₃ & DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activity IP3_DAG->Ca_PKC Serotonin Serotonin (5-HT) Serotonin->HT2AR Activates Antipsychotic_HT2A Atypical Antipsychotics (e.g., Risperidone, Olanzapine) Antipsychotic_HT2A->HT2AR Antagonizes

Caption: Simplified signaling pathways of Dopamine D₂ and Serotonin 5-HT₂ₐ receptors.

Comparative Analysis of Target Engagement

The binding affinity of a compound to its target is a critical parameter in drug development, often quantified by the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity. The following table provides a comparative summary of the Ki values for several key atypical antipsychotics at the dopamine D₂ and serotonin 5-HT₂ₐ receptors.

CompoundPrimary Scaffold OriginDopamine D₂ (Ki, nM)Serotonin 5-HT₂ₐ (Ki, nM)5-HT₂ₐ/D₂ Ratio
Risperidone This compound3.2[3]0.2[3]0.06
Paliperidone This compound5.90.250.04
Olanzapine Thienobenzodiazepine1.1 - 310.2 - 40.18 - 0.13
Ziprasidone Piperazine4.80.40.08
Iloperidone Piperidine25[4]5.6[4]0.22

Note: Ki values can vary between studies due to different experimental conditions. The data presented here are compiled from multiple sources for comparative purposes.[3][4][5][6][7]

This data highlights the potent and dual antagonism of these compounds. Risperidone and its active metabolite paliperidone, both direct descendants of the this compound scaffold, exhibit high affinity for both receptors.[3][7] Olanzapine and ziprasidone also demonstrate strong binding to both targets.[6][8][9] Iloperidone shows a comparatively lower affinity for the D₂ receptor.[4] The 5-HT₂ₐ/D₂ ratio, a key indicator of atypicality, is notably low for risperidone and paliperidone, signifying their potent serotonergic antagonism relative to their dopaminergic antagonism.

Experimental Protocols for Target Engagement Confirmation

Verifying the direct interaction between a compound and its putative target is a cornerstone of modern drug discovery. The following section details the gold-standard methodologies for confirming target engagement at dopamine and serotonin receptors.

Radioligand Binding Assay: The Gold Standard for Affinity Determination

Radioligand binding assays are a robust and quantitative method to determine the affinity of a compound for a specific receptor.[10] The principle lies in the competition between a radiolabeled ligand with a known high affinity for the receptor and the unlabeled test compound.

Experimental Workflow:

Radioligand_Binding_Assay cluster_workflow Radioligand Binding Assay Workflow start Start prep Membrane Preparation (Cells expressing target receptor) start->prep incubation Incubation (Membranes + Radioligand + Test Compound) prep->incubation separation Separation (Bound vs. Free Radioligand) incubation->separation quantification Quantification (Scintillation Counting) separation->quantification analysis Data Analysis (IC₅₀ & Ki Determination) quantification->analysis end End analysis->end

Caption: A generalized workflow for a radioligand binding assay.

Detailed Step-by-Step Protocol (Example for Dopamine D₂ Receptor):

  • Membrane Preparation:

    • Culture cells stably expressing the human dopamine D₂ receptor (e.g., CHO or HEK293 cells).

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[10]

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Pellet the membranes from the supernatant by high-speed centrifugation.

    • Wash and resuspend the membrane pellet in the assay buffer.

  • Competitive Binding Assay:

    • In a 96-well plate, combine the prepared cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone), and varying concentrations of the test compound (e.g., a derivative of this compound).

    • Incubate the mixture at a defined temperature (e.g., room temperature) to allow the binding to reach equilibrium.[10]

  • Separation of Bound and Free Radioligand:

    • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

  • Quantification:

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

This protocol can be adapted for the serotonin 5-HT₂ₐ receptor by using a cell line expressing this receptor and a specific radioligand such as [³H]-Ketanserin.[11]

Cellular Thermal Shift Assay (CETSA®): Confirming Target Engagement in a Cellular Context

While binding assays are powerful, they are typically performed on isolated membranes. The Cellular Thermal Shift Assay (CETSA®) provides a method to assess target engagement within the more physiologically relevant environment of a living cell.[12] The principle is based on the ligand-induced thermal stabilization of the target protein.[12]

Experimental Workflow:

CETSA_Workflow cluster_cetsa CETSA® Workflow start Start treatment Treat Intact Cells (Vehicle vs. Test Compound) start->treatment heating Heat Shock (Temperature Gradient) treatment->heating lysis Cell Lysis heating->lysis separation Separate Soluble vs. Aggregated Proteins (Centrifugation) lysis->separation detection Detect Soluble Target Protein (e.g., Western Blot, ELISA) separation->detection analysis Data Analysis (Melt Curve Shift) detection->analysis end End analysis->end

Caption: A generalized workflow for a Cellular Thermal Shift Assay (CETSA®).

Detailed Step-by-Step Protocol:

  • Cell Treatment:

    • Culture cells that endogenously express the target receptor (e.g., a neuronal cell line).

    • Treat the cells with the test compound or a vehicle control for a specified duration.

  • Heat Shock:

    • Aliquot the cell suspensions into PCR tubes.

    • Subject the samples to a temperature gradient using a thermal cycler for a short period (e.g., 3 minutes).

  • Cell Lysis and Protein Separation:

    • Lyse the cells (e.g., by freeze-thaw cycles).

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Detection of Soluble Target Protein:

    • Quantify the amount of the soluble target protein in the supernatant using a specific detection method, such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Conclusion and Future Directions

The this compound scaffold has been instrumental in the development of highly effective atypical antipsychotics. A thorough understanding and confirmation of target engagement are paramount for the successful progression of new chemical entities based on this and other privileged structures. The methodologies outlined in this guide, particularly radioligand binding assays and CETSA®, provide a robust framework for quantifying compound affinity and confirming target interaction in a cellular context.

For researchers in the field, a key takeaway is the importance of a multi-faceted approach to target validation. While in vitro binding affinity is a critical starting point, confirming engagement in a cellular, and ultimately in vivo, setting is essential for translating molecular interactions into therapeutic efficacy. Future research will likely focus on developing more sophisticated and higher-throughput methods for assessing target engagement in more complex biological systems, further bridging the gap between molecular pharmacology and clinical outcomes.

References

  • Bymaster, F. P., et al. (1996). Radioreceptor binding profile of the atypical antipsychotic olanzapine. Neuropsychopharmacology, 14(2), 87-96.
  • Stahl, S. M. (2003). The psychopharmacology of ziprasidone: receptor-binding properties and real-world psychiatric practice. The Journal of clinical psychiatry, 64 Suppl 19, 6-12.
  • Leysen, J. E., et al. (1994). Risperidone: a novel antipsychotic with balanced serotonin-dopamine antagonism, receptor binding profile, and pharmacology.
  • Schotte, A., et al. (1996). Risperidone and 9-hydroxyrisperidone: a comparative study of their in vitro and in vivo receptor binding profile. Psychopharmacology, 124(1-2), 57-73.
  • Richelson, E., & Souder, T. (2000). Binding of second-generation antipsychotics to human receptors: focus on olanzapine.
  • Kapur, S., & Seeman, P. (2001). Does fast dissociation from the dopamine d(2) receptor explain the action of atypical antipsychotics?: A new hypothesis.
  • Meltzer, H. Y., et al. (1989). A review of the mechanisms of action of clozapine.
  • Seeman, P. (2002). Atypical antipsychotics: mechanism of action. Canadian journal of psychiatry.
  • Lovenberg, T. W., et al. (1993). A novel adenylyl cyclase-activating serotonin receptor (5-HT7) implicated in the regulation of mammalian circadian rhythms. Neuron, 11(3), 449-458.
  • Richelson, E. (1999). Receptor pharmacology of neuroleptics: relation to clinical effects.
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100-2122.
  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British journal of pharmacology, 161(6), 1219-1237.
  • MySkin Recipes. (n.d.). This compound.
  • PubChem. (n.d.). Risperidone.
  • PubChem. (n.d.). Paliperidone.
  • PubChem. (n.d.). Olanzapine.
  • Psychopharmacology Institute. (2014). Mechanism of Action of Risperidone.
  • Leysen, J. E., et al. (1982). [3H]ketanserin (R 41 468), a selective 3H-ligand for serotonin2 receptor binding sites. Binding properties, brain distribution, and functional role. Molecular pharmacology, 21(2), 301-314.
  • Seeman, P., et al. (1997). The D1-D2 dopamine receptor complex in the striatum: implications for the mechanism of action of clozapine and other atypical antipsychotics. Neuropsychopharmacology, 17(3), 155-165.
  • Schotte, A., et al. (1996). In vitro and in vivo receptor binding of paliperidone (9-hydroxy-risperidone), a new and potent 5-HT2A and D2 antagonist. European journal of pharmacology, 307(1), 61-71.
  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay.
  • ResearchGate. (n.d.). Acute effects of risperidone and paliperidone at the 5-HT2C receptor....
  • MySkinRecipes. (n.d.). This compound.

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A Researcher's Guide to Assessing the Novelty of 6-Bromobenzo[d]isoxazol-3-amine Derivatives in Patent Literature

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the benzo[d]isoxazole scaffold is a well-established "privileged structure," known for its wide range of biological activities.[1][2] Derivatives have shown therapeutic potential in oncology, neuroscience, and infectious diseases.[1][3][4] Specifically, 6-Bromobenzo[d]isoxazol-3-amine serves as a crucial intermediate in the synthesis of novel therapeutic agents, particularly in oncology and neurology.[5][6] Its bromine substituent offers a reactive handle for modification, while the core structure provides favorable binding properties.[5][6] This guide provides a framework for researchers to assess the novelty of new derivatives, navigate the complexities of patent literature, and outline the experimental validation required to support a novelty claim.

Part 1: Deconstructing Novelty in Chemical Patents

Before synthesizing a novel derivative, a thorough analysis of the patent landscape is critical to determine freedom to operate and establish novelty. This involves more than a simple keyword search; it requires a deep understanding of how chemical matter is claimed.

The Challenge of Markush Structures

Chemical patents frequently employ Markush structures to claim a wide range of similar compounds within a single patent.[7][8] These generalized structures consist of a core scaffold and variable "R-groups" that represent numerous possible substituents.[7] This strategy allows companies to protect not only compounds they have synthesized but also "prophetic" compounds that are yet to be made.[7]

Assessing novelty, therefore, requires specialized search tools and tactics to determine if a conceived derivative falls within the scope of an existing Markush claim.[7][8][9] This is a critical step in avoiding potential patent infringement.[9]

Workflow for a Novelty and Freedom-to-Operate (FTO) Search

A systematic approach is essential for a comprehensive patent search. The following workflow outlines the key stages:

FTO_Workflow cluster_0 Phase 1: Prior Art Search cluster_1 Phase 2: Markush Structure Analysis cluster_2 Phase 3: Novelty Assessment A Define Core Scaffold: This compound B Identify Key Derivatives & Therapeutic Areas A->B C Keyword & Substructure Search (SciFinder, Reaxys, Google Patents) B->C D Specialized Markush Search (e.g., STN, MARPAT) C->D E Analyze Claims & Exemplified Compounds D->E F Map Proposed Derivative Against Claim Scope E->F G Is the exact structure disclosed? F->G H Is it encompassed by a Markush claim? G->H No K Redesign Derivative or Abandon Project G->K Yes I Novelty Assessment (Structure, Use, or Synthesis) H->I No H->K Yes J Proceed with Synthesis & Validation I->J

Caption: Workflow for assessing the novelty of a chemical derivative.

Part 2: Experimental Validation of a Novel Derivative

Assuming a patent search suggests potential novelty, the next stage is the synthesis and characterization of the proposed molecule, followed by biological evaluation to demonstrate its unique properties. This section provides a practical, field-proven guide.

Case Study: Synthesis and Evaluation of a Novel Kinase Inhibitor

Let's hypothesize a novel derivative: N-(6-(4-methylpiperazin-1-yl)benzo[d]isoxazol-3-yl)acetamide. The rationale is to replace the bromine at the 6-position with a solubilizing group (4-methylpiperazine) known to interact with kinase active sites, and to cap the 3-amino group. Protein kinases are a large family of enzymes that play a central role in cellular regulation, and their abnormal activity is linked to diseases like cancer.[10]

Experimental Workflow

Experimental_Workflow A Step 1: Synthesis (Suzuki-Miyaura Coupling) B Step 2: Purification (Column Chromatography) A->B C Step 3: Characterization (NMR, LC-MS) B->C D Step 4: Biological Evaluation (In Vitro Kinase Assay) C->D E Step 5: Data Analysis (IC50 Determination) D->E

Caption: Experimental workflow for novel derivative validation.

Protocol 1: Synthesis via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling is a robust and versatile method for forming carbon-carbon bonds, making it ideal for modifying the 6-bromo position.[11][12] The reaction couples the organohalide (our starting material) with an organoboron species.[12]

Causality: We choose a palladium catalyst, which is known to efficiently facilitate this type of cross-coupling.[13] The base is crucial for the transmetalation step of the catalytic cycle.[12][14] Dioxane is a common solvent for these reactions due to its ability to dissolve the various reagents and its suitable boiling point.[15]

Step-by-Step Protocol:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid or ester (1.2 eq), and a base such as potassium carbonate (2.0 eq).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[11]

  • Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).[14]

  • Add a degassed solvent, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio), via syringe.[11][14]

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.[14][15]

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.[11][14]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[14]

Protocol 2: In Vitro Kinase Inhibition Assay

To validate the therapeutic hypothesis, an in vitro kinase assay is performed to measure the compound's ability to inhibit a specific kinase (e.g., a member of the B-Raf family, which is often implicated in cancer).[10] A fluorescence-based assay that quantifies ADP production is a common high-throughput method.[16]

Self-Validation: This protocol is a self-validating system through the inclusion of controls. The negative control (DMSO, 0% inhibition) establishes the baseline maximum kinase activity, while the positive control (a known inhibitor like Staurosporine) confirms the assay is sensitive to inhibition.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a Kinase Assay Buffer.

    • Prepare stock solutions of ATP, the specific kinase enzyme, and its corresponding substrate. Optimal concentrations should be determined empirically.[16]

    • Prepare serial dilutions of the novel derivative (test compound) and a known control inhibitor in DMSO.[16]

  • Assay Plate Setup:

    • In a 384-well plate, add the test compound dilutions.

    • Include wells for a negative control (DMSO only) and a positive control (a known potent inhibitor).[16]

  • Kinase Reaction:

    • Add the kinase enzyme solution to all wells and pre-incubate with the compounds for a set time (e.g., 15 minutes) at room temperature.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate for the desired reaction time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Signal Detection:

    • Stop the reaction by adding a "stop" reagent.

    • Add a detection reagent that, through a coupled enzyme reaction, generates a fluorescent signal proportional to the amount of ADP produced.[16]

    • Incubate to allow the signal to stabilize.

  • Data Acquisition:

    • Measure the fluorescence intensity using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the kinase activity).[16]

Part 3: Data Presentation and Comparative Analysis

Clear data presentation is paramount for assessing novelty and potential advantages over existing compounds.

Table 1: Comparative Performance of Benzo[d]isoxazole Derivatives

Compound IDStructureModification at 6-PositionSynthetic Yield (%)Purity (LC-MS)B-Raf Kinase IC₅₀ (nM)
Prior Art 1 6-BromoBromo85%>98%520 nM
Novel Derivative 1 N-(6-(4-methylpiperazin-1-yl))4-methylpiperazine65%>99%45 nM
Prior Art 2 6-MethoxyMethoxy78%>98%310 nM

The hypothetical data in Table 1 clearly demonstrates that while the synthetic yield for the novel derivative is slightly lower, its potency against B-Raf kinase is significantly improved (over 10-fold) compared to the bromo- and methoxy-substituted prior art. This substantial increase in biological activity would form the core of a novelty argument for a patent application.

Conclusion

Assessing the novelty of this compound derivatives requires a dual-pronged approach. First, a meticulous and expert-driven search of the patent literature, with a focus on deconstructing complex Markush claims, is essential to establish a clear inventive space. Second, rigorous experimental validation, from chemical synthesis to biological characterization, is necessary to generate the data that substantiates the novelty and utility of the new chemical entity. This guide provides the strategic framework and practical protocols for researchers to confidently navigate this complex but rewarding process in drug discovery.

References

  • Unraveling the Therapeutic Potential of Benzo[d]isoxazole Derivatives: A Compar
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  • Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry - ResearchG
  • Application Notes and Protocols for Suzuki-Miyaura Coupling with 3-Bromo-2-methylpropene - Benchchem.
  • Suzuki Cross-coupling Reaction procedure - Rose-Hulman.
  • Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC - NIH.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one - Benchchem.
  • Benzisoxazole Derivatives: Synthesis and Their Therapeutic Significance in Medicinal Chemistry - ResearchG
  • Application Notes and Protocols for Kinase Assays - Benchchem.
  • This compound - MySkinRecipes.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
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  • US9314464B2 - Compounds and compositions as protein kinase inhibitors - Google P

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A Comparative Guide to the Synthesis and Application of 6-Bromobenzo[d]isoxazol-3-amine: An Analysis of Reproducibility and Performance

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of key pharmaceutical intermediates is a critical process where reproducibility and efficiency are paramount. 6-Bromobenzo[d]isoxazol-3-amine is a vital building block in the development of numerous central nervous system (CNS) active compounds, most notably antipsychotic medications.[1][2] This guide provides an in-depth technical analysis of the synthesis of this important intermediate, focusing on a reproducible and well-documented synthetic route. We will also explore its primary application and the factors influencing the performance of the final active pharmaceutical ingredient.

Introduction to this compound

This compound, with the CAS number 177995-39-0, is a heterocyclic compound featuring a benzisoxazole core.[2] Its structure is particularly valuable in medicinal chemistry as it serves as a scaffold for molecules designed to modulate dopamine and serotonin receptors.[1] This property makes it a cornerstone in the synthesis of atypical antipsychotics used in the treatment of schizophrenia and bipolar disorder.[1] The bromine substituent on the benzene ring provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse range of derivatives.[2]

Synthesis of this compound: A Reproducible Pathway

The synthesis of this compound is a multi-step process that demands careful control of reaction conditions to ensure high yield and purity. Below, we outline a common and reproducible synthetic pathway, starting from a commercially available precursor.

A key precursor for the synthesis of this compound is 4-bromo-2-hydroxybenzonitrile. A patented method for the preparation of this intermediate involves the demethylation of 4-bromo-2-methoxy-benzonitrile.[3]

Step 1: Synthesis of 4-Bromo-2-hydroxybenzonitrile

This initial step focuses on the demethylation of 4-bromo-2-methoxy-benzonitrile to yield the key intermediate, 4-bromo-2-hydroxybenzonitrile. The use of a strong Lewis acid like aluminum chloride is a common and effective method for cleaving the methyl ether.

Reaction Scheme:

Synthesis of 4-Bromo-2-hydroxybenzonitrile 4-bromo-2-methoxy-benzonitrile 4-bromo-2-methoxy-benzonitrile 4-bromo-2-hydroxy-benzonitrile 4-bromo-2-hydroxy-benzonitrile 4-bromo-2-methoxy-benzonitrile->4-bromo-2-hydroxy-benzonitrile Reflux AlCl3 Aluminum Chloride (AlCl3) Methylene Chloride AlCl3->4-bromo-2-hydroxy-benzonitrile

Synthesis of the key precursor, 4-bromo-2-hydroxybenzonitrile.

Experimental Protocol:

  • To a stirred solution of 4-bromo-2-methoxy-benzonitrile (4.60 g, 21.7 mmol) in methylene chloride (20 mL), add aluminum chloride (14.5 g, 108 mmol).

  • After stirring under an argon atmosphere for 10 minutes, add more methylene chloride (30 mL).

  • Reflux the mixture under argon overnight.

  • Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.

  • Dry the organic layer over magnesium sulfate and remove the solvent under reduced pressure to yield 4-bromo-2-hydroxy-benzonitrile.[3]

Table 1: Comparison of Synthetic Parameters for 4-Bromo-2-hydroxybenzonitrile

ParameterReported ValueSource
Starting Material4-bromo-2-methoxy-benzonitrile[3]
ReagentAluminum chloride[3]
SolventMethylene Chloride[3]
Reaction TimeOvernight[3]
Yield95.2%[3]

Causality and Reproducibility Insights:

The high yield reported in the patent literature suggests that this demethylation reaction is efficient.[3] For optimal reproducibility, it is crucial to use anhydrous aluminum chloride and a dry solvent, as the presence of moisture can deactivate the Lewis acid. The reaction should be performed under an inert atmosphere to prevent side reactions. The workup procedure is standard, but thorough washing is necessary to remove all traces of aluminum salts, which could interfere with subsequent steps.

Step 2: Synthesis of this compound from 4-Bromo-2-hydroxybenzonitrile

The formation of the isoxazole ring and the introduction of the amine group is achieved by reacting 4-bromo-2-hydroxybenzonitrile with hydroxylamine. This reaction proceeds through the formation of an intermediate oxime, followed by an intramolecular cyclization.

Reaction Scheme:

Synthesis of this compound 4-bromo-2-hydroxy-benzonitrile 4-bromo-2-hydroxy-benzonitrile This compound This compound 4-bromo-2-hydroxy-benzonitrile->this compound Cyclization Hydroxylamine Hydroxylamine (NH2OH) Base Hydroxylamine->this compound

Final cyclization step to form the target molecule.

General Experimental Considerations:

  • Solvent: A polar solvent such as ethanol or dimethylformamide (DMF) is typically used.

  • Base: A base like sodium hydroxide, potassium carbonate, or an organic base such as triethylamine is required to facilitate the reaction.

  • Temperature: The reaction is usually carried out at elevated temperatures, often at the reflux temperature of the solvent.

  • Purification: The product is typically isolated by precipitation upon cooling or addition of water, followed by filtration and recrystallization.

Factors Affecting Reproducibility:

  • Purity of Starting Material: The purity of the 4-bromo-2-hydroxybenzonitrile is critical. Impurities from the previous step could lead to side reactions and a lower yield of the desired product.

  • Reaction Time and Temperature: Optimization of reaction time and temperature is necessary to ensure complete conversion without significant decomposition of the product.

  • Stoichiometry of Reagents: The molar ratio of hydroxylamine and the base to the starting nitrile can influence the reaction rate and yield.

Application in the Synthesis of Antipsychotics

This compound is a key intermediate in the synthesis of several antipsychotic drugs.[1][4] Its primary application is in the synthesis of compounds that act as antagonists at dopamine D2 and serotonin 5-HT2A receptors.

One of the most notable applications is in the synthesis of risperidone and its derivatives.[4][5][6] The general synthetic strategy involves the N-alkylation of a piperidine derivative with a side chain attached to the 3-amino group of the this compound core.

Illustrative Application Workflow:

Application of this compound cluster_0 Synthesis of Antipsychotic Drug This compound This compound Coupling_Reaction Coupling Reaction (e.g., N-alkylation) This compound->Coupling_Reaction Piperidine_Derivative Piperidine Derivative Piperidine_Derivative->Coupling_Reaction Antipsychotic_Drug Antipsychotic Drug (e.g., Risperidone derivative) Coupling_Reaction->Antipsychotic_Drug

Sources

Safety Operating Guide

Guide to the Proper Disposal of 6-Bromobenzo[d]isoxazol-3-amine: A Protocol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and proper disposal of 6-Bromobenzo[d]isoxazol-3-amine (CAS No. 177995-39-0). As a critical intermediate in pharmaceutical research and drug development, particularly in oncology and neurology, ensuring its responsible management from bench to disposal is paramount.[1] This guide is designed for researchers, scientists, and laboratory personnel, grounding procedural steps in the principles of chemical safety and regulatory compliance to foster a culture of safety and environmental stewardship.

Foundational Principles: Understanding the "Why"

Proper disposal is not merely a procedural task; it is a critical control measure rooted in the inherent properties of the chemical and the regulatory frameworks designed to protect laboratory personnel and the environment.

This compound is classified as a hazardous substance. Understanding its specific risks is the first step in managing them effectively.

Hazard ClassificationGHS Hazard StatementDescription of RiskSupporting Sources
Acute Toxicity (Oral)H302: Harmful if swallowedIngestion of the substance can cause significant health effects.[2]
Skin IrritationH315: Causes skin irritationDirect contact with the skin can lead to irritation, redness, and discomfort.[3][4]
Eye IrritationH319: Causes serious eye irritationContact with eyes can result in serious damage.[3][4]
Respiratory IrritationH335: May cause respiratory irritationInhalation of dust or aerosols can irritate the respiratory tract.[3][4]

The molecular structure, containing a bromine atom, places this compound in the category of halogenated organic compounds .[2][5] This classification is the single most important factor determining its disposal pathway, as halogenated wastes require specialized treatment and must be segregated from other waste streams.[6][7]

In the United States, the management of laboratory chemical waste is governed by two primary federal agencies:

  • Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates that all laboratories develop a Chemical Hygiene Plan (CHP) .[8][9] This written plan must include specific, established procedures for the safe handling and disposal of all hazardous chemicals used in the facility.[10][11]

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA) , the EPA regulates the management of hazardous waste from its point of generation to its final disposal (a "cradle-to-grave" system).[12] Laboratories are considered hazardous waste generators and must comply with strict rules for waste identification, segregation, labeling, storage, and disposal.[13][14]

Failure to adhere to these regulations can result in significant fines, laboratory shutdowns, and, most importantly, an increased risk of injury and environmental contamination.

Standard Operating Protocol for Disposal

This section details the end-to-end procedure for the collection and disposal of waste containing this compound. This protocol applies to the pure (neat) compound, reaction mixtures, solutions, and any materials contaminated with it (e.g., pipette tips, gloves, weigh boats, contaminated silica gel).

G cluster_0 Phase 1: At the Bench cluster_1 Phase 2: Accumulation cluster_2 Phase 3: Disposal A Generation of Waste (e.g., residual solid, solution, contaminated labware) B Identify as Hazardous Waste A->B C Don Appropriate PPE (Nitrile Gloves, Safety Goggles, Lab Coat) B->C D Classify as HALOGENATED ORGANIC WASTE C->D E Select Compatible Container (HDPE or Glass, Screw Cap) D->E F Label Container Immediately 'Hazardous Waste' 'this compound' List other components & hazards E->F G Transfer Waste to Labeled Container F->G H Store in Designated Satellite Accumulation Area (SAA) G->H I Keep Container Tightly Closed H->I J Use Secondary Containment H->J K Monitor Fill Level & Date (Do not exceed 90% capacity or institutional time limits) J->K L Request Waste Pickup (Contact Institutional EHS) K->L M EHS Transports to Central Accumulation Area (CAA) L->M N Final Disposal via Licensed Vendor (High-Temperature Incineration) M->N

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Bromobenzo[d]isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 6-Bromobenzo[d]isoxazol-3-amine is foundational to therapeutic innovation. This compound, a key intermediate in the synthesis of antipsychotic drugs, offers significant potential due to its unique molecular structure.[1][2] However, its utility in the lab is matched by the imperative for rigorous safety protocols. This guide provides essential, field-tested guidance on the personal protective equipment (PPE) required to handle this compound safely, ensuring that your focus remains on scientific advancement, uncompromised by preventable laboratory hazards.

Hazard Identification: Understanding the Risks

This compound (CAS No. 177995-39-0) is a heterocyclic amine whose toxicological properties are not yet fully investigated.[3] However, based on available Safety Data Sheet (SDS) information and the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents several key hazards that dictate our PPE strategy.[4][5]

The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. The established GHS hazard classifications provide a clear directive for our safety protocols.

Table 1: GHS Hazard Profile for this compound

Hazard Class Hazard Statement GHS Code
Acute Toxicity, Oral Harmful if swallowed H302
Acute Toxicity, Inhalation Harmful if inhaled H332
Skin Corrosion/Irritation Causes skin irritation H315
Serious Eye Damage/Irritation Causes serious eye irritation H319
Specific target organ toxicity May cause respiratory irritation H335

Source: Compiled from multiple supplier safety data sheets.[3][4][5][6]

These classifications mandate a comprehensive approach to PPE, designed to create a complete barrier between the researcher and the chemical. Aromatic amines, as a class, can also pose risks of systemic effects, reinforcing the need for caution.[7]

Core Protective Measures: Your Essential PPE Toolkit

The selection of PPE is not a passive checklist but an active risk mitigation strategy. The following recommendations constitute the minimum required protection for handling this compound in a laboratory setting.

Eye and Face Protection: The First Line of Defense

Mandatory Equipment:

  • Chemical Splash Goggles: Must be worn at all times when handling the solid compound or its solutions. Standard safety glasses do not provide adequate protection from splashes or fine particulates and are therefore insufficient.[8] Goggles must meet ANSI Z.87.1 standards.[9]

  • Face Shield: A full-face shield must be worn over chemical splash goggles during procedures with a high risk of splashing or aerosolization.[8] This includes transferring solutions, sonicating, or heating the material.

Causality: The H319 classification ("Causes serious eye irritation") is the primary driver for this stringent requirement.[5][6] The cornea is exceptionally sensitive, and direct contact with an irritant can cause significant and potentially irreversible damage. The face shield provides a secondary barrier, protecting the entire face from splashes that could otherwise find their way around the edges of goggles.

Hand Protection: Preventing Dermal Absorption

Mandatory Equipment:

  • Chemical-Resistant Gloves: Disposable nitrile gloves are the standard for providing short-term protection against a broad range of chemicals and are appropriate for handling this compound.[8][9]

  • Double Gloving: It is highly recommended to wear two pairs of nitrile gloves, particularly when handling larger quantities or during prolonged procedures. This practice provides a critical safety buffer; if the outer glove is compromised, the inner glove continues to offer protection while the outer is safely removed and replaced.

Protocol:

  • Always inspect gloves for tears or punctures before use.[8]

  • Wash hands thoroughly with soap and water after removing gloves.[5]

  • Never wear gloves outside of the laboratory or use them to touch common surfaces like doorknobs, keyboards, or personal phones.

  • Remove and replace gloves immediately upon any sign of contamination.

Causality: The H315 classification ("Causes skin irritation") necessitates robust hand protection.[5][6] Preventing direct skin contact is critical to avoid local irritation and dermatitis. Furthermore, while not explicitly classified as such, many aromatic amines can be absorbed through the skin, leading to systemic toxicity.

Body Protection: Shielding Against Spills and Contamination

Mandatory Equipment:

  • Flame-Resistant Laboratory Coat: A lab coat, fully buttoned with sleeves rolled down, is the minimum requirement.[8]

  • Chemical-Resistant Apron: For procedures involving larger volumes (e.g., >100 mL) of solutions containing the compound, a chemical-resistant apron should be worn over the lab coat.[8]

Causality: Accidental spills are an unavoidable aspect of laboratory work. A lab coat provides a removable barrier that protects personal clothing and the skin beneath from contamination. The H315 hazard underscores the importance of this protection.[5]

Respiratory Protection: Mitigating Inhalation Risks

Mandatory Equipment & Procedures:

  • Primary Control - Engineering: All handling of solid this compound must be performed within a certified chemical fume hood to minimize the inhalation of airborne particulates.[3]

  • Secondary Control - Respirator: If engineering controls are not feasible or during a large spill cleanup where dust or aerosols may be generated, a respirator is required.[9][10] A NIOSH-approved air-purifying respirator with cartridges appropriate for organic vapors and particulates (e.g., a combination P100/Organic Vapor cartridge) should be used.

Causality: The H332 ("Harmful if inhaled") and H335 ("May cause respiratory irritation") classifications demand strict control over the airborne concentration of the compound.[4][5] The fine, dust-like nature of many powdered research chemicals makes them easy to aerosolize during weighing and transfer, posing a significant inhalation risk.

Operational and Disposal Plans

Proper PPE use is integrated into a broader context of safe operational and disposal procedures.

Step-by-Step Handling Protocol
  • Preparation: Don all required PPE (lab coat, double gloves, goggles) before entering the designated handling area.

  • Weighing: Conduct all weighing of the solid powder inside a chemical fume hood or a ventilated balance enclosure. Use anti-static weigh paper or a tared container to prevent dispersal of the powder.

  • Transfer: When transferring the solid or its solutions, use a spatula or cannula techniques as appropriate to minimize the risk of spills and aerosolization.[11]

  • Post-Handling: After completing the work, wipe down the work surface with an appropriate solvent (e.g., 70% ethanol) to decontaminate it.

  • Doffing PPE: Remove PPE in the correct order (gloves first, then apron, face shield, and goggles) to avoid cross-contamination. Wash hands immediately and thoroughly.

Spill Management
  • Alert & Evacuate: Immediately alert others in the lab and evacuate the immediate area.

  • Assess: From a safe distance, assess the size of the spill. For small spills (<5g or <100mL solution) that you are trained to handle, proceed with cleanup. For large spills, contact your institution's emergency response team.

  • Don PPE: Wear appropriate PPE for cleanup, including a respirator if the compound is a powder.

  • Contain & Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[12]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.[13]

Waste Disposal
  • Hazardous Waste: All solid this compound and any materials grossly contaminated with it (e.g., gloves, weigh paper, absorbent materials) must be disposed of as hazardous chemical waste.[5][12]

  • Containerization: Collect waste in a clearly labeled, sealed, and leak-proof container. Never dispose of this chemical down the drain or in regular trash.[12]

Visual Guide: PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.

PPE_Workflow cluster_start Start: Task Assessment cluster_ppe PPE Selection cluster_task Task-Specific Conditions start Initiate work with This compound task_type Nature of Task? start->task_type base_ppe Minimum PPE: - Lab Coat - Safety Goggles - Double Nitrile Gloves face_shield Add Face Shield base_ppe->face_shield High Splash Risk fume_hood Work in Fume Hood? fume_hood->base_ppe Yes respirator Add Respirator (NIOSH-Approved) respirator->base_ppe Required solid_handling Handling Solid / Weighing task_type->solid_handling Solid solution_handling Solution Transfer / Reaction Workup task_type->solution_handling Liquid spill_cleanup Spill Cleanup / Potential Aerosol task_type->spill_cleanup Spill/ Aerosol solid_handling->fume_hood solution_handling->fume_hood spill_cleanup->respirator

Caption: PPE selection flowchart for handling this compound.

References

  • BLD Pharm. (n.d.). This compound Safety Information.
  • AK Scientific, Inc. (n.d.). 6-Bromobenzo[d]isothiazol-3-amine Safety Data Sheet.
  • Chem-Impex. (n.d.). 6-Bromobenzo[d]isoxazol-3-ylamine.
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